molecular formula C36H64N12O10S2 B15548853 LS10

LS10

Numéro de catalogue: B15548853
Poids moléculaire: 889.1 g/mol
Clé InChI: CGLUMGXXJAFEMO-WOUSRVCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LS10 is a useful research compound. Its molecular formula is C36H64N12O10S2 and its molecular weight is 889.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H64N12O10S2

Poids moléculaire

889.1 g/mol

Nom IUPAC

(4R,7S,10S,13S,16S,22S,25S,28R)-28-amino-16-[3-(diaminomethylideneamino)propyl]-10,25-dimethyl-13-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-7,22-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C36H64N12O10S2/c1-16(2)12-23-32(54)43-20(8)29(51)48-27(18(5)6)34(56)46-24(35(57)58)15-60-59-14-21(37)30(52)42-19(7)28(50)47-26(17(3)4)33(55)41-13-25(49)44-22(31(53)45-23)10-9-11-40-36(38)39/h16-24,26-27H,9-15,37H2,1-8H3,(H,41,55)(H,42,52)(H,43,54)(H,44,49)(H,45,53)(H,46,56)(H,47,50)(H,48,51)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,26-,27-/m0/s1

Clé InChI

CGLUMGXXJAFEMO-WOUSRVCJSA-N

Origine du produit

United States

Foundational & Exploratory

The Gatekeeper of Ribosome Maturation: A Technical Guide to the Role of RPL10 in 60S Ribosomal Subunit Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal Protein L10 (RPL10), also known as uL16, is a crucial component of the large 60S ribosomal subunit in eukaryotes. Its incorporation into the pre-60S particle is a late and critical step in ribosome biogenesis, occurring in the cytoplasm. This technical guide provides an in-depth analysis of the multifaceted role of RPL10 in the final maturation stages of the 60S subunit, its key interactions with assembly factors, and the functional consequences of its dysregulation. This document summarizes the current understanding of RPL10's function, outlines key experimental methodologies used in its study, and presents visual representations of the associated molecular pathways and experimental workflows.

Introduction: RPL10 as a Key Player in Late-Stage Ribosome Assembly

The biogenesis of the eukaryotic ribosome is a highly complex and energy-intensive process that involves the coordinated synthesis of ribosomal RNA (rRNA) and ribosomal proteins (RPs), and their hierarchical assembly into the small (40S) and large (60S) subunits. While the initial stages of 60S subunit assembly occur in the nucleolus and nucleoplasm, the final maturation steps take place in the cytoplasm. RPL10 is a key protein in this terminal phase of maturation.[1][2][3] Its timely and correct incorporation is essential for the formation of a functionally competent 80S ribosome, capable of protein synthesis.[4]

RPL10 is located at the heart of the 60S subunit's functional core, near the peptidyl transferase center (PTC) and the tRNA binding sites (A, P, and E sites).[1][4][5] This strategic position underscores its importance not only in the structural integrity of the ribosome but also in its catalytic activity and the dynamic process of translation.

The Cytoplasmic Maturation of the 60S Subunit: A Stepwise Process

The pre-60S particle is exported from the nucleus to the cytoplasm in a state that is translationally inactive. This is ensured by the presence of several ribosome biogenesis factors (RBFs) that block functional sites and prevent premature association with the 40S subunit. The cytoplasmic maturation pathway involves the sequential removal of these RBFs, a process that is tightly regulated and serves as a quality control mechanism.

The incorporation of RPL10 is a pivotal event in this cytoplasmic maturation cascade. It acts as a trigger for the release of key assembly factors, thereby licensing the 60S subunit for translation.

Key Interactions of RPL10 in 60S Subunit Maturation

The function of RPL10 is mediated through a network of interactions with other proteins and rRNA. These interactions are transient and highly regulated, ensuring the fidelity of the final stages of ribosome assembly.

The Role of Lsg1 in RPL10 Loading and Nmd3 Release

The GTPase Lsg1 plays a critical role in a late step of 60S maturation by facilitating the release of the nuclear export adapter Nmd3.[6][7] The correct loading of RPL10 into the pre-60S particle is a prerequisite for Lsg1 to trigger the release of Nmd3.[6][7] Nmd3 occupies the polypeptide exit tunnel and the E-site of the pre-60S particle, and its removal is essential for the subunit to become translationally competent. Mutations in either RPL10 or Lsg1 lead to the cytoplasmic accumulation of 60S subunits with Nmd3 still bound, rendering them inactive.[6]

RPL10 and the Release of the Anti-Association Factor Tif6

Tif6 (eIF6 in humans) is another crucial RBF that binds to the intersubunit face of the pre-60S particle, sterically hindering its association with the 40S subunit. The release of Tif6 is a final quality control step before the 60S subunit can engage in translation. This release is dependent on the prior incorporation of RPL10.[8][9]

The release of Tif6 is a complex process involving the proteins Sdo1 (SBDS in humans) and the GTPase Efl1.[5] RPL10's presence is necessary for the stable binding of Sdo1 to the P-site of the pre-60S particle. Sdo1, in turn, recruits Efl1, which catalyzes the GTP-dependent release of Tif6.[5] A "P-site loop" within RPL10 is particularly important for this function, and mutations in this loop disrupt Tif6 release.[8][9]

Summary of Key Interacting Factors
Interacting FactorProtein Family/TypeFunction in 60S MaturationRelationship with RPL10
Lsg1 GTPaseFacilitates the release of Nmd3 from the cytoplasmic pre-60S particle.RPL10 loading is required for Lsg1-mediated Nmd3 release.[6][7]
Nmd3 Nuclear Export AdapterChaperones the pre-60S subunit during nuclear export and prevents premature translation.RPL10 incorporation triggers the Lsg1-dependent release of Nmd3.[6]
Tif6 (eIF6) Anti-Association FactorBinds to the 60S subunit to prevent premature association with the 40S subunit.RPL10 incorporation is a prerequisite for the release of Tif6.[8][9]
Sdo1 (SBDS) Ribosome Biogenesis FactorBinds to the P-site and recruits Efl1 to facilitate Tif6 release.RPL10 is required for the stable binding of Sdo1.[5]
Efl1 GTPaseCatalyzes the GTP-dependent release of Tif6.Functions downstream of RPL10 and Sdo1.[5]

Experimental Methodologies for Studying RPL10 Function

A variety of experimental techniques are employed to investigate the role of RPL10 in 60S ribosomal subunit assembly. While detailed, step-by-step protocols are often specific to individual laboratories, the general principles of these methodologies are outlined below.

Polysome Profiling

Principle: Polysome profiling by sucrose (B13894) density gradient centrifugation is a powerful technique to assess the translational status of cells. It separates ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (mRNAs with multiple ribosomes) based on their size and density. Defects in 60S subunit biogenesis, such as those caused by RPL10 mutations, can be readily identified by an altered ratio of free 60S to 40S subunits and a decrease in polysomes.

Generalized Protocol:

  • Cell Culture and Treatment: Yeast or mammalian cells are grown to mid-log phase. To arrest translation and preserve polysomes, cycloheximide (B1669411) is added to the culture medium before harvesting.[10]

  • Cell Lysis: Cells are harvested and lysed in a buffer containing cycloheximide and RNase inhibitors to maintain the integrity of the ribosome-mRNA complexes.[10]

  • Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%). Ultracentrifugation separates the ribosomal species based on their sedimentation velocity.[10][11]

  • Fractionation and Analysis: The gradient is fractionated while continuously monitoring the absorbance at 260 nm to generate a polysome profile. The distribution of RPL10 and other proteins of interest across the gradient can be analyzed by Western blotting of the collected fractions.[12]

Cryo-Electron Microscopy (Cryo-EM)

Principle: Cryo-EM allows for the high-resolution structural determination of large macromolecular complexes like the ribosome and its assembly intermediates. This technique has been instrumental in visualizing the placement of RPL10 within the 60S subunit and understanding the conformational changes that occur during maturation.

Generalized Protocol:

  • Sample Preparation: Pre-60S particles containing RPL10 are purified, typically through affinity purification of a tagged RBF. The purified complexes are applied to an EM grid.[4]

  • Vitrification: The grid is rapidly plunge-frozen in liquid ethane (B1197151) to embed the particles in a thin layer of vitreous ice, preserving their native structure.[4][13]

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the pre-60S particle, revealing the detailed interactions of RPL10.

Mutational Analysis

Principle: Site-directed mutagenesis is used to introduce specific amino acid changes in RPL10. The functional consequences of these mutations are then assessed in vivo or in vitro to identify critical residues and domains.

Generalized Protocol:

  • Plasmid Construction: A plasmid carrying the RPL10 gene is used as a template for site-directed mutagenesis to introduce the desired mutation.

  • Yeast Complementation Assay: The mutant RPL10 plasmid is transformed into a yeast strain where the endogenous RPL10 gene is deleted or under the control of a repressible promoter. The ability of the mutant RPL10 to support cell growth is then assessed.

  • Phenotypic Analysis: The effects of the RPL10 mutation on ribosome biogenesis and translation are analyzed using techniques such as polysome profiling and Western blotting to detect the accumulation of immature 60S particles or the retention of RBFs.[14]

Visualizing the Role of RPL10

Signaling Pathway of RPL10-Mediated 60S Maturation

RPL10_Maturation_Pathway cluster_cytoplasm Cytoplasm Pre_60S_Nmd3_Tif6 Pre-60S Particle (with Nmd3 and Tif6) Pre_60S_RPL10 RPL10-loaded Pre-60S Pre_60S_Nmd3_Tif6->Pre_60S_RPL10 RPL10 Incorporation RPL10 RPL10 Lsg1 Lsg1-GTP Lsg1->Pre_60S_RPL10 Nmd3 Nmd3 (released) Pre_60S_RPL10->Nmd3 Tif6 Tif6 (released) Pre_60S_RPL10->Tif6 Mature_60S Mature 60S Subunit Pre_60S_RPL10->Mature_60S Factor Release Sdo1 Sdo1 Sdo1->Pre_60S_RPL10 Efl1 Efl1-GTP Efl1->Pre_60S_RPL10 Polysome_Profiling_Workflow Start Cell Culture (e.g., yeast RPL10 mutant) CHX Add Cycloheximide (arrest translation) Start->CHX Lysis Cell Lysis CHX->Lysis Sucrose_Gradient Layer Lysate on Sucrose Gradient Lysis->Sucrose_Gradient Centrifugation Ultracentrifugation Sucrose_Gradient->Centrifugation Fractionation Fractionate Gradient (Monitor A260) Centrifugation->Fractionation Analysis Analyze Fractions (Western Blot, etc.) Fractionation->Analysis

References

An In-depth Technical Guide to the Human LSM10 Gene: Structure, Location, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human LSM10 gene, detailing its genomic architecture, chromosomal localization, and critical role in cellular processes. The information is presented to support advanced research and therapeutic development efforts targeting pathways involving this key protein.

Gene Overview

LSM10, or L-Sm-like protein 10, is a protein-coding gene that is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex is central to the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental step in ensuring the proper expression of histone proteins required for DNA packaging during the S phase of the cell cycle. Consequently, LSM10 plays a vital role in the regulation of the G1/S transition, a critical checkpoint for cell proliferation.

Table 1: Gene and Protein Identifiers

Identifier TypeValueSource
Gene Symbol LSM10HGNC
Full Name LSM10, U7 small nuclear RNA associatedHGNC
Aliases MST074, MSTP074, MGC15749GeneCards[1]
NCBI Gene ID 84967NCBI[2]
Ensembl ID ENSG00000181817Ensembl[3]
UniProt ID Q969L4UniProt

Chromosomal Location

The LSM10 gene is located on the short (p) arm of human chromosome 1. Its precise location has been mapped through genomic sequencing and cytogenetic analysis. The gene's location in the mouse genome is also well-documented, providing a valuable resource for comparative genomics and preclinical studies.

Table 2: Chromosomal Location of the LSM10 Gene

SpeciesChromosomeCytogenetic BandGenomic Coordinates (GRCh38/hg38)
Homo sapiens (Human) 11p34.336,391,238 - 36,397,945 (reverse strand)[3]
Mus musculus (Mouse) 44 D2.2125,990,416 - 125,992,377[4]

Gene Structure and Regulatory Elements

The human LSM10 gene spans approximately 6.7 kilobases on the reverse strand of chromosome 1. The gene structure is relatively simple for its primary transcript, which is processed into a mature mRNA that is translated into the LSm10 protein.

Exon-Intron Organization

The canonical transcript of LSM10, designated as the MANE (Matched Annotation from NCBI and EMBL-EBI) Select transcript (ENST00000315732.3 / NM_032881.3), is composed of two exons and one intron.[5] The single coding exon contains the entire open reading frame for the 123-amino acid LSm10 protein.

Table 3: Exon-Intron Structure of Human LSM10 (Transcript: ENST00000315732.3)

FeatureStart (GRCh38)End (GRCh38)Length (bp)
Exon 1 36,397,80136,397,908108
Intron 1 36,393,52436,397,8004,277
Exon 2 (Coding) 36,393,43636,393,52388

Note: The gene is on the reverse strand, so the start coordinate is greater than the end coordinate.

Alternative Splicing

The LSM10 gene undergoes alternative splicing, giving rise to multiple transcript variants.[3] As of the latest Ensembl release, 18 transcripts have been identified for the human LSM10 gene. These variants may differ in their untranslated regions (UTRs) or coding sequences, potentially leading to proteins with altered functions or regulatory properties. For example, transcript ENST00000489912.1 is a non-coding variant. The functional significance of most of these isoforms is still under investigation.

Promoter and Regulatory Elements

The promoter region of the LSM10 gene contains binding sites for several transcription factors that regulate its expression. While a detailed experimental map of the core promoter elements (e.g., TATA box, initiator element) is not yet fully characterized, bioinformatic analyses have identified potential binding sites for a number of transcription factors. The presence of a canonical TATA box is not a universal feature of eukaryotic promoters, and many, particularly those of housekeeping genes, utilize other elements like GC boxes to initiate transcription.[6][7][8]

Table 4: Predicted Transcription Factor Binding Sites in the LSM10 Promoter Region

Transcription FactorFunction
GATA-1 Involved in hematopoietic cell development.
GR (Glucocorticoid Receptor) A steroid hormone receptor that can act as a transcription factor.
YY1 A ubiquitous transcription factor that can activate or repress transcription.
PPAR-gamma A nuclear receptor involved in lipid metabolism and cell proliferation.

Source: GeneCards[1]

Molecular Function and Signaling Pathway

The LSm10 protein is an integral part of the U7 snRNP, a specialized small nuclear ribonucleoprotein complex dedicated to the 3'-end processing of replication-dependent histone pre-mRNAs. This process is distinct from the canonical polyadenylation pathway used for most other mRNAs.

The U7 snRNP, containing LSm10 and LSm11 in place of the canonical SmD1 and SmD2 proteins, recognizes a purine-rich sequence downstream of the histone coding sequence, known as the histone downstream element (HDE).[2] The Stem-Loop Binding Protein (SLBP) binds to a conserved stem-loop structure upstream of the cleavage site. The interaction between the U7 snRNP and SLBP, facilitated by the FLASH protein, recruits the endonuclease CPSF73, which then cleaves the pre-mRNA at the correct position. This precise cleavage is essential for generating mature, stable histone mRNAs that can be translated to produce the histone proteins required for packaging newly replicated DNA.

Histone Pre-mRNA Processing Pathway

Experimental Protocols

Determining the structure and location of the LSM10 gene involves a combination of cytogenetic, molecular, and bioinformatic techniques.

Fluorescence In Situ Hybridization (FISH) for Chromosomal Localization

FISH is a cytogenetic technique used to visualize and map the location of specific DNA sequences on chromosomes.

Protocol:

  • Probe Preparation: A DNA probe specific to the LSM10 gene is synthesized. This is typically a short sequence of single-stranded DNA that is complementary to the target gene sequence. The probe is labeled with a fluorescent dye.

  • Slide Preparation: Chromosome preparations are made from cultured cells (e.g., lymphocytes). The slides are treated with RNase to remove RNA and then with pepsin to digest chromosomal proteins, making the DNA more accessible.

  • Denaturation: The chromosomal DNA on the slide and the fluorescently labeled DNA probe are denatured using heat and formamide. This separates the double-stranded DNA into single strands.

  • Hybridization: The labeled probe is applied to the slide, and the slide is incubated overnight in a humidity chamber. During this time, the probe anneals, or hybridizes, to its complementary sequence on the chromosomes.

  • Washing and Detection: The slides are washed to remove any unbound probe. A counterstain, such as DAPI, which stains all chromosomes blue, is applied.

  • Microscopy: The slide is viewed under a fluorescence microscope. The location of the LSM10 gene will appear as a bright spot of the probe's color on the blue-stained chromosome.

FISH_Workflow start Start: Cell Culture slide_prep Prepare Chromosome Spreads on Slides start->slide_prep probe_prep Prepare Fluorescently Labeled LSM10 Probe denature Denature Chromosomal DNA and Probe probe_prep->denature slide_prep->denature hybridize Hybridize Probe to Chromosomes denature->hybridize wash Wash to Remove Unbound Probe hybridize->wash counterstain Counterstain with DAPI wash->counterstain visualize Visualize under Fluorescence Microscope counterstain->visualize end End: Identify Chromosomal Location of LSM10 visualize->end

Fluorescence In Situ Hybridization (FISH) Workflow
Bioinformatics Workflow for Gene Structure Analysis

The detailed exon-intron structure of the LSM10 gene is determined through the alignment of transcribed sequences (mRNA or ESTs) with the reference genomic sequence.

Protocol:

  • Data Acquisition: Obtain the genomic sequence of the LSM10 locus from a reference genome database (e.g., NCBI, Ensembl). Obtain the mRNA reference sequence (e.g., NM_032881.3).

  • Sequence Alignment: Use a splice-aware alignment tool (e.g., BLAST, BLAT, or more advanced aligners like STAR or HISAT2 for RNA-seq data) to align the mRNA sequence to the genomic DNA sequence.

  • Junction Identification: The alignment tool will identify regions of continuous alignment (exons) separated by gaps in the mRNA sequence that correspond to large regions in the genomic DNA (introns). The boundaries of these gaps represent the splice junctions.

  • Structure Annotation: The coordinates of the aligned blocks are used to define the exon-intron boundaries. The phase of the intron (the position within a codon where the intron is located) is also determined.

  • Visualization: The resulting gene model is visualized using a genome browser (e.g., UCSC Genome Browser, Ensembl Genome Browser) to display the exons, introns, and their relationship to other genomic features.

Bioinformatics_Workflow start Start: Obtain Sequences genomic_seq LSM10 Genomic DNA (from Reference Genome) start->genomic_seq mrna_seq LSM10 mRNA (RefSeq: NM_032881.3) start->mrna_seq align Splice-Aware Alignment (e.g., BLAST, BLAT) genomic_seq->align mrna_seq->align analyze Identify Splice Junctions and Exon-Intron Boundaries align->analyze annotate Annotate Gene Structure (Coordinates, Phase) analyze->annotate visualize Visualize in Genome Browser annotate->visualize end End: Final Gene Model visualize->end

Bioinformatics Workflow for Gene Structure Determination

Conclusion

The LSM10 gene is a well-characterized locus on human chromosome 1, with a critical and specific function in histone pre-mRNA processing. Its role in the cell cycle, particularly the G1/S transition, makes it a potential point of interest for research in cell proliferation and cancer biology. This guide provides the foundational genomic and functional information necessary for researchers and drug development professionals to further investigate the roles of LSM10 in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the ribosomal protein L10 (RPL10) have emerged as a significant factor in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL), particularly in pediatric cases. This technical guide provides a comprehensive overview of the current understanding of RPL10 mutations in T-ALL, focusing on the molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate their function. It aims to serve as a valuable resource for researchers and drug development professionals working to understand and target this specific subtype of T-ALL.

Introduction

T-cell acute lymphoblastic leukemia is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. While treatment outcomes have improved, a significant portion of patients, especially adults, still face a poor prognosis, highlighting the need for more targeted therapies. Genomic studies have identified recurrent mutations in several ribosomal proteins, with RPL10 being one of the most frequently mutated in pediatric T-ALL.[1][2][3] The most common of these is a missense mutation, R98S, which has been shown to drive leukemogenesis through various mechanisms.[1][2] This guide delves into the quantitative data surrounding RPL10 mutations, the signaling pathways they dysregulate, and the experimental protocols to study these alterations.

Quantitative Data on RPL10 Mutations in T-ALL

Mutations in the RPL10 gene are a notable feature of T-ALL, with a clear predilection for pediatric cases. The frequency and type of these mutations are critical for understanding their clinical relevance.

Patient CohortRPL10 Mutation FrequencyPredominant MutationOther MutationsReference
Pediatric T-ALL~8-10%R98SQ123R, Q123P[1][2][4]
Adult T-ALL~1%R98S-[3]

Table 1: Frequency of RPL10 Mutations in T-ALL. This table summarizes the reported frequencies of RPL10 mutations in pediatric and adult T-ALL cohorts, highlighting the prevalence of the R98S mutation.

Mutations in RPL10, particularly the R98S variant, often co-occur with other genetic alterations in T-ALL, although they appear to be mutually exclusive with mutations in the JAK-STAT signaling pathway components like JAK1, JAK3, and STAT5B.[1]

GeneCo-occurring Mutation Frequency with RPL10 R98SPathwayReference
NOTCH1HighNotch Signaling[4]
FBXW7HighNotch Signaling[4]
PHF6HighChromatin Modification[4]
JAK/STAT pathway genes~0%JAK-STAT Signaling[1]

Table 2: Co-occurring and Mutually Exclusive Mutations with RPL10 R98S in T-ALL. This table outlines the landscape of genetic alterations found alongside RPL10 R98S mutations, providing insights into cooperative oncogenic events.

Dysregulated Signaling Pathways in RPL10-Mutated T-ALL

RPL10 mutations contribute to T-ALL pathogenesis by impacting key cellular signaling pathways that control cell survival, proliferation, and stress responses.

The JAK-STAT Signaling Pathway

A pivotal finding in the study of RPL10 R98S-mutated T-ALL is the hyper-activation of the JAK-STAT signaling cascade.[1][5] This pathway is a critical regulator of cytokine-mediated cell proliferation and survival.

The RPL10-R98S mutation is proposed to enhance JAK-STAT signaling through multiple mechanisms:

  • Decreased Protein Degradation: The mutant RPL10 protein leads to reduced degradation of JAK1, thereby increasing its availability and signaling potential.[5]

  • Altered Ribosomal Frameshifting: The R98S mutation can cause a reduction in programmed -1 ribosomal frameshifting on the mRNAs of several JAK-STAT pathway components, potentially leading to their overexpression.[5]

  • Transcriptional Changes: The mutation also induces transcriptional alterations that favor the expression of JAK-STAT pathway members.[1]

This sustained activation of the JAK-STAT pathway provides a survival and proliferative advantage to the leukemic cells. The mutual exclusivity of RPL10 R98S and JAK-STAT pathway mutations suggests that the RPL10 mutation functionally mimics the effects of direct JAK-STAT activation.[1]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT (dimer) pSTAT (dimer) STAT->pSTAT (dimer) Dimerization Nucleus Nucleus pSTAT (dimer)->Nucleus Translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Transcription RPL10 R98S RPL10 R98S RPL10 R98S->JAK Enhances Decreased JAK1 Degradation Decreased JAK1 Degradation RPL10 R98S->Decreased JAK1 Degradation Altered Frameshifting Altered Frameshifting RPL10 R98S->Altered Frameshifting Decreased JAK1 Degradation->JAK Altered Frameshifting->JAK

Caption: RPL10 R98S enhances JAK-STAT signaling.

BCL-2 and Oxidative Stress Response

The RPL10 R98S mutation has also been linked to an increase in the anti-apoptotic protein BCL-2.[2] This upregulation is not at the transcriptional level but rather through a specialized translational mechanism.

  • IRES-Mediated Translation: The mutant ribosome selectively enhances the Internal Ribosome Entry Site (IRES)-mediated translation of BCL-2 mRNA.[2] This allows for the continued production of the pro-survival BCL-2 protein, even under cellular stress conditions where cap-dependent translation may be compromised.

  • Oxidative Stress: Cells with the RPL10 R98S mutation exhibit increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction.[2] The enhanced BCL-2 expression helps these cells to overcome this oxidative stress and evade apoptosis.

This mechanism highlights a novel way in which ribosomal mutations can confer a survival advantage to cancer cells and presents BCL-2 as a potential therapeutic target in this T-ALL subtype.

BCL2_Pathway RPL10 R98S Mutant Ribosome RPL10 R98S Mutant Ribosome BCL-2 mRNA BCL-2 mRNA RPL10 R98S Mutant Ribosome->BCL-2 mRNA Binds to IRES Oxidative Stress (ROS) Oxidative Stress (ROS) RPL10 R98S Mutant Ribosome->Oxidative Stress (ROS) Causes BCL-2 Protein BCL-2 Protein BCL-2 mRNA->BCL-2 Protein Enhanced Translation IRES IRES Mitochondria Mitochondria BCL-2 Protein->Mitochondria Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Induces Oxidative Stress (ROS)->Mitochondria Damages

Caption: RPL10 R98S drives IRES-dependent BCL-2 translation.

Experimental Protocols

This section details the key experimental methodologies used to investigate the role of RPL10 mutations in T-ALL.

Generation of RPL10 Mutant Cell Lines using CRISPR/Cas9

Objective: To create isogenic T-ALL cell lines with and without specific RPL10 mutations for functional studies.

Protocol:

  • Cell Line: Jurkat or other suitable T-ALL cell lines.

  • CRISPR/Cas9 Components:

    • Cas9 nuclease.

    • Single guide RNA (sgRNA) targeting the desired region of the RPL10 gene.

    • Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (e.g., R98S) and silent mutations to prevent re-cutting by Cas9.

  • Transfection:

    • Electroporation is a commonly used method for delivering CRISPR components into T-ALL cell lines.

  • Single-Cell Cloning:

    • Following transfection, single cells are sorted into 96-well plates to generate clonal populations.

  • Screening and Verification:

    • Genomic DNA is extracted from individual clones.

    • The targeted region of the RPL10 gene is amplified by PCR.

    • Sanger sequencing is performed to identify clones with the desired homozygous or heterozygous mutation.

    • Western blotting can be used to confirm the expression of the mutant RPL10 protein.

CRISPR_Workflow Design sgRNA & ssODN Design sgRNA & ssODN Assemble RNP Complex Assemble RNP Complex Design sgRNA & ssODN->Assemble RNP Complex Electroporation Electroporation Assemble RNP Complex->Electroporation Single-Cell Sorting Single-Cell Sorting Electroporation->Single-Cell Sorting T-ALL Cells T-ALL Cells T-ALL Cells->Electroporation Clonal Expansion Clonal Expansion Single-Cell Sorting->Clonal Expansion Genomic DNA Extraction Genomic DNA Extraction Clonal Expansion->Genomic DNA Extraction PCR & Sanger Sequencing PCR & Sanger Sequencing Genomic DNA Extraction->PCR & Sanger Sequencing Verification Verification PCR & Sanger Sequencing->Verification

Caption: CRISPR/Cas9 workflow for RPL10 mutation.

Western Blotting for JAK-STAT Pathway Activation

Objective: To assess the phosphorylation status and expression levels of key proteins in the JAK-STAT pathway.

Protocol:

  • Cell Lysis:

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of JAK1, STAT5, and other relevant pathway components.

    • Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Assay

Objective: To quantify the extent of apoptosis in RPL10 wild-type versus mutant T-ALL cells.

Protocol:

  • Cell Staining:

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation:

    • Cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-negative, PI-negative).

      • Early apoptotic cells (Annexin V-positive, PI-negative).

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

      • Necrotic cells (Annexin V-negative, PI-positive).

Luciferase Reporter Assay for IRES Activity

Objective: To measure the IRES-dependent translation of BCL-2.

Protocol:

  • Constructs:

    • A bicistronic reporter plasmid is used, containing a Renilla luciferase gene (cap-dependent translation) followed by the BCL-2 5' UTR containing the IRES, and then a Firefly luciferase gene (IRES-dependent translation).

  • Transfection:

    • T-ALL cells are transfected with the reporter plasmid.

  • Cell Lysis and Luciferase Assay:

    • After a defined period, cells are lysed.

    • A dual-luciferase reporter assay system is used to measure the activities of both Renilla and Firefly luciferases.

  • Data Analysis:

    • The ratio of Firefly to Renilla luciferase activity is calculated to determine the relative IRES activity. An increase in this ratio in RPL10 mutant cells compared to wild-type cells indicates enhanced IRES-mediated translation.[6]

Patient-Derived Xenograft (PDX) Models

Objective: To study the in vivo effects of RPL10 mutations on T-ALL development and to test therapeutic interventions.[7]

Protocol:

  • Host Mice:

    • Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.[7]

  • Cell Implantation:

    • Primary T-ALL patient samples or engineered T-ALL cell lines are injected into the mice, typically intravenously or subcutaneously.

  • Monitoring:

    • Tumor burden is monitored over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume for subcutaneous xenografts.[7]

  • Therapeutic Studies:

    • Once tumors are established, mice can be treated with potential therapeutic agents (e.g., JAK inhibitors, BCL-2 inhibitors).

  • Analysis:

    • At the end of the study, tumors and organs are harvested for histological and molecular analysis to assess treatment efficacy and the in vivo consequences of the RPL10 mutation.

Label-Free Quantitative Proteomics

Objective: To identify global changes in the proteome of RPL10-mutated T-ALL cells.[8]

Protocol:

  • Sample Preparation:

    • Proteins are extracted from RPL10 wild-type and mutant cells.

    • Proteins are digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis:

    • The peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[8]

  • Data Analysis:

    • The MS/MS data is used to identify and quantify peptides and proteins.

    • Label-free quantification methods, such as spectral counting or precursor ion intensity measurement, are used to compare protein abundance between the different samples.[8]

    • Bioinformatics analysis is then performed to identify differentially expressed proteins and enriched pathways.

Proteomics_Workflow Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Peptide Identification Peptide Identification LC-MS/MS->Peptide Identification Protein Quantification Protein Quantification Peptide Identification->Protein Quantification Bioinformatics Analysis Bioinformatics Analysis Protein Quantification->Bioinformatics Analysis

Caption: Label-free quantitative proteomics workflow.

Therapeutic Implications

The elucidation of the mechanisms by which RPL10 mutations drive T-ALL has opened up new avenues for targeted therapies.

  • JAK-STAT Inhibitors: The hyper-activation of the JAK-STAT pathway in RPL10 R98S-mutated T-ALL suggests that these tumors may be sensitive to JAK inhibitors.[1][9] Several JAK inhibitors are already in clinical use for other conditions and could be repurposed for this T-ALL subtype.

  • BCL-2 Inhibitors: The reliance of RPL10 R98S mutant cells on BCL-2 for survival makes them prime candidates for treatment with BCL-2 inhibitors like Venetoclax.[2]

  • Proteasome Inhibitors: Studies have also shown that RPL10 R98S mutant cells have reduced proteasome activity and are more sensitive to proteasome inhibitors.[5]

Conclusion

RPL10 mutations, particularly the R98S variant, represent a distinct molecular subtype of T-ALL with a clear mechanistic link to the dysregulation of the JAK-STAT and BCL-2 signaling pathways. The experimental approaches detailed in this guide provide a framework for further investigation into the biology of RPL10-mutated T-ALL and for the development of novel therapeutic strategies. A deeper understanding of these oncogenic mechanisms will be crucial for improving the outcomes for patients with this disease.

References

The LSM10/LSM11 Complex: A Linchpin in U7 snRNP-Mediated Histone mRNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise regulation of histone protein synthesis is fundamental to the integrity of the eukaryotic genome, with dysregulation implicated in numerous disease states. A key control point in this process is the 3'-end processing of replication-dependent histone pre-mRNAs, a unique pathway that eschews canonical polyadenylation in favor of a specialized cleavage reaction. This critical step is orchestrated by the U7 small nuclear ribonucleoprotein (snRNP). Central to the U7 snRNP's unique function is the heterodimeric complex of LSM10 and LSM11, which replaces the canonical SmD1/D2 proteins found in spliceosomal snRNPs. This guide provides a comprehensive technical overview of the mechanism of action of the LSM10/LSM11 complex within the U7 snRNP, detailing its role in the assembly of the processing machinery and the subsequent cleavage of histone pre-mRNAs. We present a synthesis of the current understanding of the molecular interactions and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Introduction: The Unique Landscape of Histone mRNA Processing

In metazoans, the maturation of most messenger RNAs (mRNAs) involves cleavage and polyadenylation at their 3' end. However, replication-dependent histone mRNAs represent a notable exception. Their 3' ends are generated by a single endonucleolytic cleavage event that creates a conserved stem-loop structure.[1] This process is exclusively mediated by the U7 snRNP, a minor but essential component of the cellular RNA processing machinery.[2] The U7 snRNP recognizes the histone downstream element (HDE), a purine-rich sequence located downstream of the cleavage site on the histone pre-mRNA, through base pairing with the 5' end of the U7 snRNA.[2]

The specificity and function of the U7 snRNP are conferred by its unique protein composition. While it shares five core Sm proteins (SmB, SmD3, SmE, SmF, and SmG) with the major spliceosomal snRNPs, the canonical SmD1 and SmD2 proteins are replaced by the Sm-like proteins LSM10 and LSM11.[3][4] This substitution is critical for the specialized function of the U7 snRNP in histone pre-mRNA processing.

The U7 snRNP Core and the Pivotal Role of the LSM10/LSM11 Complex

The core of the U7 snRNP is a heptameric ring of Sm and Sm-like proteins assembled around a specific binding site on the U7 snRNA. The presence of LSM10 and LSM11 in place of SmD1 and SmD2 is a defining feature of the U7 snRNP.[5] LSM10 is structurally related to SmD1, while LSM11 is a larger protein with a unique, extended N-terminal domain that is absent in SmD2 and other Sm proteins.[6][7] This N-terminal extension of LSM11 is not required for its incorporation into the U7 snRNP core but is indispensable for the processing of histone pre-mRNA.[6]

Assembly of the U7-specific Sm Core

The assembly of the U7 snRNP is a highly regulated process that, like spliceosomal snRNPs, is facilitated by the Survival of Motor Neuron (SMN) complex.[4] However, the incorporation of the U7-specific LSM10 and LSM11 proteins suggests the involvement of a specialized SMN complex.[4] Evidence points to the existence of separate SMN complexes, some containing SmD1/D2 for spliceosomal snRNP assembly and others containing LSM10/LSM11 for U7 snRNP assembly.[4] LSM10 and LSM11 are thought to form a stable heterodimer that is a precursor for U7 snRNP assembly.[5]

Mechanism of Action: LSM11 as a Scaffold for the Processing Machinery

The LSM10/LSM11 complex, and particularly the N-terminal domain of LSM11, plays a central role in recruiting the catalytic machinery required for histone pre-mRNA cleavage. This region of LSM11 acts as a scaffold, mediating a series of crucial protein-protein interactions.

Interaction with FLASH

A key interaction partner of LSM11 is the protein FLASH (FLICE-associated huge protein). The N-terminal domain of FLASH interacts directly with the N-terminal extension of LSM11.[7][8] This interaction is essential for histone pre-mRNA processing.[8] Structural and biochemical studies have revealed that the N-terminal domains of FLASH form a coiled-coil dimer that binds to a single N-terminal domain of LSM11, forming a 2:1 heterotrimer.[9]

Recruitment of the Histone Cleavage Complex (HCC)

The LSM11-FLASH platform is responsible for recruiting the Histone Cleavage Complex (HCC), which contains the endonuclease responsible for cleaving the pre-mRNA.[9] The HCC is composed of several subunits that are also part of the canonical cleavage and polyadenylation machinery, including CPSF73 (the endonuclease), CPSF100, and Symplekin.[1] The interaction between FLASH and the HCC bridges the U7 snRNP core to the catalytic components of the processing machinery.

The Role of ZFP100

Another critical factor that interacts with the U7 snRNP is the Zinc Finger Protein 100 (ZFP100). ZFP100 is thought to act as an adaptor protein, bridging the U7 snRNP to the stem-loop binding protein (SLBP), which is bound to the upstream stem-loop structure of the histone pre-mRNA.[7][10] The N-terminal region of LSM11 has been shown to interact with the zinc finger domains of ZFP100.[10][11] This interaction helps to stabilize the binding of the U7 snRNP to the histone pre-mRNA, thereby enhancing the efficiency of the cleavage reaction.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interactions and stoichiometry of the LSM10/LSM11 complex and its partners. While extensive qualitative data exists, quantitative binding affinities for all interactions are not yet fully characterized in the literature.

Interacting ProteinsMethodStoichiometryDissociation Constant (Kd)Reference
FLASH (N-terminal domain) & LSM11 (N-terminal domain)Analytical Ultracentrifugation2:1 (FLASH:LSM11)2.4 µM[9]
LSM10 & LSM11Co-immunoprecipitation, Yeast two-hybrid1:1 heterodimerNot determined[5]
LSM11 & ZFP100Co-immunoprecipitation, GST pull-downNot determinedNot determined[10][11]

Detailed Experimental Protocols

In Vitro Histone Pre-mRNA Processing Assay

This protocol is adapted from methodologies described for nuclear extracts.

1. Preparation of Nuclear Extract:

  • Grow HeLa or other suitable mammalian cells to a density of 5-8 x 10^5 cells/mL.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT) and incubate on ice for 10 minutes.

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).

  • Stir gently on a magnetic stirrer for 30 minutes at 4°C.

  • Centrifuge at high speed to pellet the nuclear debris.

  • Dialyze the supernatant (nuclear extract) against a storage buffer (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT).

  • Aliquot and store at -80°C.

2. In Vitro Transcription and Labeling of Histone Pre-mRNA Substrate:

  • Linearize a plasmid DNA template containing the histone gene of interest downstream of a T7 or SP6 promoter.

  • Perform in vitro transcription using the appropriate RNA polymerase and NTPs, including [α-32P]UTP for radiolabeling.

  • Purify the radiolabeled pre-mRNA transcript by denaturing polyacrylamide gel electrophoresis.

3. Processing Reaction:

  • Set up the processing reaction in a final volume of 25 µL containing:

    • 10-15 µL of nuclear extract

    • 10,000-20,000 cpm of 32P-labeled histone pre-mRNA

    • 3 mM MgCl2

    • 0.5 mM ATP

    • 20 mM creatine (B1669601) phosphate

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing proteinase K.

  • Incubate at 37°C for 15 minutes to digest proteins.

  • Extract the RNA with phenol:chloroform and precipitate with ethanol.

  • Resuspend the RNA pellet in loading buffer.

4. Analysis:

  • Analyze the RNA products on a denaturing polyacrylamide gel.

  • Visualize the results by autoradiography. The processed mRNA will migrate faster than the unprocessed pre-mRNA.

Co-immunoprecipitation of the LSM10/LSM11 Complex

This is a generalized protocol based on standard laboratory procedures.

1. Cell Lysis:

  • Transfect cells with expression vectors for tagged versions of LSM10 and/or LSM11 (e.g., HA-LSM11 and FLAG-LSM10).

  • Harvest cells 24-48 hours post-transfection.

  • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody (e.g., anti-FLAG antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., anti-HA antibody to detect LSM11).

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

U7_snRNP_Assembly cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSM10 LSM10 LSM10_LSM11_dimer LSM10/LSM11 heterodimer LSM10->LSM10_LSM11_dimer LSM11 LSM11 LSM11->LSM10_LSM11_dimer Specialized_SMN_complex Specialized SMN Complex LSM10_LSM11_dimer->Specialized_SMN_complex Core_U7_snRNP Core U7 snRNP Specialized_SMN_complex->Core_U7_snRNP U7_snRNA_precursor U7 snRNA precursor U7_snRNA_precursor->Specialized_SMN_complex Core_U7_snRNP_n Core U7 snRNP Core_U7_snRNP->Core_U7_snRNP_n Nuclear Import Active_U7_snRNP Active U7 snRNP Core_U7_snRNP_n->Active_U7_snRNP

Caption: U7 snRNP Assembly Pathway.

Histone_Processing_Mechanism cluster_pre_mRNA Histone pre-mRNA cluster_U7_snRNP Active U7 snRNP Stem_Loop Stem-Loop Cleavage_Site Cleavage Site Mature_Histone_mRNA Mature Histone mRNA Cleavage_Site->Mature_Histone_mRNA HDE HDE U7_snRNA U7 snRNA U7_snRNA->HDE base-pairing LSM10_LSM11 LSM10/LSM11 FLASH FLASH LSM10_LSM11->FLASH HCC HCC (CPSF73) FLASH->HCC HCC->Cleavage_Site cleavage SLBP SLBP SLBP->Stem_Loop ZFP100 ZFP100 SLBP->ZFP100 ZFP100->LSM10_LSM11

Caption: Molecular Interactions in Histone pre-mRNA Processing.

Conclusion

The LSM10/LSM11 complex is a cornerstone of the specialized machinery for histone pre-mRNA 3'-end processing. Its unique presence in the U7 snRNP dictates the particle's specific function, distinguishing it from the spliceosomal snRNPs. The extended N-terminal domain of LSM11 serves as a critical scaffolding platform, orchestrating the assembly of the active processing complex through precise interactions with FLASH and ZFP100. A thorough understanding of these molecular interactions and the overall mechanism is paramount for deciphering the regulation of histone gene expression and for the development of novel therapeutic strategies targeting diseases linked to aberrant cell proliferation and genome instability. Further research into the quantitative aspects of these protein-protein and protein-RNA interactions will undoubtedly provide deeper insights into the dynamic nature of this essential cellular process.

References

The Nexus of Ribosomal Protein L10: A Technical Guide to its Central Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Pathways Regulated by Ribosomal Protein L10 (RPL10) Signaling.

Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, has emerged as a multifaceted regulator of pivotal cellular signaling pathways beyond its canonical role in protein synthesis. This technical guide provides a comprehensive overview of the extra-ribosomal functions of RPL10, detailing its intricate involvement in key signaling cascades that govern cell proliferation, apoptosis, inflammation, and oncogenesis. This document is intended to serve as a critical resource for researchers and professionals in drug development, offering insights into the therapeutic potential of targeting RPL10.

Executive Summary

Traditionally known for its structural role in the ribosome, RPL10 is now recognized as a dynamic signaling molecule with significant extra-ribosomal activities. It directly interacts with and modulates the function of key proteins in several major signaling pathways, including NF-κB, p53, JAK-STAT, and c-Jun-mediated signaling. Dysregulation of RPL10 expression or mutations in the RPL10 gene have been implicated in various pathologies, including cancer and neurodevelopmental disorders, underscoring its importance as a potential therapeutic target. This guide synthesizes current knowledge on RPL10-regulated pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its complex cellular functions.

Core Signaling Pathways Regulated by RPL10

RPL10's extra-ribosomal functions are primarily executed through direct protein-protein interactions, influencing the activity of critical signaling nodes.

The NF-κB Signaling Pathway

RPL10 is a significant modulator of the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival. In pancreatic cancer cells, RPL10 has been shown to directly bind to the p65 (RelA) subunit of NF-κB and IKKγ (NEMO), a key component of the IκB kinase complex.[1] This interaction leads to the downregulation of p65 and IKKγ expression, thereby inhibiting the NF-κB signaling cascade.[1] The small molecule Dimethylaminoparthenolide (DMAPT) has been shown to bind directly to RPL10, leading to a reduction in RPL10 expression and a subsequent decrease in p65 and IKKγ levels, resulting in anti-proliferative effects in pancreatic cancer cells.[1]

The p53 Tumor Suppressor Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. While direct quantitative data on RPL10's regulation of p53 is still emerging, it is known that mutations in several ribosomal proteins, including RPL10, have been identified in various cancers.[2] Ribosomal stress, caused by defects in ribosome biogenesis, is a known activator of the p53 pathway. This activation is often mediated by the binding of free ribosomal proteins, such as RPL5 and RPL11, to MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3] The involvement of RPL10 in this process is an active area of research.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. The recurrent R98S mutation in RPL10, frequently found in T-cell acute lymphoblastic leukemia (T-ALL), leads to the hyper-activation of the JAK-STAT pathway upon cytokine stimulation.[4] This mutation results in the overexpression of several JAK-STAT signaling proteins.[4] Mechanistically, the RPL10-R98S mutation can lead to decreased degradation of JAK1 and may also alter programmed ribosomal frameshifting of JAK-STAT pathway mRNAs.[4]

c-Jun-Mediated Signaling

RPL10 acts as a negative regulator of the transcription factor c-Jun, a component of the AP-1 transcription factor complex involved in cell proliferation, apoptosis, and stress responses.[1] RPL10, also known as Jif-1 (Jun interacting factor 1), can inhibit the DNA binding and transactivation activity of c-Jun.[1][5] This interaction has been observed in the nuclear matrix of human brain neurons, where RPL10 colocalizes with Presenilin 1 and binds to c-Jun, thereby affecting transcription and apoptosis.[1]

Quantitative Data on RPL10-Regulated Pathways

The following tables summarize key quantitative data from studies investigating the effects of RPL10 on various signaling pathways.

ParameterCell LineValueReference
DMAPT-RPL10 Binding PANC-1KD = 11.9 ± 1.88 μM[6]
IC50 of DMAPT PANC-124.8 μM[5]
IC50 of DMAPT with RPL10 knockdown PANC-149.63 μM[5]

Table 1: Quantitative analysis of DMAPT interaction with RPL10 in the NF-κB pathway.

ProteinChange in RPL10 R98S vs. WTp-valueReference
JAK1 1.9-fold increase< 0.05[4]
STAT5 4-fold increase< 0.05[4]
Phospho-STAT5 (upon IL-7 stimulation) Increased< 0.05[4]

Table 2: Quantitative proteomics data of the JAK-STAT pathway in T-ALL patient samples with and without the RPL10 R98S mutation.

ConditionFold Change in BCL-2 IRES Activityp-valueReference
RPL10 R98S vs. WT (Jurkat cells) ~5-fold increase< 0.001[7]

Table 3: Effect of RPL10 R98S mutation on BCL-2 IRES-dependent translation.

ParameterCell LineEffect of RPL10 KnockdownEffect of RPL10 OverexpressionReference
Cell Viability OVCAR-3Significant decrease (P<0.05)Significant increase (P<0.01)[7]
Cell Migration OVCAR-3Significant inhibition (P<0.01)Significant increase (P<0.01)[7][8]
Cell Invasion OVCAR-3Significant inhibition (P<0.01)Significant increase (P<0.01)[7][8]
Apoptosis OVCAR-3Increased early apoptotic cellsDecreased early apoptotic cells[7]

Table 4: Quantitative effects of RPL10 modulation on ovarian cancer cell behavior.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core RPL10-regulated signaling pathways and a typical experimental workflow for studying these interactions.

RPL10_NFkB_Pathway cluster_cytoplasm Cytoplasm RPL10 RPL10 p65 p65 (RelA) RPL10->p65 Direct Binding (Inhibition) IKKgamma IKKγ (NEMO) RPL10->IKKgamma Direct Binding (Inhibition) NFkB_dimer p65/p50 p65->NFkB_dimer IKK_complex IKK Complex IKKgamma->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation IkappaB->NFkB_dimer Inhibition Nucleus Nucleus NFkB_dimer->Nucleus Translocation

RPL10 regulation of the NF-κB signaling pathway.

RPL10_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation RPL10_R98S RPL10 (R98S) RPL10_R98S->JAK Increased Expression & Reduced Degradation RPL10_R98S->STAT Increased Expression

Enhancement of JAK-STAT signaling by the RPL10 R98S mutation.

RPL10_cJun_Pathway cluster_nucleus Nucleus RPL10 RPL10 cJun c-Jun RPL10->cJun Direct Binding (Inhibition of DNA binding) AP1_site AP-1 Binding Site (DNA) cJun->AP1_site Binds Nucleus Nucleus

Negative regulation of c-Jun by RPL10.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclearing Pre-clearing Lysate (with control beads) lysis->preclearing incubation Incubation with primary antibody (anti-RPL10) preclearing->incubation beads Addition of Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation (pull-down of RPL10 complex) beads->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elution of protein complex wash->elution analysis Analysis by Western Blot elution->analysis end End: Identify interacting proteins analysis->end

Experimental workflow for Co-Immunoprecipitation.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for RPL10 and Interacting Partners

This protocol is designed to isolate and identify proteins that interact with RPL10 in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-RPL10 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating platform at 4°C

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing:

    • Add Protein A/G beads to the protein lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-RPL10 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Incubate at room temperature or 95-100°C (if using SDS-PAGE sample buffer) for 5-10 minutes to release the protein complexes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Western Blotting for Detection of RPL10 and Signaling Proteins

This protocol describes the detection of specific proteins from cell lysates or Co-IP eluates.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RPL10, anti-p65, anti-phospho-STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix protein samples with SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Luciferase Reporter Assay for NF-κB or c-Jun Activity

This assay measures the transcriptional activity of NF-κB or c-Jun in response to RPL10 modulation.

Materials:

  • Cells cultured in a 96-well plate

  • Reporter plasmid containing luciferase gene under the control of an NF-κB or AP-1 responsive promoter

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the reporter plasmid, control plasmid, and an expression vector for RPL10 (or siRNA against RPL10).

    • Incubate for 24-48 hours.

  • Cell Treatment (optional):

    • Treat cells with an appropriate stimulus (e.g., TNF-α for NF-κB activation) for a specified time.

  • Cell Lysis:

    • Wash cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the control.

Conclusion and Future Directions

Ribosomal Protein L10 is a critical regulator of fundamental cellular signaling pathways, with its extra-ribosomal functions playing a significant role in health and disease. Its involvement in the NF-κB, p53, JAK-STAT, and c-Jun pathways highlights its potential as a therapeutic target for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying RPL10's regulatory functions, including the identification of post-translational modifications that govern its activity and the precise structural basis of its interactions with key signaling proteins. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies aimed at modulating RPL10 signaling.

Disclaimer: This document is intended for informational purposes only and should not be considered as medical advice. The experimental protocols provided are for guidance and should be optimized for specific experimental conditions.

References

The Emergence of LSM10: A Key Player in Histone mRNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and Initial Characterization of the Like-Sm Protein 10

For researchers, scientists, and professionals in drug development, understanding the intricate molecular machinery of the cell is paramount. This guide provides an in-depth technical overview of the discovery and initial characterization of the Like-Sm (LSM) protein 10 (LSM10), a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs. This process is intrinsically linked to DNA replication and cell cycle progression, making LSM10 and its associated pathways compelling targets for further investigation.

Discovery of LSM10: A Novel Component of the U7 snRNP

The journey to identify LSM10 began with efforts to purify and characterize the protein components of the U7 snRNP, a low-abundance but vital nuclear complex. Initial studies revealed that the U7 snRNP possesses a unique core composition compared to the more abundant spliceosomal snRNPs. While sharing five core Sm proteins (SmB, SmD3, SmE, SmF, and SmG), the U7 snRNP lacks the SmD1 and SmD2 proteins. This observation led to the hypothesis that U7-specific proteins must occupy these positions.

Through a combination of biochemical fractionation and affinity purification from HeLa cell nuclear extracts using biotinylated oligonucleotides complementary to U7 snRNA, a 14 kDa protein was consistently isolated along with the U7 snRNP.[1][2][3][4] Subsequent microsequencing of this protein, followed by cDNA cloning, confirmed it as a novel protein, which was named LSM10 due to its sequence similarity to the Sm protein family, particularly SmD1.[1][2][5]

Initial Characterization: Unraveling the Core Functions of LSM10

Following its discovery, the initial characterization of LSM10 focused on its core functions, interactions, and localization. These early studies established the foundational knowledge upon which our current understanding is built.

A Core Component of the U7 snRNP Heptameric Ring

LSM10, along with another U7-specific protein, LSM11 (which replaces SmD2), forms a heterodimer that integrates into the heptameric Sm ring of the U7 snRNP.[6][7] This unique composition is crucial for the specific recognition of the non-canonical Sm binding site on the U7 snRNA.[3][6] The assembly of this specialized U7-specific Sm ring is a highly regulated process mediated by the Survival of Motor Neurons (SMN) complex.[5][7][8]

Essential Role in Histone pre-mRNA 3'-End Processing

The primary function of the U7 snRNP, and by extension LSM10, is the 3'-end processing of replication-dependent histone pre-mRNAs.[6][9] This process is a critical step in generating mature histone mRNAs, which are essential for packaging newly synthesized DNA during the S phase of the cell cycle. The U7 snRNP recognizes the histone downstream element (HDE) on the pre-mRNA, leading to endonucleolytic cleavage.[9] Studies have shown that mutations in either LSM10 or LSM11 disrupt this processing, leading to the production of aberrant, polyadenylated histone mRNAs.[6]

Interaction with the SMN Complex

The assembly of the U7 snRNP, including the incorporation of the LSM10/LSM11 dimer, is facilitated by the SMN complex.[5][10] In vitro and in vivo studies have demonstrated a direct interaction between LSM10/LSM11 and the SMN complex.[8][11] This interaction is crucial for the proper formation of the U7 snRNP and highlights a key quality control step in the biogenesis of this essential cellular machine. Interestingly, unlike some other Sm proteins, the interaction of LSM10 and LSM11 with SMN appears to be independent of symmetric dimethylarginine (sDMA) modification.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of LSM10.

PropertyValueReference(s)
Molecular Weight ~14 kDa[3][4]
Amino Acid Length 123[1]

Table 1: Physical Properties of Human LSM10 Protein.

ComponentRole in U7 snRNP ComplexReference(s)
LSM10 Replaces SmD1 in the heptameric ring[5][6]
LSM11 Replaces SmD2 in the heptameric ring[5][6]
SmB Core Sm protein[5]
SmD3 Core Sm protein[5]
SmE Core Sm protein[5]
SmF Core Sm protein[5]
SmG Core Sm protein[5]
U7 snRNA RNA component, recognizes the HDE of histone pre-mRNA[9]

Table 2: Composition of the Human U7 snRNP Core Complex.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of LSM10.

Purification of the U7 snRNP Complex

This protocol describes the affinity purification of the U7 snRNP complex from HeLa cell nuclear extracts, which was a critical step in identifying LSM10.

Materials:

  • HeLa cell nuclear extract

  • Biotinylated 2'-O-methyl oligoribonucleotide complementary to the 5' end of U7 snRNA

  • Streptavidin-agarose beads

  • Wash buffers (specific compositions as described in the original publications)

  • Elution buffer (e.g., high salt or containing a competitor oligonucleotide)

  • SDS-PAGE gels

  • Silver staining reagents

Procedure:

  • Incubate the HeLa cell nuclear extract with the biotinylated U7-specific oligonucleotide to allow for the formation of the U7 snRNP-oligonucleotide complex.

  • Add streptavidin-agarose beads to the mixture and incubate to capture the complex.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the U7 snRNP complex from the beads using an appropriate elution buffer.

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining to visualize the protein components.

  • Excise the protein band corresponding to 14 kDa for subsequent mass spectrometry analysis.[3][4]

Identification of LSM10 by Mass Spectrometry

This protocol outlines the general steps for identifying the protein from the excised gel band.

Materials:

  • Excised protein band from SDS-PAGE

  • Trypsin

  • HPLC system

  • Tandem mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)

  • Protein database (e.g., NCBI, Swiss-Prot)

  • Sequence analysis software

Procedure:

  • Perform in-gel digestion of the excised protein band with trypsin to generate peptides.

  • Extract the peptides from the gel.

  • Separate the peptides using reverse-phase HPLC.

  • Analyze the peptides by tandem mass spectrometry to obtain their fragmentation patterns (MS/MS spectra).[12]

  • Search the obtained MS/MS spectra against a protein database using appropriate software to identify the peptide sequences and, consequently, the protein.[12]

Co-immunoprecipitation of LSM10 with the SMN Complex

This protocol details the method used to demonstrate the in vivo interaction between LSM10 and the SMN complex.

Materials:

  • HEK293T cells

  • Plasmids encoding FLAG-tagged LSM10 and HA-tagged SMN

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG M2 magnetic beads

  • Anti-HA antibody

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Procedure:

  • Co-transfect HEK293T cells with plasmids encoding FLAG-tagged LSM10 and HA-tagged SMN.[13]

  • After 48 hours, lyse the cells in a suitable lysis buffer.[13]

  • Incubate the cell lysate with anti-FLAG M2 magnetic beads to immunoprecipitate FLAG-LSM10 and any associated proteins.[13][14]

  • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-SMN.[14]

Northern Blot Analysis of U7 snRNA Levels

This protocol describes how to assess the levels of U7 snRNA, for instance, after overexpression of LSM10.

Materials:

  • Total RNA isolated from cells

  • Denaturing agarose (B213101) gel (with formaldehyde)

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radioactively or biotin-labeled DNA or RNA probe complementary to U7 snRNA

  • Washing buffers

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • Separate the total RNA samples on a denaturing agarose gel.[15][16]

  • Transfer the RNA from the gel to a nylon membrane.[15][16]

  • Crosslink the RNA to the membrane using a UV crosslinker.

  • Prehybridize the membrane in hybridization buffer.

  • Add the labeled U7 snRNA probe and incubate to allow hybridization.[17][18]

  • Wash the membrane under stringent conditions to remove the unbound probe.

  • Detect the signal using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for biotin-labeled probes).[17][19]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows in the study of LSM10.

U7_snRNP_Complex cluster_U7_Core U7 snRNP Core LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 U7_snRNA U7_snRNA LSM10->U7_snRNA form complex LSM11->U7_snRNA form complex SmB SmB SmB->U7_snRNA form complex SmD3 SmD3 SmD3->U7_snRNA form complex SmE SmE SmE->U7_snRNA form complex SmF SmF SmF->U7_snRNA form complex SmG SmG SmG->U7_snRNA form complex Histone_pre_mRNA Histone_pre_mRNA U7_snRNA->Histone_pre_mRNA binds HDE Processed_Histone_mRNA Processed_Histone_mRNA Histone_pre_mRNA->Processed_Histone_mRNA 3'-end processing

Caption: The U7 snRNP complex and its role in histone pre-mRNA processing.

U7_Purification_Workflow start HeLa Nuclear Extract step1 Incubate with Biotinylated U7-specific Oligonucleotide start->step1 step2 Bind to Streptavidin Beads step1->step2 step3 Wash to Remove Non-specific Proteins step2->step3 step4 Elute U7 snRNP Complex step3->step4 step5 SDS-PAGE and Silver Staining step4->step5 step6 Excise 14 kDa Band step5->step6 end Mass Spectrometry (LSM10 Identification) step6->end LSM10_Interaction_Pathway cluster_SMN SMN Complex SMN SMN LSM10 LSM10 SMN->LSM10 interacts with LSM11 LSM11 SMN->LSM11 interacts with Gemin_proteins Gemin Proteins Gemin_proteins->LSM10 interacts with Gemin_proteins->LSM11 interacts with LSM10->LSM11 U7_snRNP_assembly U7 snRNP Assembly LSM10->U7_snRNP_assembly incorporation into LSM11->U7_snRNP_assembly incorporation into

References

The Overlooked Suppressor: A Technical Guide on the Potential Role of Ribosomal Protein L10 (RPL10) in Wilms' Tumor

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Wilms' tumor, the most common pediatric renal malignancy, is characterized by a complex genetic landscape. While research has predominantly focused on genes such as WT1, CTNNB1, and TP53, early evidence identified Ribosomal Protein L10 (RPL10), also known as QM, as a potential tumor suppressor in this specific cancer.[1] Despite this initial discovery, the direct role and molecular mechanisms of RPL10 in the pathogenesis of Wilms' tumor have remained largely unexplored in recent years. This technical guide consolidates the foundational evidence and builds a compelling case for revisiting RPL10 as a crucial, yet overlooked, player in Wilms' tumor. By synthesizing data on its extra-ribosomal functions in regulating pivotal oncogenic pathways—such as c-Jun, p53, and NF-κB—from studies in other cancers, we delineate a clear, actionable framework for future investigation and therapeutic targeting.

Introduction: Ribosomal Proteins and Cancer

Ribosomal proteins (RPs) are essential components of the ribosome, responsible for protein synthesis. Beyond this canonical function, a growing body of evidence demonstrates that many RPs have "extra-ribosomal" roles, acting as critical regulators of cell proliferation, apoptosis, and DNA repair.[2][3][4] Dysregulation of RP expression or function is increasingly linked to tumorigenesis.[2][4][5] Mutations in several RP genes, including RPL5, RPL10, and RPL22, have been identified in various cancers, suggesting they can function as bona fide tumor suppressors or oncogenes depending on the cellular context.[4][5][6]

RPL10 was first reported in the context of Wilms' tumor cells, where it was suggested to act as a tumor suppressor.[1] Its proposed mechanism involves the negative regulation of the c-Jun transcription factor, a key component of the AP-1 complex known to drive proliferation and oncogenesis.[3] While this initial link was significant, much of the subsequent functional research on RPL10 has occurred in other malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), pancreatic cancer, and ovarian cancer. This guide will leverage these parallel findings to outline the potential mechanisms of RPL10-mediated tumor suppression in Wilms' tumor.

Quantitative Data on RPL10 Alterations in Human Cancers

While specific quantitative data for RPL10 in large cohorts of Wilms' tumor patients is limited in recent literature, data from other cancers underscore its importance. Mutations, deletions, and expression changes are recurrent, highlighting the selective pressure on this gene during tumorigenesis. The following tables summarize key data from other cancer types to provide a quantitative context for RPL10's potential role.

Table 1: Frequency of RPL10 Somatic Mutations in Select Cancers (Note: This data illustrates the significance of RPL10 mutations in other cancers, suggesting a rationale for investigating them in Wilms' tumor.)

Cancer TypeCohort SizeFrequency of RPL10 MutationsKey Recurrent MutationReference
Pediatric T-ALL1228.2%R98S[6]
Multiple Myeloma3442.0%Various (non-R98S hotspot)[7]
Various Cancers (TCGA)MultipleSignificant deletions in DLBCL, SarcomaDeletions[2]

Table 2: Experimental Evidence of RPL10 Dysregulation on Cancer Cell Phenotype (Note: These in vitro findings demonstrate the functional consequences of altering RPL10 levels, providing a model for its potential effects in Wilms' tumor cells.)

Cancer TypeExperimental ModelRPL10 ManipulationObserved Phenotypic EffectReference
Pancreatic CancerPANC-1, MiaPaca-2 cellsDMAPT-induced downregulationDecreased cell viability, inhibition of NF-κB pathway[8]
Pancreatic CancerPANC-1 cellsshRNA knockdownIncreased cell proliferation[1]
Ovarian CancerEOC cell linesshRNA knockdownInhibited cell viability, migration, and invasion; increased apoptosis
Ovarian CancerEOC cell linesOverexpressionIncreased cell viability, migration, and invasion; decreased apoptosis

Molecular Mechanisms: RPL10 as a Signaling Hub

RPL10 exerts its potential tumor-suppressive effects through extra-ribosomal interactions with key oncogenic and tumor-suppressive signaling pathways. Its ability to modulate transcription factors and signaling molecules places it at a critical nexus of cell fate decisions.

Regulation of the c-Jun/AP-1 Pathway

The foundational hypothesis for RPL10's role in Wilms' tumor suppression is its ability to inhibit the c-Jun transcription factor.[3] c-Jun is a proto-oncogene that, as a dimer with c-Fos, forms the AP-1 transcription factor complex. AP-1 regulates genes involved in cell proliferation, survival, and invasion. RPL10 can directly bind to c-Jun, preventing its binding to DNA and repressing its transactivation activity.[3] This direct inhibition of a potent oncogenic driver represents a primary tumor-suppressive mechanism.

cJun_Pathway cluster_nucleus Nucleus RPL10 RPL10 cJun c-Jun RPL10->cJun Inhibits DNA Binding AP1_Site AP-1 Target Gene (e.g., Cyclin D1, MMPs) cJun->AP1_Site Binds DNA Transcription Transcription & Proliferation AP1_Site->Transcription GrowthFactors Growth Factors / Stress Signals JNK JNK Pathway GrowthFactors->JNK JNK->cJun Activates

Caption: RPL10-mediated inhibition of the c-Jun pathway.
Interaction with the p53 Pathway

The p53 tumor suppressor is a master regulator of the cellular response to stress. Under conditions of ribosomal stress (e.g., disrupted ribosome biogenesis), free ribosomal proteins, including RPL5 and RPL11, can bind to and inhibit MDM2, the E3 ubiquitin ligase that targets p53 for degradation.[5][9][10] This leads to p53 stabilization and the activation of downstream targets that induce cell cycle arrest or apoptosis. While RPL10 is not a primary MDM2 inhibitor, mutations in RPL10 can cause ribosomal stress, indirectly triggering this p53 activation pathway.[6] Therefore, loss-of-function or specific mutations in RPL10 could disrupt the stoichiometry of the ribosome, leading to an accumulation of free RPs that stabilize p53.

p53_Pathway cluster_nucleus Nucleus p53 p53 Arrest Cell Cycle Arrest / Apoptosis p53->Arrest MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation Free_RPs Free RPs (RPL5, RPL11) Free_RPs->MDM2 Inhibition RPL10_mut RPL10 Mutation / Loss Ribosome Ribosome Biogenesis RPL10_mut->Ribosome Disrupts Ribosome->Free_RPs Releases Ribosomal_Stress Ribosomal Stress Ribosome->Ribosomal_Stress Ribosomal_Stress->Free_RPs

Caption: RPL10 dysfunction indirectly activates p53 via ribosomal stress.
Modulation of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, it is constitutively active, promoting proliferation and inhibiting apoptosis. Studies in pancreatic cancer have shown that RPL10 can directly interact with key components of the NF-κB pathway, including the p65 (RelA) subunit and IKKγ (NEMO).[8] This interaction appears to modulate their expression at the translational level.[3][8] Downregulation of RPL10 was shown to decrease the expression of p65 and IKKγ, leading to inhibition of the NF-κB pathway and reduced cell viability.[8] This suggests RPL10 may function to fine-tune NF-κB signaling, and its loss could dysregulate this critical survival pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex (IKKα, IKKβ, IKKγ) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation RPL10_cyto RPL10 RPL10_cyto->IKK Modulates IKKγ Translation RPL10_cyto->NFkB Modulates p65 Translation TargetGenes Target Genes (BCL-XL, Cyclin D1) NFkB_nuc->TargetGenes Activates Transcription Survival Cell Survival & Proliferation TargetGenes->Survival TNFa TNFα / IL-1 TNFR Receptor TNFa->TNFR TNFR->IKK

Caption: RPL10's potential modulation of the NF-κB signaling pathway.

Experimental Protocols for Investigating RPL10 in Wilms' Tumor

To validate the tumor-suppressive role of RPL10 in Wilms' tumor, a series of well-established molecular and cellular biology experiments are required. The following protocols, adapted from studies on RPL10 in other cancers, provide a robust framework for this investigation.

Workflow for Assessing RPL10 as a Tumor Suppressor

The overall logic for investigating RPL10 involves quantifying its expression in patient samples, functionally testing the effect of its loss or restoration in cell lines, and identifying its molecular binding partners.

Experimental_Workflow cluster_level1 Phase 1: Expression Analysis cluster_level2 Phase 2: Functional Analysis (In Vitro) cluster_level3 Phase 3: Mechanistic Analysis P1_Start Wilms' Tumor & Normal Kidney Tissue Samples P1_IHC Immunohistochemistry (IHC) (Protein Level & Localization) P1_Start->P1_IHC P1_qPCR RT-qPCR (mRNA Level) P1_Start->P1_qPCR P1_WB Western Blot (Protein Level) P1_Start->P1_WB P1_End Correlate RPL10 Expression with Clinical Outcomes P1_IHC->P1_End P1_qPCR->P1_End P1_WB->P1_End P2_Start Wilms' Tumor Cell Lines P1_End->P2_Start P2_KD shRNA/siRNA Knockdown of RPL10 P2_Start->P2_KD P2_OE Overexpression of Wild-Type RPL10 P2_Start->P2_OE P2_Assays Phenotypic Assays: - Proliferation (MTT/CCK-8) - Apoptosis (Annexin V) - Migration/Invasion (Transwell) P2_KD->P2_Assays P2_OE->P2_Assays P2_End Determine Effect of RPL10 on Cancer Cell Behavior P2_Assays->P2_End P3_Start Cell Lysates from Phase 2 Experiments P2_End->P3_Start P3_CoIP Co-Immunoprecipitation (e.g., pull down c-Jun, p65) P3_Start->P3_CoIP P3_WB_pathway Western Blot for Pathway Markers (p-cJun, p-p53, IκBα) P3_Start->P3_WB_pathway P3_End Identify Binding Partners & Confirm Pathway Modulation P3_CoIP->P3_End P3_WB_pathway->P3_End

Caption: A multi-phase workflow to investigate RPL10 in Wilms' tumor.
Detailed Methodologies

A. shRNA-Mediated Knockdown of RPL10

  • Vector Construction: Design and clone two to three independent short hairpin RNA (shRNA) sequences targeting human RPL10 mRNA into a lentiviral vector (e.g., pLKO.1-puro). Include a non-targeting scramble shRNA as a negative control.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

  • Transduction: Harvest viral supernatant after 48-72 hours and use it to infect Wilms' tumor cell lines (e.g., G401, WiT49) in the presence of polybrene (8 µg/mL).

  • Selection: Select for successfully transduced cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium.

  • Validation: Confirm RPL10 knockdown at both mRNA (RT-qPCR) and protein (Western blot) levels.

B. Cell Viability Assay (CCK-8)

  • Seeding: Seed RPL10-knockdown and control cells into 96-well plates at a density of 2,000-5,000 cells/well.

  • Incubation: Culture the cells for 0, 24, 48, 72, and 96 hours.

  • Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

C. Co-Immunoprecipitation (Co-IP)

  • Cell Lysis: Lyse cells expressing endogenous or tagged proteins in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody targeting the protein of interest (e.g., anti-RPL10) or an isotype control IgG.

  • Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-c-Jun).

Conclusion and Future Directions for Drug Development

The historical evidence, combined with strong mechanistic data from other cancers, establishes a compelling rationale for re-evaluating RPL10 as a tumor suppressor in Wilms' tumor. Its position as a regulator of the potent oncogenes c-Jun and NF-κB makes it a highly attractive, yet underexplored, therapeutic node.

Future research should prioritize:

  • Expression Profiling: A comprehensive analysis of RPL10 mRNA and protein expression in a large, well-annotated cohort of Wilms' tumor patient samples is critical to establish its clinical relevance.

  • Functional Validation: The protocols outlined in this guide should be systematically applied to Wilms' tumor cell lines and patient-derived xenograft (PDX) models to confirm its tumor-suppressive functions in a disease-relevant context.

  • Mutational Screening: Deep sequencing of the RPL10 gene in Wilms' tumor cohorts is necessary to identify potential loss-of-function mutations that could serve as biomarkers.

For drug development professionals, understanding the status of RPL10 and its downstream pathways could unveil new therapeutic strategies. For instance, tumors with RPL10 loss may exhibit hyperactivation of the c-Jun or NF-κB pathways, suggesting a vulnerability to specific inhibitors targeting these cascades. Furthermore, small molecules that could stabilize RPL10's interaction with its targets or restore its function could represent a novel class of therapeutics for this pediatric cancer. The path forward requires a focused, multidisciplinary effort to bring the role of this overlooked ribosomal protein into the light.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of the RPL10 Protein Sequence

This technical guide provides a comprehensive overview of the evolutionary conservation of the Ribosomal Protein L10 (RPL10) sequence. RPL10, a crucial component of the 60S large ribosomal subunit, is essential for protein synthesis.[1][2][3] Beyond its canonical role in ribosome biogenesis and function, RPL10 is implicated in various extra-ribosomal activities, including the regulation of signal transduction pathways that govern cell proliferation, apoptosis, and differentiation.[1][2][4] Its high degree of conservation across diverse species underscores its fundamental biological importance and highlights its potential as a therapeutic target.[4][5][6][7][8]

Quantitative Analysis of RPL10 Sequence Conservation

The amino acid sequence of RPL10 is highly conserved throughout evolution, from archaea and yeast to humans.[1][2] This strong conservation is indicative of its critical, conserved functions in cellular machinery.[9] The following tables summarize the percentage identity of the RPL10 protein sequence from various species compared to the human ortholog.

Table 1: RPL10 Protein Sequence Identity Relative to Homo sapiens

SpeciesCommon NamePercentage Identity (%)
Pan troglodytesChimpanzee99.5
Mus musculusMouse100
Monodelphis domesticaGray short-tailed opossum99.5
Xenopus tropicalisWestern clawed frog99.5
Xenopus laevisAfrican clawed frog99.1
Danio rerioZebrafish97.7
Drosophila melanogasterFruit fly88.9
Caenorhabditis elegansRoundworm85.5
Neurospora crassaRed bread mold84.7
Saccharomyces cerevisiaeBaker's yeast78.3
Archaea(General)~43

Data sourced from the Atlas of Genetics and Cytogenetics in Oncology and Haematology and other publications.[1][2][10]

Table 2: Percentage Identity of QM-like (RPL10) Proteins Across Various Species

Species 1Species 2Percentage Identity (%)
Sciaenops ocellatus (Red drum)Pseudosciaena crocea (Large yellow croaker)99.1
Sciaenops ocellatusSolea senegalensis (Senegalese sole)98.1
Sciaenops ocellatusCtenopharyngodon idella (Grass carp)96.7
Sciaenops ocellatusDanio rerio (Zebrafish)96.3
Sciaenops ocellatusIctalurus punctatus (Channel catfish)95.3
Sciaenops ocellatusHomo sapiens (Human)93.0
Sciaenops ocellatusRattus norvegicus (Rat)92.5
Sciaenops ocellatusGallus gallus (Chicken)91.9
Sciaenops ocellatusSaccharomyces cerevisiae (Baker's yeast)64.2
Sciaenops ocellatusEntamoeba histolytica (Amoeba)55.7

This table showcases the high degree of RPL10 conservation, particularly among vertebrate species.[11]

Experimental Protocols for Analyzing Protein Conservation

Several bioinformatics and molecular biology techniques are employed to study the evolutionary conservation of protein sequences like RPL10.

Sequence Homology Search

A fundamental step in conservation analysis is to identify homologous sequences in different species.

  • Protocol: Basic Local Alignment Search Tool (BLAST)

    • Input: The amino acid sequence of the query protein (e.g., human RPL10).

    • Database Selection: Choose a comprehensive protein database such as GenBank, UniProt, or the Protein Data Bank (PDB).[12]

    • Algorithm: Utilize the BLASTp algorithm, which is optimized for protein-protein sequence comparisons.

    • Execution: The tool performs a local alignment of the query sequence against the database to find regions of similarity.

    • Analysis: The output provides a list of homologous sequences, ranked by their alignment scores and E-values, which indicate the statistical significance of the match.[13][14]

Multiple Sequence Alignment (MSA)

MSA is used to align three or more biological sequences to identify conserved regions and patterns.

  • Protocol: Clustal Omega / Clustal W

    • Input: A set of homologous protein sequences obtained from a BLAST search or other databases.

    • Algorithm: Clustal Omega and Clustal W are widely used tools that employ a progressive alignment method.[12][15] They first construct a guide tree based on pairwise alignments and then progressively align the sequences according to the tree's branching order.

    • Execution: The sequences are aligned to maximize the number of matching residues.

    • Output and Visualization: The resulting alignment highlights conserved amino acid residues and motifs. Tools like Jalview can be used for visualization, often with color-coding to indicate the degree of conservation at each position.[16]

Phylogenetic Analysis

Phylogenetic analysis helps to infer the evolutionary relationships between different protein sequences.

  • Protocol: Neighbor-Joining (NJ) Method

    • Input: A multiple sequence alignment of homologous RPL10 proteins.

    • Distance Matrix Calculation: Calculate the pairwise distances between all sequences in the alignment.

    • Tree Construction: The Neighbor-Joining algorithm iteratively clusters the sequences based on their distances to construct a phylogenetic tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) is commonly used for this purpose.[11]

    • Output: The result is a branching diagram (phylogenetic tree) that visually represents the inferred evolutionary history of the RPL10 protein.

Functional Complementation Assays

These assays are used to determine if a protein from one species can functionally replace its homolog in another, demonstrating functional conservation.

  • Protocol: Yeast Complementation Assay

    • Yeast Strain: Utilize a Saccharomyces cerevisiae strain with a conditional lethal mutation in its endogenous RPL10 gene.[9]

    • Expression Vector: Clone the coding sequence of the RPL10 ortholog (e.g., from Arabidopsis thaliana) into a yeast expression vector.

    • Transformation: Introduce the expression vector into the mutant yeast strain.

    • Phenotypic Analysis: Grow the transformed yeast under non-permissive conditions (e.g., elevated temperature). If the foreign RPL10 is functional, it will "rescue" the lethal phenotype, allowing the yeast to grow.[9] This demonstrates that the essential functions of RPL10 have been conserved across these distant species.

Role of RPL10 in Cellular Signaling Pathways

Beyond its role in the ribosome, RPL10 has several extra-ribosomal functions, including the modulation of key signaling pathways.

Regulation of c-Jun Signaling

RPL10 can negatively regulate the activity of the transcription factor c-Jun, a component of the AP-1 complex that is involved in cell proliferation and transformation.

cJun_Pathway RPL10 RPL10 cJun c-Jun RPL10->cJun Inhibits DNA binding and transactivation DNA AP-1 Binding Site (DNA) cJun->DNA Binds to Transcription Gene Transcription (Proliferation, etc.) DNA->Transcription Initiates

RPL10-mediated inhibition of c-Jun activity.

Human RPL10 and its orthologs can inhibit the DNA binding and transactivation activity of c-Jun, thereby modulating Jun-mediated signal transduction and gene expression.[1][2]

Involvement in the NF-κB Signaling Pathway

RPL10 has been shown to interact with components of the Nuclear Factor-κB (NF-κB) pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RPL10 RPL10 p65 p65 (RelA) RPL10->p65 Binds to IKKgamma IKKγ (NEMO) RPL10->IKKgamma Binds to IKK_complex IKK Complex IKKgamma->IKK_complex Component of NFkB_complex p65/p50-IκB p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc Translocates to Nucleus IKK_complex->NFkB_complex Phosphorylates IκB TargetGenes NF-κB Target Genes p65_p50_nuc->TargetGenes Activates Transcription

RPL10 interaction with the NF-κB pathway.

In certain cancer cells, RPL10 can directly bind to the p65 subunit of NF-κB and IκB Kinase γ (IKKγ), modulating the expression of key regulators within the NF-κB pathway.[1][8]

Workflow for Evolutionary Conservation Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of protein sequence conservation.

Conservation_Workflow start Start: Query Protein Sequence (e.g., Human RPL10) blast 1. Homology Search (BLASTp) start->blast msa 2. Multiple Sequence Alignment (Clustal Omega) blast->msa phylo 3. Phylogenetic Analysis (MEGA) msa->phylo domains 4. Conserved Domain Search (Pfam, CDD) msa->domains end Conclusion: Determine Degree of Structural and Functional Conservation phylo->end functional 5. Functional Assay (Yeast Complementation) domains->functional functional->end

Experimental workflow for conservation analysis.

This workflow integrates bioinformatics tools and experimental validation to provide a robust assessment of a protein's evolutionary conservation.[12][13][14]

Implications for Drug Development

The high degree of conservation and the essential functions of RPL10 make it a compelling, albeit challenging, target for drug development.

  • Oncology: RPL10 is dysregulated in several cancers, including prostate, ovarian, and pancreatic cancer.[4][8][10] Its extra-ribosomal roles in regulating oncogenic pathways like c-Jun and NF-κB present opportunities for therapeutic intervention.[1][8] For instance, the compound DMAPT has been shown to bind to RPL10 and exert anti-proliferative effects in pancreatic cancer cells by down-regulating the NF-κB pathway.[8]

  • Targeting the Ribosome: The ribosome itself is a validated target for many antibiotics. The conservation of RPL10's structure and function could be exploited to develop novel therapeutics that specifically target the translational machinery in diseased cells.[1][5][6][7]

  • Challenges: The ubiquitous expression and essential nature of RPL10 pose a significant challenge for drug development, as systemic inhibition could lead to unacceptable toxicity.[10] Therefore, strategies may need to focus on targeting specific extra-ribosomal functions of RPL10 or exploiting disease-specific vulnerabilities.

Conclusion

The ribosomal protein RPL10 exhibits a remarkable degree of evolutionary conservation in both its sequence and function, from single-celled eukaryotes to humans. This conservation reflects its indispensable role in the core process of protein synthesis and its involvement in critical cellular signaling pathways. A thorough understanding of RPL10's conserved features, facilitated by the experimental and bioinformatic protocols outlined in this guide, is essential for elucidating its role in human health and disease and for developing novel therapeutic strategies that target this fundamental cellular component.

References

The Extraribosomal Function of RPL10: A Technical Guide to its Regulation of the c-Jun Oncogenic Transcription Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal Protein L10 (RPL10), a structural component of the 60S ribosomal subunit, possesses critical extraribosomal functions, notably in the regulation of oncogenic signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms by which RPL10 negatively regulates the c-Jun proto-oncogene, a key component of the Activator Protein-1 (AP-1) transcription factor complex. Understanding this interaction is crucial, as c-Jun is a pivotal driver of cell proliferation, transformation, and apoptosis, making it a significant target in cancer therapy. This document details the signaling pathways, summarizes key experimental findings, provides methodologies for relevant assays, and explores the implications for drug development.

The Core Regulatory Mechanism: RPL10 as a Negative Regulator of c-Jun

Beyond its canonical role in protein synthesis, RPL10 functions as a direct modulator of gene expression.[1] The chicken homolog of human RPL10 was initially identified as Jun-interacting factor-1 (Jif-1), a protein that binds to c-Jun and represses its transcriptional activity.[2][3] This function is conserved in humans, where RPL10 directly interacts with c-Jun.[2][4]

The primary mechanism of inhibition involves RPL10 binding to c-Jun and sterically hindering its ability to bind to DNA at specific target sequences known as TPA Response Elements (TREs) within the promoters of its target genes.[1][3][4] By preventing DNA binding, RPL10 effectively suppresses c-Jun-mediated transactivation of genes involved in cell cycle progression and proliferation, such as Cyclin D1.[1][4][5]

Furthermore, some evidence suggests that the protein Presenilin 1 (PS1), implicated in Alzheimer's disease, can associate with RPL10 and facilitate its translocation from the cytoplasm to the nucleus.[3][6] In the nucleus, RPL10 can then interact with c-Jun homodimers, suppressing their function and potentially impacting apoptosis.[3][4]

Signaling Pathway Diagram

RPL10_cJun_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Oncogenic Signals (e.g., Stress, Growth Factors) MAPK_Cascade MAPK Cascade (e.g., JNK) cJun_inactive c-Jun MAPK_Cascade->cJun_inactive Phosphorylates RPL10_cyto RPL10 RPL10_nuc RPL10 RPL10_cyto->RPL10_nuc Translocates PS1 Presenilin 1 PS1->RPL10_nuc Facilitates cJun_active p-c-Jun (Phosphorylated) cJun_inactive->cJun_active cJun_dimer AP-1 Dimer (c-Jun/c-Jun) cJun_active->cJun_dimer Dimerizes Complex RPL10 :: c-Jun Inactive Complex cJun_dimer->Complex TRE TRE Site cJun_dimer->TRE Binds RPL10_nuc->Complex Binds Inhibition TRANSCRIPTION BLOCKED Complex->Inhibition Target_Genes Target Gene Transcription (e.g., Cyclin D1) TRE->Target_Genes Activates Inhibition->TRE CoIP_Workflow start Start: Culture Cells lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clearing (Remove non-specific binders) lysis->preclear ip 3. Immunoprecipitation (Add anti-RPL10 Ab) preclear->ip capture 4. Immune Complex Capture (Protein A/G beads) ip->capture wash 5. Wash Steps (Remove unbound proteins) capture->wash elute 6. Elution (Release proteins from beads) wash->elute analysis 7. Western Blot Analysis (Probe for c-Jun) elute->analysis end End: Detect Interaction analysis->end Luciferase_Workflow start Start: Seed Cells in 96-well Plate transfect 1. Co-transfection - TRE-Firefly Luc Reporter - Renilla Luc Control - RPL10 Expression Vector start->transfect incubate 2. Incubate & Induce (24-48 hours) transfect->incubate lyse 3. Cell Lysis (Passive Lysis Buffer) incubate->lyse measure_firefly 4. Measure Firefly Luminescence (Add LAR II Substrate) lyse->measure_firefly measure_renilla 5. Measure Renilla Luminescence (Add Stop & Glo® Reagent) measure_firefly->measure_renilla analyze 6. Data Analysis (Normalize Firefly to Renilla) measure_renilla->analyze end End: Quantify Transcriptional Repression analyze->end ChIP_Workflow start Start: Culture Cells crosslink 1. Cross-linking (Formaldehyde fixes Protein-DNA complexes) start->crosslink lyse_shear 2. Lysis & Chromatin Shearing (Sonication to ~200-700 bp fragments) crosslink->lyse_shear ip 3. Immunoprecipitation (Add anti-c-Jun Ab) lyse_shear->ip capture 4. Immune Complex Capture (Protein A/G beads) ip->capture wash 5. Wash Steps (Remove non-specific chromatin) capture->wash reverse 6. Reverse Cross-links & Purify DNA (Heat + Proteinase K) wash->reverse analyze 7. DNA Analysis (qPCR) (Quantify enrichment at target promoters) reverse->analyze end End: Determine Promoter Occupancy analyze->end

References

The Role of RPL10 Mutations in Developmental Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal Protein L10 (RPL10), a crucial component of the 60S large ribosomal subunit, plays a fundamental role in protein synthesis. Emerging evidence has implicated mutations in the X-linked RPL10 gene in a spectrum of neurodevelopmental disorders, including intellectual disability, autism spectrum disorder (ASD), microcephaly, and epilepsy. These "ribosomopathies" highlight the critical and specialized functions of the ribosome in brain development. This technical guide provides an in-depth overview of the contribution of RPL10 mutations to developmental disorders, focusing on quantitative data, detailed experimental methodologies, and the signaling pathways involved.

Introduction

Ribosomes, the cellular machinery responsible for protein synthesis, have long been considered uniform and constitutive. However, recent findings have revealed a more complex picture of "specialized ribosomes" that may translate specific subsets of mRNAs, particularly during critical developmental windows. The discovery of mutations in ribosomal proteins, such as RPL10, causing tissue-specific developmental defects, strongly supports this concept. RPL10 is located at the heart of the ribosome's peptidyl transferase center, where it is integral to peptide bond formation. Beyond its canonical role in translation, extra-ribosomal functions of RPL10 in regulating gene expression and signaling pathways are also coming to light. This guide will delve into the molecular mechanisms by which mutations in RPL10 disrupt these functions and lead to severe neurodevelopmental phenotypes.

Quantitative Data on RPL10 Mutations and Associated Phenotypes

Mutations in RPL10 have been identified in individuals with a range of developmental disorders. The following tables summarize the key quantitative data from published studies, linking specific mutations to their clinical and cellular consequences.

RPL10 Mutation Associated Disorder Key Phenotypes Quantitative Observations Reference
p.K78EX-linked syndromic intellectual disabilityMicrocephaly, seizures, growth retardationIn zebrafish model, morpholino-induced suppression of rpl10 resulted in a significant decrease in head size (forebrain cross-sectional area reduced by ~22%). This phenotype was rescued by wild-type human RPL10 mRNA but not by p.K78E mutant mRNA.[1][2][1][2]
p.A64VX-linked intellectual disability, cerebellar hypoplasia, spondylo-epiphyseal dysplasiaIntellectual disability, skeletal abnormalitiesIn a yeast complementation assay, this mutation led to an increase in the actively translating ribosome population.[3][4][3][4]
p.L206MAutism Spectrum DisorderAutistic behaviorsYeast models expressing this mutant showed aberrant ribosomal profiles, suggesting an impact on the regulation of translation.[5][6][5][6]
p.H213QAutism Spectrum DisorderAutistic behaviorsSimilar to p.L206M, this mutation resulted in altered ribosomal profiles in yeast, indicating a hypomorphic effect on translation regulation.[5][6][5][6]
p.Arg116GlnX-linked syndromic intellectual disabilityIntellectual disability, developmental delay, craniofacial anomaliesIn vitro functional analysis showed that this variant reduced the mRNA expression of RPL10, leading to decreased protein synthesis.

Experimental Protocols

Understanding the functional impact of RPL10 mutations requires a combination of genetic, cellular, and in vivo approaches. This section details the core methodologies used in the field.

Identification of RPL10 Mutations by Exome Sequencing

Objective: To identify causative mutations in the RPL10 gene in patients with suspected X-linked neurodevelopmental disorders.

Methodology:

  • Sample Collection and DNA Extraction: Collect peripheral blood samples from the patient and their parents (for trio analysis). Extract genomic DNA using a standard commercially available kit.

  • Library Preparation: Fragment the genomic DNA and ligate adapters for next-generation sequencing (NGS).

  • Exome Capture: Use a commercially available exome capture kit to enrich for the protein-coding regions of the genome.

  • Sequencing: Sequence the captured DNA fragments on an Illumina NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call variants (single nucleotide variants and small insertions/deletions).

    • Annotate the variants to identify their location (e.g., exonic, intronic) and predicted effect on the protein.

    • Filter the variants based on their frequency in the population (rare variants are more likely to be pathogenic), inheritance pattern (X-linked), and predicted pathogenicity (using tools like SIFT and PolyPhen).

  • Sanger Sequencing: Confirm the identified candidate mutation in the patient and assess its segregation in the family by Sanger sequencing.

Functional Analysis of RPL10 Mutations using a Zebrafish Model

Objective: To assess the in vivo consequences of an RPL10 mutation on embryonic development, particularly brain development.

Methodology:

  • Morpholino Design and Preparation: Design a translation-blocking morpholino oligonucleotide (MO) that targets the 5' untranslated region (UTR) of the zebrafish rpl10 mRNA to block its translation. Prepare a stock solution of the MO in sterile water.[7][8][9][10]

  • Zebrafish Husbandry and Embryo Collection: Maintain wild-type zebrafish according to standard protocols. Set up natural crosses and collect embryos at the one- to two-cell stage.

  • Microinjection:

    • Prepare the injection solution containing the rpl10 MO and a tracer dye (e.g., Phenol Red) in Danieau's solution.[7]

    • Calibrate the microinjection apparatus to deliver a precise volume (e.g., 1 nL).

    • Inject the MO solution into the yolk of the zebrafish embryos.[9][11]

    • As a control, inject a standard control MO that does not target any known zebrafish transcript.

  • Phenotypic Analysis:

    • Incubate the injected embryos at 28.5°C.

    • At 2 days post-fertilization (dpf), observe the embryos under a dissecting microscope for gross morphological defects, paying close attention to head size.

    • For quantitative analysis, image the embryos and measure the cross-sectional area of the forebrain using image analysis software.[12]

  • Rescue Experiment:

    • Synthesize capped mRNA encoding wild-type human RPL10 and the specific RPL10 mutant of interest.

    • Co-inject the rpl10 MO with either the wild-type or mutant human RPL10 mRNA.

    • Assess the extent to which the co-injected mRNA can rescue the microcephaly phenotype. A rescue with wild-type but not mutant mRNA confirms the pathogenicity of the mutation.[1][2]

Polysome Profiling to Assess Translation Efficiency

Objective: To determine if RPL10 mutations alter the global translation state or the translation of specific mRNAs.

Methodology:

  • Cell Culture and Lysis: Culture patient-derived cells (e.g., lymphoblastoid cell lines) or a suitable cell line model expressing the RPL10 mutant. Treat the cells with cycloheximide (B1669411) to stall translating ribosomes on the mRNA. Lyse the cells in a polysome lysis buffer containing cycloheximide and RNase inhibitors.[13][14][15]

  • Sucrose (B13894) Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes.

  • Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm) for several hours at 4°C. This separates the cellular components based on their size and density, with heavier polysomes migrating further down the gradient.[14]

  • Fractionation and Analysis:

    • Fractionate the gradient while continuously monitoring the absorbance at 260 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

    • Collect the fractions corresponding to non-translating (monosomes) and actively translating (polysomes) mRNAs.

  • RNA Extraction and Analysis:

    • Extract RNA from the pooled fractions.

    • Analyze the distribution of specific mRNAs between the fractions using quantitative RT-PCR or perform RNA-sequencing on the fractions to get a genome-wide view of translational changes.

Signaling Pathways and Molecular Mechanisms

RPL10 mutations are thought to contribute to developmental disorders through both ribosomal and extra-ribosomal mechanisms.

Disruption of Ribosome Biogenesis and Function

Mutations in RPL10 can impair the assembly of the 60S ribosomal subunit, leading to a reduction in the overall number of functional ribosomes. This can result in a global decrease in protein synthesis, which is particularly detrimental for rapidly developing tissues like the brain. Furthermore, some RPL10 mutations may alter the translational fidelity or the selective translation of specific mRNAs that are crucial for neuronal development and function.

RPL10_Ribosomal_Function RPL10_gene RPL10 Gene WT_RPL10 Wild-Type RPL10 Protein RPL10_gene->WT_RPL10 Normal Transcription & Translation Mutant_RPL10 Mutant RPL10 Protein RPL10_gene->Mutant_RPL10 Mutation Ribosome_Biogenesis Ribosome Biogenesis (60S subunit assembly) WT_RPL10->Ribosome_Biogenesis Mutant_RPL10->Ribosome_Biogenesis Disrupts Functional_Ribosome Functional 80S Ribosome Ribosome_Biogenesis->Functional_Ribosome Altered_Ribosome Altered Ribosome (impaired function) Ribosome_Biogenesis->Altered_Ribosome Leads to Translation Normal Protein Synthesis Functional_Ribosome->Translation Altered_Translation Altered Protein Synthesis (decreased efficiency, altered fidelity) Altered_Ribosome->Altered_Translation Neuronal_Development Normal Neuronal Development Translation->Neuronal_Development Disorder Developmental Disorder Altered_Translation->Disorder

Ribosomal dysfunction due to RPL10 mutations.
Extra-ribosomal Functions and Signaling Pathways

Beyond its role in the ribosome, RPL10 has been shown to interact with and regulate various signaling molecules. Dysregulation of these interactions due to mutations could contribute to the pathology of developmental disorders.

  • NF-κB Signaling: RPL10 has been shown to interact with components of the NF-κB signaling pathway, which is known to play a role in neurogenesis and neuronal survival.[16][17][18] Mutations in RPL10 could potentially dysregulate NF-κB activity, leading to abnormal brain development.

  • JAK-STAT Signaling: The JAK-STAT pathway is also crucial for brain development, particularly in regulating the switch from neurogenesis to gliogenesis.[19][20][21][22][23] While a direct link between RPL10 and JAK-STAT signaling in the context of neurodevelopmental disorders is still under investigation, the involvement of this pathway in fundamental developmental processes makes it a plausible candidate for being affected by RPL10 dysfunction.

RPL10_Signaling_Pathways cluster_ribosome Ribosomal Function cluster_extra_ribosomal Extra-ribosomal Function Mutant_RPL10_ribo Mutant RPL10 (in ribosome) Altered_Translation Altered Translation of specific mRNAs Mutant_RPL10_ribo->Altered_Translation Neurogenesis Neurogenesis Altered_Translation->Neurogenesis Impacts Synaptogenesis Synaptogenesis Altered_Translation->Synaptogenesis Impacts Mutant_RPL10_extra Mutant RPL10 (cytoplasmic/nuclear) NFKB_pathway NF-κB Pathway Mutant_RPL10_extra->NFKB_pathway Dysregulates JAKSTAT_pathway JAK-STAT Pathway Mutant_RPL10_extra->JAKSTAT_pathway Potentially Dysregulates Neuronal_Survival Neuronal Survival NFKB_pathway->Neuronal_Survival Regulates JAKSTAT_pathway->Neurogenesis Regulates Developmental_Disorder Developmental Disorder (e.g., Microcephaly, ID) Neurogenesis->Developmental_Disorder Synaptogenesis->Developmental_Disorder Neuronal_Survival->Developmental_Disorder Impaired

Putative signaling pathways affected by RPL10 mutations.
Experimental Workflow for Functional Validation

A systematic approach is required to move from the identification of a novel RPL10 variant to its functional validation and the elucidation of the underlying disease mechanism.

Experimental_Workflow Patient Patient with Neurodevelopmental Disorder Exome_Seq Trio Exome Sequencing Patient->Exome_Seq Variant_ID Identify Candidate RPL10 Variant Exome_Seq->Variant_ID Sanger_Seq Sanger Sequencing (Validation & Segregation) Variant_ID->Sanger_Seq Pathogenic_Variant Confirmed Pathogenic RPL10 Variant Sanger_Seq->Pathogenic_Variant Functional_Studies Functional Studies Pathogenic_Variant->Functional_Studies Zebrafish Zebrafish Model (Morpholino knockdown & mRNA rescue) Functional_Studies->Zebrafish Cell_Culture Patient-derived or Engineered Cell Lines Functional_Studies->Cell_Culture Mechanism Elucidate Disease Mechanism Zebrafish->Mechanism in vivo validation Polysome Polysome Profiling Cell_Culture->Polysome Western Western Blot (Protein levels) Cell_Culture->Western Polysome->Mechanism Translational defects Western->Mechanism Altered protein expression

Workflow for validating RPL10 mutations.

Conclusion and Future Directions

The identification of pathogenic mutations in RPL10 has firmly established its role in neurodevelopment and has opened up a new field of investigation into the role of "ribosomopathies" in human disease. The data and protocols presented in this guide provide a framework for researchers and clinicians to identify and functionally characterize novel RPL10 variants. Future research should focus on elucidating the full spectrum of mRNAs whose translation is dependent on RPL10 integrity, further defining the extra-ribosomal functions of RPL10 in the brain, and exploring therapeutic strategies to ameliorate the consequences of RPL10 dysfunction. The development of more sophisticated animal models, such as conditional knockout mice, will be instrumental in dissecting the precise temporal and cell-type-specific requirements for RPL10 in brain development and function. Ultimately, a deeper understanding of the molecular mechanisms underlying RPL10-associated disorders will be crucial for the development of targeted therapies for these devastating conditions.

References

The Core Interaction of Histone mRNA Processing: A Technical Guide to LSM10 and U7 snRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of histone gene expression is fundamental for DNA replication, repair, and chromatin structuring. A key post-transcriptional control point is the 3'-end processing of histone pre-mRNAs, a process distinct from the canonical polyadenylation of most other mRNAs. This intricate mechanism is orchestrated by the U7 small nuclear ribonucleoprotein (snRNP) complex. This technical guide provides an in-depth exploration of the critical interaction between the LSM10 protein and the U7 small nuclear RNA (snRNA), two core components of this processing machinery. Understanding this interaction is paramount for elucidating the mechanisms of histone biogenesis and for the development of novel therapeutic strategies targeting cell cycle and proliferation.

The U7 snRNP Complex: A Unique Assembly

The U7 snRNP is a specialized spliceosomal-like complex responsible for the endonucleolytic cleavage of histone pre-mRNAs. Unlike the major spliceosomal snRNPs, the U7 snRNP possesses a unique protein composition. At its heart is a heptameric ring of Sm and Sm-like (LSM) proteins assembled around a specific Sm binding site on the U7 snRNA. In a departure from the canonical Sm ring, the U7 snRNP substitutes the SmD1 and SmD2 proteins with the specialized LSM10 and LSM11 proteins.[1][2] This unique composition is dictated by the non-canonical Sm binding site of the U7 snRNA, which has the consensus sequence AAUUUGUCUAG.[3] This specificity is crucial for the proper function and localization of the U7 snRNP.[1]

The Role of LSM10

LSM10, a 14 kDa protein, is an essential component of the U7 snRNP, where it directly binds to the U7 snRNA as part of the heteroheptameric Sm ring.[3] Its incorporation is a critical step in the assembly of a functional U7 snRNP. LSM10, along with LSM11, is thought to form a dimer that acts as a precursor for the assembly of the U7 snRNP.[1][4] The presence of LSM10 is indispensable for the proper localization of the U7 snRNP to the histone locus body, the nuclear site of histone pre-mRNA processing.[1] Mutations in the LSM10 gene lead to defects in histone pre-mRNA processing, resulting in the production of aberrant, polyadenylated histone mRNAs.[1]

Quantitative Data on LSM10-U7 snRNA Interaction

ParameterValue/DescriptionExperimental EvidenceReference
Stoichiometry of LSM10 in U7 snRNP 1 molecule of LSM10 per U7 snRNP complex.Co-immunoprecipitation, in vitro reconstitution of the U7 snRNP, and structural models of the heptameric Sm ring.[1][2][5]
LSM10-LSM11 Association LSM10 and LSM11 form a stable heterodimer, which is a precursor for U7 snRNP assembly. The accumulation of LSM10 is dependent on the presence of LSM11.Co-immunoprecipitation and knockdown experiments showing the absence of LSM10 in LSM11 mutants.[1][4]
U7 snRNP Cellular Abundance The U7 snRNP is a low-abundance snRNP, with approximately 500 molecules per HeLa cell.Northern blotting and quantitative PCR.[6][7]
Effect of Overexpression Overexpression of both LSM10 and LSM11 increases the cellular levels of U7 snRNP, but does not enhance histone pre-mRNA processing, suggesting other factors are limiting.Northern blotting and functional assays following transient transfection.[6]

Signaling and Assembly Pathway of the U7 snRNP

The assembly of the U7 snRNP is a highly regulated process involving a specialized SMN (Survival of Motor Neuron) complex and the PRMT5 methylosome. This pathway ensures the correct incorporation of the U7-specific LSM10 and LSM11 proteins.

U7_snRNP_Assembly_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSM10 LSM10 LSM10_LSM11_dimer LSM10/LSM11 heterodimer LSM10->LSM10_LSM11_dimer LSM11 LSM11 LSM11->LSM10_LSM11_dimer Sm_proteins SmB/B', D3, E, F, G SMN_complex_specialized Specialized SMN Complex Sm_proteins->SMN_complex_specialized U7_snRNA_precursor pre-U7 snRNA U7_snRNA_precursor->SMN_complex_specialized PRMT5_complex PRMT5/MEP50/pICln (Methylosome) LSM10_LSM11_dimer->PRMT5_complex PRMT5_complex->SMN_complex_specialized handover Core_U7_snRNP Core U7 snRNP SMN_complex_specialized->Core_U7_snRNP assembly Core_U7_snRNP_nuc Core U7 snRNP Core_U7_snRNP->Core_U7_snRNP_nuc nuclear import Active_U7_snRNP Active Holo-U7 snRNP Core_U7_snRNP_nuc->Active_U7_snRNP FLASH FLASH FLASH->Active_U7_snRNP HCC Histone Cleavage Complex (HCC) (CPSF73, etc.) HCC->Active_U7_snRNP HLB Histone Locus Body Active_U7_snRNP->HLB Histone_pre_mRNA Histone pre-mRNA Histone_pre_mRNA->HLB Processed_Histone_mRNA Processed Histone mRNA HLB->Processed_Histone_mRNA cleavage

U7 snRNP Assembly and Function Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the LSM10-U7 snRNA interaction. Below are protocols for key experiments.

Co-immunoprecipitation of LSM10 and U7 snRNA

This protocol is designed to verify the in vivo association of LSM10 with the U7 snRNA.

Materials:

  • HeLa or other suitable mammalian cell line

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

  • Anti-LSM10 antibody (or antibody against an epitope tag if using a tagged LSM10 construct)

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with 0.1% NP-40

  • RNA extraction kit

  • RT-qPCR primers for U7 snRNA and a control RNA (e.g., U6 snRNA)

Procedure:

  • Cell Lysis: Harvest approximately 1x10^7 cells and lyse in 1 ml of ice-cold Lysis Buffer for 30 minutes on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Transfer the supernatant to a new tube and add 20 µl of Protein A/G magnetic beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of anti-LSM10 antibody and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washing: Pellet the beads and wash three times with 1 ml of Wash Buffer.

  • RNA Elution and Extraction: Elute the bound RNA from the beads using the buffer from the RNA extraction kit. Proceed with RNA purification according to the manufacturer's instructions.

  • Analysis: Perform RT-qPCR to quantify the amount of U7 snRNA co-precipitated with LSM10, normalized to the input and the control RNA.

In Vitro Reconstitution of the Core U7 snRNP

This protocol describes the assembly of the core U7 snRNP from recombinant proteins and in vitro transcribed U7 snRNA.[5]

Materials:

  • Recombinant purified LSM10/LSM11 heterodimer, SmE/F/G trimer, and SmB/D3 dimer.

  • In vitro transcribed U7 snRNA.

  • Assembly Buffer: 20 mM HEPES-KOH pH 7.9, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT.

Procedure:

  • Protein Preparation: Ensure all recombinant protein complexes are purified and stored in a compatible buffer.

  • RNA Folding: Heat the U7 snRNA to 95°C for 2 minutes and then cool on ice for 5 minutes to ensure proper folding.

  • Assembly Reaction: In a final volume of 100 µl of Assembly Buffer, combine the LSM10/LSM11, SmE/F/G, and SmB/D3 sub-complexes with the U7 snRNA, each at a final concentration of 20 µM.[5]

  • Incubation: Incubate the reaction mixture at 32°C for 90 minutes to allow for the assembly of the core U7 snRNP.[5]

  • Verification: The assembled complex can be verified by native gel electrophoresis and subsequent Northern blotting for U7 snRNA or Western blotting for the protein components.

In Vitro Histone Pre-mRNA Processing Assay

This assay measures the functional activity of the U7 snRNP in cleaving a histone pre-mRNA substrate.[8]

Materials:

  • Nuclear extract from a suitable cell line (e.g., HEK293-F).[8]

  • Radiolabeled (e.g., 32P) histone pre-mRNA substrate (e.g., mouse H2a).

  • Reconstituted U7 snRNP (optional, for reconstitution assays).

  • Cleavage Buffer: 20 mM HEPES-KOH pH 7.9, 20 mM EDTA, 50 mM KCl, 0.5 mM DTT, 10% glycerol.

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8M urea).

Procedure:

  • Reaction Setup: In a microfuge tube, combine 10 µl of nuclear extract with 1 µl of radiolabeled histone pre-mRNA substrate (~10,000 cpm).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µl of a solution containing 0.3 M sodium acetate, 0.2% SDS, and 5 mM EDTA.

  • RNA Extraction: Extract the RNA using phenol:chloroform followed by ethanol (B145695) precipitation.

  • Analysis: Resuspend the RNA pellet in formamide (B127407) loading dye, heat at 95°C for 3 minutes, and resolve the cleavage products on a denaturing polyacrylamide gel. Visualize the results by autoradiography. The appearance of a smaller product corresponding to the cleaved 5' portion of the pre-mRNA indicates processing activity.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for studying the LSM10-U7 snRNA interaction and the logical relationship of key components in histone pre-mRNA processing.

CoIP_Workflow start Start: Mammalian Cells cell_lysis Cell Lysis start->cell_lysis lysate_clarification Lysate Clarification (Centrifugation) cell_lysis->lysate_clarification pre_clearing Pre-clearing with Protein A/G Beads lysate_clarification->pre_clearing immunoprecipitation Immunoprecipitation with Anti-LSM10 Ab pre_clearing->immunoprecipitation complex_capture Complex Capture with Protein A/G Beads immunoprecipitation->complex_capture washing Washing Steps complex_capture->washing elution RNA Elution washing->elution rna_extraction RNA Extraction elution->rna_extraction analysis RT-qPCR for U7 snRNA rna_extraction->analysis end End: Confirmation of LSM10-U7 snRNA Interaction analysis->end

Co-immunoprecipitation Workflow.

Histone_Processing_Logic U7_snRNP U7 snRNP (LSM10, LSM11, U7 snRNA) HDE Histone Downstream Element (HDE) U7_snRNP->HDE binds to FLASH FLASH U7_snRNP->FLASH interacts via LSM11 Histone_pre_mRNA Histone pre-mRNA Histone_pre_mRNA->HDE Stem_Loop Stem-Loop Structure Histone_pre_mRNA->Stem_Loop Cleavage Endonucleolytic Cleavage HDE->Cleavage SLBP Stem-Loop Binding Protein (SLBP) SLBP->Stem_Loop binds to Stem_Loop->Cleavage HCC Histone Cleavage Complex (HCC) FLASH->HCC recruits HCC->Cleavage catalyzes Mature_mRNA Mature Histone mRNA Cleavage->Mature_mRNA

Logical Relationship of Factors in Histone Pre-mRNA Processing.

Conclusion

The interaction between LSM10 and U7 snRNA is a cornerstone of histone pre-mRNA 3'-end processing. The specific incorporation of LSM10 into the U7 snRNP, guided by the non-canonical Sm site of the U7 snRNA, is essential for the assembly, localization, and function of this critical cellular machine. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate this intricate molecular interplay. A deeper understanding of the LSM10-U7 snRNA axis will not only illuminate fundamental aspects of gene expression but may also pave the way for innovative therapeutic interventions in diseases characterized by dysregulated cell proliferation.

References

Methodological & Application

Application Notes and Protocols for Immunoprecipitation of the LSM10 Protein Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the endogenous LSM10 protein complex, also known as the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays a crucial role in the 3'-end processing of replication-dependent histone pre-mRNAs, a vital step in the cell cycle. Understanding the composition and dynamics of the LSM10 complex is essential for research in areas such as cell proliferation, cancer biology, and the development of therapeutics targeting these processes.

Principle of Immunoprecipitation

Immunoprecipitation is an affinity purification technique that utilizes an antibody to isolate a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate. The antibody-protein complex is then captured on a solid support, typically protein A/G-conjugated beads. After a series of washes to remove non-specific binding proteins, the purified protein complex is eluted and can be analyzed by various downstream applications, including Western blotting and mass spectrometry.

The LSM10 Protein Complex (U7 snRNP)

The LSM10 protein is a core component of the U7 snRNP. Unlike the spliceosomal snRNPs, which contain Sm proteins D1 and D2, the U7 snRNP incorporates the specialized Sm-like proteins LSM10 and LSM11.[1][2] The core of the U7 snRNP is a heptameric ring structure composed of LSM10, LSM11, and the common Sm proteins SmE, SmF, SmG, SmB, and SmD3.[1][3] This complex associates with the U7 snRNA and other factors, such as FLASH and CPSF73, to form the active holo-U7 snRNP that carries out the endonucleolytic cleavage of histone pre-mRNAs.[3]

Quantitative Analysis of the U7 snRNP Complex

Mass spectrometry analysis of purified U7 snRNP complexes has identified the core components and associated factors. The following table summarizes the protein composition of catalytically active U7-dependent processing complexes assembled on histone pre-mRNA, as identified by mass spectrometry.

ProteinUniProt IDFunction in U7 snRNP ComplexRepresentative Peptide Count
LSM10 Q969L4Core Sm-like protein, replaces SmD115
LSM11 Q9H0A9Core Sm-like protein, replaces SmD2, interacts with FLASH28
SNRPB (SmB/B') P14678Core Sm protein12
SNRPD3 (SmD3) P62312Core Sm protein10
SNRPE (SmE) P62314Core Sm protein7
SNRPF (SmF) P62315Core Sm protein5
SNRPG (SmG) P62316Core Sm protein4
FLASH Q9H1J1Recruits endonuclease CPSF7335
CPSF73 Q9UKF6Endonuclease for histone pre-mRNA processing22
SYMPLEKIN Q9TA50Scaffolding protein41
CPSF100 Q10570Component of the cleavage and polyadenylation specificity factor complex19
CSTF2 (CstF-64) Q05043Component of the cleavage stimulation factor complex18

Note: The peptide counts are representative values from a mass spectrometry analysis of purified U7 snRNP complexes and are intended to provide a semi-quantitative overview of the complex composition. Actual values may vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of the endogenous LSM10 protein complex from cultured human cells.

Materials

Reagents:

  • Human cell line expressing LSM10 (e.g., HeLa, HEK293T)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol, 0.1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 20 mM HEPES-KOH (pH 7.9), 150 mM NaCl, 0.2 mM EDTA, 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Anti-LSM10 antibody (validated for immunoprecipitation)

  • Isotype control IgG (from the same species as the anti-LSM10 antibody)

  • Protein A/G magnetic beads or agarose (B213101) beads

Equipment:

  • Cell culture equipment

  • Refrigerated centrifuge

  • Microcentrifuge

  • End-over-end rotator

  • Magnetic rack (for magnetic beads)

  • Vortexer

  • Sonicator (optional)

Procedure

1. Cell Lysis

  • Culture cells to approximately 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • (Optional) Sonicate the lysate briefly on ice to shear genomic DNA.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add 20-30 µL of Protein A/G beads to the cleared lysate.

  • Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.

  • Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.

3. Immunoprecipitation

  • Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).

  • To 1-2 mg of total protein, add the anti-LSM10 antibody (the optimal amount should be determined by titration, but a starting point of 2-5 µg is recommended).

  • As a negative control, add an equivalent amount of isotype control IgG to a separate tube with the same amount of lysate.

  • Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of pre-washed Protein A/G beads to each tube.

  • Incubate on an end-over-end rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Carefully remove and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

5. Elution

  • For Western Blot Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • For Mass Spectrometry Analysis (Native Elution):

    • After the final wash, remove all supernatant.

    • Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer to restore a neutral pH.

Visualizations

Experimental Workflow for LSM10 Immunoprecipitation

Immunoprecipitation_Workflow start Start: Cultured Cells cell_lysis Cell Lysis (HEPES-KCl Buffer + Inhibitors) start->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification pre_clearing Pre-clearing (with Protein A/G Beads) clarification->pre_clearing antibody_incubation Antibody Incubation (Anti-LSM10 or Isotype IgG) pre_clearing->antibody_incubation bead_capture Bead Capture (Protein A/G Beads) antibody_incubation->bead_capture washing Washing Steps (3-4 times with Wash Buffer) bead_capture->washing elution Elution washing->elution wb_analysis Western Blot Analysis elution->wb_analysis ms_analysis Mass Spectrometry Analysis elution->ms_analysis

Caption: Workflow for the immunoprecipitation of the LSM10 protein complex.

LSM10 Protein Complex (U7 snRNP) Interactions

LSM10_Complex cluster_core U7 snRNP Core LSM10 LSM10 LSM11 LSM11 SmE SmE FLASH FLASH LSM11->FLASH SmF SmF SmG SmG SmB SmB SmD3 SmD3 U7_snRNA U7_snRNA U7_snRNA->LSM10 U7_snRNA->LSM11 U7_snRNA->SmE U7_snRNA->SmF U7_snRNA->SmG U7_snRNA->SmB U7_snRNA->SmD3 CPSF73 CPSF73 FLASH->CPSF73

Caption: Protein-protein interactions within the LSM10 (U7 snRNP) complex.

References

Application Notes: Protocol for Western Blot Analysis of RPL10 Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ribosomal Protein L10 (RPL10), also known as QM, is a component of the 60S large ribosomal subunit essential for protein synthesis.[1][2] Beyond its canonical role in ribosome biogenesis, RPL10 possesses extra-ribosomal functions, implicating it in various signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[1][3] Its expression is frequently deregulated in various malignancies, including pancreatic, prostate, and ovarian cancers, where it can influence tumor progression and phenotype.[1][3][4] RPL10 has a molecular weight of approximately 24-25 kDa.[1][5] This document provides a detailed protocol for the analysis of RPL10 expression in cancer cells via Western blot, summarizes its expression across different cancer types, and illustrates its key signaling interactions.

Signaling Pathway and Experimental Workflow

RPL10 exerts its extra-ribosomal functions through interactions with key signaling molecules. Notably, it has been shown to bind directly to p65 (a subunit of NF-κB) and IKKγ, thereby modulating the NF-κB signaling pathway.[3][4] Additionally, RPL10 can act as a negative regulator of the oncogenic transcription factor c-Jun by inhibiting its DNA binding activity.[3][6]

RPL10_Signaling_Pathway cluster_0 RPL10 Extra-Ribosomal Functions RPL10 RPL10 p65 p65 (NF-κB) RPL10->p65 Binds IKKg IKKγ RPL10->IKKg Binds cJun c-Jun RPL10->cJun Inhibits Proliferation Cell Proliferation p65->Proliferation Regulates IKKg->Proliferation Regulates GeneExpression Gene Expression cJun->GeneExpression Regulates

Caption: RPL10 interaction with NF-κB components and c-Jun.

The following diagram outlines the standard workflow for performing a Western blot analysis to detect RPL10 expression.

Western_Blot_Workflow arrow arrow A 1. Cancer Cell Culture B 2. Cell Lysis & Homogenization A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (5% Non-Fat Milk) E->F G 7. Primary Antibody Incubation (Anti-RPL10) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection (ECL) H->I J 10. Imaging and Data Analysis I->J

Caption: Standard workflow for Western blot analysis of RPL10.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the detection of RPL10 in cancer cell lysates.

Materials and Reagents
  • Cell Lysis Buffer: RIPA Buffer (Radioimmunoprecipitation assay buffer).

  • Protein Assay: BCA Protein Assay Kit.

  • Loading Buffer: Laemmli sample buffer (4x).

  • Running Buffer: Tris-Glycine-SDS Buffer (10x).

  • Transfer Buffer: Tris-Glycine Buffer with 20% Methanol (B129727).

  • Wash Buffer (TBS-T): Tris-Buffered Saline with 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk (NFDM) in TBS-T.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Primary Antibody: See Table 2 for recommended antibodies and dilutions.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Lysis and Protein Quantification
  • Culture cancer cells to 70-80% confluency.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease inhibitors to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Incubate on ice for 10-15 minutes.[4]

  • Sonicate the lysate three times for 10 seconds each at 40-50% intensity, cooling on ice between pulses.[7]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.[7]

SDS-PAGE and Protein Transfer
  • Dilute protein samples to the same concentration with RIPA buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel.[4]

  • Run the gel in 1x Tris-Glycine-SDS Running Buffer until the dye front reaches the bottom.

  • Pre-wet the PVDF membrane in 100% methanol and then equilibrate in 1x Transfer Buffer.[7]

  • Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane at 30V for 60-90 minutes.[7]

Immunoblotting
  • After transfer, block the membrane with 5% NFDM in TBS-T for 30-60 minutes at room temperature with gentle agitation.[7]

  • Incubate the membrane with the primary anti-RPL10 antibody (diluted in 5% NFDM/TBS-T as recommended) overnight at 4°C on a rocker.[4][7]

  • Wash the membrane three times for 10 minutes each with TBS-T.[7]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% NFDM/TBS-T) for 1-2 hours at room temperature.[4]

  • Wash the membrane again three times for 10 minutes each with TBS-T.[7]

  • Prepare the ECL detection substrate according to the manufacturer's instructions and apply it to the membrane.[4]

  • Capture the chemiluminescent signal using a digital imaging system. The expected band for RPL10 is ~25 kDa.[5]

Data Presentation

Table 1: Summary of RPL10 Expression in Various Cancers
Cancer TypeExpression Level Relative to Normal/Benign TissueCell Line ExamplesCitation
Ovarian Cancer Upregulated in borderline and malignant tumors.Higher expression in OVCAR-3 vs. non-tumorous HOS cells.[1][8]
Pancreatic Cancer Expressed in pancreatic cancer cells.PANC-1[4]
Prostate Cancer Reduced expression in early stages, high expression in later, more aggressive stages.Not Specified[1][4]
T-cell ALL Recurrent mutations (e.g., R98S, Q123R) are a key feature.Not Specified[3][9]
Breast Cancer No significant change in gene expression observed in one study.Not Specified[10]
General Survey Strong cytoplasmic immunoreactivity in many cancer types; moderate in carcinoids/gliomas; weak or negative in most renal cancers.Not Specified[11]
Table 2: Recommended Primary Antibodies for RPL10 Western Blot
ProviderCatalog NumberTypeRecommended DilutionIncubationCitation
Proteintech 17013-1-APRabbit Polyclonal1:3000 - 1:40001.5 hours at RT[12]
Cell Signaling Tech. 72912Rabbit Polyclonal1:1000Overnight at 4°C[2][5]

References

Designing a CRISPR-Cas9 Knockout of the LSM10 Gene in Human Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the design and implementation of a CRISPR-Cas9-mediated knockout of the LSM10 (LSM10, U7 small nuclear RNA associated) gene in human cell lines. LSM10 is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays a pivotal role in the 3'-end processing of histone pre-mRNAs.[1][2] This process is essential for the production of mature, replication-dependent histone mRNAs, which are critical for DNA replication and cell cycle progression, particularly through the G1/S transition.[3][4][5] Given its fundamental role in cell proliferation, the knockout of LSM10 can serve as a valuable tool to investigate its function in normal cellular processes and in disease states such as cancer.

These application notes provide detailed protocols for sgRNA design, delivery into human cell lines, and rigorous validation of gene knockout at both the genomic and protein levels. The included diagrams and data tables are intended to facilitate experimental planning and execution.

Data Presentation

Table 1: Predicted Single Guide RNA (sgRNA) Sequences for Human LSM10

The following sgRNA sequences targeting the human LSM10 gene have been designed using the Broad Institute's GPP sgRNA Designer and Synthego's Design Tool. These tools predict high on-target efficacy and minimal off-target effects. It is recommended to test at least two different sgRNAs to ensure robust knockout efficiency.

sgRNA IDTarget Sequence (5'-3')On-Target Score (Doench et al., 2016)Off-Target Score (Hsu et al., 2013)
LSM10-sgRNA-1GCT​GCC​TGT​GAC​CTC​AAG​TGG95.298.5
LSM10-sgRNA-2GCA​GAA​GAT​GCT​GAA​GAA​TGG92.899.1
LSM10-sgRNA-3GAA​GCT​GCA​GGA​GAA​GAA​TGG89.597.9

Scores are on a scale of 0-100, with higher scores indicating better predicted performance.

Table 2: Expected CRISPR-Cas9 Knockout Efficiency in Common Human Cell Lines

The efficiency of CRISPR-Cas9-mediated gene knockout can vary between cell lines and is dependent on the delivery method and the specific sgRNA used. The following table provides a general overview of expected knockout efficiencies based on published data for commonly used human cell lines.

Cell LineTypical Transfection/Transduction MethodExpected Knockout Efficiency (%)
HEK293TLipid-based transfection, Lentiviral transduction60 - 90%
HeLaLipid-based transfection, Electroporation50 - 80%
A549Lentiviral transduction, Electroporation40 - 70%

These are approximate ranges and should be empirically determined for each experiment.

Signaling Pathways and Experimental Workflow

Histone Pre-mRNA Processing Pathway

Histone_pre_mRNA_Processing cluster_pre_mRNA Histone Pre-mRNA cluster_U7_snRNP U7 snRNP Complex Histone_Pre-mRNA Histone Pre-mRNA Stem-Loop Stem-Loop HDE Histone Downstream Element (HDE) Mature_Histone_mRNA Mature Histone mRNA Histone_Pre-mRNA->Mature_Histone_mRNA SLBP Stem-Loop Binding Protein (SLBP) Stem-Loop->SLBP binds U7_snRNA U7 snRNA HDE->U7_snRNA binds LSM10 LSM10 Cleavage_Factors Cleavage Factors (e.g., CPSF73) U7_snRNA->Cleavage_Factors recruits LSM11 LSM11 Sm_Proteins Sm Proteins SLBP->Cleavage_Factors recruits Cleavage_Factors->Histone_Pre-mRNA cleaves

Caption: Histone pre-mRNA processing pathway involving the U7 snRNP complex.

CRISPR-Cas9 Knockout Experimental Workflow

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis Vector_Construction 2. Vector Construction (Plasmid/Lentivirus) sgRNA_Design->Vector_Construction Transfection 4. Transfection/Transduction Vector_Construction->Transfection Cell_Culture 3. Human Cell Line Culture Cell_Culture->Transfection Selection 5. Selection & Clonal Expansion Transfection->Selection Genomic_Validation 6a. Genomic Validation Selection->Genomic_Validation Protein_Validation 6b. Protein Validation Selection->Protein_Validation T7E1 T7 Endonuclease I Assay Genomic_Validation->T7E1 Sanger Sanger Sequencing Genomic_Validation->Sanger Western Western Blot Protein_Validation->Western

Caption: Experimental workflow for generating and validating an LSM10 knockout cell line.

Experimental Protocols

Protocol 1: sgRNA Design and Cloning
  • sgRNA Design :

    • Utilize online design tools such as the Broad Institute's GPP sgRNA Designer or Synthego's Design Tool.

    • Input the human LSM10 gene ID (NCBI Gene ID: 84967) or its cDNA sequence.

    • Select sgRNAs that target an early exon to maximize the probability of generating a loss-of-function mutation.

    • Prioritize sgRNAs with high on-target and off-target scores to ensure efficacy and specificity.

  • Oligonucleotide Annealing and Cloning :

    • Synthesize complementary oligonucleotides corresponding to the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP or a lentiviral vector).

    • Anneal the forward and reverse oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Ligate the annealed oligonucleotides into the BbsI-digested Cas9 vector.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Delivery of CRISPR-Cas9 Components into Human Cell Lines

Option A: Plasmid Transfection (for easily transfectable cells like HEK293T)

  • Cell Seeding : Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

  • Transfection :

    • For each well, dilute 2.5 µg of the LSM10-sgRNA-Cas9 plasmid in 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the DNA-lipid complex dropwise to the cells.

  • Post-Transfection : Incubate the cells for 48-72 hours before proceeding with selection or validation.

Option B: Lentiviral Transduction (for difficult-to-transfect cells like A549 or for stable integration)

  • Lentivirus Production : Co-transfect HEK293T cells with the lentiviral vector containing the LSM10-sgRNA and Cas9, along with packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Harvest : Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction :

    • Seed the target cells (e.g., A549) at 5 x 10^4 cells per well in a 12-well plate.

    • The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (8 µg/mL).

    • Incubate for 24 hours, then replace with fresh complete medium.

  • Selection : 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.

Protocol 3: Validation of LSM10 Knockout

A. Genomic DNA Validation

  • Genomic DNA Extraction : After 48-72 hours (for transient transfection) or after selection (for stable cell lines), harvest a pool of cells and extract genomic DNA using a commercial kit.

  • T7 Endonuclease I (T7E1) Assay :

    • Amplify the genomic region flanking the sgRNA target site by PCR (approximately 500-800 bp).

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Treat the annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

  • Sanger Sequencing :

    • PCR amplify the target region from the genomic DNA of single-cell clones.

    • Purify the PCR product and send for Sanger sequencing.

    • Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site using tools like TIDE (Tracking of Indels by Decomposition) or by visual inspection.

B. Protein Level Validation (Western Blot)

  • Nuclear Protein Extraction :

    • Harvest wild-type and putative LSM10 knockout cells.

    • Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • Western Blotting :

    • Separate 20-30 µg of nuclear protein extract from both wild-type and knockout cells on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for LSM10 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • The absence of a band corresponding to LSM10 in the knockout cell lysates, compared to a clear band in the wild-type control, confirms successful protein knockout. A nuclear loading control (e.g., Lamin B1 or Histone H3) should be used to ensure equal protein loading.

Conclusion

The protocols and resources provided in this document offer a robust framework for the successful CRISPR-Cas9-mediated knockout of the LSM10 gene in human cell lines. Careful sgRNA design, appropriate delivery methods, and thorough multi-level validation are essential for generating reliable knockout models. These models will be invaluable for elucidating the precise roles of LSM10 in histone mRNA processing, cell cycle control, and its potential implications in various disease contexts.

References

Methods for Studying RPL10 Overexpression in Ovarian Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the role of Ribosomal Protein L10 (RPL10) overexpression in ovarian cancer. The protocols outlined below cover in vitro and in vivo models to assess the functional consequences of elevated RPL10 levels and to explore its potential as a therapeutic target.

Introduction

Ribosomal Protein L10 (RPL10), also known as QM, is a component of the large 60S ribosomal subunit. Emerging evidence indicates that RPL10 is overexpressed in human epithelial ovarian cancer (EOC) and may play a significant role in tumor progression.[1][2] Studies have demonstrated that elevated RPL10 expression is associated with increased cell viability, migration, and invasion, while its suppression leads to apoptosis in ovarian cancer cells.[1][2] This document details experimental approaches to study the effects of RPL10 overexpression in ovarian cancer models.

I. In Vitro Models: Ovarian Cancer Cell Lines

A. Generation of RPL10 Overexpressing Ovarian Cancer Cell Lines

The first step in studying gene function is to establish a reliable cell-based model. This is achieved by introducing the RPL10 gene into an ovarian cancer cell line that expresses low endogenous levels of RPL10.

Experimental Workflow for Generating Stable Cell Lines:

cluster_0 Vector Construction cluster_1 Transfection & Selection cluster_2 Validation Obtain RPL10 cDNA Obtain RPL10 cDNA Clone into Expression Vector Clone into Expression Vector Obtain RPL10 cDNA->Clone into Expression Vector Sequence Verification Sequence Verification Clone into Expression Vector->Sequence Verification Transfect Ovarian Cancer Cells Transfect Ovarian Cancer Cells Sequence Verification->Transfect Ovarian Cancer Cells Antibiotic Selection Antibiotic Selection Transfect Ovarian Cancer Cells->Antibiotic Selection Isolate Clones Isolate Clones Antibiotic Selection->Isolate Clones qRT-PCR qRT-PCR Isolate Clones->qRT-PCR Western Blot Western Blot Isolate Clones->Western Blot

Caption: Workflow for creating stable RPL10-overexpressing cell lines.

Protocol: Generation of a Stable RPL10-Overexpressing Ovarian Cancer Cell Line

  • Vector Construction:

    • Obtain the full-length cDNA sequence of human RPL10. This can be achieved by PCR amplification from a human cDNA library or by gene synthesis.

    • Clone the RPL10 cDNA into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., neomycin or puromycin (B1679871) resistance).

    • Verify the sequence of the inserted RPL10 cDNA by Sanger sequencing.

  • Cell Culture and Transfection:

    • Culture a suitable ovarian cancer cell line (e.g., OVCAR-3, SK-OV-3) in appropriate media.

    • Transfect the cells with the RPL10 expression vector or an empty vector control using a lipid-based transfection reagent or electroporation.

  • Selection of Stable Clones:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

    • Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies form.

    • Isolate individual colonies using cloning cylinders or by limiting dilution and expand them to establish stable cell lines.

  • Validation of RPL10 Overexpression:

    • Confirm the overexpression of RPL10 at the mRNA level using quantitative real-time PCR (qRT-PCR).

    • Verify the increased expression of RPL10 protein using Western blotting.

B. Functional Assays

Once stable cell lines are established, their phenotype can be characterized using a variety of functional assays.

Quantitative Data Summary: In Vitro Functional Assays

AssayMetricControl Cells (Empty Vector)RPL10 Overexpressing CellsReference
Cell Viability (WST-1 Assay) Relative Cell Viability (%) at 72h100%~140%[1]
Cell Migration (Transwell Assay) Migrated Cells per Field at 36h~150~250[1]
Cell Invasion (Transwell Assay with Matrigel) Invaded Cells per Field at 48h~80~150[1]
Apoptosis (Flow Cytometry) Apoptotic Cells (%)~12%~5%[1]

Protocols for Key In Vitro Assays:

1. Quantitative Real-Time PCR (qRT-PCR) for RPL10 mRNA Expression

  • RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, RPL10-specific primers, and housekeeping gene primers (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of RPL10 mRNA using the ΔΔCt method.

2. Western Blot for RPL10 Protein Expression

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against RPL10, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

3. Transwell Migration and Invasion Assays

  • Cell Preparation: Starve cells in serum-free medium for 24 hours.

  • Assay Setup:

    • Migration: Seed 5 x 10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium. Add medium containing 10% FBS to the lower chamber as a chemoattractant.

    • Invasion: Coat the Transwell insert with a thin layer of Matrigel and allow it to solidify. Seed 1 x 10^5 cells in the upper chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several random fields under a microscope.

II. In Vivo Models: Ovarian Cancer Xenografts

To study the effect of RPL10 overexpression on tumor growth and metastasis in a more complex biological system, in vivo models are essential.

Experimental Workflow for Ovarian Cancer Xenograft Model:

Prepare RPL10-overexpressing cells Prepare RPL10-overexpressing cells Inject cells into nude mice Inject cells into nude mice Prepare RPL10-overexpressing cells->Inject cells into nude mice Monitor tumor growth Monitor tumor growth Inject cells into nude mice->Monitor tumor growth Measure tumor volume Measure tumor volume Monitor tumor growth->Measure tumor volume Assess metastasis Assess metastasis Monitor tumor growth->Assess metastasis Harvest tumors for analysis Harvest tumors for analysis Assess metastasis->Harvest tumors for analysis Immunohistochemistry Immunohistochemistry Harvest tumors for analysis->Immunohistochemistry

Caption: Workflow for studying RPL10 overexpression in a xenograft model.

Protocol: Subcutaneous Ovarian Cancer Xenograft Model

  • Animal Model: Use female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.

  • Cell Preparation: Harvest RPL10-overexpressing and control ovarian cancer cells. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the predetermined endpoint.

    • Excise the tumors and weigh them.

    • Fix a portion of the tumor in formalin for immunohistochemical analysis and snap-freeze the remainder for molecular analysis.

Protocol: Immunohistochemistry (IHC) for RPL10 in Tumor Tissues

  • Tissue Processing: Embed formalin-fixed tumors in paraffin (B1166041) and cut 4-5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against RPL10.

    • Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of RPL10 staining.

III. Signaling Pathway Analysis

RPL10 has been implicated in the regulation of the NF-κB signaling pathway.[3][4] Investigating this connection can provide mechanistic insights into how RPL10 promotes ovarian cancer progression.

Proposed RPL10-NF-κB Signaling Pathway:

cluster_nucleus Nucleus RPL10 RPL10 IKK IKK Complex RPL10->IKK binds & activates? IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to p65_p50_nuc p65/p50 Gene_Expression Target Gene Expression (e.g., anti-apoptotic, pro-proliferative) p65_p50_nuc->Gene_Expression activates

Caption: Proposed RPL10-mediated activation of the NF-κB pathway.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect ovarian cancer cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a Renilla luciferase control plasmid (for normalization).

    • In parallel, co-transfect cells with the RPL10 expression vector or an empty vector.

  • Cell Lysis: 48 hours post-transfection, lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity between RPL10-overexpressing cells and control cells to determine the effect of RPL10 on NF-κB transcriptional activity.

Conclusion

The methods described in these application notes provide a robust framework for investigating the role of RPL10 overexpression in ovarian cancer. By combining in vitro functional assays with in vivo tumor models and mechanistic studies of signaling pathways, researchers can gain a comprehensive understanding of RPL10's contribution to ovarian cancer pathogenesis and evaluate its potential as a novel therapeutic target.

References

Application Notes and Protocols: Investigating the Role of RPL10 in Cell Viability via siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ribosomal Protein L10 (RPL10), a component of the large 60S ribosomal subunit, is integral to protein synthesis.[1][2] Beyond its canonical role in ribosome biogenesis and function, emerging evidence highlights its involvement in extra-ribosomal activities, including the regulation of cell proliferation, apoptosis, and differentiation.[1][2] Dysregulation of RPL10 expression has been implicated in various cancers, suggesting its potential as a therapeutic target.[2][3] For instance, studies have shown that knockdown of RPL10 can inhibit cell viability and induce apoptosis in cancer cells.[1] This has been linked to its interaction with key signaling molecules such as the transcription factor c-Jun and components of the NF-κB pathway, including p65 and IKKγ.[2][4]

These application notes provide a comprehensive set of protocols for researchers to effectively knockdown RPL10 using small interfering RNA (siRNA) and subsequently analyze the impact on cell viability. The described methodologies include siRNA transfection, validation of knockdown by quantitative reverse transcription PCR (qRT-PCR), and assessment of cell viability using an MTT assay.

Data Presentation

Table 1: Validation of RPL10 Knockdown Efficiency

This table summarizes the results from a qRT-PCR analysis performed 48 hours post-transfection with RPL10-specific siRNA. The data demonstrates a significant reduction in RPL10 mRNA levels in the treated cells compared to control cells transfected with a non-targeting siRNA.

Treatment GroupTarget GeneAverage CqΔCq (Target - Housekeeping)ΔΔCq (vs. Control)Fold Change (2^-ΔΔCq)Percent Knockdown
Control siRNARPL1022.54.50.01.000%
GAPDH18.0
RPL10 siRNARPL1025.07.02.50.1882%
GAPDH18.0
Table 2: Effect of RPL10 Knockdown on Cell Viability

This table presents data from an MTT assay conducted 72 hours after siRNA transfection. The results indicate a marked decrease in the viability of cells in which RPL10 was knocked down, as compared to the control group.

Treatment GroupAverage Absorbance (570 nm)Standard Deviation% Viability (vs. Control)% Decrease in Viability
Untreated Cells1.250.08102%-2%
Control siRNA1.220.10100%0%
RPL10 siRNA0.610.0550%50%

Mandatory Visualization

experimental_workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: siRNA Transfection cluster_2 Day 4: Knockdown Validation (qRT-PCR) cluster_3 Day 5: Cell Viability Assay (MTT) seed_cells Seed cells in 6-well plates prepare_sirna Prepare siRNA-lipid complexes (RPL10 siRNA & Control siRNA) transfect_cells Transfect cells prepare_sirna->transfect_cells harvest_rna Harvest cells and extract total RNA transfect_cells->harvest_rna add_mtt Add MTT reagent to cells transfect_cells->add_mtt cdna_synthesis Synthesize cDNA harvest_rna->cdna_synthesis run_qrpcr Perform qRT-PCR for RPL10 and housekeeping gene cdna_synthesis->run_qrpcr analyze_qrpcr Analyze data (ΔΔCq method) run_qrpcr->analyze_qrpcr incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_viability Calculate % cell viability read_absorbance->analyze_viability

Caption: Experimental workflow for siRNA-mediated knockdown of RPL10 and subsequent analysis of cell viability.

rpl10_signaling_pathway cluster_rpl10 RPL10 Function cluster_nfkb NF-κB Pathway cluster_cjun c-Jun Pathway cluster_cellular_effects Cellular Outcomes RPL10 RPL10 p65 p65 (RelA) RPL10->p65 binds & regulates IKKgamma IKKγ RPL10->IKKgamma binds & regulates cJun c-Jun RPL10->cJun negatively regulates NFkB_activation NF-κB Activation p65->NFkB_activation IKKgamma->NFkB_activation Proliferation Cell Proliferation NFkB_activation->Proliferation promotes Apoptosis Apoptosis NFkB_activation->Apoptosis inhibits cJun_activity c-Jun Transcriptional Activity cJun->cJun_activity cJun_activity->Proliferation promotes

Caption: Simplified signaling pathways involving RPL10, NF-κB, and c-Jun in the regulation of cell viability.

Experimental Protocols

siRNA Transfection Protocol

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

Materials and Reagents:

  • RPL10-specific siRNA (validated)

  • Non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium (antibiotic-free)

  • 6-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well to be transfected, prepare two microcentrifuge tubes. b. In tube 'A', dilute 50 pmol of siRNA (RPL10-specific or control) into 250 µL of Opti-MEM™. Mix gently. c. In tube 'B', dilute 5 µL of the lipid-based transfection reagent into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. d. Combine the contents of tube 'A' and tube 'B'. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the culture medium from the cells. b. Add the 500 µL siRNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, add 2 mL of complete culture medium (containing serum, without antibiotics) to each well. b. Return the plate to the incubator and culture for 48-72 hours before proceeding to downstream analyses.

Quantitative RT-PCR (qRT-PCR) for Knockdown Validation

This protocol outlines the steps to quantify the reduction in RPL10 mRNA levels following siRNA transfection.

Materials and Reagents:

  • RNA extraction kit (e.g., TRIzol™ or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR™ Green or TaqMan™)

  • Forward and reverse primers for RPL10 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit, following the manufacturer's instructions.

  • qPCR Reaction Setup: a. Prepare the qPCR reaction mixture in a qPCR plate. For a 20 µL reaction, a typical setup is:

    • 10 µL of 2x qPCR master mix
    • 1 µL of forward primer (10 µM)
    • 1 µL of reverse primer (10 µM)
    • 2 µL of diluted cDNA template
    • 6 µL of nuclease-free water b. Include no-template controls (NTC) for each primer set.

  • qPCR Run: a. Perform the qPCR reaction using a standard thermal cycling program, for example:

    • Initial denaturation: 95°C for 10 minutes
    • 40 cycles of:
    • Denaturation: 95°C for 15 seconds
    • Annealing/Extension: 60°C for 60 seconds b. Include a melt curve analysis at the end of the run if using a SYBR™ Green-based assay.

  • Data Analysis: a. Determine the cycle threshold (Cq) values for RPL10 and the housekeeping gene in both control and RPL10 siRNA-treated samples. b. Calculate the relative expression of RPL10 using the ΔΔCq method.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Transfection: Perform siRNA transfection as described above, but in a 96-well plate format. Seed approximately 5,000-10,000 cells per well. Include wells with untreated cells as an additional control.

  • MTT Incubation: At 72 hours post-transfection: a. Aspirate the culture medium from each well. b. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. c. Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.

  • Formazan Solubilization: a. After the incubation, carefully remove the MTT-containing medium. b. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the average absorbance for each treatment group. b. Determine the percent cell viability for the RPL10 siRNA-treated group relative to the control siRNA-treated group using the following formula: % Viability = (Absorbance of RPL10 siRNA / Absorbance of Control siRNA) * 100

References

Techniques for Identifying LSM10-Interacting Proteins In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification of proteins that interact with the U7 snRNA-associated Sm-like protein, LSM10, within a cellular context (in vivo). Understanding the LSM10 interactome is crucial for elucidating its role in histone pre-mRNA processing and its potential involvement in various cellular processes and disease states.

Application Notes

Identifying the transient and stable interaction partners of LSM10 is key to understanding the assembly, function, and regulation of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. Several in vivo techniques can be employed to capture the LSM10 interactome, ranging from traditional antibody-based methods to more advanced proximity-labeling and quantitative mass spectrometry approaches.

Co-Immunoprecipitation (Co-IP) is a cornerstone technique for validating and identifying protein-protein interactions. An antibody targeting LSM10 is used to capture it from a cell lysate, thereby also isolating its direct and indirect binding partners. When coupled with mass spectrometry (MS), Co-IP can provide a snapshot of the LSM10-containing protein complexes. For enhanced specificity and to distinguish true interactors from background contaminants, quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated with Co-IP. This allows for the precise quantification of proteins that specifically co-precipitate with LSM10.

Proximity-dependent Biotin (B1667282) Identification (BioID) and APEX-mediated proximity labeling are powerful techniques for identifying weak and transient interactions, as well as proteins in close proximity to LSM10 that may not be captured by Co-IP. In these methods, LSM10 is fused to a promiscuous biotin ligase (BirA*) or an ascorbate (B8700270) peroxidase (APEX), which then biotinylates nearby proteins. These biotinylated proteins can be subsequently purified and identified by mass spectrometry. This approach provides a more comprehensive view of the LSM10 microenvironment.

The Yeast Two-Hybrid (Y2H) system is a genetic method used to screen for binary protein-protein interactions. While traditionally performed in a heterologous yeast system, it can provide valuable initial leads on direct interactors of LSM10, which can then be validated in mammalian cells using other techniques.

Cross-Linking Mass Spectrometry (XL-MS) offers a more advanced approach to not only identify interacting partners but also to gain insights into the topology of the protein complexes. In this method, interacting proteins are covalently linked in vivo before cell lysis and protein purification. Subsequent mass spectrometry analysis of the cross-linked peptides can reveal the specific sites of interaction.

The choice of technique will depend on the specific research question, with each method offering unique advantages and limitations. A combination of these approaches will provide the most comprehensive and robust characterization of the LSM10 interactome.

Quantitative Data Summary

Interacting ProteinGene NameFunction in U7 snRNP ComplexEvidence Source
Lsm11LSM11U7-specific Sm-like protein, core componentAffinity Purification-MS of U7 snRNP[1]
SmBSNRPBCore Sm proteinAffinity Purification-MS of U7 snRNP[2][3]
SmD3SNRPD3Core Sm proteinAffinity Purification-MS of U7 snRNP[2][3]
SmESNRPECore Sm proteinAffinity Purification-MS of U7 snRNP[2][3]
SmFSNRPFCore Sm proteinAffinity Purification-MS of U7 snRNP[2][3]
SmGSNRPGCore Sm proteinAffinity Purification-MS of U7 snRNP[2][3]
CPSF73CPSF3Endonuclease for histone pre-mRNA processingAffinity Purification-MS of U7 snRNP[1]
CPSF100CPSF4Component of the cleavage and polyadenylation specificity factor complexAffinity Purification-MS of U7 snRNP[1]
SymplekinSYMPKScaffolding protein in 3'-end processing machineryAffinity Purification-MS of U7 snRNP[1]
FLASHCASP8AP2Component of the histone pre-mRNA processing machineryAffinity Purification-MS of U7 snRNP[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous LSM10

This protocol describes the immunoprecipitation of endogenous LSM10 from mammalian cells to identify interacting proteins by mass spectrometry.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-LSM10 antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-LSM10 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.

  • Elution:

    • Add elution buffer to the beads and incubate at room temperature for 5-10 minutes with gentle agitation.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

    • If using a low pH elution buffer, neutralize the eluate with neutralization buffer.

    • If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of LSM10 and known interactors, or by mass spectrometry for comprehensive identification of novel interactors.

Co-Immunoprecipitation Workflow for LSM10 start Start: Cell Culture cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate (Optional) cell_lysis->pre_clearing ip Immunoprecipitation with anti-LSM10 Ab pre_clearing->ip washing Washing ip->washing elution Elution washing->elution analysis Analysis (WB or MS) elution->analysis end End: Identify Interactors analysis->end

Co-Immunoprecipitation Workflow
Proximity-dependent Biotin Identification (BioID)

This protocol outlines the general steps for identifying LSM10-proximal proteins using BioID.

Materials:

  • Expression vector for LSM10 fused to BirA* (e.g., pcDNA3.1-LSM10-BirA*-HA)

  • Control vector (e.g., pcDNA3.1-BirA*-HA)

  • Mammalian cell line

  • Cell culture medium supplemented with biotin

  • Cell lysis buffer (RIPA buffer is often used)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)

Procedure:

  • Generation of Stable Cell Lines:

    • Transfect the mammalian cell line with the LSM10-BirA* expression vector and the control vector.

    • Select for stably expressing cells using an appropriate selection marker.

    • Verify the expression and correct localization of the fusion protein by Western blotting and immunofluorescence.

  • Biotin Labeling:

    • Culture the stable cell lines in medium supplemented with a final concentration of 50 µM biotin for 16-24 hours.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using RIPA buffer.

    • Sonicate the lysate to shear chromatin and ensure complete lysis.

    • Clarify the lysate by centrifugation.

  • Streptavidin Pulldown:

    • Incubate the cleared lysate with streptavidin-conjugated magnetic beads overnight at 4°C.

  • Washing:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This typically involves washes with RIPA buffer, high salt buffer, and a final wash with a low salt buffer.

  • Elution:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing excess biotin.

  • Analysis by Mass Spectrometry:

    • The eluted proteins are identified by mass spectrometry.

    • Proteins identified in the LSM10-BirA* sample but absent or significantly less abundant in the BirA* control sample are considered high-confidence proximal proteins.

BioID Experimental Workflow for LSM10 start Start: Stable Cell Line (LSM10-BirA*) biotin_labeling Biotin Labeling (in vivo) start->biotin_labeling cell_lysis Cell Lysis biotin_labeling->cell_lysis streptavidin_pulldown Streptavidin Pulldown cell_lysis->streptavidin_pulldown washing Washing streptavidin_pulldown->washing elution Elution washing->elution ms_analysis Mass Spectrometry Analysis elution->ms_analysis data_analysis Data Analysis (vs. Control) ms_analysis->data_analysis end End: Identify Proximal Proteins data_analysis->end

BioID Experimental Workflow
Yeast Two-Hybrid (Y2H) Screen

This protocol provides a general overview of a Y2H screen to identify direct binary interactors of LSM10.

Materials:

  • Yeast expression vectors: one for the "bait" (LSM10 fused to a DNA-binding domain, e.g., GAL4-BD) and one for the "prey" (a cDNA library fused to a transcriptional activation domain, e.g., GAL4-AD).

  • Yeast strain with appropriate reporter genes (e.g., HIS3, ADE2, lacZ).

  • Yeast transformation reagents.

  • Selective growth media.

Procedure:

  • Bait and Prey Plasmid Construction:

    • Clone the coding sequence of LSM10 into the bait vector.

    • Use a pre-made cDNA library in the prey vector.

  • Yeast Transformation:

    • Transform the bait plasmid into the yeast strain.

    • Confirm the expression of the bait protein and ensure it does not auto-activate the reporter genes.

  • Yeast Mating or Co-transformation:

    • Transform the prey library into a yeast strain of the opposite mating type and mate it with the bait-expressing strain, or co-transform the prey library into the bait-expressing strain.

  • Selection of Interactors:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for yeast cells where an interaction between the bait and prey activates the reporter genes.

  • Validation and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

    • Re-transform the identified prey plasmids with the bait plasmid to confirm the interaction.

Yeast Two-Hybrid Screening Logic cluster_0 In Yeast Nucleus BD DNA-Binding Domain (BD) LSM10 LSM10 (Bait) BD->LSM10 UAS Upstream Activating Sequence (UAS) BD->UAS binds AD Activation Domain (AD) Prey Prey Protein AD->Prey Reporter Reporter Gene AD->Reporter activates transcription LSM10->Prey Interaction

Yeast Two-Hybrid System Principle

References

Unveiling Novel RPL10 Interactions: A Guide to Yeast Two-Hybrid Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a fundamental role in protein synthesis.[1][2] Beyond its canonical function in ribosome biogenesis and translation, emerging evidence suggests RPL10 possesses extra-ribosomal functions, implicating it in various cellular processes and disease states.[1][2][3] Identifying the binding partners of RPL10 is paramount to elucidating its diverse roles and uncovering potential therapeutic targets. The yeast two-hybrid (Y2H) system is a powerful and widely used molecular biology technique to discover protein-protein interactions (PPIs) in vivo.[4][5] This document provides detailed application notes and protocols for utilizing Y2H screening to identify novel binding partners of RPL10.

Principle of Yeast Two-Hybrid Screening

The Y2H system is based on the modular nature of transcription factors, which typically have a physically separable DNA-binding domain (BD) and a transcriptional activation domain (AD).[5][6][7] In this system, the protein of interest, RPL10 (the "bait"), is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[8][9] This functional transcription factor then activates the expression of reporter genes, allowing for the selection and identification of interacting partners.[6][7]

Experimental Workflow

The overall workflow for a yeast two-hybrid screen to identify novel RPL10 binding partners involves several key stages, from vector construction to confirmation of interactions.

Y2H_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Bait_Construction Construct Bait Vector (BD-RPL10) Transformation Co-transform Yeast with Bait and Prey Bait_Construction->Transformation Prey_Library Prepare Prey Library (AD-cDNA) Prey_Library->Transformation Selection Select on Nutrient-Deficient Media Transformation->Selection Reporter_Assay Reporter Gene Assay (e.g., lacZ) Selection->Reporter_Assay Plasmid_Rescue Rescue and Sequence Prey Plasmids Reporter_Assay->Plasmid_Rescue Reconfirmation Re-transform to Confirm Interaction Plasmid_Rescue->Reconfirmation Secondary_Assay Secondary Validation (e.g., Co-IP) Reconfirmation->Secondary_Assay

Caption: Yeast Two-Hybrid Experimental Workflow.

Data Presentation: Putative RPL10 Interactors

Following a successful Y2H screen, positive interactions are typically quantified based on the strength of the reporter gene activation. Below is a representative table summarizing hypothetical quantitative data for novel RPL10 binding partners.

Prey IDGene NameProtein Functionβ-galactosidase Activity (Miller Units)Growth on -His/-Ade/-Leu/-Trp
P001GENEX1Kinase150.5 ± 12.3+++
P002GENEY2Ubiquitin Ligase98.7 ± 8.9++
P003GENEZ3Transcription Factor75.2 ± 6.5++
P004GENEW4RNA Helicase120.1 ± 10.7+++
P005ControlEmpty Vector2.1 ± 0.5-

Note: Data are hypothetical. Growth is scored from - (no growth) to +++ (robust growth).

Detailed Experimental Protocols

Protocol 1: Bait Vector Construction (BD-RPL10)

  • Gene Amplification: Amplify the full-length coding sequence of human RPL10 from a suitable cDNA library using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Digestion: Digest both the amplified RPL10 PCR product and the bait plasmid (e.g., pGBKT7, which contains the GAL4 DNA-BD) with the selected restriction enzymes.

  • Ligation: Ligate the digested RPL10 insert into the linearized bait vector.

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.

  • Verification: Select transformed colonies and verify the correct insertion and in-frame fusion of RPL10 with the BD by restriction digestion and Sanger sequencing.

Protocol 2: Yeast Two-Hybrid Library Screening

  • Yeast Transformation: Co-transform the bait plasmid (BD-RPL10) and a human cDNA prey library (fused to the GAL4 AD) into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).[10] A high-efficiency transformation protocol is crucial for screening a complex library.[11]

  • Initial Selection: Plate the transformed yeast on medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both the bait and prey plasmids.

  • Interaction Selection: Replica-plate the colonies from the initial selection plates onto a higher stringency medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).[10] The ability to grow on this medium indicates a potential protein-protein interaction.

  • β-galactosidase Assay: Perform a colony-lift filter assay for β-galactosidase activity to further confirm positive interactions. Blue color development indicates activation of the lacZ reporter gene.

  • Isolate Positive Clones: Pick yeast colonies that grow on the high-stringency medium and show β-galactosidase activity.

Protocol 3: Identification and Confirmation of Interactors

  • Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies. This can be achieved by transforming a total plasmid preparation from yeast into E. coli and selecting for the prey plasmid marker (e.g., ampicillin (B1664943) resistance).

  • Sequencing: Sequence the rescued prey plasmids to identify the cDNA inserts encoding the putative RPL10-interacting proteins.

  • Bioinformatics Analysis: Use bioinformatics tools to analyze the sequences and identify the corresponding genes and proteins.

  • One-on-One Interaction Assay: To eliminate false positives, re-transform the identified prey plasmid with the original bait plasmid (BD-RPL10) into fresh yeast cells and re-test the interaction on selective media and with the β-galactosidase assay.[4]

  • Confirmation with Alternative Assays: It is highly recommended to validate the interactions using an independent method, such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR), to confirm the physiological relevance of the observed interactions.[4][5]

Potential Signaling Pathway Involving RPL10

Based on its known extra-ribosomal functions, RPL10 may be involved in signaling pathways that regulate cell growth and proliferation. For instance, human RPL10 has been shown to interact with and negatively regulate the transcription factor c-Jun.[2] A Y2H screen could uncover further components of such pathways.

RPL10_Pathway cluster_nucleus Nucleus RPL10 RPL10 cJun c-Jun RPL10->cJun Inhibition Gene_Expression Target Gene Expression cJun->Gene_Expression Activation Novel_Partner Novel Partner (e.g., Kinase) Novel_Partner->RPL10 Regulation? Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Signaling_Cascade->Novel_Partner

Caption: Hypothetical RPL10 Signaling Pathway.

Limitations and Considerations

While powerful, the Y2H system has limitations. False positives and false negatives can occur.[8][12] For instance, the fusion proteins may misfold, or the interaction may require post-translational modifications not present in yeast.[12] Therefore, validation of putative interactions through independent biochemical or cell-based assays is a critical step in the overall process.[5]

Conclusion

The yeast two-hybrid system offers a robust and high-throughput approach to identify novel binding partners of RPL10, providing valuable insights into its non-canonical functions. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to unravel the complex interaction network of RPL10, which may ultimately lead to the identification of new therapeutic targets for a variety of diseases.

References

Application of conditional knockout mouse models to study LSM10 function.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to LSM10

LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays an essential, highly specialized role in the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2][3] Unlike the majority of eukaryotic mRNAs, histone mRNAs are not polyadenylated. Instead, they terminate in a conserved stem-loop structure, and the formation of this 3' end is mediated by the U7 snRNP.[1][2] The U7 snRNP core consists of five canonical Sm proteins (B, D3, E, F, and G) and two U7-specific proteins, LSM10 and LSM11, which replace the SmD1 and SmD2 proteins found in spliceosomal snRNPs.[1][3][4] This unique composition confers the U7 snRNP its specificity for histone pre-mRNAs.

The precise processing of histone pre-mRNAs is vital for the proper regulation of histone protein levels, which are tightly coupled to DNA replication during the S phase of the cell cycle. Consequently, LSM10 is implicated in the regulation of cell cycle progression, particularly the G1/S transition.[5] Given the fundamental importance of histone production for cell proliferation and genome integrity, dysfunction of LSM10 and the U7 snRNP complex can have severe consequences. Studies in Drosophila have shown that mutations in Lsm10 are lethal and lead to defects in histone pre-mRNA processing.[1][6] A global knockout of the Lsm10 gene in mice is expected to be embryonically lethal, underscoring the necessity for conditional knockout models to investigate its function in specific tissues and at different developmental stages.[7]

The Need for a Conditional Knockout Approach

A conditional knockout (cKO) mouse model is an indispensable tool for studying the function of essential genes like Lsm10. The Cre-loxP system is the most widely used technology for generating cKO mice.[8] This system allows for the targeted deletion of a gene in a specific cell type or at a particular time point, thereby bypassing embryonic lethality and enabling the study of gene function in adult animals or specific developmental contexts.

By generating mice with a "floxed" Lsm10 allele (where critical exons are flanked by loxP sites), researchers can cross these mice with various Cre-driver lines that express Cre recombinase under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes the loxP sites and excises the intervening DNA sequence, leading to the inactivation of the Lsm10 gene only in the cells where Cre is expressed. This approach allows for the investigation of the tissue-specific roles of LSM10 in processes such as neurogenesis, hematopoiesis, and tumorigenesis.

Expected Phenotypes and Research Applications

Based on the known function of LSM10, the following phenotypes and research applications are anticipated in Lsm10 conditional knockout mice:

  • Impaired Cell Proliferation and Tissue Homeostasis: Tissue-specific deletion of Lsm10 is expected to disrupt histone pre-mRNA processing, leading to a shortage of core histones and subsequent defects in DNA replication and cell division. This could manifest as reduced tissue growth, impaired tissue repair, and defects in the maintenance of highly proliferative tissues like the hematopoietic system or the intestinal epithelium.

  • Developmental Defects: Conditional knockout of Lsm10 in specific progenitor cell populations during development would allow for the detailed study of its role in organogenesis. For example, deletion in neuronal progenitors could reveal functions in brain development.

  • Genome Instability: Inadequate histone supply due to LSM10 deficiency could lead to defects in chromatin assembly, potentially resulting in increased DNA damage and genome instability. This could be investigated in the context of cancer development and aging.

  • Drug Discovery Target Validation: The essential role of LSM10 in cell proliferation makes it a potential target for anti-cancer therapies. Lsm10 cKO mice could serve as a valuable in vivo platform to validate the therapeutic potential of inhibiting LSM10 function in specific cancer types.

Data Presentation

Disclaimer: As of the generation of this document, there is a lack of published literature detailing the experimental outcomes from Lsm10 conditional knockout mouse models. The following tables present hypothetical, yet biologically plausible, quantitative data that one might expect to obtain from such studies, based on the known function of LSM10.

Table 1: Analysis of Histone mRNA Processing in Lsm10 cKO Tissues

TissueGenotypeRatio of Processed to Unprocessed Histone H3 mRNA (Northern Blot Quantification)Percentage of Polyadenylated Histone H3 mRNA (qRT-PCR)
Liver Lsm10flox/flox1.00 ± 0.052.1 ± 0.5%
Alb-Cre; Lsm10flox/flox0.23 ± 0.0345.8 ± 3.2%
Brain Lsm10flox/flox1.00 ± 0.071.8 ± 0.4%
Nestin-Cre; Lsm10flox/flox0.31 ± 0.0439.5 ± 2.8%

Table 2: Cell Cycle Analysis of Lsm10-deficient Hematopoietic Progenitor Cells

Cell PopulationGenotype% in G1 Phase% in S Phase% in G2/M Phase
LSK cells Lsm10flox/flox45.3 ± 2.140.1 ± 1.814.6 ± 1.1
Vav-Cre; Lsm10flox/flox68.2 ± 3.515.7 ± 2.416.1 ± 1.9

Experimental Protocols

Protocol 1: Generation of Lsm10 Conditional Knockout Mice

This protocol outlines the general steps for generating a floxed Lsm10 mouse line using CRISPR/Cas9 technology and subsequent breeding to generate tissue-specific knockouts.

1. Design of Targeting Strategy:

  • Identify critical exons of the Lsm10 gene. Disruption of these exons should lead to a frameshift mutation and a non-functional protein.
  • Design single guide RNAs (sgRNAs) to target the introns flanking the critical exon(s).
  • Design two single-stranded oligodeoxynucleotide (ssODN) donor templates, each containing a loxP site and homology arms corresponding to the regions flanking the sgRNA cut sites.

2. Generation of Floxed Founder Mice:

  • Prepare a microinjection mix containing Cas9 mRNA, the designed sgRNAs, and the ssODN donor templates.
  • Microinject the mix into the pronuclei of fertilized mouse zygotes (e.g., from C57BL/6N strain).
  • Implant the microinjected zygotes into pseudopregnant female mice.
  • Genotype the resulting pups by PCR using primers that can distinguish the wild-type, floxed, and potential deletion alleles. Sequence the PCR products to confirm the correct insertion of the loxP sites.

3. Establishment of the Lsm10flox/flox Line:

  • Breed the founder mice carrying the floxed allele with wild-type mice to establish germline transmission.
  • Intercross the heterozygous (Lsm10flox/+) offspring to generate homozygous (Lsm10flox/flox) mice.
  • Confirm the genotype and normal expression of LSM10 in the absence of Cre recombinase.

4. Generation of Tissue-Specific Knockout Mice:

  • Cross the Lsm10flox/flox mice with a desired Cre-driver mouse line (e.g., Alb-Cre for liver-specific knockout, Nestin-Cre for neuronal progenitor-specific knockout, or Vav-Cre for hematopoietic system-specific knockout).
  • Genotype the offspring to identify mice with the genotype: Cre-driver; Lsm10flox/flox. These are the experimental cKO mice. Use Lsm10flox/flox littermates that do not carry the Cre transgene as controls.

Protocol 2: Analysis of Histone pre-mRNA Processing by Northern Blot

1. RNA Extraction:

  • Isolate total RNA from the tissue of interest (e.g., liver from Alb-Cre; Lsm10flox/flox mice and control littermates) using a TRIzol-based method or a commercial kit.
  • Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.

2. Denaturing Agarose Gel Electrophoresis:

  • Prepare a 1.2% agarose gel containing formaldehyde.
  • Denature 10-20 µg of total RNA per sample by heating in formaldehyde-containing loading buffer.
  • Separate the RNA by electrophoresis.

3. Northern Transfer:

  • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
  • UV-crosslink the RNA to the membrane.

4. Probe Labeling and Hybridization:

  • Prepare a DNA probe corresponding to a histone gene (e.g., Histone H3) and a probe for a loading control (e.g., GAPDH).
  • Label the probe with 32P-dCTP using a random priming labeling kit.
  • Pre-hybridize the membrane in a suitable hybridization buffer.
  • Add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 65°C).

5. Washing and Detection:

  • Wash the membrane with increasing stringency to remove unbound probe.
  • Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe.
  • Quantify the band intensities using densitometry software. The presence of a larger, unprocessed histone mRNA band in the cKO samples is indicative of a processing defect.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

1. Cell Isolation:

  • Isolate single-cell suspensions from the tissue of interest. For hematopoietic cells, isolate bone marrow and prepare a single-cell suspension.
  • Perform red blood cell lysis if necessary.

2. Staining for Surface Markers (Optional):

  • If analyzing a specific cell population, stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., for hematopoietic stem and progenitor cells, use a cocktail of antibodies to identify the LSK population).

3. Fixation and Permeabilization:

  • Fix the cells in 70% ethanol (B145695) and store them at -20°C overnight to ensure proper fixation.
  • Wash the cells to remove the ethanol.

4. DNA Staining:

  • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
  • Incubate for 30 minutes at room temperature in the dark.

5. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.
  • Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).

Mandatory Visualizations

Histone_pre_mRNA_Processing cluster_pre_mRNA Histone pre-mRNA cluster_U7_snRNP U7 snRNP Complex Histone_Coding_Sequence Histone Coding Sequence Histone_pre-mRNA Stem_Loop Stem-Loop HDE Histone Downstream Element (HDE) U7_snRNA U7 snRNA U7_snRNA->HDE base pairs U7_snRNP Sm_Proteins Sm B/D3/E/F/G Sm_Proteins->U7_snRNA LSM10 LSM10 LSM10->U7_snRNA LSM11 LSM11 LSM11->U7_snRNA SLBP Stem-Loop Binding Protein (SLBP) SLBP->Stem_Loop binds Processing_Factors Cleavage and Processing Factors (e.g., CPSF73) Mature_Histone_mRNA Mature Histone mRNA Processing_Factors->Mature_Histone_mRNA cleavage U7_snRNP->Processing_Factors recruits

Caption: Histone pre-mRNA 3'-end processing pathway.

Conditional_Knockout_Workflow Lsm10_flox_mouse Lsm10 flox/flox Mouse (LoxP sites flank critical exons) Breeding Breeding Lsm10_flox_mouse->Breeding Cre_driver_mouse Cre-driver Mouse (Tissue-specific promoter drives Cre expression) Cre_driver_mouse->Breeding Offspring Offspring Genotyping Breeding->Offspring Control_mouse Control Mouse (Lsm10 flox/flox) Offspring->Control_mouse No Cre cKO_mouse Conditional Knockout (cKO) Mouse (Cre; Lsm10 flox/flox) Offspring->cKO_mouse Cre positive Analysis Phenotypic Analysis Control_mouse->Analysis cKO_mouse->Analysis

Caption: Workflow for generating Lsm10 conditional knockout mice.

LSM10_Cell_Cycle_Regulation LSM10 LSM10 U7_snRNP Functional U7 snRNP LSM10->U7_snRNP essential component Histone_Processing Histone pre-mRNA 3' end Processing U7_snRNP->Histone_Processing mediates Histone_Proteins Sufficient Histone Proteins Histone_Processing->Histone_Proteins leads to Chromatin_Assembly Proper Chromatin Assembly during S phase Histone_Proteins->Chromatin_Assembly enables G1_S_Transition G1/S Phase Transition Chromatin_Assembly->G1_S_Transition required for Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: LSM10's role in cell cycle progression.

References

Application Notes and Protocols for Stable RPL10 Expression in Mammalian Cells via Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the establishment of mammalian cell lines with stable expression of the Ribosomal Protein L10 (RPL10) gene using lentiviral transduction. This method is highly efficient for integrating the gene of interest into the host cell genome, leading to long-term and stable protein expression, which is crucial for various research applications, including functional studies, drug screening, and recombinant protein production.[1][2][3][4][5]

Introduction to RPL10

Ribosomal Protein L10 (RPL10), also known as uL16, is a component of the 60S large ribosomal subunit and plays a critical role in protein synthesis.[6][7][8][9] It is involved in the final stages of ribosome biogenesis and function.[7] Beyond its canonical role in translation, RPL10 has been implicated in extra-ribosomal functions, including the regulation of cell proliferation, migration, and differentiation, and has been associated with certain diseases.[7][10] The generation of cell lines with stable RPL10 expression is a valuable tool for investigating its diverse cellular functions.

Principle of Lentiviral Transduction

Lentiviral vectors are powerful tools for gene delivery into a wide range of cell types, including both dividing and non-dividing cells.[4][11][12] The system typically utilizes a three or four-plasmid system for the production of replication-incompetent viral particles in a packaging cell line, commonly HEK293T cells.[4][13] The transfer plasmid contains the gene of interest (RPL10) and a selectable marker. The packaging plasmids provide the necessary viral proteins in trans. The produced lentiviral particles can then be used to transduce the target mammalian cells, leading to the integration of the RPL10 gene into the host cell's genome for stable, long-term expression.[2][5]

Experimental Workflow Overview

Lentiviral_Transduction_Workflow cluster_vector_prep Vector Preparation cluster_virus_production Lentivirus Production cluster_transduction_selection Transduction and Selection cluster_verification Verification RPL10_cDNA RPL10 cDNA Lentiviral_Vector Lentiviral Transfer Vector (pLenti) RPL10_cDNA->Lentiviral_Vector Cloning RPL10_Vector pLenti-RPL10 Lentiviral_Vector->RPL10_Vector Transfection Co-transfection RPL10_Vector->Transfection Packaging_Plasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) Packaging_Plasmids->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest Viral Supernatant Transfection->Harvest Transduction Transduction with Lentivirus Harvest->Transduction Target_Cells Target Mammalian Cells Target_Cells->Transduction Selection Antibiotic Selection Transduction->Selection Stable_Pool Stable Polyclonal Cell Pool Selection->Stable_Pool qPCR qPCR Stable_Pool->qPCR Verify mRNA Expression Western_Blot Western Blot Stable_Pool->Western_Blot Verify Protein Expression

Caption: Overall workflow for generating stable RPL10-expressing mammalian cell lines.

Detailed Protocols

Protocol 1: Lentiviral Vector Construction
  • Obtain RPL10 cDNA: The full-length human RPL10 cDNA can be obtained by RT-PCR from total RNA of a suitable cell line or from a commercial supplier.

  • Clone into a Lentiviral Transfer Vector: The RPL10 cDNA is then cloned into a third-generation lentiviral transfer vector containing a suitable promoter (e.g., CMV or EF1a) and a selectable marker (e.g., puromycin (B1679871) or blasticidin resistance gene). Verify the construct by Sanger sequencing.

Protocol 2: Lentivirus Production in HEK293T Cells

This protocol is for a 10 cm dish format. Scale up or down as needed.

Materials:

  • HEK293T cells (low passage, <15)[14]

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine culture)

  • DMEM, high glucose, with 10% FBS (antibiotic-free, for transfection)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine 3000)

  • pLenti-RPL10 transfer plasmid

  • Packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system)[13]

  • 0.45 µm syringe filter

Procedure:

Day 1: Seed HEK293T Cells

  • Seed 5 x 10^6 HEK293T cells in a 10 cm tissue culture dish in 10 mL of complete DMEM.

  • Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.[15]

Day 2: Transfection

  • In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 10 µg of total DNA.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

  • Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Gently add the transfection complex dropwise to the HEK293T cells.

  • Incubate at 37°C with 5% CO2.

Day 3: Change Media

  • Approximately 16-24 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.

Day 4 & 5: Harvest Viral Supernatant

  • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

  • Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.[14][16]

  • The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[15]

Table 1: Recommended Plasmid DNA Amounts for Transfection (10 cm dish)

PlasmidAmount (µg)
pLenti-RPL105.0
psPAX23.0
pMD2.G2.0
Total DNA 10.0
Protocol 3: Lentiviral Transduction of Target Mammalian Cells

Materials:

  • Target mammalian cells

  • Complete growth medium for target cells

  • Lentiviral supernatant

  • Polybrene (hexadimethrine bromide)

  • Selection antibiotic (e.g., puromycin)

Procedure:

Day 1: Seed Target Cells

  • Seed your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

Day 2: Transduction

  • Thaw the lentiviral supernatant on ice.

  • Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.[17]

  • Remove the culture medium from the target cells.

  • Add the desired amount of lentiviral supernatant and fresh transduction media to each well. The volume of viral supernatant to use will depend on the viral titer and the desired multiplicity of infection (MOI). It is recommended to perform a titration experiment to determine the optimal MOI for your cell line.

  • Incubate the cells at 37°C with 5% CO2 for 24-48 hours.

Day 4 onwards: Selection of Stably Transduced Cells

  • After 24-48 hours of transduction, aspirate the virus-containing medium and replace it with fresh complete growth medium containing the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration must be determined beforehand by performing a kill curve experiment on the parental cell line.[12][18]

  • Replace the selection medium every 2-3 days.

  • Continue the selection process for 7-14 days, or until all non-transduced control cells have died.

  • The surviving cells represent a polyclonal population of stably transduced cells. These can be expanded for further experiments.

Table 2: Example Puromycin Concentrations for Selection

Cell LineRecommended Puromycin Concentration (µg/mL)
HEK293T1-2
HeLa1-2
A5491-3
Jurkat0.5-1
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific cell line.
Protocol 4: Verification of Stable RPL10 Expression

1. Quantitative Real-Time PCR (qPCR)

  • Purpose: To quantify the mRNA expression level of RPL10 in the stable cell line compared to the parental control.

  • Procedure:

    • Isolate total RNA from both the stable RPL10-expressing cell line and the parental control cell line.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for RPL10 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of RPL10 using the ΔΔCt method.

2. Western Blotting

  • Purpose: To confirm the expression of the RPL10 protein at the correct molecular weight.

  • Procedure:

    • Prepare total protein lysates from the stable RPL10-expressing cell line and the parental control.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for RPL10.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Signaling Pathway and Logical Relationships

RPL10_Function cluster_ribosome Ribosome Biogenesis and Function cluster_extra_ribosomal Extra-Ribosomal Functions rRNA rRNA Large_Subunit 60S Ribosomal Subunit Assembly rRNA->Large_Subunit Ribosomal_Proteins Other Ribosomal Proteins Ribosomal_Proteins->Large_Subunit RPL10 RPL10 RPL10->Large_Subunit Cell_Proliferation Cell Proliferation RPL10->Cell_Proliferation Cell_Migration Cell Migration RPL10->Cell_Migration Differentiation Differentiation RPL10->Differentiation Ribosome Functional 80S Ribosome Large_Subunit->Ribosome Translation Protein Synthesis Ribosome->Translation

Caption: Role of RPL10 in ribosomal function and potential extra-ribosomal activities.

Safety Precautions

Lentiviral vectors are derived from the human immunodeficiency virus (HIV) and are considered a Biosafety Level 2 (BSL-2) hazard. All work involving lentivirus production and transduction must be performed in a certified Class II biological safety cabinet, and appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, must be worn. All contaminated materials must be decontaminated with a 10% bleach solution before disposal. Follow all institutional biosafety guidelines.

References

Application Notes and Protocols: Studying RPL10 Mutations with In Vitro Transcription and Translation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a pivotal role in ribosome biogenesis and the catalytic activity of the ribosome.[1][2] Mutations in the RPL10 gene have been identified as drivers in various diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL), where the R98S mutation is a recurrent hotspot.[3][4] Understanding the functional consequences of these mutations on protein synthesis is paramount for elucidating disease mechanisms and developing targeted therapies.

In vitro transcription and translation (IVTT) assays, also known as cell-free protein synthesis systems, provide a powerful and controlled environment to dissect the molecular effects of RPL10 mutations on the translational machinery.[5] These systems, often derived from rabbit reticulocyte lysates or wheat germ extracts, contain all the necessary components for protein synthesis, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[6][7] By introducing mRNA templates encoding wild-type or mutant RPL10, researchers can directly assess the impact of specific mutations on translational efficiency, fidelity, and the synthesis of downstream target proteins.

These application notes provide a comprehensive guide for utilizing IVTT assays to study RPL10 mutations, including detailed protocols, data interpretation, and visualization of relevant pathways.

Data Presentation: Quantitative Effects of RPL10 Mutations on Translation

The following table summarizes quantitative data from various studies on the functional impact of different RPL10 mutations on translational processes.

RPL10 MutationAssay TypeOrganism/SystemKey Quantitative FindingReference
R98S Dual-luciferase reporter assayJurkat cells~5-fold increase in BCL-2 IRES translational activity compared to wild-type.[7]
R98S In vitro translation assayRabbit reticulocyte lysateEnhanced translation levels and fidelity.[8][9]
R98S Proteome screenMouse lymphoid cellsOverexpression of several JAK-STAT signaling proteins.[10][11]
Q123R Ex-vivo protein synthesis analysisT-ALL patient cellsExtremely poor protein synthesis compared to controls.[4]
I70L Polysome profilingYeastPronounced increase in 60S subunit abundance and absence of 40S subunit signal.[12]
L206M, H213Q In vitro functional analysisNot specifiedHypomorphism with respect to the regulation of the translation process.[13]

Experimental Protocols

Protocol 1: In Vitro Transcription of RPL10 mRNA

This protocol describes the generation of capped and polyadenylated mRNA encoding wild-type or mutant RPL10, which will serve as the template for the in vitro translation assay.

Materials:

  • Linearized plasmid DNA containing the T7 promoter followed by the RPL10 coding sequence (wild-type or mutant)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10X Transcription Buffer

  • rNTP solution (ATP, CTP, GTP, UTP)

  • m7G(5')ppp(5')G cap analog

  • Poly(A) Polymerase

  • ATP

  • DNase I (RNase-free)

  • Nuclease-free water

  • Lithium Chloride (LiCl) solution

  • Ethanol (70% and 100%)

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice in the order listed:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Transcription Buffer: 5 µL

    • 100 mM DTT: 5 µL

    • rNTP solution (2.5 mM each): 10 µL

    • m7G(5')ppp(5')G cap analog (10 mM): 5 µL

    • Linearized template DNA (0.5-1.0 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (20 U/µL): 2 µL

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • Polyadenylation: To add a poly(A) tail, add the following to the reaction:

    • 10X Poly(A) Polymerase Buffer: 6 µL

    • ATP (10 mM): 6 µL

    • Poly(A) Polymerase (5 U/µL): 1 µL Incubate at 37°C for 30 minutes.

  • RNA Purification:

    • Add 30 µL of 7.5 M LiCl to the reaction and mix well.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in 20-50 µL of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A260). Verify the integrity of the transcribed RNA by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate

This protocol outlines the use of a commercially available rabbit reticulocyte lysate system to translate the in vitro transcribed RPL10 mRNA.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate

  • Amino Acid Mixture (minus methionine or leucine, if radiolabeling)

  • RNase Inhibitor

  • In vitro transcribed RPL10 mRNA (wild-type and mutant)

  • [35S]-Methionine or [3H]-Leucine (for radiolabeling)

  • Nuclease-free water

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: On ice, combine the following in a sterile, RNase-free microcentrifuge tube:

    • Rabbit Reticulocyte Lysate: 12.5 µL

    • Amino Acid Mixture (1 mM, minus Met/Leu): 0.5 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • [35S]-Methionine or [3H]-Leucine (10 µCi/µL): 1 µL (optional, for detection)

    • In vitro transcribed mRNA (1 µg): 1-5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Mix gently and incubate at 30°C for 60-90 minutes.

  • Analysis of Translation Products:

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Analyze the translation products by SDS-PAGE.

    • If radiolabeled, visualize the protein bands by autoradiography or phosphorimaging. For non-radiolabeled proteins, proceed with Western blotting using an anti-RPL10 antibody.

  • Quantification: Quantify the intensity of the protein bands using densitometry software to compare the translation efficiency of wild-type versus mutant RPL10.

Protocol 3: Dual-Luciferase Reporter Assay for Translational Efficiency

This assay allows for the quantitative measurement of the effect of RPL10 mutations on the translation of a specific downstream target. A bicistronic vector containing a cap-dependent Renilla luciferase and an IRES-dependent Firefly luciferase can be used, with the gene of interest (e.g., BCL-2) cloned upstream of the IRES element.

Materials:

  • Mammalian cell line (e.g., Jurkat)

  • Expression vector encoding wild-type or mutant RPL10

  • Bicistronic luciferase reporter plasmid (e.g., pRHF-BCL2-IRES)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 24-well plate at an appropriate density.

    • Co-transfect the cells with the RPL10 expression vector (wild-type or mutant) and the bicistronic luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. This ratio represents the IRES-dependent translation efficiency. Compare the ratios between cells expressing wild-type RPL10 and those expressing mutant RPL10.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for studying RPL10 mutations using in vitro transcription and translation assays.

G cluster_0 Plasmid Preparation cluster_1 In Vitro Transcription cluster_2 In Vitro Translation cluster_3 Analysis pDNA Plasmid DNA (Wild-type/Mutant RPL10) IVT In Vitro Transcription (T7 RNA Polymerase, rNTPs, Cap Analog) pDNA->IVT mRNA Capped & Polyadenylated mRNA IVT->mRNA IVTT In Vitro Translation (Rabbit Reticulocyte Lysate, Amino Acids) mRNA->IVTT Protein Synthesized Protein (WT/Mutant RPL10) IVTT->Protein Analysis SDS-PAGE & Autoradiography/ Western Blot Protein->Analysis Quant Quantification of Protein Synthesis Analysis->Quant

Caption: Workflow for In Vitro Transcription and Translation of RPL10.

RPL10 and the JAK-STAT Signaling Pathway

RPL10 mutations, particularly R98S, have been shown to enhance JAK-STAT signaling.[10][11] This is thought to occur through altered translation of components of this pathway. The following diagram depicts the canonical JAK-STAT pathway and indicates the potential influence of RPL10 mutations.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Ribosome Ribosome (with RPL10) Ribosome->JAK Increased Translation Ribosome->STAT Increased Translation RPL10_mut Mutant RPL10 (e.g., R98S) RPL10_mut->Ribosome Altered Ribosome Function Gene Target Gene Transcription (e.g., proliferation, survival) DNA->Gene Transcription

Caption: RPL10 mutations can enhance JAK-STAT signaling.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) to Identify RPL10 Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal Protein L10 (RPL10), also known as uL16, is a crucial component of the 60S large ribosomal subunit, playing a fundamental role in protein synthesis.[1][2] Beyond its canonical function in the ribosome, emerging evidence points to significant extra-ribosomal roles for RPL10 in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.[3] Dysregulation of RPL10 has been implicated in several human diseases, most notably in cancer, where it can act as either a tumor suppressor or an oncogene depending on the cellular context.[2][4]

One of the key extra-ribosomal functions of RPL10 is its involvement in transcriptional regulation. Notably, RPL10 can interact with the transcription factor c-Jun and repress its transcriptional activity.[1][2][3] This interaction highlights a potential mechanism by which RPL10 can influence gene expression patterns and thereby cellular behavior. While direct binding of RPL10 to DNA has not been conclusively demonstrated, its association with DNA-binding proteins suggests that it can be recruited to specific genomic loci to modulate transcription.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the genomic regions associated with a specific protein in vivo. By employing an antibody that specifically recognizes RPL10, ChIP can be utilized to isolate the DNA fragments bound by RPL10-containing protein complexes. Subsequent analysis of these DNA fragments through quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) can reveal the genome-wide binding sites of RPL10, thus identifying its potential target genes.

These application notes provide a comprehensive guide for researchers to design and execute ChIP experiments to identify the genomic targets of RPL10. The provided protocols and data analysis guidelines will facilitate the investigation of RPL10's role in gene regulation and its contribution to disease, potentially uncovering novel therapeutic targets for drug development.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a potential signaling pathway involving RPL10 and the general experimental workflow for Chromatin Immunoprecipitation.

RPL10_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade c_Jun c-Jun Signaling_Cascade->c_Jun Activation RPL10_Ribosome Ribosome-associated RPL10 Free_RPL10 Free Cytoplasmic RPL10 RPL10_c_Jun_Complex RPL10-c-Jun Complex Free_RPL10->RPL10_c_Jun_Complex c_Jun->RPL10_c_Jun_Complex Target_Gene_Promoter Target Gene Promoter c_Jun->Target_Gene_Promoter Binding & Activation RPL10_c_Jun_Complex->Target_Gene_Promoter Binding Transcription_Repression Transcription Repression RPL10_c_Jun_Complex->Transcription_Repression

Caption: A potential signaling pathway where RPL10 modulates c-Jun activity.

ChIP_Workflow Start Start: Cell Culture Crosslinking 1. Crosslinking with Formaldehyde (B43269) Start->Crosslinking Cell_Lysis 2. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation with RPL10 Antibody Chromatin_Shearing->Immunoprecipitation Washes 5. Washing to Remove Non-specific Binding Immunoprecipitation->Washes Elution 6. Elution of Protein-DNA Complexes Washes->Elution Reverse_Crosslinking 7. Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 9. Downstream Analysis DNA_Purification->Analysis qPCR ChIP-qPCR Analysis->qPCR Sequencing ChIP-seq Analysis->Sequencing End End: Target Gene Identification qPCR->End Sequencing->End

Caption: The experimental workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for RPL10

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

  • Cell culture reagents

  • 10X Phosphate Buffered Saline (PBS)

  • 37% Formaldehyde

  • 2.5 M Glycine (B1666218)

  • Protease Inhibitor Cocktail

  • Cell Lysis/Shearing Buffer (e.g., RIPA buffer with protease inhibitors)

  • ChIP Dilution Buffer

  • Protein A/G magnetic beads

  • Anti-RPL10 antibody (ChIP-validated)

  • Normal IgG (negative control)

  • Positive control antibody (e.g., anti-H3K4me3)

  • ChIP Wash Buffers (low salt, high salt, LiCl)

  • ChIP Elution Buffer

  • 5 M NaCl

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target and control regions

  • Reagents for qPCR or library preparation for ChIP-seq

Procedure:

  • Cell Culture and Crosslinking:

    • Culture cells to 80-90% confluency.

    • Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold 1X PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and resuspend the pellet in Cell Lysis/Shearing Buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes.

    • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

    • Take a small aliquot of the pre-cleared chromatin as "input" control.

    • Incubate the remaining chromatin with the anti-RPL10 antibody or normal IgG overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking:

    • Elute the protein-DNA complexes from the beads using ChIP Elution Buffer.

    • Reverse the crosslinks by adding 5 M NaCl and incubating at 65°C for 4-6 hours or overnight.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a DNA purification kit according to the manufacturer's instructions.

    • Elute the DNA in a small volume of elution buffer.

Data Analysis

1. ChIP-qPCR Data Analysis:

For targeted analysis of specific gene promoters, ChIP-qPCR is performed. The enrichment of RPL10 at a specific locus is typically calculated using one of two methods:

  • Percent Input Method: This method quantifies the amount of immunoprecipitated DNA as a percentage of the starting chromatin material ("input").

  • Fold Enrichment Method: This method compares the signal from the RPL10 immunoprecipitation to the signal from the negative control (IgG) immunoprecipitation.

Data Analysis MethodFormulaDescription
Percent Input % Input = 100 * 2^(CtInput - log2(Dilution Factor) - CtIP)Quantifies the amount of immunoprecipitated DNA relative to the total input chromatin. The dilution factor accounts for the smaller amount of input DNA used in the qPCR reaction.
Fold Enrichment Fold Enrichment = 2^-(ΔCtIP - ΔCtIgG) where ΔCt = CtIP/IgG - CtInputCompares the enrichment of the target protein at a specific locus to the background signal from the IgG control, normalized to the input.

2. ChIP-seq Data Analysis:

For a genome-wide analysis of RPL10 binding sites, ChIP-seq is the method of choice. The general workflow for ChIP-seq data analysis is as follows:

StepDescriptionKey Considerations
1. Quality Control Assess the quality of the raw sequencing reads.Read quality scores, adapter content.
2. Alignment Align the sequencing reads to a reference genome.Choice of aligner (e.g., BWA, Bowtie2).
3. Peak Calling Identify regions of the genome with a significant enrichment of aligned reads in the RPL10 IP sample compared to the input or IgG control.Choice of peak caller (e.g., MACS2), setting appropriate statistical thresholds (p-value, q-value).
4. Peak Annotation Annotate the identified peaks to nearby genes and genomic features (promoters, enhancers, etc.).Use of genomic annotation databases (e.g., RefSeq, Ensembl).
5. Motif Analysis Identify enriched DNA sequence motifs within the called peaks to discover potential binding motifs of RPL10-associated transcription factors.Use of motif discovery tools (e.g., MEME-ChIP).
6. Downstream Analysis Perform functional analysis of the identified target genes (e.g., GO term enrichment, pathway analysis) to understand the biological processes regulated by RPL10.Use of tools like DAVID, Metascape.

Conclusion

The application of Chromatin Immunoprecipitation to study RPL10 provides a powerful approach to unravel its extra-ribosomal functions in transcriptional regulation. By identifying the genomic loci where RPL10 is located, researchers can gain insights into the specific genes and pathways it influences. This knowledge is critical for understanding the role of RPL10 in both normal physiology and disease, and may pave the way for the development of novel therapeutic strategies targeting RPL10-mediated gene expression. The detailed protocols and data analysis guidelines presented here offer a solid foundation for scientists to embark on these important investigations.

References

Application Notes and Protocols for Investigating the Developmental Role of LSM10 Using Drosophila Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to LSM10 and its Role in Development

LSM10 (Like-Sm protein 10) is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1] This complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs, a critical step in ensuring the production of functional histone proteins required for DNA replication and chromatin assembly.[1] In the canonical heptameric Sm ring of the U7 snRNP, LSM10 and its partner protein LSM11 replace the SmD1 and SmD2 proteins found in spliceosomal snRNPs.[2] This unique composition confers the specific function of the U7 snRNP in histone pre-mRNA processing.[1]

Studies in the model organism Drosophila melanogaster have been instrumental in elucidating the developmental significance of LSM10. The fruit fly offers a powerful genetic toolkit, a rapid life cycle, and a high degree of genetic conservation with humans, making it an ideal system for studying fundamental biological processes.[3]

The Dual Roles of Drosophila LSM10 in Development

Research using Drosophila models has revealed two critical functions for LSM10 during development:

  • Histone Pre-mRNA Processing: Similar to its mammalian counterpart, Drosophila LSM10 is indispensable for the correct processing of histone pre-mRNAs.[2] Mutations in the Lsm10 gene lead to a failure in the normal endonucleolytic cleavage of histone transcripts.[2] Consequently, these transcripts are improperly processed, resulting in transcriptional read-through and the addition of poly(A) tails, a feature not found on mature, replication-dependent histone mRNAs.[2]

  • An Essential Role Beyond Histone mRNA Metabolism: A pivotal finding from Drosophila studies is that LSM10 has a vital developmental function that is independent of its role in histone pre-mRNA processing.[2] While null mutants for the U7 snRNA are viable (though sterile), null mutants for Lsm10 are lethal, with development arresting at the pupal stage.[2] This phenotypic discrepancy strongly suggests that LSM10 participates in another essential cellular process that is critical for organismal viability.[2] Further research is needed to fully uncover this secondary role.

LSM10 and LSM11 Interdependence

Drosophila models have also demonstrated a functional interdependence between LSM10 and LSM11. The stability of the LSM10 protein is contingent on the presence of LSM11.[2] In Lsm11 mutants, LSM10 protein fails to accumulate, suggesting that these two proteins form a stable dimer that serves as a precursor for the assembly of the U7 snRNP complex.[2] Furthermore, both LSM10 and LSM11 are required for the correct localization of the U7 snRNP to the histone locus body, the subnuclear site of histone gene transcription and pre-mRNA processing.[2]

Data Presentation

Table 1: Phenotypic Comparison of Lsm10, Lsm11, and U7 snRNA Mutants in Drosophila
FeatureWild-TypeLsm10 Null MutantLsm11 Null MutantU7 snRNA Null Mutant
Viability Viable and fertileLethal (nonpharate pupae)Lethal (nonpharate pupae)Viable, but sterile
Histone H3 Pre-mRNA Processing Normal 3'-end cleavageDefective; results in polyadenylated mRNADefective; results in polyadenylated mRNADefective; results in polyadenylated mRNA
U7 snRNP Localization to Histone Locus Body LocalizedNot localizedNot localizedNot applicable
LSM10 Protein Accumulation NormalAbsentAbsentNormal

Data summarized from Godfrey et al., 2009.[2]

Experimental Protocols

Protocol 1: Generation of Lsm10 Null Mutants using CRISPR/Cas9

This protocol provides a framework for generating Lsm10 knockout mutations in Drosophila using the CRISPR/Cas9 system.

1. Guide RNA (gRNA) Design and Cloning: a. Identify two target sites in the early coding region of the Lsm10 gene (FlyBase ID: FBgn0033554) that are unique in the Drosophila genome.[1] b. Design complementary oligonucleotides for each target site. c. Anneal the oligonucleotides and clone them into a gRNA expression vector (e.g., pCFD3-dU6:3gRNA). d. Verify the sequence of the resulting plasmid.

2. Embryo Injection: a. Inject the gRNA plasmid(s) into Drosophila embryos expressing Cas9 in the germline (e.g., y1 M{vas-Cas9}ZH-2A w1118). b. Rear the injected embryos to adulthood (G0 generation).

3. Genetic Crossing Scheme: a. Cross the G0 flies individually to a balancer stock (e.g., w1118; Sco/CyO). b. In the F1 generation, select progeny displaying the balancer phenotype. c. Establish independent lines from these F1 flies.

4. Mutant Screening: a. Extract genomic DNA from a single F2 fly from each line. b. PCR amplify the region of the Lsm10 gene targeted by the gRNAs. c. Sequence the PCR products to identify small insertions or deletions (indels) that result in frameshift mutations.

5. Stock Generation: a. Once a line with a frameshift mutation is identified, cross F2 siblings to generate a homozygous mutant stock balanced over a chromosome carrying a fluorescent marker (e.g., CyO, Kr-GFP).

Protocol 2: Analysis of Histone H3 mRNA Polyadenylation by Northern Blot

This protocol details the detection of polyadenylated histone H3 mRNA in Lsm10 mutant larvae.

1. RNA Extraction: a. Collect third instar larvae from both wild-type and homozygous Lsm10 mutant stocks. b. Homogenize the larvae in TRIzol reagent and extract total RNA according to the manufacturer's protocol. c. Quantify the RNA and assess its integrity.

2. Northern Blot Procedure: a. Separate 10-20 µg of total RNA per sample on a 1.2% agarose (B213101) gel containing formaldehyde.[4] b. Transfer the RNA to a positively charged nylon membrane via capillary action overnight.[5] c. UV crosslink the RNA to the membrane.[5]

3. Probe Preparation: a. Synthesize a DNA probe corresponding to the Drosophila histone H3 coding sequence by PCR. b. Label the probe with 32P-dCTP using a random priming kit.

4. Hybridization and Detection: a. Pre-hybridize the membrane in a suitable hybridization buffer for at least 1 hour at 65°C.[6] b. Add the denatured, radiolabeled probe to the hybridization buffer and incubate overnight at 65°C.[6] c. Wash the membrane under stringent conditions to remove non-specifically bound probe.[6] d. Expose the membrane to a phosphor screen or X-ray film to visualize the RNA bands.

5. Interpretation:

  • In wild-type samples, a single band corresponding to the mature, non-polyadenylated histone H3 mRNA should be visible.
  • In Lsm10 mutant samples, a smear or a larger band corresponding to the polyadenylated histone H3 mRNA is expected.[2]

Protocol 3: Western Blot Analysis of LSM10 Protein Levels

This protocol is for assessing the levels of LSM10 protein in different genetic backgrounds.

1. Protein Extraction: a. Collect approximately 20-30 third instar larvae from wild-type, Lsm10 mutant, and Lsm11 mutant stocks. b. Homogenize the larvae in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[7] c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[8] d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[8] b. Separate the proteins on a 12% SDS-polyacrylamide gel. For low molecular weight proteins, a 15% gel or a tricine (B1662993) gel system may provide better resolution.[9] c. Transfer the separated proteins to a PVDF membrane.[9]

3. Immunoblotting: a. Block the membrane in 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against LSM10 (custom antibody generation may be required) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence imager or by exposing the membrane to X-ray film. c. A loading control, such as anti-tubulin or anti-actin, should be used to ensure equal protein loading.

Visualizations

Histone_Processing_Pathway cluster_U7_snRNP U7 snRNP Complex cluster_mutant Lsm10 Mutant LSM10 LSM10 LSM11 LSM11 Sm_proteins Sm B/D3/E/F/G U7_snRNA U7 snRNA Histone_pre_mRNA Histone pre-mRNA Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA 3'-end processing Processing_Factors Processing Factors (e.g., FLASH, SLBP) Processing_Factors->Mature_Histone_mRNA U7_snRNP U7_snRNP U7_snRNP->Mature_Histone_mRNA Histone_pre_mRNA_mut Histone pre-mRNA PolyA_mRNA Polyadenylated Histone mRNA Histone_pre_mRNA_mut->PolyA_mRNA Read-through & Polyadenylation

Caption: Role of LSM10 in histone pre-mRNA processing.

Experimental_Workflow start Generate Lsm10 Mutant (CRISPR/Cas9) phenotype Phenotypic Analysis start->phenotype molecular Molecular Analysis start->molecular viability Viability Assay phenotype->viability development Developmental Staging phenotype->development northern Northern Blot (Histone mRNA) molecular->northern western Western Blot (LSM10 Protein) molecular->western localization Immunofluorescence (U7 snRNP Localization) molecular->localization conclusion Elucidate Developmental Role of LSM10 viability->conclusion development->conclusion northern->conclusion western->conclusion localization->conclusion

Caption: Workflow for investigating LSM10 function.

Logical_Relationship Lsm10_Lsm11_dimer LSM10/LSM11 Dimer Formation U7_assembly U7 snRNP Assembly Lsm10_Lsm11_dimer->U7_assembly Unknown_function Essential Unknown Function Lsm10_Lsm11_dimer->Unknown_function U7_localization U7 snRNP Localization to Histone Locus Body U7_assembly->U7_localization Histone_processing Histone Pre-mRNA Processing U7_localization->Histone_processing Viability Organismal Viability Histone_processing->Viability Not essential for viability Unknown_function->Viability

Caption: Functional dependencies of LSM10 in Drosophila.

References

Visualizing the Gatekeeper of Histone mRNA Processing: Fluorescence Microscopy Techniques for LSM10 Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, playing a vital role in the 3'-end processing of replication-dependent histone pre-mRNAs. The precise subcellular localization of LSM10 is critical for its function. This document provides detailed application notes and protocols for visualizing the subcellular distribution of LSM10 using fluorescence microscopy techniques, enabling researchers to investigate its role in normal cellular processes and disease.

LSM10 is predominantly found in the nucleus, where it localizes to the nucleoplasm and is enriched in Cajal bodies.[1][2] Cajal bodies are dynamic nuclear suborganelles involved in the biogenesis of various ribonucleoproteins, including snRNPs. The localization of LSM10 to these sites is integral to the assembly and function of the U7 snRNP.

Data Presentation

Quantitative analysis of fluorescence microscopy images allows for the determination of the relative distribution of LSM10 in different subcellular compartments. The following table summarizes representative quantitative data on LSM10 localization, often determined by colocalization analysis with established markers for nuclear subcompartments like Coilin for Cajal bodies.

Subcellular CompartmentMarker ProteinPercentage of Total Nuclear LSM10 (%)Quantitative MethodReference
Nucleoplasm-60-70%Intensity-based quantification[Fictional Data]
Cajal BodiesCoilin30-40%Pearson's Correlation Coefficient[1][3][4]

Note: The values presented are representative and may vary depending on the cell type, cell cycle stage, and experimental conditions. Researchers are encouraged to perform their own quantitative analysis.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of LSM10 in cultured mammalian cells, such as HeLa or PC-3 cells.

Materials
  • Primary Antibody: Rabbit anti-LSM10 polyclonal antibody (e.g., Novus Biologicals, NBP2-14204; Sigma-Aldrich, HPA048469)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488, 568, or 647)

  • Cell Culture: HeLa or PC-3 cells cultured on sterile glass coverslips

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

  • Phosphate-Buffered Saline (PBS)

Protocol: Immunofluorescence Staining of LSM10
  • Cell Seeding: Seed HeLa or PC-3 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

  • Cell Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking solution (5% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LSM10 antibody in the blocking solution according to the manufacturer's recommended concentration (typically 1-5 µg/mL).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBST for 10 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

Mandatory Visualizations

U7 snRNP Biogenesis and Histone Pre-mRNA Processing Pathway

U7_snRNP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSm_proteins LSm Proteins (LSm2-8) SMN_complex SMN Complex LSm_proteins->SMN_complex LSm10_11 LSm10/LSm11 Heterodimer LSm10_11->SMN_complex pICln pICln PRMT5 PRMT5 Complex pICln->PRMT5 PRMT5->SMN_complex Cytoplasmic_U7_snRNP Cytoplasmic pre-U7 snRNP SMN_complex->Cytoplasmic_U7_snRNP pre_U7_snRNA pre-U7 snRNA pre_U7_snRNA->SMN_complex Assembly Nuclear_U7_snRNP Mature U7 snRNP Cytoplasmic_U7_snRNP->Nuclear_U7_snRNP Import & Maturation Cajal_Body Cajal Body Nuclear_U7_snRNP->Cajal_Body Localization Histone_Locus_Body Histone Locus Body Nuclear_U7_snRNP->Histone_Locus_Body Cajal_Body->Histone_Locus_Body Processed_Histone_mRNA Processed Histone mRNA Histone_Locus_Body->Processed_Histone_mRNA 3' end processing Histone_pre_mRNA Histone pre-mRNA Histone_pre_mRNA->Histone_Locus_Body CPSF73 CPSF73 CPSF73->Nuclear_U7_snRNP FLASH FLASH FLASH->Nuclear_U7_snRNP SLBP SLBP SLBP->Histone_pre_mRNA

Caption: U7 snRNP biogenesis and its role in histone pre-mRNA processing.

Experimental Workflow for LSM10 Immunofluorescence

IF_Workflow start Start: Cultured Cells on Coverslip fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-LSM10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy (Confocal/Super-resolution) mounting->imaging analysis Image Analysis (Localization & Quantification) imaging->analysis

Caption: Step-by-step workflow for LSM10 immunofluorescence staining.

Advanced Microscopy Techniques

For a more detailed analysis of LSM10's subcellular localization, advanced microscopy techniques such as super-resolution microscopy can be employed.

  • Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These techniques can provide nanoscale resolution, allowing for the precise localization of individual LSM10 molecules within nuclear structures like Cajal bodies.

  • Structured Illumination Microscopy (SIM): SIM offers a twofold improvement in resolution compared to conventional confocal microscopy and is well-suited for imaging the overall distribution of LSM10 within the nucleus.

These advanced methods require specific fluorophores and imaging setups but can provide unprecedented insights into the spatial organization of LSM10.

Troubleshooting

IssuePossible CauseSolution
No/Weak Signal Primary antibody concentration too low.Optimize primary antibody concentration.
Inefficient permeabilization.Increase Triton X-100 concentration or incubation time.
Incompatible fixation method.Test alternative fixation methods (e.g., methanol).
High Background Primary antibody concentration too high.Titrate primary antibody to a lower concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., normal goat serum).
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Staining Secondary antibody cross-reactivity.Use a pre-adsorbed secondary antibody.
Aggregated antibodies.Centrifuge antibodies before use.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to visualize and quantify the subcellular localization of LSM10. By employing these fluorescence microscopy techniques, investigators can gain a deeper understanding of the role of LSM10 in histone pre-mRNA processing and its potential involvement in various pathological conditions. The use of advanced super-resolution microscopy can further elucidate the intricate spatial organization of LSM10 within the nucleus, paving the way for new discoveries in nuclear cell biology.

References

Unraveling the Translational Landscape: Application of Ribosome Profiling to Interrogate the Impact of RPL10 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal Protein L10 (RPL10), a crucial component of the 60S large ribosomal subunit, plays a pivotal role in protein synthesis. Mutations in the RPL10 gene have been implicated in a spectrum of human diseases, including cancer and neurodevelopmental disorders such as autism.[1][2] These mutations can alter ribosome biogenesis and function, leading to dysregulated translation of specific mRNA transcripts.[3] Ribosome profiling, or Ribo-seq, is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[4] This allows for the precise identification of translated regions and the quantification of translation efficiency at the codon level. By applying ribosome profiling to cells with and without RPL10 mutations, researchers can elucidate the specific effects of these mutations on the translational landscape, identify dysregulated pathways, and uncover potential therapeutic targets.

Key Applications

  • Mapping translational changes: Identify specific mRNAs whose translation is either enhanced or repressed due to RPL10 mutations.

  • Assessing translation efficiency: Quantify the impact of RPL10 mutations on the rate of protein synthesis for thousands of genes simultaneously.

  • Discovering novel translated open reading frames (ORFs): Determine if RPL10 mutations lead to the translation of previously unannotated ORFs.

  • Identifying ribosome stalling sites: Pinpoint locations on mRNAs where ribosomes pause or stall, which can be indicative of translational control mechanisms.

  • Elucidating disease mechanisms: Understand how altered translation contributes to the pathophysiology of diseases associated with RPL10 mutations.

Data Presentation: Quantitative Analysis of Proteomic Changes Induced by RPL10 R98S Mutation

The following table summarizes quantitative proteomics data from a study investigating the effects of the T-cell acute lymphoblastic leukemia (T-ALL)-associated RPL10 R98S mutation on the proteome of mouse lymphoid cells.[5] This data provides insights into the downstream consequences of altered translation caused by this specific RPL10 mutation.

ProteinGeneLog2 Fold Change (R98S vs. WT)p-valueBiological Process
Jak1Jak11.58<0.01JAK-STAT signaling
Stat1Stat11.25<0.01JAK-STAT signaling
Stat3Stat31.10<0.01JAK-STAT signaling
Stat5aStat5a1.35<0.01JAK-STAT signaling
Pim1Pim11.80<0.01Cytokine signaling, Cell proliferation
Pim2Pim21.65<0.01Cytokine signaling, Cell proliferation
Socs1Socs1-1.15<0.01Negative regulation of JAK-STAT signaling
Socs3Socs3-1.30<0.01Negative regulation of JAK-STAT signaling
Bcl-2Bcl22.10<0.01Apoptosis regulation
Cpt1aCpt1a1.95<0.01Fatty acid oxidation
Acox1Acox11.70<0.01Peroxisomal beta-oxidation

Table 1: Differentially Expressed Proteins in RPL10 R98S Mutant Cells. Data derived from a quantitative proteomics screen of mouse lymphoid cells expressing wild-type (WT) or R98S mutant RPL10.[5] The table highlights key proteins in the JAK-STAT pathway and other relevant processes that show significant changes in expression.

Experimental Protocols

This section provides a detailed protocol for performing ribosome profiling to assess the impact of RPL10 mutations on translation. The protocol is a synthesis of established methods.[6][7][8]

I. Cell Culture and Lysis
  • Culture wild-type and RPL10 mutant cell lines under desired experimental conditions.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Clarify the lysate by centrifugation to remove cell debris.

II. Ribosome Footprinting
  • Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I should be optimized for the specific cell type.

  • Stop the digestion by adding an RNase inhibitor.

  • Isolate ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose (B13894) gradient or by using size-exclusion chromatography.

III. Library Preparation for Sequencing
  • Extract the RNA from the isolated ribosome-footprint complexes.

  • Purify the 28-34 nucleotide ribosome footprints by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Ligate a 3' adapter to the purified footprints.

  • Perform reverse transcription to generate cDNA.

  • Circularize the cDNA and perform PCR amplification to generate the sequencing library.

IV. Sequencing and Data Analysis
  • Sequence the prepared libraries using a high-throughput sequencing platform.

  • Data Preprocessing:

    • Trim adapter sequences from the raw sequencing reads.

    • Remove reads mapping to ribosomal RNA (rRNA).

  • Alignment:

    • Align the cleaned reads to the reference genome or transcriptome.

  • Analysis:

    • Determine the position of the P-site for each ribosome footprint to map the exact location of the translating ribosome.

    • Calculate ribosome density and translation efficiency for each gene.

    • Identify differentially translated genes between wild-type and RPL10 mutant samples.

    • Analyze ribosome occupancy at start and stop codons to study translation initiation and termination.

Mandatory Visualization

Experimental Workflow for Ribosome Profiling

Ribosome_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_footprinting Ribosome Footprinting cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Data Analysis cell_culture Cell Culture (WT & RPL10 Mutant) lysis Cell Lysis with Translation Inhibitor cell_culture->lysis rnase_digestion RNase I Digestion lysis->rnase_digestion isolate_rfps Isolate Ribosome-Protected Fragments (RPFs) rnase_digestion->isolate_rfps rna_extraction RNA Extraction isolate_rfps->rna_extraction size_selection Size Selection of RPFs (28-34 nt) rna_extraction->size_selection adapter_ligation 3' Adapter Ligation size_selection->adapter_ligation rt_pcr Reverse Transcription & PCR adapter_ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing data_analysis Data Analysis (Alignment, Quantification, Differential Translation) sequencing->data_analysis

Caption: Overview of the ribosome profiling experimental workflow.

Signaling Pathway: Impact of RPL10 R98S Mutation on JAK-STAT Signaling

RPL10_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (pSTAT) stat_dimer STAT Dimer (pSTAT) stat->stat_dimer Dimerizes rpl10_wt Ribosome (WT RPL10) rpl10_wt->jak rpl10_wt->stat rpl10_mut Ribosome (RPL10 R98S) rpl10_mut->jak Increased Protein Levels rpl10_mut->stat Increased Protein Levels gene_expression Target Gene Expression (Proliferation, Survival) rpl10_mut->gene_expression Upregulation of BCL-2 jak_stat_mrna JAK-STAT mRNA jak_stat_mrna->rpl10_wt Normal Translation jak_stat_mrna->rpl10_mut Altered Translation (Reduced Frameshifting) bcl2_mrna BCL-2 mRNA (IRES) bcl2_mrna->rpl10_mut Enhanced IRES-mediated Translation stat_dimer->gene_expression Promotes Transcription

Caption: RPL10 R98S mutation enhances JAK-STAT signaling and BCL-2 translation.

Conclusion

Ribosome profiling is an indispensable tool for dissecting the molecular consequences of RPL10 mutations. By providing a high-resolution map of translational activity, this technique enables researchers to move beyond static gene expression analysis and gain a dynamic understanding of how these mutations perturb protein synthesis. The insights gained from ribosome profiling can facilitate the identification of novel therapeutic strategies for diseases driven by RPL10 dysfunction.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of the LSM10-Containing Protein Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of the LSM10-containing protein complex, primarily the U7 small nuclear ribonucleoprotein (snRNP), using state-of-the-art mass spectrometry techniques. The provided methodologies are essential for researchers investigating histone pre-mRNA processing, cell cycle regulation, and the development of therapeutics targeting these pathways.

Introduction to LSM10 and the U7 snRNP Complex

LSM10, a U7 snRNA-associated Sm-like protein, is a critical component of the U7 snRNP. This complex plays a central role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental process for cell cycle progression and genome stability.[1] The U7 snRNP core consists of a heptameric ring of Sm/Lsm proteins, where the canonical SmD1 and SmD2 proteins are replaced by the U7-specific LSM10 and LSM11 proteins.[2][3] This unique composition is crucial for its specialized function. Understanding the composition, dynamics, and interactions of the LSM10-containing complex is vital for elucidating its role in normal cellular function and disease.

Quantitative Data Presentation

Mass spectrometry has been instrumental in identifying the components of the U7 snRNP. The following table summarizes the top-scoring components of a semi-recombinant holo U7 snRNP identified by mass spectrometry, providing a quantitative overview of the complex's composition.

Table 1: Top Scoring Components of the Semi-Recombinant Holo U7 snRNP Identified by Mass Spectrometry [2]

ProteinScoreDescription
Lsm112458U7 snRNP-specific Sm-like protein
Lsm101876U7 snRNP-specific Sm-like protein
SmE1654Core Sm protein
SmG1598Core Sm protein
SmD31432Core Sm protein
SmB1378Core Sm protein
SmF1254Core Sm protein
FLASH1189U7 snRNP-associated protein
CPSF73987Cleavage and polyadenylation specificity factor 73
CPSF100876Cleavage and polyadenylation specificity factor 100
Symplekin765Scaffolding protein
CstF64654Cleavage stimulation factor subunit 2

Experimental Workflows and Signaling Pathways

To elucidate the experimental strategies for analyzing the LSM10-containing complex, the following diagrams illustrate key workflows and the central role of U7 snRNP in histone pre-mRNA processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Cell_Lysate Cell Lysate Preparation IP Immunoprecipitation (anti-LSM10 or anti-FLAG) Cell_Lysate->IP Elution Elution of Protein Complex IP->Elution Digestion In-solution or In-gel Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching and Quantification LC_MS->Data_Analysis Protein_ID Protein_ID Data_Analysis->Protein_ID Protein Identification and Quantification

Figure 1: General workflow for immunoprecipitation-mass spectrometry (IP-MS) of the LSM10-containing complex.

silac_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Control Cells (Light Amino Acids) Mix Mix Cell Lysates Heavy Experimental Cells (Heavy Amino Acids) IP Immunoprecipitation (e.g., anti-LSM10) Mix->IP Digest Tryptic Digestion IP->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Quantitative Analysis (Heavy/Light Ratios) LC_MS->Quant Interactor_ID Interactor_ID Quant->Interactor_ID Identification of Specific Interactors

Figure 2: Workflow for SILAC-based quantitative proteomic analysis of the LSM10 complex.

histone_processing_pathway Histone_pre_mRNA Histone pre-mRNA U7_snRNP U7 snRNP (LSM10/LSM11 core) Histone_pre_mRNA->U7_snRNP Recognition of downstream element Processing_Factors Processing Factors (e.g., CPSF73, Symplekin) U7_snRNP->Processing_Factors Recruitment Cleavage 3'-end Cleavage Processing_Factors->Cleavage Catalysis Mature_Histone_mRNA Mature Histone mRNA Cleavage->Mature_Histone_mRNA

Figure 3: Simplified signaling pathway of histone pre-mRNA 3'-end processing mediated by the U7 snRNP.

Experimental Protocols

The following are detailed protocols for the analysis of the LSM10-containing protein complex using different mass spectrometry approaches.

Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) of the Endogenous LSM10 Complex

This protocol describes the immunoprecipitation of the endogenous LSM10 protein complex from cultured human cells, followed by identification of its components by mass spectrometry.

Materials:

  • HEK293T or HeLa cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Anti-LSM10 antibody (or a high-quality antibody against another U7 snRNP component)

  • Protein A/G magnetic beads

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization buffer (1 M Tris-HCl pH 8.5)

  • Urea (B33335) buffer (8 M urea in 100 mM Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Cell Culture and Lysis:

    • Culture HEK293T or HeLa cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add the anti-LSM10 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.

    • Add equilibrated protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

    • Collect the beads using a magnetic stand and discard the supernatant.

  • Washing and Elution:

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

    • For elution, add elution buffer and incubate for 5-10 minutes at room temperature.

    • Collect the eluate and immediately neutralize with neutralization buffer if using a low pH elution. Alternatively, elute directly into SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • Sample Preparation for Mass Spectrometry:

    • In-gel digestion: Run the eluate on a short SDS-PAGE gel. Stain the gel with Coomassie blue, excise the entire protein lane, and cut it into small pieces. Destain, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.

    • In-solution digestion: To the eluate, add urea to a final concentration of 8 M. Reduce with DTT, alkylate with IAA, and digest with trypsin overnight after diluting the urea concentration to below 2 M.

  • LC-MS/MS Analysis:

    • Acidify the digested peptide mixture with formic acid.

    • Desalt the peptides using C18 spin columns.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Search the raw mass spectrometry data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that are significantly enriched in the LSM10 immunoprecipitation compared to a control IP (e.g., using an isotype control antibody).

Protocol 2: SILAC-Based Quantitative Analysis of LSM10 Interactors

This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantitatively identify proteins that interact with LSM10.

Materials:

  • SILAC-compatible cell line (e.g., HEK293T)

  • SILAC-grade DMEM lacking lysine (B10760008) and arginine

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4)

  • Dialyzed fetal bovine serum (dFBS)

  • Plasmid encoding for tagged-LSM10 (e.g., FLAG-LSM10) and an empty vector control

  • Transfection reagent

  • All materials listed in Protocol 1

Procedure:

  • SILAC Labeling and Transfection:

    • Culture cells for at least 6 doublings in "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

    • In the "heavy" labeled cells, transfect with the plasmid encoding tagged-LSM10.

    • In the "light" labeled cells, transfect with the empty vector control.

  • Cell Lysis and Protein Complex Purification:

    • Harvest and lyse the "light" and "heavy" labeled cells separately as described in Protocol 1.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform immunoprecipitation using an anti-tag antibody (e.g., anti-FLAG) as described in Protocol 1.

  • Sample Preparation and LC-MS/MS Analysis:

    • Prepare the immunoprecipitated protein complex for mass spectrometry analysis (in-gel or in-solution digestion) as described in Protocol 1.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Process the raw data using software that supports SILAC quantification (e.g., MaxQuant).

    • Calculate the heavy/light (H/L) ratios for each identified protein.

    • Proteins with a high H/L ratio are considered specific interactors of LSM10.

Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) of the U7 snRNP

This protocol uses chemical cross-linking to capture transient and direct protein-protein interactions within the U7 snRNP, providing structural insights.

Materials:

  • Purified U7 snRNP complex or cell lysate

  • Cross-linking buffer (e.g., HEPES-based buffer, pH 7.5)

  • MS-cleavable cross-linker (e.g., disuccinimidyl sulfoxide (B87167) - DSSO)

  • Quenching buffer (e.g., Tris-HCl)

  • All materials for sample preparation and LC-MS/MS analysis as described in Protocol 1

Procedure:

  • Cross-Linking Reaction:

    • Incubate the purified U7 snRNP or cell lysate in cross-linking buffer.

    • Add the cross-linker (e.g., DSSO) to a final concentration of 1-2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, alkylate, and digest the cross-linked protein mixture with trypsin as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be programmed to perform MS2 and MS3 fragmentation. The MS-cleavable nature of the cross-linker allows for the identification of the two cross-linked peptides in the MS3 spectrum.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides from the complex MS/MS data.

    • The identified cross-links provide distance constraints that can be used to model the topology of the U7 snRNP.

These protocols provide a robust framework for the detailed analysis of the LSM10-containing protein complex, enabling researchers to further unravel its critical role in cellular biology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in LSM10 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers utilizing LSM10 immunoprecipitation (IP) in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low protein yield and obtain robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the function of LSM10, and why is it challenging to immunoprecipitate?

LSM10, or U7 small nuclear RNA-associated Sm-like protein, is a key component of the U7 snRNP complex.[1][2] This complex is essential for the 3'-end processing of histone pre-mRNAs, a critical step in the cell cycle, particularly for the transition from G1 to S phase.[1][3] Challenges in immunoprecipitating LSM10 can arise from its localization within the nucleus and its association with a large ribonucleoprotein complex, which can affect antibody accessibility and the efficiency of the pull-down.[4]

Q2: I am not detecting any LSM10 protein in my final elution. What are the most likely causes?

Several factors could lead to a complete lack of detectable LSM10 protein. The primary culprits are often related to the antibody, the cell lysate, or the experimental conditions.[5][6][7]

  • Antibody Issues: The antibody may not be suitable for IP, or the concentration might be too low.[8][9]

  • Low Protein Expression: The cells or tissue used may not express LSM10 at a high enough level for detection.[5][9]

  • Inefficient Lysis: The lysis buffer may not be effectively releasing LSM10 from the nucleus.[10][11]

  • Protein Degradation: Protease activity during sample preparation can degrade the target protein.[6]

Q3: My LSM10 yield is consistently low. How can I optimize my protocol to improve it?

Optimizing your IP protocol is a multi-step process. Key areas to focus on include:

  • Lysis Buffer Composition: The choice and concentration of detergents and salts are critical for efficient protein extraction while preserving antibody-antigen interactions.[10][12]

  • Antibody and Bead Selection: Using a high-affinity, IP-validated antibody and the appropriate type of beads can significantly enhance capture efficiency.[13][14]

  • Incubation Times: Optimizing the incubation times for antibody-lysate and bead-complex binding can improve yield.[13]

  • Washing and Elution Steps: Gentle but effective washing and an appropriate elution strategy are crucial to minimize protein loss.[15][16]

Troubleshooting Guide

This guide provides specific questions and answers to help you pinpoint and resolve issues leading to low LSM10 yield.

Section 1: Cell Lysate Preparation

Question: How can I ensure my lysis buffer is optimal for extracting nuclear proteins like LSM10?

For nuclear proteins, a more stringent lysis buffer is often required.[17] Consider using a RIPA (Radioimmunoprecipitation Assay) buffer, which contains ionic detergents like SDS and sodium deoxycholate, known to be effective for disrupting nuclear membranes.[11][17] However, be aware that harsh detergents can disrupt protein-protein interactions if you are performing a co-immunoprecipitation.

Lysis Buffer Component Optimization

Component Concentration Range Purpose & Considerations
Salts (e.g., NaCl) 0 - 1 M Affects the stringency of the buffer. Higher concentrations can reduce non-specific binding but may also disrupt weaker antibody-antigen interactions.[12]
Non-ionic Detergent (e.g., NP-40, Triton X-100) 0.1 - 2% Less harsh detergents that are good for maintaining protein interactions in co-IP experiments.[10][12]
Ionic Detergent (e.g., SDS, Sodium Deoxycholate) 0.01 - 0.5% Harsher detergents, effective for solubilizing nuclear proteins. May denature proteins and disrupt interactions.[12]
Divalent Cations (e.g., MgCl2, CaCl2) 0 - 10 mM Can be important for maintaining the structure and function of some proteins.[12]
EDTA 0 - 5 mM A chelating agent that can inhibit metalloproteases.[12]

| pH | 6.0 - 9.0 | The optimal pH can vary depending on the specific protein and antibody.[12] |

Question: What can I do if I suspect my protein is being degraded during lysis?

Always work on ice and use ice-cold buffers to minimize enzymatic activity.[11] Crucially, add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[7][17]

Section 2: Antibody and Bead Selection

Question: How do I choose the right antibody for LSM10 immunoprecipitation?

  • Validation: Use an antibody that has been specifically validated for immunoprecipitation applications. Check the manufacturer's datasheet for this information.[7][14] Several commercial antibodies for LSM10 are available and indicated for IP.[18][19][20]

  • Type: Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more efficient at capturing the target protein than monoclonal antibodies.[5][6]

  • Affinity: A high-affinity antibody (low dissociation constant, KD) is crucial, especially for low-abundance proteins.[13]

Question: What is the difference between agarose (B213101) and magnetic beads, and which should I use?

Both agarose and magnetic beads are effective for IP.[14]

  • Agarose Beads: Have a porous, sponge-like structure, providing a high binding capacity.[21] They require centrifugation for separation, which can sometimes lead to sample loss.[14]

  • Magnetic Beads: Are non-porous and offer a smoother surface, leading to lower non-specific binding and easier, more gentle separation using a magnetic rack.[21][22] This can be advantageous for preserving fragile protein complexes.

Bead Selection Guide

Bead Type Separation Method Binding Capacity Non-Specific Binding Recommendation
Agarose Centrifugation High Can be higher Good for high-yield purification when non-specific binding is not a major issue.[21][23]

| Magnetic | Magnetic Rack | Lower than agarose | Generally lower | Recommended for ease of use, speed, and cleaner results, especially for co-IP.[22] |

Section 3: Immunoprecipitation Workflow

Question: What is "pre-clearing" the lysate, and is it necessary?

Pre-clearing involves incubating the cell lysate with beads (without the primary antibody) before the immunoprecipitation step.[10] This removes proteins that non-specifically bind to the beads, thereby reducing background in your final eluate.[6] It is a highly recommended step to improve the purity of your immunoprecipitated protein.

Question: How can I optimize the washing steps to reduce background without losing my protein?

The goal of washing is to remove non-specifically bound proteins while retaining the specific antibody-antigen complex.

  • Buffer Composition: The wash buffer is often the same as the lysis buffer, but you can adjust the salt and detergent concentrations to modify the stringency.[16]

  • Number of Washes: Perform at least 3-5 washes.[24]

  • Technique: When using magnetic beads, ensure you completely remove the supernatant after each wash.[24] For agarose beads, be careful not to aspirate the beads along with the supernatant.[14]

Question: What are the different elution methods, and which is best for maximizing yield?

Elution is the process of releasing the target protein from the beads.

  • Denaturing Elution: This is the most common method and involves boiling the beads in SDS-PAGE sample buffer.[16][25] It is very effective but denatures the protein, making it suitable for subsequent analysis by Western blotting but not for functional assays.

  • Non-Denaturing (Acidic) Elution: Using a low-pH buffer, such as 0.1 M glycine (B1666218) (pH 2.5-3.0), can release the protein in its native state.[16][25] The eluate must be neutralized immediately with a high-pH buffer (e.g., 1M Tris pH 8.5). This method can be less efficient than denaturing elution.

  • "Soft" Elution: A gentler method using a buffer with low concentrations of SDS and a non-ionic detergent can elute the antigen while leaving much of the antibody bound to the beads.[15]

Elution Buffer Comparison

Elution Method Buffer Example Protein State Efficiency Downstream Applications
Denaturing SDS-PAGE Sample Buffer Denatured High Western Blot, Mass Spectrometry
Non-Denaturing 0.1 M Glycine, pH 2.5-3.0 Native Variable Functional Assays, Protein Interaction Studies

| Soft Elution | 0.2% SDS, 0.1% Tween-20, 50 mM Tris pH 8.0 | Native/Partially Denatured | Moderate | Co-IP, Mass Spectrometry |

Experimental Protocols & Visualizations

Detailed Immunoprecipitation Protocol (Adaptable for LSM10)

This protocol provides a general framework. Optimization of antibody amount, lysate concentration, and incubation times is recommended.

  • Cell Lysis:

    • Wash 1-5 x 10^7 cells with ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in 1 mL of ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[11]

    • Incubate on ice for 30 minutes, vortexing occasionally.[11]

    • For nuclear proteins, sonication on ice may be necessary to shear DNA and release nuclear components.[25]

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (lysate) to a fresh, pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.[11]

  • Pre-clearing the Lysate:

    • To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads (choose based on the antibody isotype).[24]

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the recommended amount of anti-LSM10 antibody (typically 1-10 µg, but should be optimized) to the pre-cleared lysate.[12]

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 40-50 µL of a 50% slurry of pre-washed Protein A/G beads.[25]

    • Incubate on a rotator for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Add 1 mL of ice-cold wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).

    • Wash the beads by inverting the tube several times.

    • Pellet the beads and discard the supernatant. Repeat this wash step 3-5 times.[24]

  • Elution:

    • After the final wash, remove all supernatant.

    • For Western Blotting: Add 40-50 µL of 2X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. Pellet the beads, and the supernatant is your immunoprecipitated sample.

    • For Functional Assays: Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of 1M Tris-HCl, pH 8.5 to neutralize the acid.

Visual Workflow of Immunoprecipitation

IP_Workflow General Immunoprecipitation Workflow cluster_prep Sample Preparation cluster_capture Target Capture cluster_purify Purification & Analysis cell_lysis 1. Cell Lysis (e.g., RIPA Buffer + Inhibitors) preclear 2. Pre-clearing (Incubate lysate with beads) cell_lysis->preclear Remove non-specific binders add_ab 3. Add Primary Antibody (Anti-LSM10) preclear->add_ab Incubate 2-4h or O/N add_beads 4. Add Protein A/G Beads add_ab->add_beads Incubate 1-2h wash 5. Washing Steps (3-5 times with wash buffer) add_beads->wash elution 6. Elution (e.g., SDS buffer or Glycine) wash->elution Isolate immune complex analysis 7. Downstream Analysis (Western Blot, MS, etc.) elution->analysis

Caption: A flowchart illustrating the key steps in a typical immunoprecipitation experiment.

Logical Troubleshooting Flowchart for Low IP Yield

Troubleshooting_Flowchart Troubleshooting Low IP Yield start Low or No LSM10 Yield check_input Is LSM10 present in the input lysate? start->check_input no_input No: Increase lysate amount, check cell line expression, optimize lysis buffer. check_input->no_input No yes_input Yes check_input->yes_input Yes success Problem Solved no_input->success check_ab Is the antibody validated for IP? Is the concentration optimal? yes_input->check_ab bad_ab No: Use an IP-validated antibody. Perform an antibody titration. check_ab->bad_ab No yes_ab Yes check_ab->yes_ab Yes bad_ab->success check_beads Are beads compatible with the antibody? Are beads binding the antibody? yes_ab->check_beads bad_beads No: Check Protein A/G binding chart. Ensure beads are not old or expired. check_beads->bad_beads No yes_beads Yes check_beads->yes_beads Yes bad_beads->success check_conditions Are incubation times sufficient? Are wash steps too harsh? yes_beads->check_conditions bad_conditions No: Increase incubation times. Reduce wash stringency (less salt/detergent). check_conditions->bad_conditions No yes_conditions Yes check_conditions->yes_conditions Yes bad_conditions->success check_elution Is the elution method effective? yes_conditions->check_elution bad_elution No: Try denaturing elution with SDS buffer. Ensure acidic elution is neutralized. check_elution->bad_elution No bad_elution->success

Caption: A decision tree to systematically troubleshoot common causes of low yield in IP experiments.

References

Optimizing Antibody Concentration for RPL10 Western Blotting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antibody concentration in RPL10 Western blotting experiments.

Troubleshooting Guide

Weak or No Signal

A common issue in Western blotting is a weak or absent signal for the target protein, RPL10. This can be due to several factors, from antibody concentration to experimental procedure.

Possible Cause & Solution

Possible CauseRecommended Solution
Primary or Secondary Antibody Concentration Too Low Increase the antibody concentration. Perform a dot blot to determine the optimal antibody concentration before proceeding with a full Western blot.[1][2][3]
Low Antigen-Antibody Binding Affinity Increase the incubation time of the primary antibody, for instance, overnight at 4°C or for 3-6 hours at room temperature.[4] Consider using an antibody enhancer solution.
Insufficient Protein Load Increase the amount of protein loaded per well. For low-abundance proteins, consider immunoprecipitation or fractionation to enrich the sample.[3][5]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) based on the molecular weight of RPL10 (approx. 25 kDa).[2][5]
Inactive Antibody Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. Test antibody activity using a positive control.[4]
Inappropriate Blocking Buffer Some blocking buffers can mask the epitope. Try different blocking agents such as bovine serum albumin (BSA) or non-fat dry milk, and test different concentrations.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for an anti-RPL10 antibody?

A1: The optimal dilution can vary between antibody suppliers and even between different lots of the same antibody. It is crucial to consult the antibody's datasheet. For example, some commercially available anti-RPL10 polyclonal antibodies have recommended starting dilutions for Western blotting ranging from 1:1000 to 1:6000.[8][9] If the datasheet does not provide a recommendation, a starting range of 1:100 to 1:1000 for a 1 mg/mL antibody stock is a reasonable starting point.[1]

Q2: How can I quickly optimize the concentration of my primary and secondary antibodies?

A2: A dot blot is a simple and efficient method to determine the optimal antibody concentrations without running a full Western blot.[1][10][11] This technique involves spotting serial dilutions of your protein lysate directly onto a membrane and then proceeding with the blocking, antibody incubation, and detection steps.[1] This allows for testing a wide range of primary and secondary antibody dilutions simultaneously, saving time and reagents.[1]

Q3: I am seeing high background on my RPL10 Western blot. What could be the cause?

A3: High background can be caused by several factors, including:

  • Antibody concentration is too high: Reduce the concentration of the primary and/or secondary antibody.[4]

  • Insufficient blocking: Increase the blocking time or try a different blocking buffer. Adding a small amount of detergent like Tween 20 (e.g., 0.05%) to the blocking and wash buffers can also help.[4]

  • Inadequate washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.[6]

  • Membrane drying out: Ensure the membrane remains submerged in buffer throughout the procedure.[4]

Q4: My RPL10 band appears fuzzy or is smiling. How can I improve the band resolution?

A4: Poor band resolution is often related to the electrophoresis step.

  • Running the gel at too high a voltage: This can generate excess heat, causing the "smiling" effect. Run the gel at a lower, constant voltage.[6][7]

  • Inappropriate acrylamide (B121943) percentage: For a protein of RPL10's size (~25 kDa), a 12% acrylamide gel is generally suitable.

  • Uneven protein loading: Ensure that the total protein concentration is consistent across all lanes.[5]

Experimental Protocols

Detailed Methodology for Dot Blotting to Optimize Antibody Concentration

This protocol provides a step-by-step guide for optimizing primary and secondary antibody concentrations using a dot blot.

  • Prepare Protein Dilutions: Prepare a series of dilutions of your cell or tissue lysate.

  • Spot onto Membrane: Cut a strip of nitrocellulose or PVDF membrane. Using a pipette, carefully spot 2 µL of each protein dilution onto the membrane, allowing each spot to dry before applying the next.[1]

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation: Prepare a range of primary antibody dilutions in the blocking buffer.[1] Incubate the membrane strips with the different primary antibody dilutions for 1 hour at room temperature.[11]

  • Washing: Wash the membrane strips four times for 5 minutes each with a wash buffer (e.g., TBST).[11]

  • Secondary Antibody Incubation: Prepare a range of secondary antibody dilutions in the blocking buffer. Incubate the membrane strips with the different secondary antibody dilutions for 1 hour at room temperature.[11]

  • Final Washes: Repeat the washing step as described in step 5.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.[10] Capture the signal using an imaging system. The optimal antibody concentrations will produce a strong signal with low background.[10]

Visualizations

Experimental Workflow for Antibody Optimization

Antibody_Optimization_Workflow cluster_prep Preparation cluster_blot Dot Blotting cluster_analysis Analysis & Application Lysate Prepare Cell/Tissue Lysate Dilutions Create Serial Dilutions of Lysate Lysate->Dilutions Spot Spot Lysate Dilutions onto Membrane Dilutions->Spot Block Block Membrane Spot->Block PrimaryAb Incubate with Primary Antibody Dilutions Block->PrimaryAb Wash1 Wash Membrane PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Antibody Dilutions Wash1->SecondaryAb Wash2 Wash Membrane SecondaryAb->Wash2 Detect Add Substrate & Detect Signal Wash2->Detect Analyze Analyze Signal-to-Noise Ratio Detect->Analyze Optimal Determine Optimal Antibody Concentrations Analyze->Optimal WB Perform Western Blot with Optimized Conditions Optimal->WB

Caption: Workflow for optimizing antibody concentration using a dot blot.

Troubleshooting Logic for Weak Western Blot Signals

Troubleshooting_Weak_Signal Start Weak or No Signal Observed CheckTransfer Check Protein Transfer (Ponceau S) Start->CheckTransfer TransferOK Transfer OK? CheckTransfer->TransferOK OptimizeTransfer Optimize Transfer Conditions TransferOK->OptimizeTransfer No CheckAntibody Check Antibody Concentration & Activity TransferOK->CheckAntibody Yes OptimizeTransfer->Start AntibodyOK Antibody OK? CheckAntibody->AntibodyOK OptimizeAntibody Optimize Antibody Concentration (Dot Blot) AntibodyOK->OptimizeAntibody No CheckProtein Check Protein Load & Integrity AntibodyOK->CheckProtein Yes OptimizeAntibody->Start ProteinOK Protein OK? CheckProtein->ProteinOK IncreaseLoad Increase Protein Load / Use Positive Control ProteinOK->IncreaseLoad No CheckBlocking Review Blocking & Wash Steps ProteinOK->CheckBlocking Yes IncreaseLoad->Start FinalSolution Problem Solved CheckBlocking->FinalSolution

References

How to minimize off-target effects of RPL10-targeting siRNA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of siRNAs targeting the Ribosomal Protein L10 (RPL10) gene.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of off-target effects with RPL10-targeting siRNA?

A1: Off-target effects from RPL10-targeting siRNA, like other siRNAs, primarily arise from two mechanisms:

  • Seed-region-mediated effects: The "seed" region (nucleotides 2-8 of the siRNA guide strand) can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation. This is the most common cause of off-target effects.

  • Homology-dependent effects: The siRNA guide strand may have significant sequence similarity to other transcripts besides RPL10, leading to their unintended silencing. This is a particular concern for RPL10 due to the presence of a paralog, RPL10L, and multiple pseudogenes.

Q2: What are the specific challenges when designing siRNAs for RPL10?

A2: Targeting RPL10 presents unique challenges that require careful consideration during the design phase:

  • RPL10L Paralog: The human genome contains a paralog of RPL10 called RPL10L (Ribosomal Protein L10 Like). RPL10 and RPL10L share a high degree of sequence identity at both the nucleotide (approximately 90%) and protein levels (approximately 96%)[1]. This makes it crucial to design siRNAs that target unique regions of the RPL10 transcript to avoid silencing RPL10L. RPL10L is primarily expressed in the testis[1].

  • Pseudogenes: There are multiple RPL10 pseudogenes dispersed throughout the human genome[1][2]. These are non-functional copies of the gene that can still be targeted by siRNAs, leading to a dilution of the intended effect and potential off-target signatures.

  • Splice Variants: The RPL10 gene has multiple transcript variants due to alternative splicing[1][2]. When designing siRNAs, it is important to either target a region common to all variants you wish to silence or design variant-specific siRNAs if your research requires it.

Q3: How can I minimize off-target effects through siRNA design?

A3: Several computational and design strategies can be employed to enhance the specificity of your RPL10-targeting siRNA:

  • Bioinformatic Analysis: Use tools like BLAST to screen your candidate siRNA sequences against the entire human transcriptome. This helps identify and eliminate sequences with significant homology to unintended targets, including RPL10L and pseudogenes.

  • Target Unique Regions: Design your siRNAs to target exons or exon-exon junctions that are unique to the RPL10 transcript and not present in RPL10L or known pseudogenes.

  • Thermodynamic Properties: Design siRNAs with a lower GC content at the 5' end of the guide strand. This promotes the loading of the intended guide strand into the RNA-induced silencing complex (RISC) and reduces off-target effects potentially caused by the passenger strand[3].

  • Avoid miRNA Seed Homology: Avoid siRNA seed sequences that are identical to those of known microRNAs (miRNAs), as this can lead to the widespread downregulation of miRNA target genes.

Troubleshooting Guides

Problem 1: High off-target gene downregulation observed in microarray or RNA-seq data.

Possible Cause Troubleshooting Step
Seed-region mediated effects 1. Reduce siRNA Concentration: Titrate your siRNA to the lowest effective concentration. Off-target effects are often concentration-dependent. 2. Chemical Modifications: Synthesize your siRNA with modifications in the seed region, such as 2'-O-methyl (2'-OMe) modifications, particularly at position 2 of the guide strand. This has been shown to significantly reduce off-target silencing without impacting on-target activity[4][5]. 3. Use siRNA Pools: Transfect a pool of multiple siRNAs targeting different regions of the RPL10 transcript. This dilutes the concentration of any single siRNA, thereby reducing the impact of its specific off-target effects[6][7].
Homology to RPL10L or pseudogenes 1. Re-design siRNA: Use alignment tools to compare the sequences of RPL10, RPL10L, and known RPL10 pseudogenes. Design new siRNAs that target regions with minimal homology. 2. Validate with Multiple siRNAs: Confirm your phenotype with at least two or three different siRNAs targeting distinct regions of RPL10. A consistent phenotype is more likely to be an on-target effect.
Passenger strand activity 1. Asymmetric Design: Design your siRNA duplex so that the 5' end of the guide strand is less thermodynamically stable than the 5' end of the passenger strand. 2. Chemical Modifications: Introduce chemical modifications to the passenger strand to inhibit its loading into RISC.

Problem 2: Inconsistent or low knockdown efficiency of RPL10.

Possible Cause Troubleshooting Step
Suboptimal Transfection 1. Optimize Transfection Reagent to siRNA Ratio: Perform a titration experiment to find the optimal ratio for your cell type. 2. Optimize Cell Confluency: Ensure cells are in a healthy, actively dividing state and at the optimal confluency (typically 50-70%) at the time of transfection. 3. Use a Positive Control: Include a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency.
siRNA Degradation 1. Use Nuclease-Free Reagents and Consumables: RNA is highly susceptible to degradation by RNases. 2. Proper Storage: Store siRNA stocks at -20°C or -80°C in a nuclease-free buffer. Avoid multiple freeze-thaw cycles.
Poor siRNA Design 1. Target Accessible Regions: Use prediction tools to identify regions of the RPL10 mRNA that are likely to be accessible for siRNA binding. 2. Test Multiple siRNAs: It is recommended to test 3-4 different siRNA sequences to identify the most potent one.
Incorrect Assay for Knockdown Measurement 1. Measure mRNA Levels First: The most direct measure of siRNA activity is the reduction in mRNA levels. Use quantitative real-time PCR (qRT-PCR) to assess knockdown 24-48 hours post-transfection. 2. Consider Protein Turnover: If measuring protein levels by Western blot, allow sufficient time for the existing protein to be degraded (typically 48-96 hours). The half-life of the RPL10 protein will influence this timing.

Data Presentation: Strategies to Minimize Off-Target Effects

The following tables summarize quantitative data on the effectiveness of different strategies in reducing off-target effects.

Table 1: Effect of 2'-O-Methyl (2'-OMe) Modification on Off-Target Silencing

siRNA TargetModificationOn-Target Silencing (% of Control)Off-Target Signature Reduction (%)
MAPK14Unmodified85%0%
MAPK142'-OMe at position 2 of guide strand82%60%
PIK3CBUnmodified90%0%
PIK3CB2'-OMe at position 2 of guide strand88%55%
Data is illustrative and compiled from principles described in cited literature[2][4][5].

Table 2: Effect of siRNA Pooling on Off-Target Effects

siRNA ConfigurationOn-Target KnockdownNumber of Off-Target Genes (Fold Change > 2)
Single siRNA #185%112
Single siRNA #282%98
Pool of 4 siRNAs88%15
Pool of 30 siRNAs (siPOOL)90%< 5
Data is illustrative and based on findings from studies on siRNA pooling[6][7][8].

Experimental Protocols

Protocol 1: Western Blot for Validation of RPL10 Knockdown
  • Cell Lysis: 48-96 hours post-transfection, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against RPL10 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Microarray Analysis of Off-Target Effects
  • RNA Isolation: 24-48 hours post-transfection with RPL10 siRNA and a non-targeting control siRNA, isolate total RNA using a column-based kit.

  • RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer and a bioanalyzer.

  • cDNA Synthesis and Labeling: Synthesize and label cDNA from the isolated RNA using a commercial kit.

  • Hybridization: Hybridize the labeled cDNA to a whole-genome microarray chip.

  • Scanning and Data Extraction: Scan the microarray and extract the raw signal intensity data.

  • Data Analysis:

    • Normalize the data to account for technical variations.

    • Perform differential expression analysis to identify genes that are significantly up- or downregulated in the RPL10 siRNA-treated samples compared to the control.

    • Perform seed region analysis to determine if the downregulated off-target genes are enriched for sequences complementary to the seed region of your RPL10 siRNA.

Visualizations

experimental_workflow cluster_design siRNA Design & Synthesis cluster_experiment In Vitro Experiment cluster_validation Validation siRNA Design 1. siRNA Design (Targeting RPL10) Bioinformatics Screen 2. Bioinformatics Screen (BLAST vs. RPL10L, Pseudogenes) siRNA Design->Bioinformatics Screen Chemical Modification 3. Chemical Modification (Optional: 2'-OMe) Bioinformatics Screen->Chemical Modification siRNA Synthesis 4. siRNA Synthesis Chemical Modification->siRNA Synthesis Cell Culture 5. Cell Culture siRNA Synthesis->Cell Culture siRNA Transfection 6. siRNA Transfection (RPL10 siRNA & Controls) Cell Culture->siRNA Transfection Incubation 7. Incubation (24-96 hours) siRNA Transfection->Incubation RNA Isolation 8a. RNA Isolation Incubation->RNA Isolation Protein Lysate Prep 8b. Protein Lysate Prep Incubation->Protein Lysate Prep qRT-PCR 9a. qRT-PCR (On-target knockdown) RNA Isolation->qRT-PCR RNA-seq / Microarray 9b. RNA-seq / Microarray (Off-target analysis) RNA Isolation->RNA-seq / Microarray Western Blot 9c. Western Blot (Protein knockdown) Protein Lysate Prep->Western Blot

Caption: Experimental workflow for RPL10 siRNA knockdown and validation.

off_target_mechanisms cluster_on_target On-Target Silencing cluster_off_target Off-Target Effects siRNA_on RPL10 siRNA RISC_on RISC siRNA_on->RISC_on RPL10_mRNA RPL10 mRNA RISC_on->RPL10_mRNA Perfect Match Cleavage_on mRNA Cleavage & Degradation RPL10_mRNA->Cleavage_on siRNA_off RPL10 siRNA RISC_off RISC siRNA_off->RISC_off OffTarget_mRNA Off-Target mRNA (e.g., RPL10L, others) RISC_off->OffTarget_mRNA Partial Match (Seed Region) Repression Translational Repression or mRNA Destabilization OffTarget_mRNA->Repression

Caption: Mechanisms of on-target and off-target siRNA effects.

troubleshooting_logic Start Problem: High Off-Target Effects Check_Conc Is siRNA concentration as low as possible? Start->Check_Conc Check_Design Was siRNA designed to avoid RPL10L/pseudogenes? Check_Conc->Check_Design Yes Redesign Redesign siRNA to target unique regions Check_Conc->Redesign No, lower concentration Consider_Mods Have chemical modifications been used? Check_Design->Consider_Mods Yes Check_Design->Redesign No Consider_Pooling Have siRNA pools been used? Consider_Mods->Consider_Pooling Yes Modify Synthesize siRNA with 2'-OMe modifications Consider_Mods->Modify No Pool Use a pool of multiple siRNAs Consider_Pooling->Pool No Resolved Off-target effects minimized Consider_Pooling->Resolved Yes Redesign->Resolved Modify->Resolved Pool->Resolved

Caption: Troubleshooting logic for high off-target effects.

References

Addressing the instability of the LSM10 protein in the absence of LSM11.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the LSM10 protein, with a focus on its instability in the absence of its binding partner, LSM11.

Troubleshooting Guides

Issue: Low or Undetectable LSM10 Protein Levels When Expressed Alone

Possible Cause 1: Inherent Instability of LSM10 without LSM11

LSM10 protein has been observed to fail to accumulate in the absence of LSM11, suggesting that LSM11 is crucial for its stability.[1][2] It is hypothesized that a pool of LSM10-LSM11 dimers serves as precursors for the assembly of the U7 snRNP complex.[1][2] Without LSM11, monomeric LSM10 is likely misfolded and rapidly degraded.

Troubleshooting Steps & Solutions:

  • Co-expression with LSM11: The most effective solution is to co-express LSM10 and LSM11.[3][4] This promotes the formation of the stable LSM10-LSM11 heterodimer, preventing the degradation of LSM10. Several co-expression strategies can be employed, including using dual-promoter vectors, multiple plasmids with compatible origins of replication, or bi-cistronic expression systems.[4] Overexpression of both LSM10 and LSM11 has been shown to increase the cellular levels of the U7 snRNP.[5]

  • Protein Stabilization Strategies: If co-expression is not immediately feasible, general protein stabilization techniques can be attempted, although they may be less effective for this specific issue. These include:

    • Lowering the expression temperature to slow down protein synthesis and allow for proper folding.[6]

    • Using host strains optimized for the expression of difficult proteins, such as those containing chaperones.[7]

    • Adding stabilizing agents to the lysis buffer and storage solutions, such as glycerol (B35011) or specific protease inhibitors.[6]

Possible Cause 2: Protein Degradation via the Ubiquitin-Proteasome System

Unbound and potentially misfolded proteins are often targeted for degradation by the ubiquitin-proteasome system.[8][9][10] In the absence of LSM11, LSM10 is likely recognized as an aberrant protein and subsequently ubiquitinated and degraded by the proteasome.

Troubleshooting Steps & Solutions:

  • Proteasome Inhibition: To test if LSM10 is being degraded by the proteasome, cells can be treated with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to cell lysis and analysis. An accumulation of LSM10 protein following inhibitor treatment would indicate proteasomal degradation.

  • Detection of Ubiquitinated LSM10: To confirm ubiquitination, an immunoprecipitation (IP) of LSM10 can be performed, followed by a western blot using an anti-ubiquitin antibody. The presence of higher molecular weight ubiquitin-conjugated LSM10 species would confirm this degradation pathway.

Issue: Difficulty in Purifying Soluble LSM10

Possible Cause: Formation of Insoluble Aggregates

When expressed alone, the instability of LSM10 can lead to misfolding and aggregation, resulting in the formation of insoluble inclusion bodies, particularly in bacterial expression systems.[6]

Troubleshooting Steps & Solutions:

  • Co-expression with LSM11: As with expression issues, co-expression is the primary solution to promote the formation of a soluble and stable complex.

  • Optimization of Expression Conditions:

    • Reduce the inducer concentration (e.g., IPTG) to slow down protein expression.

    • Lower the post-induction temperature (e.g., 16-20°C).[6]

  • Solubilization and Refolding: If inclusion bodies have already formed, they can be solubilized using denaturants (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride) followed by a refolding protocol. However, refolding can be challenging and may not yield functional protein.

  • Fusion Tags: Expressing LSM10 with a solubility-enhancing fusion tag (e.g., GST, MBP, or SUMO) may improve its solubility.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my LSM10 protein unstable when expressed without LSM11?

A1: LSM10 and LSM11 are known to form a stable heterodimer which is a core component of the U7 snRNP complex.[1][12] Experimental evidence strongly suggests that LSM10 requires LSM11 for its proper folding and stability.[1][2] In the absence of LSM11, LSM10 is likely to be misfolded, leading to its rapid degradation by cellular quality control mechanisms like the ubiquitin-proteasome pathway.[8][9]

Q2: What is the primary function of the LSM10-LSM11 complex?

A2: The LSM10-LSM11 heterodimer is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex is essential for the 3'-end processing of histone pre-mRNAs, a critical step in the cell cycle.[1][13][14] LSM10 and LSM11 replace the canonical SmD1 and SmD2 proteins found in other spliceosomal snRNPs.[1]

Q3: Can I stabilize LSM10 by means other than co-expression with LSM11?

A3: While co-expression with LSM11 is the most biologically relevant and effective method, you can try general protein stabilization techniques. These include optimizing expression conditions (lower temperature, reduced inducer concentration), using chaperone-expressing host cells, and adding stabilizing agents to your buffers.[6][7] However, these methods are unlikely to be as successful as providing the natural binding partner.

Q4: How can I confirm that LSM10 and LSM11 are interacting in my experimental system?

A4: Several methods can be used to verify protein-protein interactions:

  • Co-immunoprecipitation (Co-IP): Use an antibody against one protein (e.g., tagged LSM10) to pull it down from a cell lysate and then use western blotting to detect the presence of the other protein (LSM11) in the immunoprecipitated complex.[15][16]

  • Pull-down Assay: Use a purified, tagged "bait" protein (e.g., His-tagged LSM10) immobilized on a resin to capture the "prey" protein (LSM11) from a cell lysate.[15][16]

  • Fluorescence Resonance Energy Transfer (FRET): This technique can be used to detect interactions in living cells by tagging each protein with a different fluorescent protein.[16][17]

Q5: What is the likely degradation pathway for unstable LSM10?

A5: The ubiquitin-proteasome system is the primary pathway for the degradation of misfolded and short-lived proteins in eukaryotic cells.[8][10] It is highly probable that monomeric, unstable LSM10 is recognized by E3 ubiquitin ligases, polyubiquitinated, and then degraded by the 26S proteasome.[9][10][18]

Data Presentation

Table 1: Troubleshooting Summary for Low LSM10 Expression

Symptom Potential Cause Recommended Solution Experimental Validation
No or very low LSM10 protein detected on Western BlotLSM10 is unstable without LSM11 and is degraded.Co-express LSM10 with LSM11.Western blot analysis of lysates from cells co-expressing both proteins should show a significant increase in LSM10 levels.
LSM10 is present but in the insoluble fractionMisfolding and aggregation of LSM10 into inclusion bodies.Co-express with LSM11. Optimize expression conditions (lower temperature, less inducer).SDS-PAGE and Western blot analysis of soluble and insoluble cell fractions.
LSM10 levels increase upon treatment with proteasome inhibitorsDegradation via the ubiquitin-proteasome pathway.Co-expression with LSM11 to stabilize the protein.Western blot comparing LSM10 levels in treated vs. untreated cells.

Experimental Protocols

Protocol 1: Co-immunoprecipitation to Verify LSM10-LSM11 Interaction
  • Cell Lysis: Lyse cells co-expressing tagged LSM10 (e.g., FLAG-LSM10) and LSM11 in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody conjugated to beads (e.g., agarose (B213101) or magnetic beads) to capture FLAG-LSM10 and any interacting proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive FLAG peptide or a low pH buffer.

  • Western Blot Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against both the FLAG tag (to confirm LSM10 pulldown) and LSM11 (to detect the co-immunoprecipitated protein).

Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Assess Protein Stability
  • Cell Culture: Culture cells expressing either LSM10 alone or co-expressing LSM10 and LSM11.

  • Inhibition of Protein Synthesis: Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor.

  • Time Course Collection: Collect cell samples at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells at each time point and determine the total protein concentration.

  • Western Blot Analysis: Analyze equal amounts of total protein from each time point by SDS-PAGE and western blotting using an antibody against LSM10.

  • Data Analysis: Quantify the LSM10 band intensity at each time point and plot it as a percentage of the intensity at time 0. This will allow for the determination of the protein's half-life under each condition.

Visualizations

Histone_pre_mRNA_Processing_Pathway cluster_U7_snRNP U7 snRNP Complex LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 Dimerization (Stabilization) U7_snRNA U7 snRNA LSM10->U7_snRNA assemble on LSM11->U7_snRNA assemble on Sm_proteins Other Sm Proteins Sm_proteins->U7_snRNA assemble on U7_snRNP_Complex Assembled U7 snRNP Histone_pre_mRNA Histone pre-mRNA Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA 3' end processing Processing_Factors Other Processing Factors Processing_Factors->Mature_Histone_mRNA U7_snRNP_Complex->Mature_Histone_mRNA

Caption: Role of LSM10 and LSM11 in the U7 snRNP complex for histone pre-mRNA processing.

LSM10_Stability_Workflow cluster_expression Protein Expression cluster_outcome Outcome LSM10_alone Express LSM10 alone Unstable_LSM10 Unstable, Misfolded LSM10 LSM10_alone->Unstable_LSM10 LSM10_LSM11_coexpression Co-express LSM10 and LSM11 Stable_Dimer Stable LSM10-LSM11 Dimer LSM10_LSM11_coexpression->Stable_Dimer Degradation Ubiquitin-Proteasome Degradation Unstable_LSM10->Degradation U7_snRNP_Assembly U7 snRNP Assembly Stable_Dimer->U7_snRNP_Assembly

Caption: Logical workflow illustrating the stability of LSM10 with and without LSM11.

References

Best practices for designing guide RNAs for LSM10 CRISPR experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing guide RNAs (gRNAs) for CRISPR-mediated targeting of the LSM10 gene.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the LSM10 gene?

A1: The LSM10 gene in humans encodes the U7 snRNA-associated Sm-like protein LSm10.[1] This protein is a component of the U7 small nuclear ribonucleoprotein (snRNP) and is involved in the positive regulation of the G1/S transition of the mitotic cell cycle.[2][3] It plays a crucial role in histone pre-mRNA processing.[1][4]

Q2: What are the initial steps for designing a guide RNA to target LSM10?

A2: The initial step is to obtain the target gene sequence for LSM10. You can import the fully annotated gene region from various reference genomes.[5] The gRNA, a ~20-nucleotide sequence, should be designed to be complementary to a target sequence within the LSM10 gene.[6][7] This target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM).[6][7] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[6][8]

Q3: Which regions of the LSM10 gene should I target for knockout?

A3: For gene knockouts, it is generally recommended to target exons that are critical for protein function.[9] Avoid targeting regions too close to the N-terminus or C-terminus of the protein.[9] Targeting near the N-terminus might allow the cell to use an alternative start codon, while targeting near the C-terminus may not result in a complete loss of function.[10]

Q4: How do I minimize off-target effects?

A4: Off-target effects, which are unintended genomic alterations, are a major concern in CRISPR experiments.[11][12] To minimize these, gRNA sequences should be unique within the genome.[6] Several online tools can perform genome-wide analysis to identify potential off-target sites that share homology with your target sequence.[6] Additionally, using high-fidelity Cas9 variants can enhance specificity.[7]

Q5: Which online tools are recommended for designing gRNAs targeting LSM10?

A5: Several user-friendly online tools are available for gRNA design. Some popular and effective options include CRISPick, CHOPCHOP, CRISPOR, and the GenScript sgRNA Design Tool.[6] These tools can help you design gRNAs with high on-target efficiency and low off-target potential by providing on- and off-target scores.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Editing Efficiency Poor gRNA design (low on-target score).Redesign gRNAs using multiple design tools to select for high on-target efficiency scores.[6]
Suboptimal delivery of CRISPR components.Optimize your transfection or electroporation protocol. Ensure high-quality plasmid DNA or RNA/protein complexes are used.
Cell type is difficult to transfect.Consider using viral delivery methods (e.g., lentivirus, AAV) for hard-to-transfect cells.
High Off-Target Activity gRNA sequence has significant homology to other genomic regions.Perform a thorough off-target analysis using tools like CHOPCHOP or CRISPOR.[6] Select gRNAs with the fewest predicted off-target sites.
High concentration of Cas9 and gRNA.Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest effective concentration.
Prolonged expression of Cas9 and gRNA.Use Cas9 protein/gRNA ribonucleoprotein (RNP) complexes for transient expression instead of plasmid-based systems.[13]
Inconsistent Phenotypic Results Off-target effects confounding the results.Use at least two or more different gRNAs targeting different regions of LSM10 to ensure the observed phenotype is due to on-target effects.[10]
Incomplete knockout leading to residual protein function.Verify knockout at the protein level using Western blot or other protein detection methods. Select for cells with complete knockout if possible.
Difficulty Validating Edits Inefficient PCR amplification of the target region.Design and validate primers for the target region. Optimize PCR conditions (annealing temperature, extension time).
Low frequency of editing in the cell population.Use a sensitive validation method like Next-Generation Sequencing (NGS) to detect low-frequency indels. Consider single-cell cloning to isolate edited clones.

Experimental Protocols

Protocol 1: Validation of gRNA Cleavage Efficiency using T7 Endonuclease I (T7E1) Assay
  • Genomic DNA Extraction: After transfecting cells with the Cas9 and LSM10-targeting gRNA, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region targeted by the gRNA using high-fidelity DNA polymerase. The PCR product should be between 400-800 bp.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

    • 95°C for 5 minutes

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.1°C/second

  • T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which recognizes and cleaves mismatched DNA.

  • Analysis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful editing. The percentage of indels can be estimated by the intensity of the cleaved bands relative to the undigested band.

Visualizations

gRNA_Design_Workflow cluster_design gRNA Design cluster_evaluation Evaluation cluster_selection Selection & Validation A Obtain LSM10 Target Sequence B Identify PAM Sites (NGG) A->B C Select ~20nt Target Sequences B->C D Utilize gRNA Design Tools (e.g., CRISPick, CHOPCHOP) C->D E Assess On-Target Efficiency Score D->E F Analyze Off-Target Profile D->F G Select Top 2-3 gRNA Candidates E->G F->G H Synthesize and Clone gRNAs G->H I Experimental Validation (e.g., T7E1 Assay, Sanger Sequencing) H->I

Caption: Workflow for designing and validating guide RNAs for LSM10 targeting.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Editing Efficiency or Inconsistent Phenotype Cause1 Poor gRNA Design Problem->Cause1 Cause2 Suboptimal Delivery Problem->Cause2 Cause3 Off-Target Effects Problem->Cause3 Cause4 Cell Line Issues Problem->Cause4 Solution1 Redesign gRNAs with Higher On-Target Scores Cause1->Solution1 Solution2 Optimize Transfection Protocol Cause2->Solution2 Solution3 Perform Thorough Off-Target Analysis and Use High-Fidelity Cas9 Cause3->Solution3 Solution4 Test in a Different Cell Line or Use Viral Delivery Cause4->Solution4

Caption: A logical guide for troubleshooting common issues in LSM10 CRISPR experiments.

References

Technical Support Center: Optimizing RPL10 Expression Vector Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the transfection of RPL10 expression vectors.

Frequently Asked Questions (FAQs)

Q1: What is the function of RPL10 and why is its expression studied?

Ribosomal Protein L10 (RPL10), also known as QM, is a component of the large 60S ribosomal subunit and is essential for ribosome biogenesis.[1][2] Beyond its role in protein synthesis, RPL10 is involved in various cellular processes, including signal transduction, cell proliferation, migration, and apoptosis.[1][3] It has been shown to interact with the transcriptional regulator c-Jun.[2][3] Due to its diverse functions, RPL10 is studied in contexts such as cancer research, developmental biology, and neurological disorders.[1][4]

Q2: Are there specific challenges associated with transfecting RPL10 expression vectors?

While there are no widely reported challenges unique to RPL10 expression vectors, general factors affecting transfection efficiency will apply. The size of the plasmid vector carrying the RPL10 gene can be a factor, as larger plasmids (over 10-15 kb) can be more difficult to transfect efficiently.[5][6] Additionally, since RPL10 is involved in fundamental cellular processes, its overexpression could potentially impact cell health and viability, indirectly affecting transfection outcomes.[3]

Q3: How does plasmid DNA quality affect transfection efficiency?

The quality and quantity of the plasmid DNA are critical for successful transfection.[7] Plasmid DNA should be free of contaminants such as proteins, RNA, and endotoxins.[7][8] The purity of the DNA can be assessed by measuring the A260/A280 ratio, which should ideally be between 1.7 and 1.9.[9][10] Using a high-quality, endotoxin-free plasmid purification kit is recommended.[11] For transient transfections, supercoiled plasmid DNA generally yields higher efficiency.[12][13]

Q4: What is the optimal cell confluency for transfection?

A general guideline is to have the cells at 40-80% confluency at the time of transfection.[7] Cells that are actively dividing tend to take up foreign DNA more effectively.[12] If cell density is too low, the culture may not grow well, while excessively high confluency can lead to contact inhibition, making cells resistant to DNA uptake.[7][12] The optimal confluency can be cell-type dependent and should be determined empirically.[10]

Q5: Can I use antibiotics in the media during transfection?

It is generally recommended to perform transfection in antibiotic-free media.[9][11] Some antibiotics can be toxic to cells when combined with transfection reagents, leading to increased cell death and lower efficiency. If you are establishing a stable cell line, the selection antibiotic should be added 24-48 hours post-transfection, after the cells have had time to express the resistance gene.[14]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency
Possible Cause Recommended Solution
Poor Cell Health Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[7][15] Use cells with a low passage number (ideally below 30-50) as their characteristics can change over time.[7][12]
Suboptimal DNA Quality or Quantity Use a high-purity, endotoxin-free plasmid preparation with an A260/A280 ratio of 1.7-1.9.[9][10] Optimize the DNA concentration by performing a titration experiment.[8]
Incorrect Reagent-to-DNA Ratio The optimal ratio of transfection reagent to DNA is cell-type dependent.[16] Perform a titration experiment to determine the best ratio for your specific cells, for example, testing ratios of 1:1, 2:1, and 3:1 (reagent:DNA).[17]
Inappropriate Cell Confluency Optimize cell confluency at the time of transfection. A starting point of 70-90% confluency is often recommended.[9]
Presence of Inhibitors in Media Transfect in serum-free or reduced-serum media, as some components in serum can inhibit transfection.[8][11] Avoid using antibiotics in the media during the transfection process.[9]
Large Plasmid Size For large plasmids, consider alternative transfection methods like electroporation or viral delivery systems.[5][13] Optimizing electroporation parameters such as voltage and pulse duration can significantly improve efficiency.[5]
Problem 2: High Cell Toxicity/Death Post-Transfection
Possible Cause Recommended Solution
High Concentration of Transfection Reagent Too much transfection reagent can be toxic to cells.[11] Reduce the amount of reagent used or perform a titration to find the optimal concentration that balances efficiency and viability.[18]
Excessive Amount of Plasmid DNA High concentrations of foreign DNA can induce cytotoxicity.[11] Optimize the amount of DNA used in the transfection.
Prolonged Exposure to Transfection Complexes For sensitive cell lines, reducing the incubation time with the transfection complexes (e.g., to 4-6 hours) before changing the media can help minimize toxicity.[6][11]
Poor Cell Health Prior to Transfection Ensure cells are healthy and greater than 90% viable before starting the experiment.[15]
Contaminants in Plasmid DNA Endotoxins in the plasmid preparation can cause significant cell death.[8] Use an endotoxin-free purification kit.[11]

Experimental Protocols

Protocol 1: Optimization of Lipid-Based Transfection for RPL10 Expression Vector

This protocol provides a general guideline for optimizing the transfection of an RPL10 expression vector in a 6-well plate format.

Materials:

  • Healthy, low-passage cells

  • RPL10 expression vector (high-purity, endotoxin-free)

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete culture medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[11]

  • Preparation of Transfection Complexes (perform in duplicate or triplicate for each condition):

    • In separate sterile tubes, prepare different ratios of transfection reagent to DNA. For example, for 1 µg of RPL10 plasmid DNA, test 1 µL, 2 µL, and 3 µL of transfection reagent.

    • Tube A (DNA): Dilute 1 µg of the RPL10 plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • Tube B (Reagent): In a separate tube, dilute the desired amount of transfection reagent (e.g., 1, 2, or 3 µL) in 50 µL of serum-free medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Gently add the DNA-reagent complexes drop-wise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection Care: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete culture medium to reduce cytotoxicity.[11]

  • Analysis: Assay for RPL10 expression 24-72 hours post-transfection via methods such as qPCR, Western blot, or by observing a co-transfected fluorescent reporter.[6]

Protocol 2: Electroporation of Hard-to-Transfect Cells with RPL10 Vector

For cell lines that are notoriously difficult to transfect, electroporation can be a more effective method.

Materials:

  • Hard-to-transfect cells in suspension

  • RPL10 expression vector (high-purity)

  • Electroporation system (e.g., Neon™ Transfection System)

  • Electroporation buffer

  • Electroporation cuvettes or tips

Procedure:

  • Cell Preparation: Harvest healthy, actively growing cells. Wash the cells with PBS and resuspend them in the appropriate electroporation buffer at the recommended concentration (e.g., 5 x 10^6 cells/mL).

  • Electroporation Mixture: Mix the cell suspension with the RPL10 plasmid DNA. The optimal amount of DNA should be determined empirically, but a starting point of 0.1 mg/mL can be used.[5]

  • Electroporation:

    • Transfer the cell/DNA mixture to the electroporation cuvette or tip.

    • Apply the electric pulse using optimized parameters (voltage, pulse width, number of pulses) for your specific cell type. These parameters often need to be determined through an optimization experiment.[5]

  • Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete medium. A 15-30 minute recovery period before adding a larger volume of media can improve cell survival.[5]

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Analyze RPL10 expression after 24-72 hours.

Quantitative Data Summary

Table 1: Example Optimization Matrix for Lipid-Based Transfection

WellDNA (µg)Transfection Reagent (µL)Reagent:DNA RatioTransfection Efficiency (%)Cell Viability (%)
A11.01.01:1Data to be filledData to be filled
A21.02.02:1Data to be filledData to be filled
A31.03.03:1Data to be filledData to be filled
B11.51.51:1Data to be filledData to be filled
B21.53.02:1Data to be filledData to be filled
B31.54.53:1Data to be filledData to be filled

Table 2: General Troubleshooting for Low Transfection Efficiency

ParameterSuboptimal ConditionRecommended Optimization
Cell Confluency <40% or >90%Test a range of 40-80%
DNA Purity (A260/A280) <1.7 or >1.9Re-purify DNA using an endotoxin-free kit
Incubation Time Too short or too longTest incubation times from 4 to 24 hours
Media Composition Presence of serum/antibioticsUse serum-free/antibiotic-free media for complex formation and initial incubation

Visualizations

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in 6-well plate prep_dna Dilute RPL10 plasmid DNA form_complex Mix DNA and reagent Incubate 15-20 min prep_dna->form_complex prep_reagent Dilute transfection reagent prep_reagent->form_complex add_complex Add complexes to cells form_complex->add_complex change_media Optional: Change media after 4-6 hours add_complex->change_media incubate Incubate 24-72 hours change_media->incubate analyze Analyze RPL10 expression (qPCR, Western Blot) incubate->analyze

Caption: Lipid-Based Transfection Workflow.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions start Low Transfection Efficiency? check_cells Cell Health & Confluency OK? start->check_cells change_method Consider Electroporation or Viral Delivery start->change_method Persistent Failure check_dna DNA Quality & Quantity OK? check_cells->check_dna Yes optimize_cells Use low passage cells Optimize confluency (40-80%) check_cells->optimize_cells No check_ratio Reagent:DNA Ratio Optimized? check_dna->check_ratio Yes optimize_dna Use endotoxin-free DNA Titrate DNA amount check_dna->optimize_dna No optimize_ratio Perform reagent:DNA titration check_ratio->optimize_ratio No success Transfection Successful check_ratio->success Yes optimize_cells->start optimize_dna->start optimize_ratio->start

Caption: Troubleshooting Flowchart for Low Transfection Efficiency.

RPL10_Signaling cluster_ribosome Ribosomal Function cluster_extra_ribosomal Extra-Ribosomal Functions RPL10 RPL10 ribosome 60S Ribosomal Subunit Assembly RPL10->ribosome cJun c-Jun RPL10->cJun represses translation Protein Synthesis ribosome->translation signal_transduction Signal Transduction cJun->signal_transduction cell_processes Cell Proliferation, Migration, Apoptosis signal_transduction->cell_processes

Caption: Simplified Overview of RPL10 Cellular Functions.

References

Strategies to reduce non-specific binding in co-immunoprecipitation of LSM10.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in co-immunoprecipitation (Co-IP) experiments involving the RNA-binding protein LSM10.

Frequently Asked Questions (FAQs)

Q1: What is LSM10 and why is its Co-IP challenging?

A1: LSM10 is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs. As an RNA-binding protein that forms a stable complex with other proteins and RNA, Co-IP experiments with LSM10 can be challenging due to high background from non-specific interactions. These can be mediated by the associated RNA or inherent "stickiness" of the protein complex.

Q2: What are the most common sources of non-specific binding in LSM10 Co-IP?

A2: The most common sources include:

  • RNA-mediated tethering: Non-specific proteins can be indirectly pulled down through interactions with RNA molecules that bind to the U7 snRNP complex.

  • Weak or transient interactions: The interactions of interest may be weak or transient, making it difficult to distinguish them from non-specific binding under stringent conditions.

  • Antibody issues: The antibody used for immunoprecipitation may have low affinity, low specificity, or cross-react with other proteins.

  • Insufficient washing: Inadequate washing steps can leave behind proteins that are non-specifically bound to the beads or the antibody.

  • Inappropriate buffer conditions: Lysis and wash buffers that are not optimized for the LSM10-containing complex can either fail to break non-specific interactions or disrupt the specific interactions of interest.

Q3: Should I use RNase in my LSM10 Co-IP?

A3: The use of RNase depends on the experimental question.

  • To identify direct protein-protein interactions: Yes, treating the lysate with RNase A/T1 can help to eliminate RNA-mediated non-specific binding and identify proteins that directly interact with LSM10 or the U7 snRNP protein core.

  • To study the entire U7 snRNP complex, including RNA-dependent interactors: No, RNase treatment should be avoided as it will disrupt the native complex. In this case, optimizing other parameters to reduce non-specific binding is crucial.

Q4: Which type of beads, magnetic or agarose (B213101), are better for LSM10 Co-IP?

A4: Magnetic beads are often preferred for Co-IP experiments as they generally exhibit lower non-specific binding compared to agarose beads and are easier to handle, which can lead to more consistent results.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the co-immunoprecipitation of LSM10.

Problem Potential Cause Recommended Solution
High background in the negative control (e.g., IgG control) 1. Non-specific binding of proteins to the beads.1a. Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[2] 1b. Block the beads with a blocking agent like BSA or salmon sperm DNA before use.
2. Non-specific binding to the IgG antibody.2a. Use a high-quality, isotype-matched control IgG antibody. 2b. Cross-link the antibody to the beads to prevent its co-elution and potential for non-specific interactions during elution.
Many non-specific bands in the LSM10 IP lane 1. Insufficient washing.1a. Increase the number of wash steps (e.g., from 3 to 5). 1b. Increase the duration of each wash.
2. Wash buffer is not stringent enough.2a. Increase the salt concentration (e.g., NaCl) in the wash buffer in a step-wise manner (e.g., 150 mM, 250 mM, 350 mM) to disrupt electrostatic interactions. 2b. Increase the detergent concentration (e.g., NP-40 or Triton X-100) or try a different non-ionic detergent.
3. RNA-mediated non-specific binding.3a. Add RNase A/T1 to the cell lysate to degrade RNA. Perform a pilot experiment to determine the optimal concentration and incubation time.
Low or no signal for the known interacting partner (prey) 1. Lysis buffer is too harsh and disrupts the protein-protein interaction.1a. Use a milder lysis buffer with a lower concentration of non-ionic detergent. Avoid ionic detergents like SDS unless absolutely necessary.[3] 1b. Optimize the salt concentration in the lysis buffer; sometimes lower salt is required to maintain interactions.
2. The interaction is weak or transient.2a. Consider in vivo cross-linking with formaldehyde (B43269) or a reversible cross-linker before cell lysis to stabilize the interaction.
3. The antibody for the "bait" protein (LSM10) blocks the interaction site.3a. If possible, try a different antibody that recognizes a different epitope on LSM10.
LSM10 (bait) is not efficiently immunoprecipitated 1. The antibody is not suitable for immunoprecipitation.1a. Use an antibody that has been validated for IP applications. Several commercial antibodies for LSM10 are available.[4][5][6] 1b. Test different antibody concentrations to find the optimal amount.
2. The protein is not properly solubilized.2a. Ensure the lysis buffer is appropriate for nuclear proteins. Sonication may be required to efficiently lyse the nucleus and shear chromatin.[7]

Experimental Protocols

Optimized Co-Immunoprecipitation Protocol for LSM10

This protocol is a starting point and may require further optimization based on the specific cell type and experimental goals.

1. Cell Lysis

  • Wash cells with ice-cold PBS and pellet them.

  • Resuspend the cell pellet in a suitable volume of ice-cold Co-IP Lysis Buffer.

Component Final Concentration Purpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMTo mimic physiological ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1000.5% (v/v)Non-ionic detergent for cell lysis
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation
RNase Inhibitor (optional)20 U/mLProtects RNA if studying RNA-dependent interactions
  • Incubate on ice for 30 minutes with occasional vortexing.

  • Sonicate the lysate to shear chromatin and ensure complete lysis of the nucleus.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate

  • Add protein A/G magnetic beads to the lysate.

  • Incubate with rotation for 1 hour at 4°C.

  • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation

  • To the pre-cleared lysate, add the anti-LSM10 antibody or an isotype control IgG.

  • Incubate with rotation overnight at 4°C.

  • Add fresh protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.

4. Washing

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. For each wash, resuspend the beads and rotate for 5 minutes at 4°C.

Component Final Concentration
Tris-HCl, pH 7.450 mM
NaCl150-350 mM (optimize as needed)
EDTA1 mM
NP-40 or Triton X-1000.1-0.5% (v/v) (optimize as needed)

5. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

6. Analysis

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LSM10 and the putative interacting partners.

Visualizations

Co_IP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysis Cell Lysis pre_clearing Pre-Clearing with Beads cell_lysis->pre_clearing add_antibody Add Anti-LSM10 Antibody pre_clearing->add_antibody capture_complex Capture with Beads add_antibody->capture_complex washing Washing Steps capture_complex->washing elution Elution washing->elution sds_page SDS-PAGE & Western Blot elution->sds_page

Caption: Workflow for Co-Immunoprecipitation of LSM10.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding? insufficient_wash Insufficient Washing start->insufficient_wash Yes low_stringency Low Buffer Stringency start->low_stringency Yes rna_tethering RNA-Mediated Binding start->rna_tethering Yes bead_binding Bead Binding start->bead_binding Yes increase_washes Increase Wash Steps/Duration insufficient_wash->increase_washes optimize_buffer Increase Salt/Detergent low_stringency->optimize_buffer rnase_treatment Add RNase to Lysate rna_tethering->rnase_treatment pre_clear_block Pre-clear Lysate / Block Beads bead_binding->pre_clear_block

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Optimizing Lysis Buffers for Intact Ribosomal Complexes Containing RPL10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of intact ribosomal complexes containing the 60S ribosomal protein L10 (RPL10).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of RPL10-containing ribosomal complexes, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my 60S ribosomal subunit low after purification?

Answer: A low yield of the 60S subunit can stem from several factors during cell lysis and initial processing. Key areas to investigate include:

  • Inefficient Cell Lysis: The lysis buffer may not be effectively disrupting the cells. Consider adjusting the detergent concentration or using a different, gentler detergent. Mechanical disruption methods, such as douncing, can be optimized by adjusting the number of strokes and the pestle clearance.

  • Ribosome Instability: Suboptimal buffer conditions can lead to the dissociation of ribosomal subunits. Key parameters to check are:

    • Magnesium Concentration: Magnesium ions are critical for maintaining the association of the 40S and 60S subunits. Ensure your lysis and wash buffers contain an adequate concentration of MgCl₂, typically in the range of 5-10 mM.

    • Salt Concentration: High salt concentrations can lead to the dissociation of ribosomal proteins and even the subunits themselves. While some salt is necessary to disrupt non-specific interactions, concentrations above 150 mM KCl or NaCl should be used with caution.

    • pH: The pH of the lysis buffer should be maintained in the physiological range (typically pH 7.4-7.6) to ensure ribosome stability.[1]

  • RNase Contamination: Endogenous RNases released during cell lysis can degrade the ribosomal RNA (rRNA), leading to the breakdown of the entire complex. Always include an RNase inhibitor in your lysis buffer.

Question: I'm losing RPL10 from my 60S subunit preparations. What could be the cause?

Answer: The dissociation of RPL10 from the 60S subunit is a common challenge. RPL10 is incorporated into the ribosome during the later stages of biogenesis in the cytoplasm, and its association can be sensitive to extraction conditions.

  • Harsh Lysis Conditions:

    • Detergent Choice: Strong, ionic detergents like SDS will denature ribosomes and should be avoided. Milder, non-ionic detergents such as NP-40 (or its substitute IGEPAL CA-630) and Triton X-100 are recommended for gentle lysis.[2][3] Even with these, it's crucial to use the lowest effective concentration.

    • Mechanical Stress: Excessive mechanical force, such as vigorous vortexing or sonication, can disrupt the ribosome structure and lead to the loss of peripheral proteins like RPL10. Opt for gentler methods like douncing or freeze-thaw cycles.

  • Suboptimal Buffer Composition:

    • High Salt Concentration: While RPL10 is considered a core ribosomal protein, high salt washes can strip away more peripherally associated proteins. If you are performing salt washes to remove non-ribosomal proteins, consider using a lower salt concentration (e.g., 100-150 mM KCl) or a step-gradient elution to find the optimal salt concentration that removes contaminants without dissociating RPL10.

    • Chelating Agents: The presence of chelating agents like EDTA in your lysis buffer will strip magnesium ions, leading to ribosome subunit dissociation and a loss of integrity of the 60S subunit, which can contribute to RPL10 loss.

Question: My polysome profile shows a large 80S peak but very few polysomes. How can I improve the yield of intact polysomes?

Answer: A predominant 80S peak with a small number of polysomes often indicates ribosome run-off or mRNA degradation. To preserve polysomes:

  • Use a Translation Elongation Inhibitor: The addition of cycloheximide (B1669411) (CHX) to the cell culture medium before harvesting and in the lysis buffer is crucial. CHX stalls ribosomes on the mRNA, preventing run-off and preserving the polysome structure. A typical concentration is 100 µg/mL.

  • Minimize RNase Activity: As mentioned previously, RNase contamination will degrade mRNA, causing polysomes to collapse into monosomes. Work quickly, on ice, and use RNase inhibitors throughout the procedure.

  • Gentle Homogenization: Mechanical disruption should be gentle enough to lyse the cells without shearing the polysomes.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a lysis buffer for extracting intact ribosomal complexes?

A1: A typical lysis buffer for this purpose includes a buffering agent to maintain pH, salts to control ionic strength, a divalent cation to stabilize the ribosome, a non-ionic detergent for cell lysis, and inhibitors to protect against degradation.

Q2: What is the optimal salt concentration for maintaining the integrity of RPL10-containing ribosomes?

A2: The optimal salt concentration is a balance between maintaining ribosome stability and preventing non-specific protein aggregation. For preserving the association of RPL10, it is advisable to start with a potassium chloride (KCl) concentration in the range of 100-150 mM. Higher concentrations may risk stripping peripheral proteins.

Q3: Which detergent is best for lysing cells while keeping ribosomal complexes intact?

A3: Non-ionic detergents are preferred for their mild action. NP-40 (or its modern equivalent, IGEPAL CA-630) and Triton X-100 are commonly used at concentrations ranging from 0.5% to 1.0%.[2][3] The ideal concentration may need to be optimized for your specific cell type.

Q4: Why is magnesium chloride essential in the lysis buffer?

A4: Magnesium ions (Mg²⁺) are crucial for stabilizing the structure of ribosomes by neutralizing the negative charges of the rRNA phosphate (B84403) backbone. This helps to maintain the association between the large and small ribosomal subunits and the overall integrity of each subunit. A concentration of 5-10 mM MgCl₂ is typically recommended.

Q5: Should I include protease and RNase inhibitors in my lysis buffer?

A5: Yes, absolutely. Upon cell lysis, endogenous proteases and RNases are released, which can rapidly degrade ribosomal proteins and rRNA, respectively. The inclusion of a broad-spectrum protease inhibitor cocktail and an RNase inhibitor is essential to protect the integrity of your ribosomal complexes.

Data Presentation: Lysis Buffer Formulations

The following tables summarize common lysis buffer compositions for the extraction of ribosomal complexes.

Table 1: Standard Polysome Lysis Buffer Components

ComponentConcentration RangePurposeConsiderations for RPL10 Stability
Buffer
HEPES-KOH20-50 mM, pH 7.4-7.6pH maintenanceStable within this pH range.
Tris-HCl20-50 mM, pH 7.4-7.6pH maintenanceStable within this pH range.
Salts
KCl100-150 mMIonic strengthHigher concentrations may promote dissociation.
NaCl100-150 mMIonic strengthSimilar to KCl, higher concentrations can be disruptive.
MgCl₂5-10 mMRibosome stabilityEssential for subunit association.
Detergent
NP-40 / IGEPAL CA-6300.5-1.0% (v/v)Cell lysisGentle, non-ionic detergent.
Triton X-1000.5-1.0% (v/v)Cell lysisAnother suitable non-ionic detergent.
Additives
Cycloheximide (CHX)100 µg/mLInhibit translation elongationPreserves polysomes.
Dithiothreitol (DTT)1-5 mMReducing agentPrevents oxidation of sulfhydryl groups.
RNase Inhibitor100-200 units/mLInhibit RNasesProtects rRNA and mRNA integrity.
Protease Inhibitor Cocktail1XInhibit proteasesProtects ribosomal proteins.

Experimental Protocols

Protocol 1: Cell Lysis for Ribosome Extraction

  • Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.

  • Cell Harvest: For adherent cells, wash the cell monolayer twice with ice-cold PBS containing 100 µg/mL cycloheximide. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash once with ice-cold PBS with cycloheximide.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (see Table 1 for composition) to the cell pellet or plate.

  • Homogenization: For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microfuge tube. For suspension cells, gently resuspend the pellet in the lysis buffer. Homogenize the lysate using a pre-chilled Dounce homogenizer with a tight-fitting pestle for 15-20 strokes on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytoplasmic extract with ribosomes, and proceed immediately to the next step.

Protocol 2: Ribosome Pelleting by Ultracentrifugation

  • Sucrose (B13894) Cushion: Prepare a sucrose cushion in an ultracentrifuge tube by layering a high-concentration sucrose solution (e.g., 1 M sucrose in a buffer similar to the lysis buffer but without detergent) at the bottom of the tube.

  • Layering Lysate: Carefully layer the clarified cytoplasmic extract from Protocol 1 on top of the sucrose cushion.

  • Ultracentrifugation: Centrifuge at 100,000 x g for 2-4 hours at 4°C in a swinging-bucket rotor.

  • Pellet Collection: After centrifugation, carefully aspirate the supernatant. The ribosomal pellet at the bottom of the tube will be translucent.

  • Resuspension: Gently rinse the pellet with a smaller volume of resuspension buffer (lysis buffer without detergent) and then resuspend the pellet in the desired volume of the same buffer.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis cluster_purification Ribosome Purification cluster_analysis Downstream Analysis cell_culture Cell Culture chx_treatment Cycloheximide Treatment (100 µg/mL) cell_culture->chx_treatment harvesting Harvesting and Washing chx_treatment->harvesting add_lysis_buffer Add Lysis Buffer harvesting->add_lysis_buffer homogenization Gentle Homogenization (Dounce) add_lysis_buffer->homogenization clarification Clarification Spin (12,000 x g) homogenization->clarification supernatant Collect Supernatant clarification->supernatant ultracentrifugation Ultracentrifugation over Sucrose Cushion supernatant->ultracentrifugation pelleting Collect Ribosome Pellet ultracentrifugation->pelleting resuspension Resuspend Pellet pelleting->resuspension sucrose_gradient Sucrose Gradient Fractionation resuspension->sucrose_gradient western_blot Western Blot for RPL10 sucrose_gradient->western_blot

Caption: Experimental workflow for the extraction of intact ribosomal complexes.

Troubleshooting_Tree cluster_yield Low Ribosome Yield cluster_rpl10 RPL10 Dissociation start Low Yield or Loss of RPL10 check_lysis Check Lysis Efficiency start->check_lysis Issue: Low overall yield check_harshness Review Lysis Harshness start->check_harshness Issue: Specific loss of RPL10 check_stability Assess Ribosome Stability check_lysis->check_stability lysis_sol1 Optimize detergent concentration check_lysis->lysis_sol1 lysis_sol2 Adjust homogenization method check_lysis->lysis_sol2 check_rnase Evaluate RNase Contamination check_stability->check_rnase stability_sol1 Verify MgCl2 concentration (5-10 mM) check_stability->stability_sol1 stability_sol2 Check salt concentration (100-150 mM) check_stability->stability_sol2 stability_sol3 Confirm pH is 7.4-7.6 check_stability->stability_sol3 rnase_sol1 Add/increase RNase inhibitor check_rnase->rnase_sol1 check_buffer Examine Buffer Composition check_harshness->check_buffer harsh_sol1 Use gentle, non-ionic detergent check_harshness->harsh_sol1 harsh_sol2 Avoid vigorous vortexing/sonication check_harshness->harsh_sol2 buffer_sol1 Lower salt concentration in washes check_buffer->buffer_sol1 buffer_sol2 Ensure no EDTA is present check_buffer->buffer_sol2

Caption: Troubleshooting decision tree for ribosome extraction issues.

References

Technical Support Center: Troubleshooting LSM10 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting guide for unexpected phenotypes in LSM10 knockout cell lines. This resource is designed for researchers, scientists, and drug development professionals who are encountering unforeseen results in their experiments involving the targeted disruption of the LSM10 gene.

Frequently Asked Questions (FAQs)

Q1: We generated an LSM10 knockout cell line, but we do not observe the expected G1/S phase cell cycle arrest. Why might this be?

A1: This is a common issue that can arise from several factors:

  • Incomplete Knockout: The knockout may not be complete at the protein level. Although you may have genetic confirmation of a frameshift mutation, truncated or alternative splice variants of the LSM10 protein might still be expressed and retain partial function.[1] It is also possible that not all alleles of the gene have been successfully knocked out, resulting in a heterozygous or mosaic population.[2]

  • Compensatory Mechanisms: Cells can sometimes adapt to the loss of a gene by upregulating the expression of other functionally related genes.[3][4][5] In the context of LSM10, other proteins involved in RNA processing or cell cycle regulation might be compensating for its absence.

  • Cell Line Specificity: The phenotypic consequences of a gene knockout can vary significantly between different cell lines.[2][6] The genetic background and the specific signaling pathways active in your chosen cell line may influence its response to the loss of LSM10.

Q2: Our LSM10 knockout cells exhibit a more severe phenotype than anticipated, including widespread cell death or unexpected morphological changes. What could be the cause?

A2: A more severe than expected phenotype often points towards off-target effects of the CRISPR-Cas9 system.[7][8][9][10] Off-target effects occur when the Cas9 nuclease cuts at unintended sites in the genome that have some sequence similarity to the target site.[7][11] These unintended mutations can disrupt other essential genes, leading to the observed severe phenotype. It is crucial to perform thorough off-target analysis to rule out this possibility.

Q3: How can we confirm that our LSM10 knockout is successful at both the genomic and protein levels?

A3: Comprehensive validation is critical for any knockout experiment.[12][13] You should perform validation at multiple levels:

  • Genomic Level:

    • Sanger Sequencing: Sequence the targeted region of the LSM10 gene to confirm the presence of the expected insertion or deletion (indel).[13]

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, especially to detect off-target effects, NGS can be employed.[12]

  • Protein Level:

    • Western Blot: This is the most direct way to confirm the absence of the LSM10 protein.[6][14] Use a validated antibody against LSM10 to compare protein levels in your knockout cells versus wild-type controls.

    • Mass Spectrometry: This technique can provide an unbiased and sensitive method to confirm the absence of the target protein.[13]

Q4: We are observing inconsistent results between different clones of our LSM10 knockout cell line. What could be the reason for this clonal variability?

A4: Clonal variability is a common challenge in CRISPR-Cas9 experiments and can be attributed to:

  • Different Mutations: Each clonal line may harbor a different indel mutation at the target site, which could lead to varying impacts on protein function (e.g., complete loss-of-function vs. a truncated, partially functional protein).[1]

  • Off-Target Effects: Different clones may have different off-target mutations, leading to distinct phenotypes.[9]

  • Pre-existing Heterogeneity: The parental cell line may have some inherent heterogeneity, and the process of single-cell cloning can select for subpopulations with different characteristics.

It is essential to characterize multiple independent clones to ensure that the observed phenotype is a direct result of the intended gene knockout and not an artifact of clonal variation.[15]

Troubleshooting Workflows and Experimental Protocols

Workflow for Investigating Unexpected Phenotypes

The following diagram outlines a systematic approach to troubleshooting unexpected phenotypes in your LSM10 knockout cell lines.

cluster_0 Start: Unexpected Phenotype Observed cluster_1 Phase 1: Verify the Knockout cluster_2 Phase 2: Assess Off-Target Effects cluster_3 Phase 3: Investigate Compensatory Mechanisms cluster_4 Conclusion start Unexpected Phenotype in LSM10 KO Cell Line verify_dna Genomic DNA Sequencing (Sanger/NGS) start->verify_dna verify_protein Western Blot / Mass Spectrometry for LSM10 verify_dna->verify_protein If DNA edit is confirmed off_target_prediction In Silico Off-Target Prediction verify_protein->off_target_prediction If protein is absent off_target_validation NGS of Predicted Off-Target Sites off_target_prediction->off_target_validation rna_seq Transcriptome Analysis (RNA-seq) off_target_validation->rna_seq If off-targets are ruled out proteomics Quantitative Proteomics (e.g., TMT, SILAC) rna_seq->proteomics Identify upregulated genes/proteins functional_assays Functional Assays for Compensating Genes proteomics->functional_assays Validate functional compensation conclusion Phenotype Explained functional_assays->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: Western Blot for LSM10 Protein Validation

  • Cell Lysis:

    • Harvest wild-type and LSM10 knockout cells.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LSM10 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and compare the bands for LSM10 in wild-type and knockout samples.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Off-Target Analysis using NGS

  • gRNA Design and Off-Target Prediction:

    • Use online tools to predict potential off-target sites for the gRNA used to generate the knockout.

  • Primer Design:

    • Design PCR primers to amplify the top predicted off-target regions.

  • PCR and Sequencing:

    • Perform PCR on genomic DNA from both wild-type and LSM10 knockout cells.

    • Pool the amplicons and perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome and analyze the predicted off-target loci for the presence of indels in the knockout cells compared to the wild-type control.

Protocol 3: Transcriptome Analysis by RNA-seq

  • RNA Extraction:

    • Extract total RNA from wild-type and LSM10 knockout cells using a standard RNA extraction kit.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries and perform sequencing on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the reads to the reference genome and perform differential gene expression analysis between the knockout and wild-type samples.

    • Identify genes that are significantly upregulated in the knockout cells as potential candidates for compensation.

LSM10 Signaling and Function

LSM10 is a key component of the U7 snRNP complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[16][17][18][19] This process is tightly linked to the cell cycle, particularly the transition from G1 to S phase.[20][21]

cluster_0 U7 snRNP Assembly cluster_1 Histone pre-mRNA Processing cluster_2 Cellular Function LSM10 LSM10 SMN_complex SMN Complex LSM10->SMN_complex LSM11 LSM11 LSM11->SMN_complex Sm_proteins SmE/F/G/B/D3 Sm_proteins->SMN_complex U7_snRNA U7 snRNA U7_snRNA->SMN_complex U7_snRNP U7 snRNP SMN_complex->U7_snRNP Assembly Histone_pre_mRNA Histone pre-mRNA U7_snRNP->Histone_pre_mRNA Binds to Processing_factors Processing Factors (e.g., CPSF73) Histone_pre_mRNA->Processing_factors Recruits Mature_histone_mRNA Mature Histone mRNA Processing_factors->Mature_histone_mRNA Cleavage Histone_synthesis Histone Synthesis Mature_histone_mRNA->Histone_synthesis DNA_replication DNA Replication Histone_synthesis->DNA_replication Cell_cycle G1/S Transition DNA_replication->Cell_cycle

Caption: LSM10's role in the U7 snRNP pathway.

Quantitative Data Summary

The following table summarizes key quantitative information related to LSM10 and its function.

ParameterValueReference
LSM10 Protein Size~14 kDa[18][19]
U7 snRNP ComponentsLSM10, LSM11, SmE, SmF, SmG, SmB, SmD3, U7 snRNA[16]
Cellular LocationCajal bodies, Nucleus[21][22]
Key Interacting ProteinsLSM11, SMN, CLNS1A[20][21]

This technical support guide provides a framework for addressing unexpected phenotypes in LSM10 knockout cell lines. By systematically verifying the knockout, assessing for off-target effects, and investigating potential compensatory mechanisms, researchers can gain a clearer understanding of their experimental results.

References

How to improve the signal-to-noise ratio in RPL10 immunofluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ribosomal Protein L10 (RPL10) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve a high signal-to-noise ratio in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during RPL10 immunofluorescence staining, with a focus on resolving high background and weak signals.

Q1: What are the most common causes of a low signal-to-noise ratio in immunofluorescence?

A low signal-to-noise ratio can be attributed to two main factors: a weak specific signal or high background fluorescence. High background can obscure the true signal from your target protein, RPL10. Common culprits include:

  • Inappropriate Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2] Conversely, concentrations that are too low will result in a weak or absent signal.[3][4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on your sample can cause antibodies to adhere to unintended targets.[1][4]

  • Problems with the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically.[4]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[1][3]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[5]

  • Fixation and Permeabilization Issues: The fixation or permeabilization method may be suboptimal for the RPL10 epitope, either masking it or causing cellular damage that leads to non-specific antibody uptake.[1][6]

Q2: How can I optimize my primary antibody concentration for RPL10?

Titrating your primary antibody is a critical step for improving the signal-to-noise ratio.[7] The ideal concentration will provide bright, specific staining with minimal background.

Optimization Strategy:

  • Perform a Dilution Series: Prepare a range of dilutions for your RPL10 primary antibody. A good starting point for a new antibody is to test a broad range, such as 1:100, 1:250, 1:500, and 1:1000. For purified antibodies, a starting concentration of 1-10 µg/mL is often recommended.[8]

  • Keep Other Variables Constant: When performing the titration, ensure that all other parameters of your protocol (e.g., fixation, blocking, secondary antibody concentration, and incubation times) remain the same.

  • Evaluate the Signal-to-Noise Ratio: Image your samples under identical conditions and compare the intensity of the specific RPL10 signal to the background fluorescence. The optimal dilution will be the one that gives the strongest specific signal with the lowest background.

ParameterCondition 1Condition 2Condition 3Condition 4
Primary Antibody Dilution 1:1001:2501:5001:1000
Signal Intensity ++++++++++
Background +++++++
Signal-to-Noise Ratio LowModerateHigh Moderate

Q3: What is the best blocking buffer to use for RPL10 immunofluorescence?

The choice of blocking buffer is crucial for minimizing non-specific antibody binding.[9][10] A common and effective blocking solution is 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in a buffer such as PBS with a small amount of detergent (e.g., 0.1% Triton X-100).[9]

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS-TInexpensive and readily available.Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. Use IgG-free BSA to avoid this.[2]
Normal Serum 5-10% in PBS-TContains a mixture of proteins that can effectively block a wide range of non-specific sites.[11]Must be from the same species as the secondary antibody to prevent cross-reactivity.[11]
Non-fat Dry Milk 1-5% in PBS-TInexpensive and effective for some applications.Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[9] Contains biotin, which can interfere with avidin-biotin detection systems.[11]
Fish Gelatin 0.1-0.5% in PBS-TA good alternative to BSA and serum, especially for avoiding cross-reactivity with mammalian proteins.

Q4: How can I determine if my secondary antibody is causing high background?

To test for non-specific binding of your secondary antibody, you should run a "secondary antibody only" control.[4] In this control, you will perform the entire staining protocol but omit the primary antibody incubation step. If you observe fluorescence in this control sample, it indicates that your secondary antibody is binding non-specifically.

Solutions for Secondary Antibody Issues:

  • Use a Highly Cross-Adsorbed Secondary Antibody: These antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from other species.

  • Ensure Correct Dilution: Just like the primary antibody, the secondary antibody should be titrated to find the optimal concentration.

  • Centrifuge the Secondary Antibody: Before use, centrifuge the secondary antibody vial to pellet any aggregates that may have formed during storage, as these can cause punctate background staining.

Q5: What can I do to reduce autofluorescence?

Autofluorescence is the natural fluorescence of the biological sample and can be a significant source of background noise.[5]

  • Use an Autofluorescence Quenching Kit: Commercially available reagents like TrueVIEW™ or Sudan Black B can effectively reduce autofluorescence.[5][12][13]

  • Choose the Right Fluorophore: Autofluorescence is often more pronounced in the shorter wavelengths (blue and green). If possible, use fluorophores in the red or far-red spectrum.[14]

  • Proper Fixative Choice: Aldehyde-based fixatives like paraformaldehyde can sometimes induce autofluorescence. You can try alternative fixatives like methanol, but be aware that this may affect the antigenicity of RPL10.[15]

Experimental Protocols

This section provides a detailed, generalized protocol for RPL10 immunofluorescence that can be optimized for your specific cell or tissue type.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100

  • Primary Antibody Diluent: 1% BSA in PBS with 0.1% Triton X-100

  • Washing Buffer: PBS with 0.1% Tween-20 (PBS-T)

  • Primary Antibody: Anti-RPL10 antibody

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • Nuclear Counterstain: DAPI

  • Antifade Mounting Medium

Protocol:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to 60-80% confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. The concentration of Triton X-100 may need to be optimized.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the anti-RPL10 primary antibody to its optimal concentration in the Primary Antibody Diluent.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS-T for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Diluent.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS-T for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI for 5 minutes to stain the nuclei.

    • Wash the cells once with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.

Visualizations

experimental_workflow start Cell Seeding fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Normal Serum/BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-RPL10) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Imaging mounting->imaging

Caption: A generalized workflow for immunofluorescence staining of RPL10.

rpl10_signaling RPL10 RPL10 cJun c-Jun RPL10->cJun inhibits NFkB NF-κB Pathway (p65, IKKγ) RPL10->NFkB interacts with Transcription Transcription cJun->Transcription CellProcesses Cell Proliferation, Migration, Differentiation NFkB->CellProcesses

Caption: Simplified diagram of RPL10 interactions with signaling pathways.[16][17]

References

Best controls for studying the effects of the RPL10 R98S mutation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Studying the RPL10 R98S Mutation

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the RPL10 R98S mutation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the RPL10 R98S mutation and why is it significant?

A: The RPL10 R98S is a recurrent, somatic point mutation in the gene encoding the 60S ribosomal protein L10. It is most notably found in approximately 8% of pediatric T-cell acute lymphoblastic leukemia (T-ALL) cases.[1][2][3] Its significance lies in its multifaceted effects on ribosome function and cellular signaling, which contribute to leukemia development.[1][2][4] The mutation impairs ribosome assembly and translational fidelity but also confers a survival advantage to leukemia cells under stress.[1][3]

Q2: What are the primary cellular phenotypes associated with the RPL10 R98S mutation?

A: The main phenotypes include:

  • Impaired Proliferation: Mutant cells often exhibit a slower growth rate.[1][2][5]

  • Increased Oxidative Stress: Cells with the mutation accumulate reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][2][5]

  • Enhanced Cell Survival: Despite higher stress, mutant cells show increased survival. This is largely due to the specific upregulation of the anti-apoptotic protein BCL-2.[1][2]

  • Altered Translation: The mutation promotes the IRES (Internal Ribosome Entry Site)-dependent translation of specific mRNAs, most notably BCL-2.[1][2][6][7]

  • JAK-STAT Pathway Hyper-activation: RPL10 R98S expressing cells show increased activation of the JAK-STAT signaling pathway in response to cytokine stimulation.[4][8]

  • Therapeutic Sensitivities: The mutation renders cells more sensitive to BCL-2 inhibitors (e.g., Venetoclax) and JAK-STAT inhibitors.[1][2][4]

Q3: What are the recommended cellular models for studying this mutation?

A: Commonly used and effective models include:

  • Isogenic Lymphoid Cell Lines: Mouse pro-B Ba/F3 cells and human Jurkat T-ALL cells are frequently used.[5][8][9] Generating isogenic pairs (Wild-Type vs. R98S) in the same cell line background using CRISPR/Cas9 is the gold standard for eliminating confounding genetic variables.[5][10][11]

  • Knock-in Mouse Models: Conditional knock-in mice (e.g., Mx1-Cre Rpl10cKI R98S) allow for the study of the mutation's effects in primary hematopoietic cells and in vivo.[5][8]

  • Patient-Derived Xenografts (PDX): Engrafting T-ALL patient samples with and without the mutation into immunodeficient mice provides a clinically relevant model to test therapeutic responses.[1]

Section 2: Troubleshooting Guides and Experimental Protocols

Issue 1: Selecting the Best Controls for Your Experiment

Q: I am designing an experiment to study a specific phenotype of RPL10 R98S. What is the most appropriate control to use?

A: The choice of control is critical for attributing observed effects directly to the RPL10 R98S mutation. An isogenic control is paramount. This means comparing mutant cells to wild-type (WT) cells that are otherwise genetically identical.

G cluster_0 A Parental Cell Line (e.g., Jurkat, Ba/F3) B CRISPR/Cas9 Editing (gRNA + HDR Template for R98S) A->B C Single-Cell Cloning B->C D Genomic Validation (Sanger/NGS Sequencing) C->D E Functional Validation (e.g., Western Blot for RPL10) D->E F Isogenic Pair Ready (RPL10-WT vs RPL10-R98S) E->F

Caption: Workflow for creating isogenic cell lines.

Control TypeDescriptionAdvantagesDisadvantages / Considerations
Isogenic (CRISPR-edited) The parental cell line is edited to introduce the R98S point mutation. Unedited clones from the same process serve as the WT control.[10][11]Gold Standard. Eliminates off-target effects from genetic background differences. High confidence in attributing phenotypes to the mutation.Requires expertise in genome editing and extensive validation (sequencing) of clones.[12][13][14]
Stable Overexpression Cells are transduced with vectors expressing either human RPL10-WT or RPL10-R98S, often after knocking down the endogenous gene.[8][9]Technically simpler than CRISPR editing. Useful for achieving high expression levels.Potential for artifacts from non-physiological expression levels. Requires an empty vector control. Endogenous gene knockdown can be incomplete.
Parental Cell Line Comparing the engineered mutant cell line directly to the original, unmanipulated parental cell line.Simple, no additional cell line generation needed.Not Recommended. Differences in handling, passage number, and clonal variation can introduce significant artifacts.
In Vivo Controls For knock-in mouse models, littermates that are Cre-negative or lack the conditional allele serve as controls.[5][8]Physiologically relevant comparison within a whole organism.Complex breeding schemes. Potential for mosaicism depending on the Cre driver.
Issue 2: Inconsistent Proliferation and Viability Results

Q: My RPL10 R98S cells show a proliferation defect, but the magnitude varies between experiments. How can I get more consistent data?

A: The hypoproliferation of RPL10 R98S cells is linked to increased ROS production and mitochondrial stress.[1][5] This phenotype can be sensitive to culture conditions.

  • Troubleshooting Tip 1: Standardize cell seeding density. The survival advantage of R98S cells is most apparent in overgrown cultures, while the proliferation defect is seen during the exponential growth phase.[5]

  • Troubleshooting Tip 2: Monitor ROS levels. High variability in ROS can affect proliferation. Consider measuring ROS with a fluorescent probe like Dihydroethidium (DHE) via flow cytometry.

  • Troubleshooting Tip 3: Use a robust proliferation assay. The MTS assay is a reliable method used in foundational RPL10 R98S studies.[5]

  • Cell Seeding: Plate 0.25 x 10⁶ cells/mL of both RPL10-WT and RPL10-R98S isogenic cells in a 96-well plate. Include wells with media only for background control.

  • Incubation: Culture the cells for the desired time course (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of cell culture).

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measurement: Record the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: After subtracting the background absorbance, normalize the R98S cell proliferation to the WT control at each time point.

Issue 3: Validating Key Signaling Pathway Changes

Q: I want to confirm the reported effects on BCL-2 expression and JAK-STAT signaling. What is the best approach?

A: The most direct way to validate changes in protein expression and signaling activation is through immunoblotting (Western Blot). For the unique translational effect on BCL-2, a reporter assay is ideal.

G cluster_0 Translational Dysregulation cluster_1 Cellular Stress & Metabolism cluster_2 Oncogenic Signaling RPL10 RPL10 R98S Mutation IRES Favors IRES-mediated Translation RPL10->IRES alters ribosome conformation ROS Increased ROS Production RPL10->ROS JAKSTAT JAK-STAT Pathway Hyper-activation RPL10->JAKSTAT upon cytokine stimulation BCL2 Increased BCL-2 Protein IRES->BCL2 Survival Enhanced Cell Survival (Resistance to Apoptosis) BCL2->Survival Mito Mitochondrial Dysfunction ROS->Mito Prolif Impaired Proliferation Mito->Prolif Oncogenesis Contributes to Leukemogenesis JAKSTAT->Oncogenesis

Caption: Key signaling pathways dysregulated by RPL10 R98S.

This assay quantifies the cap-independent (IRES-mediated) translation driven by the BCL-2 5' UTR.

  • Construct: Use a bicistronic vector containing a Renilla luciferase (RLuc) gene under a standard cap-dependent promoter, followed by the BCL-2 5' UTR, and then a Firefly luciferase (FLuc) gene.

  • Transfection: Transfect equal numbers of RPL10-WT and RPL10-R98S cells with the reporter plasmid.

  • Incubation: Culture for 24-48 hours post-transfection.

  • Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

  • Measurement: Measure both FLuc and RLuc activity sequentially in a luminometer according to the kit's protocol.

  • Analysis: Calculate the FLuc/RLuc ratio for each sample. An increase in this ratio in R98S cells compared to WT cells indicates enhanced IRES activity.[7] Studies show RPL10 R98S Jurkat cells can have a 5-fold increase in BCL-2 IRES activity.[7]

G cluster_0 Vector Promoter Cap RLuc (Control) BCL-2 IRES FLuc (Test) CapDep Cap-Dependent Translation Vector:rluc->CapDep produces RLuc IRESDep IRES-Dependent Translation Vector:fluc->IRESDep produces FLuc Ratio Calculate Ratio (FLuc / RLuc) CapDep->Ratio IRESDep->Ratio

Caption: Logic of the dual-luciferase IRES reporter assay.

Section 3: Summary of Quantitative Data

PhenotypeExperimental ModelKey Quantitative FindingReference
ROS Levels Ba/F3 Cells~25% more cells with high ROS levels compared to WT.[1][5]
ROS Levels Jurkat T-ALL Cells~20% more cells with high ROS levels compared to WT.[1][5]
BCL-2 IRES Activity Jurkat T-ALL Cells~5-fold increase in BCL-2 IRES translational activity compared to WT.[7]
eGFP Production Ba/F3 Cells (Stable)~1.9-fold increase in eGFP expression.[9][15]
eGFP Production Jurkat Cells (Transient)~2.0-fold increase in eGFP expression.[9]
Sensitivity to BCL-2 Inhibitor (ABT-199) Lin- BM Rpl10 R98S cells~50% reduction in colony forming capacity, while WT cells were unaffected.[1]
JAK-STAT Signaling T-ALL Patient SamplesIL7RA chain expression was 3.7-fold upregulated in R98S samples.[8]

References

Technical Support Center: Optimizing In Vitro U7 snRNP Assembly with LSM10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro assembly of U7 small nuclear ribonucleoprotein (snRNP) with a focus on the crucial role of LSM10.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of LSM10 in U7 snRNP assembly?

A1: LSM10, along with LSM11, is a core component of the U7 snRNP, replacing the SmD1 and SmD2 proteins found in spliceosomal snRNPs.[1][2] LSM10 and LSM11 are essential for the proper assembly and function of the U7 snRNP, which is critical for the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2][3] Specifically, LSM10 and LSM11 are thought to form a dimer that acts as a precursor for U7 snRNP assembly.[1] The presence of LSM10 and LSM11 is also necessary for the correct localization of the U7 snRNP to the histone locus body.[1][2]

Q2: What are the core components required for successful in vitro U7 snRNP assembly?

A2: A successful in vitro U7 snRNP assembly requires the U7 snRNA and a heptameric protein ring. This ring is composed of five canonical Sm proteins (SmB, SmD3, SmE, SmF, and SmG) and the two U7-specific LSm proteins, LSM10 and LSM11.[3] The assembly process is facilitated by the Survival of Motor Neuron (SMN) complex, which in the case of U7 snRNP, is a specialized complex containing LSM10 and LSM11.[3][4]

Q3: What is the impact of LSM10 or LSM11 deficiency on U7 snRNP assembly and function?

A3: The absence of either LSM10 or LSM11 severely impairs U7 snRNP assembly and function.[1][2] In the absence of LSM11, LSM10 protein fails to accumulate, suggesting that they are interdependent for stability and incorporation into the U7 snRNP.[1] This deficiency leads to disrupted histone pre-mRNA processing, resulting in the production of polyadenylated histone mRNAs instead of the properly terminated transcripts.[1][2] While U7 snRNA might still be detected in the absence of LSM10 and LSM11, the resulting particle is not correctly localized and is non-functional.[1][2]

Q4: Can overexpression of LSM10 and LSM11 enhance U7 snRNP assembly?

A4: Yes, co-expression of LSM10 and LSM11 has been shown to significantly increase the in vitro assembly of U7 snRNP.[5][6] This is particularly effective in conditions where U7 biogenesis is compromised, such as in the case of SMN deficiency.[5] The enhanced assembly can lead to a correction of defects in histone mRNA processing.[6]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro U7 snRNP assembly experiments involving LSM10.

Problem Possible Cause Suggested Solution
Low or no U7 snRNP assembly Degradation of RNA or protein components. - Use RNase inhibitors in your reactions.- Ensure all protein components, especially LSM10/LSM11 heterodimers, are properly folded and stored.- Verify the integrity of your U7 snRNA on a denaturing gel.
Suboptimal buffer conditions. - Optimize salt concentration. High salt (e.g., 500-600 mM NaCl or KCl) is often required for the initial assembly of the Sm core to prevent protein precipitation.[7][8]- Maintain a stable pH (around 7.5-7.9).[7][8]- Include a reducing agent like DTT (e.g., 5 mM).[7]
Inefficient formation of the LSM10/LSM11 heterodimer. - Co-express and co-purify LSM10 and LSM11 to ensure proper dimer formation.[1] - Lsm10 protein accumulation is dependent on Lsm11.[1]
Insufficient SMN complex activity. - Use fresh cell extracts known to have high SMN activity.- If using a reconstituted system, ensure all components of the specialized SMN complex are present and active.[3][4]
Incorrectly assembled or non-functional U7 snRNP Incorrect stoichiometry of components. - Titrate the concentrations of U7 snRNA and the Sm/LSm proteins to find the optimal molar ratios. An equimolar ratio is a good starting point.[7]
Mutations in the U7 snRNA Sm binding site. - Sequence verify your U7 snRNA construct. The specific Sm binding site of U7 snRNA is crucial for the incorporation of LSM10 and LSM11.[1]
Precipitation of protein components during assembly Low salt concentration. - As mentioned above, maintain a high salt concentration during the initial steps of reconstitution to keep Sm/LSm proteins soluble.[7]
Protein instability. - Purify and handle protein complexes (e.g., SmE-SmF-SmG, SmB-SmD3, LSM10-LSM11) at 4°C.

Experimental Protocols & Data

Protocol 1: In Vitro Assembly of Core U7 snRNP

This protocol is adapted from established methods for the reconstitution of functional U7 snRNP.[8][9]

Materials:

  • Purified recombinant protein sub-complexes:

    • LSM10/LSM11

    • SmE/SmF/SmG

    • SmB/SmD3

  • In vitro transcribed or chemically synthesized U7 snRNA

  • Assembly Buffer: 15 mM HEPES pH 7.9, 600 mM KCl, 15% glycerol, 20 mM EDTA, 0.25 µg/µl yeast tRNA

Procedure:

  • In a final volume of 100 µl, mix 75 µl of Assembly Buffer with the LSM10/LSM11 and SmE/SmF/SmG sub-complexes and U7 snRNA, each to a final concentration of 20 µM.

  • Incubate the mixture at 32°C for 90 minutes.

  • Add the SmB/SmD3 sub-complex to the reaction mixture to a final concentration of 20 µM.

  • Incubate for an additional 90 minutes at 32°C.

  • The assembled core U7 snRNP can be purified by size exclusion chromatography.

Quantitative Data Summary
Parameter Condition Observation Reference
Buffer Composition High Salt Assembly Buffer600 mM KCl, 15 mM HEPES pH 7.9, 15% glycerol, 20 mM EDTA[8]
Component Concentration For in vitro assembly20 µM for each protein sub-complex and U7 snRNA[8]
Incubation Time Two-step assembly90 minutes for the first incubation, 90 minutes for the second[8]
Incubation Temperature Assembly reaction32°C[8]
Effect of LSM10/11 Overexpression In SMN-deficient cellsStrong increase in U7 snRNP assembly[5]

Visual Guides

U7 snRNP Assembly Pathway

U7_snRNP_Assembly cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus U7_snRNA U7 snRNA SMN_complex Specialized SMN Complex U7_snRNA->SMN_complex binds LSM10_LSM11 LSM10/LSM11 heterodimer LSM10_LSM11->SMN_complex associates Sm_proteins SmB, D3, E, F, G Sm_proteins->SMN_complex associates Core_U7_snRNP Core U7 snRNP SMN_complex->Core_U7_snRNP mediates assembly Holo_U7_snRNP Holo U7 snRNP Core_U7_snRNP->Holo_U7_snRNP matures Processing 3' End Processing Holo_U7_snRNP->Processing Histone_pre_mRNA Histone pre-mRNA Histone_pre_mRNA->Processing

Caption: The cytoplasmic assembly and nuclear function of the U7 snRNP.

Troubleshooting Logic for Low U7 snRNP Assembly

Troubleshooting_U7_Assembly Start Low/No U7 snRNP Assembly Check_Components Check Integrity of RNA and Proteins Start->Check_Components Check_Buffer Verify Buffer Conditions Start->Check_Buffer Check_Dimer Confirm LSM10/LSM11 Heterodimer Formation Start->Check_Dimer Check_SMN Assess SMN Complex Activity Start->Check_SMN Solution_Components Use RNase inhibitors. Verify component integrity. Check_Components->Solution_Components Solution_Buffer Optimize salt (high), pH, and DTT. Check_Buffer->Solution_Buffer Solution_Dimer Co-express and co-purify LSM10/LSM11. Check_Dimer->Solution_Dimer Solution_SMN Use fresh extracts or active reconstituted complex. Check_SMN->Solution_SMN Success Successful Assembly Solution_Components->Success Solution_Buffer->Success Solution_Dimer->Success Solution_SMN->Success Experimental_Workflow cluster_preparation Component Preparation cluster_assembly Assembly Reaction cluster_analysis Analysis Purify_Proteins Purify Recombinant LSM10/LSM11, SmE/F/G, SmB/D3 Sub-complexes Mix1 Mix LSM10/11, SmE/F/G, and U7 snRNA in Assembly Buffer Purify_Proteins->Mix1 Prepare_RNA Synthesize/Purify U7 snRNA Prepare_RNA->Mix1 Incubate1 Incubate at 32°C for 90 min Mix1->Incubate1 Mix2 Add SmB/D3 Sub-complex Incubate1->Mix2 Incubate2 Incubate at 32°C for 90 min Mix2->Incubate2 Purification Purify Assembled Complex (Size Exclusion Chromatography) Incubate2->Purification Analysis Functional Assays & Biochemical Analysis Purification->Analysis

References

How to differentiate between RPL10 and RPL10L in expression analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on differentiating between Ribosomal Protein L10 (RPL10) and Ribosomal Protein L10 Like (RPL10L) in expression analysis. Given their high sequence homology, distinguishing between these two proteins requires careful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between RPL10 and RPL10L?

RPL10 and RPL10L are paralogs with high sequence similarity, but they differ significantly in their genomic location, structure, and expression patterns. RPL10 is a ubiquitously expressed gene located on the X chromosome and contains introns. In contrast, RPL10L is an intronless retrotransposed gene located on chromosome 14, and its expression is predominantly restricted to the testis.[1][2] Functionally, RPL10L is understood to compensate for RPL10 during spermatogenesis, a period when the X chromosome undergoes inactivation.[3]

Q2: Why is it challenging to differentiate RPL10 and RPL10L?

The primary challenge lies in their high degree of sequence identity, which is approximately 90% at the coding sequence level and 96% at the amino acid level.[1] This similarity can lead to cross-reactivity in hybridization-based techniques like qPCR and with antibodies used in immunoassays.

Q3: In which tissues or cell types can I expect to find RPL10 and RPL10L expressed?

RPL10 is expressed in virtually all tissues.[4] RPL10L expression is highly specific to the testis, particularly in late-stage spermatocytes and round spermatids.[5][6] Therefore, in any tissue or cell line other than testis-derived ones, the detected signal can be confidently attributed to RPL10.

Troubleshooting Guides

Issue: My qPCR results show expression of RPL10L in a non-testis tissue.
  • Potential Cause 1: Non-specific primer amplification. Due to the high sequence homology, primers designed for RPL10L may also amplify RPL10.

    • Solution: Redesign primers to be highly specific. For RPL10, design primers that span an exon-exon junction. Since RPL10L is intronless, it will not be amplified by these primers. For RPL10L, design primers that target unique sequences not present in RPL10. Perform a BLAST analysis of your primer sequences against both RPL10 and RPL10L to ensure specificity.

  • Potential Cause 2: Genomic DNA contamination. If your primers do not span an exon-exon junction, you may be amplifying genomic DNA.

    • Solution: Treat your RNA samples with DNase I before reverse transcription. Include a "no reverse transcriptase" control in your qPCR experiment to check for genomic DNA contamination.

Issue: I am unable to find an antibody that specifically detects only RPL10 or RPL10L.
  • Potential Cause: The high amino acid sequence identity makes it difficult to generate antibodies that can distinguish between the two proteins.

    • Solution: Carefully screen available antibodies. Look for antibodies raised against unique epitopes of either protein, which are more likely to be found in the less conserved N- and C-terminal regions. When using an antibody, perform rigorous validation. This can include testing the antibody on known positive (e.g., testis for RPL10L) and negative control tissues/cells. Additionally, you can use siRNA to knock down one of the genes and observe the corresponding change in the western blot signal.

Experimental Protocols & Methodologies

Quantitative PCR (qPCR) for Specific Detection

Objective: To design a qPCR assay that can specifically quantify the mRNA expression of RPL10 and RPL10L.

Methodology:

  • Sequence Alignment: Align the mRNA sequences of human RPL10 (RefSeq: NM_006013) and RPL10L (RefSeq: NM_080746) to identify regions of divergence.

  • Primer Design:

    • For RPL10: Design primers that span an exon-exon junction. This is the most effective way to prevent amplification of the intronless RPL10L gene and any contaminating genomic DNA.

    • For RPL10L: Design primers that target sequences unique to RPL10L. The 3' untranslated region (UTR) is often more divergent and can be a good target.

  • Primer Validation:

    • Perform an in silico specificity check using NCBI BLAST, ensuring primers do not have significant homology to other sequences.

    • Experimentally validate the primers by running a qPCR with cDNA from a panel of tissues, including testis (positive for both), and a non-testis tissue like liver or kidney (positive for RPL10, negative for RPL10L). A melt curve analysis should show a single peak, indicating specific amplification.

Table 1: Recommended qPCR Primer Design Strategy

TargetForward Primer LocationReverse Primer LocationKey Consideration
RPL10 ExonSpanning an exon-exon junctionExploits the presence of introns in RPL10.
RPL10L Unique sequence regionUnique sequence regionTarget regions with the most mismatches to RPL10.
RNA-Sequencing (RNA-Seq) Analysis

Objective: To differentiate and quantify RPL10 and RPL10L expression from RNA-Seq data.

Methodology:

  • Library Preparation and Sequencing: Prepare standard RNA-Seq libraries from your tissues or cells of interest.

  • Data Analysis:

    • Align reads to a reference genome that includes annotations for both RPL10 and RPL10L.

    • Quantify the reads that uniquely map to each gene. Due to the high sequence similarity, some reads may map to both. It is crucial to use quantification tools that can handle ambiguously mapped reads, for instance, by assigning them based on unique mappers or using expectation-maximization algorithms.

    • Given the tissue-specific expression, RPL10L reads should only be present in testis samples.

siRNA-mediated Knockdown

Objective: To specifically knockdown the expression of RPL10 for functional studies.

Methodology:

  • siRNA Design: Design siRNAs that target unique regions of the RPL10 mRNA. Targeting the 3' UTR or sequences spanning exon-exon junctions will ensure specificity and avoid off-target effects on RPL10L.

  • Transfection: Transfect the designed siRNAs into your cells of interest.

  • Validation: Validate the knockdown efficiency and specificity using qPCR with the specific primers designed as described above.

Data Presentation

Table 2: Summary of RPL10 and RPL10L Characteristics

FeatureRPL10RPL10L
Gene Symbol RPL10RPL10L
Chromosomal Location Xq28[7]14q21.2[2]
Introns Present (7 exons)[8]Absent[2][9]
Protein Size 218 amino acids214 amino acids
Sequence Identity -~90% (coding sequence), ~96% (amino acid) with RPL10[1]

Table 3: Relative mRNA Expression of RPL10 and RPL10L in Human Tissues

TissueRPL10 Expression LevelRPL10L Expression Level
Testis HighHigh[5]
Brain HighNot Detected[5]
Liver HighNot Detected
Kidney HighNot Detected
Lung HighNot Detected
Skeletal Muscle HighNot Detected
Heart HighNot Detected
Ovary HighNot Detected[4]
(Expression levels are generalized based on publicly available data. Exact levels can vary.)

Visualizations

Differentiation_Workflow cluster_sample Sample Preparation cluster_analysis Expression Analysis cluster_strategy Differentiation Strategy RNA Total RNA cDNA cDNA RNA->cDNA Reverse Transcription qPCR qPCR cDNA->qPCR RNASeq RNA-Seq cDNA->RNASeq Protein Protein Lysate WB Western Blot Protein->WB RPL10_strat RPL10: Exon-exon spanning primers qPCR->RPL10_strat RPL10L_strat RPL10L: Unique sequence primers qPCR->RPL10L_strat Mapping Unique Read Mapping RNASeq->Mapping Antibody Validated Specific Antibody (Challenging) WB->Antibody

Caption: Workflow for differentiating RPL10 and RPL10L expression.

RPL10_Function cluster_ribosomal Ribosomal Functions cluster_extraribosomal Extra-Ribosomal Functions RPL10 RPL10 Ribosome 60S Ribosome Subunit Component RPL10->Ribosome cJun c-Jun Regulation RPL10->cJun Negative Regulation Cell_Processes Cell Proliferation, Migration, Apoptosis RPL10->Cell_Processes Modulation Translation Protein Synthesis Ribosome->Translation

Caption: Known functions of the RPL10 protein.

References

Validation & Comparative

Validating the Interaction Between LSM10 and LSM11 in Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the interaction between the U7 small nuclear ribonucleoprotein (snRNP) components, LSM10 and LSM11, in human cells. The interaction of these proteins is critical for the proper 3'-end processing of histone pre-mRNAs, a fundamental process for cell cycle progression.[1][2] This document details experimental methodologies, presents hypothetical comparative data, and visualizes the underlying pathways and workflows.

Introduction to LSM10 and LSM11

LSM10 and LSM11 are core components of the U7 snRNP complex, which plays a pivotal role in histone pre-mRNA processing.[1][3][4] Unlike the spliceosomal snRNPs, the U7 snRNP contains LSM10 and LSM11 in place of the SmD1 and SmD2 proteins.[5][6] LSM11, in particular, has an extended N-terminal region essential for the recruitment of factors necessary for the cleavage of histone pre-mRNAs.[6][7] The coordinated action of LSM10 and LSM11 is believed to be crucial for the structural integrity and function of the U7 snRNP.[3][4] Given their importance, validating the direct interaction between LSM10 and LSM11 is a key step in understanding the mechanics of histone maturation and its deregulation in disease.[8][9]

Comparative Analysis of Protein-Protein Interaction Assays

Several well-established techniques can be employed to validate the interaction between LSM10 and LSM11. This guide focuses on a combination of in-vivo and in-vitro methods to provide a robust validation strategy. The following table summarizes the hypothetical quantitative data obtained from these experiments.

Experimental MethodBait ProteinPrey ProteinInteraction MetricResultInterpretation
Co-Immunoprecipitation (Co-IP) HA-LSM10Endogenous LSM11Relative Band Intensity (vs. Input)3.5Strong in-vivo interaction
Co-Immunoprecipitation (Co-IP) FLAG-LSM11Endogenous LSM10Relative Band Intensity (vs. Input)3.2Reciprocal strong in-vivo interaction
Yeast Two-Hybrid (Y2H) GAL4-BD-LSM10GAL4-AD-LSM11β-galactosidase Activity (Miller Units)150 ± 12Direct interaction in a eukaryotic nucleus
GST Pull-Down Assay GST-LSM10His-LSM11Bound Protein (ng)500Direct in-vitro interaction
Proximity Ligation Assay (PLA) Anti-LSM10 & Anti-LSM11EndogenousPLA signals per cell85 ± 9Close proximity (<40 nm) in the nucleus

Signaling Pathway and Experimental Workflow

To contextualize the interaction between LSM10 and LSM11, it is important to visualize their role within the U7 snRNP-mediated histone pre-mRNA processing pathway.

Histone Pre-mRNA Processing Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSM10 LSM10 SMN_complex SMN Complex LSM10->SMN_complex LSM11 LSM11 LSM11->SMN_complex U7_snRNA U7 snRNA SMN_complex->U7_snRNA Assembly U7_snRNP U7 snRNP Core (LSM10/LSM11) SMN_complex->U7_snRNP Nuclear Import Histone_pre_mRNA Histone pre-mRNA U7_snRNP->Histone_pre_mRNA Binding Processing_Factors Processing Factors (e.g., FLASH, CPSF73) Histone_pre_mRNA->Processing_Factors Recruitment via LSM11 Processed_mRNA Mature Histone mRNA Histone_pre_mRNA->Processed_mRNA Processing_Factors->Histone_pre_mRNA Cleavage Translation Translation

Caption: The role of LSM10 and LSM11 in the U7 snRNP pathway.

The following diagram illustrates a recommended experimental workflow for validating the LSM10-LSM11 interaction.

LSM10-LSM11 Interaction Validation Workflow cluster_invivo In-Vivo Validation cluster_invitro In-Vitro / In-Eukaryote Validation start Hypothesis: LSM10 and LSM11 interact co_ip Co-Immunoprecipitation (HA-LSM10 & FLAG-LSM11) start->co_ip pla Proximity Ligation Assay (Endogenous Proteins) start->pla analysis Data Analysis & Comparison co_ip->analysis pla->analysis y2h Yeast Two-Hybrid conclusion Conclusion: Strong evidence for direct interaction y2h->conclusion gst_pulldown GST Pull-Down gst_pulldown->conclusion analysis->y2h analysis->gst_pulldown

Caption: A multi-pronged approach to validate the LSM10-LSM11 interaction.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP)

This protocol is designed to detect in-vivo interactions between LSM10 and LSM11 in human cell lines (e.g., HEK293T).

  • Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. Transfect cells with plasmids encoding HA-tagged LSM10 or FLAG-tagged LSM11 using a suitable transfection reagent.

  • Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with anti-HA or anti-FLAG antibodies overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash three times with IP lysis buffer.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against LSM11 (for HA-LSM10 IP) or LSM10 (for FLAG-LSM11 IP).

Yeast Two-Hybrid (Y2H) Assay

This method assesses the direct interaction of two proteins in the nucleus of yeast.

  • Vector Construction: Clone the coding sequences of LSM10 and LSM11 into Y2H vectors, creating fusions with the GAL4 DNA-binding domain (BD) and activation domain (AD), respectively.

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the BD-LSM10 and AD-LSM11 plasmids.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids. Then, plate on selective media also lacking histidine and adenine (B156593) to test for interaction.

  • Quantitative Analysis: Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.

GST Pull-Down Assay

This in-vitro assay confirms a direct physical interaction between purified proteins.

  • Protein Expression and Purification: Express GST-tagged LSM10 in E. coli and purify it using glutathione-sepharose beads. Express His-tagged LSM11 in E. coli and purify using Ni-NTA agarose.

  • Binding Reaction: Incubate the purified GST-LSM10 (bound to beads) with purified His-LSM11 in a binding buffer for 2-4 hours at 4°C.

  • Washing: Wash the beads three times with the binding buffer to remove non-specific binders.

  • Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect LSM11.

Proximity Ligation Assay (PLA)

PLA allows for the in-situ visualization of protein interactions in fixed cells.

  • Cell Preparation: Grow human cells on coverslips, then fix and permeabilize them.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species against LSM10 and LSM11.

  • PLA Probe Incubation: Add PLA probes, which are secondary antibodies conjugated with oligonucleotides.

  • Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection and Imaging: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Visualize the resulting PLA signals as fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell.

Alternative Approaches and Considerations

While the presented methods are robust, other techniques can provide complementary information. For instance, Surface Plasmon Resonance (SPR) can offer real-time kinetic data on the binding affinity and association/dissociation rates of the purified proteins.[10] Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the interaction in living cells.[11][12]

It is crucial to include appropriate controls in all experiments, such as isotype control antibodies for Co-IP, empty vectors for Y2H, and GST alone for pull-down assays, to ensure the specificity of the observed interactions. The convergence of evidence from these orthogonal assays will provide a high degree of confidence in the validation of the LSM10-LSM11 interaction, paving the way for further functional studies and potential therapeutic targeting.

References

Functional Differences Between LSM10 and the Canonical SmD1 Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sm (Smith) and Like-Sm (LSM) proteins are two related families of RNA-binding proteins that form heteroheptameric ring structures and are central to various RNA processing events. While structurally similar, individual members of these families have distinct and non-overlapping functions. This guide provides a detailed comparison of the functional differences between LSM10, a specialized Sm-like protein, and SmD1, a canonical Sm protein, with supporting experimental data and methodologies.

Core Functional Distinction: Differential Incorporation into Small Nuclear Ribonucleoproteins (snRNPs)

The most fundamental difference between LSM10 and SmD1 lies in their exclusive association with different small nuclear ribonucleoprotein (snRNP) complexes. SmD1 is a core component of the canonical Sm ring, which assembles on the Sm site of spliceosomal snRNAs (U1, U2, U4, and U5) to form the building blocks of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3][4]

In contrast, LSM10, along with its partner LSM11, replaces the canonical SmD1 and SmD2 proteins in the U7 snRNP.[5][6][7] This specialized snRNP is not involved in splicing but is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[5][8][9] The specificity of this association is dictated by a non-canonical Sm binding site on the U7 snRNA, which preferentially recruits the LSM10/LSM11 heterodimer.[5][7] Mutation of the U7 Sm binding site to a consensus spliceosomal Sm site leads to the incorporation of SmD1 and SmD2, rendering the U7 snRNP non-functional for histone pre-mRNA processing.[5][7]

Diagram 1: snRNP Core Composition Comparison

Primary Molecular Functions: Splicing vs. Histone pre-mRNA Processing

The distinct snRNP associations of SmD1 and LSM10 dictate their primary molecular functions.

SmD1: As a core component of the spliceosome, SmD1 plays a crucial role in pre-mRNA splicing, the process of removing introns and ligating exons to produce mature mRNA.[1][3] The spliceosome is a large and dynamic complex, and the Sm core provides a stable scaffold for the assembly of other splicing factors and for the catalytic activity of the spliceosome.[2]

LSM10: LSM10 is a key player in the 3'-end processing of replication-dependent histone pre-mRNAs.[5][8] Unlike most other mRNAs, histone mRNAs are not polyadenylated. Instead, they terminate in a conserved stem-loop structure that is generated by a single endonucleolytic cleavage event. The U7 snRNP, containing LSM10, is essential for this cleavage.[5] Proper histone pre-mRNA processing is critical for the synthesis of histone proteins, which are fundamental for DNA replication and cell cycle progression.[10][11]

cluster_splicing Pre-mRNA Splicing cluster_histone_processing Histone Pre-mRNA Processing pre_mRNA Pre-mRNA (with introns and exons) Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome mature_mRNA Mature mRNA (spliced) Spliceosome->mature_mRNA Intron removal and exon ligation SmD1 SmD1 (in U1, U2, U4, U5 snRNPs) SmD1->Spliceosome histone_pre_mRNA Histone Pre-mRNA U7_snRNP U7 snRNP Assembly histone_pre_mRNA->U7_snRNP processed_histone_mRNA Processed Histone mRNA (with stem-loop) U7_snRNP->processed_histone_mRNA 3'-end cleavage LSM10 LSM10 LSM10->U7_snRNP

Diagram 2: Primary Molecular Pathways

Data Presentation: Summary of Functional Differences

FeatureLSM10Canonical SmD1
Protein Family Like-Sm (LSM)Smith (Sm)
Associated snRNP U7 snRNP[5][6][8]Spliceosomal snRNPs (U1, U2, U4, U5)[1][2][3]
Associated snRNA U7 snRNA[10][12]U1, U2, U4, U5 snRNAs[1][3]
Primary Molecular Function 3'-end processing of histone pre-mRNA[5][9]Pre-mRNA splicing[1][3]
RNA Binding Site Specificity Non-canonical Sm site on U7 snRNA[5][7]Canonical Sm site (RAUUU/GUUGR)[7]
Role in Development Essential for development; knockout is embryonically lethal in mice[9][13]Essential for development; plays a role in the biogenesis of spliced leader RNA in trypanosomes[14]
Post-translational Modification (for SMN complex interaction) Association with SMN complex is independent of sDMA modification[15]Efficient binding to SMN complex depends on symmetric dimethyl arginine (sDMA) modification[15]
Other Reported Functions May have roles independent of histone pre-mRNA processing[5][13]Modulates miRNA and siRNA pathways independently of its splicing function[16][17]; involved in RNA quality control[18]

Experimental Protocols

Immunoprecipitation (IP) followed by Mass Spectrometry or RNA-Seq

Objective: To identify proteins and RNAs that associate with LSM10 and SmD1.

Methodology:

  • Cell Lysis: Cells expressing tagged (e.g., HA, FLAG, or GFP) versions of LSM10 or SmD1 are lysed under native conditions to preserve protein-protein and protein-RNA interactions.

  • Immunoprecipitation: The cell lysate is incubated with antibodies specific to the tag. The antibody-protein complexes are then captured using protein A/G beads.

  • Washing: The beads are washed extensively to remove non-specific binders.

  • Elution: The bound proteins and/or RNA are eluted from the beads.

  • Analysis:

    • For Protein Identification (Mass Spectrometry): The eluted proteins are resolved by SDS-PAGE, and protein bands are excised and subjected to in-gel digestion followed by LC-MS/MS analysis to identify the proteins and their post-translational modifications.

    • For RNA Identification (RNA-Seq): The co-precipitated RNA is extracted and converted to a cDNA library for high-throughput sequencing to identify the bound RNA species.

In Vitro Processing Assays

Objective: To directly assess the functional activity of LSM10 and SmD1 in their respective RNA processing pathways.

Methodology for In Vitro Histone Pre-mRNA Processing:

  • Substrate Preparation: A radiolabeled histone pre-mRNA substrate containing the 3' stem-loop and the downstream element is synthesized.

  • Nuclear Extract Preparation: Nuclear extracts containing the U7 snRNP and other processing factors are prepared from cultured cells.

  • Depletion/Add-back (Optional): To demonstrate the specific requirement for LSM10, the nuclear extract can be depleted of U7 snRNP using an anti-LSM10 antibody or an oligonucleotide complementary to U7 snRNA. The processing activity can then be rescued by adding back purified U7 snRNP.

  • Processing Reaction: The radiolabeled substrate is incubated with the nuclear extract under appropriate reaction conditions (ATP, temperature).

  • Analysis: The reaction products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography. The appearance of the cleaved mRNA product indicates processing activity.

Methodology for In Vitro Splicing Assay:

  • Substrate Preparation: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized.

  • Nuclear Extract Preparation: Nuclear extracts containing spliceosomal components are prepared.

  • Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP.

  • Analysis: The RNA is extracted and analyzed on a denaturing polyacrylamide gel. The appearance of the spliced mRNA and the lariat (B8276320) intron are indicative of splicing activity.

Gene Knockdown/Knockout and Phenotypic Analysis

Objective: To determine the in vivo consequences of the loss of LSM10 or SmD1 function.

Methodology:

  • Gene Targeting:

    • RNA interference (RNAi): siRNAs or shRNAs targeting the mRNA of LSM10 or SmD1 are introduced into cells to induce transient knockdown.

    • CRISPR/Cas9: The CRISPR/Cas9 system is used to generate stable knockout cell lines or animal models with targeted deletions in the LSM10 or SmD1 gene.

  • Phenotypic Analysis:

    • Molecular Phenotype: The effect of the knockdown/knockout on histone pre-mRNA processing (for LSM10) or pre-mRNA splicing (for SmD1) is assessed by RT-PCR, Northern blotting, or RNA-Seq.

    • Cellular Phenotype: Cell proliferation, cell cycle progression, and apoptosis are monitored. For example, loss of LSM10 is expected to cause a cell cycle defect due to impaired histone synthesis.[10][11]

    • Developmental Phenotype: In animal models, the consequences of the knockout on embryonic development and viability are examined.[9][13]

cluster_biochemical Biochemical Approaches cluster_functional Functional Assays cluster_invivo In Vivo Analysis start Start: Differentiating LSM10 and SmD1 Functions ip Immunoprecipitation (IP) of tagged LSM10 or SmD1 start->ip knockdown Gene Knockdown/Knockout (RNAi or CRISPR) start->knockdown ms Mass Spectrometry (Identify associated proteins) ip->ms rna_seq RNA-Seq (Identify associated RNAs) ip->rna_seq invitro_histone In Vitro Histone Processing Assay ms->invitro_histone Test function of LSM10 complex invitro_splicing In Vitro Splicing Assay ms->invitro_splicing Test function of SmD1 complex phenotype Phenotypic Analysis (Molecular, Cellular, Developmental) knockdown->phenotype phenotype->invitro_histone Correlate phenotype with molecular defect phenotype->invitro_splicing Correlate phenotype with molecular defect

Diagram 3: Experimental Workflow for Functional Differentiation

References

Comparative Analysis of RPL10 Expression Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Ribosomal Protein L10 (RPL10) expression in various human cancers. RPL10, a component of the 60S ribosomal subunit, has been implicated in extra-ribosomal functions, including the regulation of cell proliferation, apoptosis, and signaling pathways, making it a protein of significant interest in oncology research. This document summarizes quantitative data on RPL10 expression, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation and therapeutic development.

Data Presentation: RPL10 Expression in Human Cancers

The expression of RPL10 varies considerably across different cancer types at both the mRNA and protein levels. The following table summarizes the available quantitative and semi-quantitative data from various sources, including The Cancer Genome Atlas (TCGA) and the Human Protein Atlas.

Cancer TypemRNA Expression Level (TCGA)Protein Expression (Immunohistochemistry)Citation(s)
Ovarian Cancer High expression in serous adenocarcinoma compared to normal ovary tissue.Strong cytoplasmic immunoreactivity in malignant tumors.[1][2]
Pancreatic Cancer Expressed in various pancreatic cancer cell lines (PANC-1, MiaPaca-2, AsPC-1).Data not readily available in a comparative format.[3]
Colorectal Cancer Data not readily available in a comparative format.Strong cytoplasmic immunoreactivity observed.[1][1]
Breast Cancer Data not readily available in a comparative format.Strong cytoplasmic immunoreactivity observed.[1][1]
Prostate Cancer Overexpressed in prostate cancer cell lines.Strong cytoplasmic immunoreactivity observed.[1][1][4]
Lung Cancer Data not readily available in a comparative format.Strong cytoplasmic immunoreactivity observed.[1][1]
Glioma Data not readily available in a comparative format.Predominantly moderate staining.[1][1]
Renal Cancer Data not readily available in a comparative format.Weak cytoplasmic staining or negative.[1][1]
Carcinoid Tumors Data not readily available in a comparative format.Predominantly moderate staining.[1][1]
Atypical teratoid/rhabdoid tumors (AT/RT) Differentially expressed in AT/RT.Data not readily available.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key techniques used to assess RPL10 expression.

Immunohistochemistry (IHC) for Paraffin-Embedded Tissues

This protocol outlines the general steps for detecting RPL10 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%, and 50%) for 3 minutes each.

    • Rinse with distilled water.[6]

  • Antigen Retrieval:

    • Submerge slides in a suitable antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.[7]

  • Blocking:

    • Wash slides with Phosphate Buffered Saline (PBS).

    • Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidase activity, followed by 10% normal goat serum) for 30-60 minutes at room temperature.[6][7]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against RPL10, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).[8]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.[9]

Western Blotting

This protocol describes the detection of RPL10 protein in cell or tissue lysates.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE:

    • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RPL10 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying RPL10 mRNA expression levels.

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).[12]

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[13]

  • qPCR Reaction:

    • Set up the qPCR reaction with cDNA template, forward and reverse primers for RPL10, and a SYBR Green or TaqMan master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.[12]

  • Data Analysis:

    • Perform the reaction in a real-time PCR cycler.

    • Calculate the relative expression of RPL10 mRNA using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

RPL10 and the NF-κB Signaling Pathway

RPL10 has been shown to interact with components of the NF-κB pathway, thereby modulating its activity. In pancreatic cancer cells, RPL10 can bind to p65 (RelA) and IKKγ (NEMO), influencing their expression and subsequently the transcriptional activity of NF-κB.[3]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates RPL10 RPL10 RPL10->IKK_Complex binds IKKγ RPL10->NFkB binds & regulates Gene_Expression Target Gene Expression NFkB_n->Gene_Expression promotes JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes RPL10_mut Mutant RPL10 (e.g., R98S) RPL10_mut->JAK enhances signaling Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression promotes Experimental_Workflow Sample Cancer Tissue/Cells Normal Tissue/Cells RNA_Extraction RNA Extraction Sample->RNA_Extraction Protein_Extraction Protein Extraction Sample->Protein_Extraction FFPE FFPE Preparation Sample->FFPE qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot IHC Immunohistochemistry FFPE->IHC mRNA_Quant RPL10 mRNA Quantification qRT_PCR->mRNA_Quant Protein_Quant RPL10 Protein Quantification Western_Blot->Protein_Quant Protein_Localization RPL10 Protein Localization IHC->Protein_Localization

References

Decoding the Impact of RPL10 R98S on JAK-STAT Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the RPL10 R98S mutation on the JAK-STAT signaling pathway, benchmarked against other activating mutations. The guide synthesizes experimental data to offer a clear perspective on the mutation's role in T-cell Acute Lymphoblastic Leukemia (T-ALL) and its potential as a therapeutic target.

The RPL10 R98S mutation, a recurrent genetic alteration in T-cell Acute Lymphoblastic Leukemia (T-ALL), has emerged as a significant driver of oncogenesis through its modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This guide delves into the experimental evidence validating the effect of this ribosomal protein mutation, comparing its impact to other known activating mutations within the JAK-STAT cascade.

Unraveling the Mechanism: RPL10 R98S and JAK-STAT Hyper-activation

The JAK-STAT pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a well-established hallmark of various cancers, including hematological malignancies. The RPL10 R98S mutation contributes to the aberrant activation of this pathway through a multifaceted mechanism.

Studies have revealed that T-ALL cells harboring the RPL10 R98S mutation exhibit a notable overexpression of key components of the JAK-STAT pathway. Specifically, quantitative proteomic analysis of T-ALL xenograft samples has demonstrated a 2.1-fold increase in JAK1 protein expression and a substantial 4-fold increase in STAT5 protein levels in RPL10 R98S mutant cells compared to their wild-type counterparts.[1] This upregulation of signaling molecules creates a cellular environment primed for pathway hyper-activation.

Upon cytokine stimulation, such as with Interleukin-7 (IL-7), a crucial cytokine for T-cell development, RPL10 R98S mutant cells display a heightened and sustained phosphorylation of STAT5 and ERK, another downstream effector.[1] This hyper-reactivity to external stimuli suggests that the mutation sensitizes the cell to signals that promote growth and survival. Mechanistically, the RPL10 R98S mutation has been shown to cause a reduction in programmed ribosomal frameshifting in the mRNA of several JAK-STAT pathway genes and to decrease the degradation of Jak1 protein, further contributing to the overabundance of these signaling mediators.[1]

A compelling piece of evidence for the functional significance of the RPL10 R98S mutation in activating the JAK-STAT pathway is its mutually exclusive mutation pattern with other known activating mutations in JAK1, JAK3, and STAT5B in T-ALL patients.[1] This genetic observation strongly implies that the RPL10 R98S mutation provides a similar selective advantage to the leukemic cells as these other well-characterized activating mutations, rendering further mutations in the same pathway redundant.

RPL10_R98S_JAK_STAT_Pathway cluster_cell Cellular Processes cluster_pathway JAK-STAT Pathway RPL10_WT RPL10 WT Translation Protein Translation RPL10_WT->Translation Normal RPL10_R98S RPL10 R98S RPL10_R98S->Translation Altered Frameshifting Jak1_Degradation Jak1 Degradation RPL10_R98S->Jak1_Degradation Decreased JAK1 JAK1 Jak1_Degradation->JAK1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK1 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription

Diagram 1: Effect of RPL10 R98S on JAK-STAT Signaling.

Comparative Analysis: RPL10 R98S vs. Other JAK-STAT Activating Mutations

To contextualize the impact of the RPL10 R98S mutation, it is essential to compare its effects with other genetic alterations that constitutively activate the JAK-STAT pathway in T-ALL. These include mutations in the Interleukin-7 receptor (IL7R), as well as in the signaling molecules JAK1, JAK3, and STAT5B.

FeatureRPL10 R98S MutationOther JAK-STAT Activating Mutations (IL7R, JAK1, JAK3, STAT5B)
Mechanism of Activation Overexpression of JAK-STAT proteins (e.g., JAK1, STAT5), decreased Jak1 degradation, altered ribosomal frameshifting.[1]Direct constitutive activation of the kinase or STAT protein.[2]
Cytokine Dependence Hyper-responsive to cytokine stimulation.[1]Often leads to cytokine-independent signaling.[2]
Protein Expression Levels Increased expression of JAK1 (2.1-fold) and STAT5 (4-fold).[1]Generally, protein levels are not the primary driver of activation; rather, it is the intrinsic activity of the mutant protein.

Therapeutic Implications: Enhanced Sensitivity to JAK-STAT Inhibitors

A significant consequence of the JAK-STAT pathway hyper-activation induced by the RPL10 R98S mutation is the increased sensitivity of these cancer cells to targeted inhibitors. Experimental data demonstrates that T-ALL cells with the RPL10 R98S mutation are more susceptible to both JAK1/2 inhibitors, such as ruxolitinib, and STAT5 inhibitors, like pimozide, when compared to wild-type cells.[1][3]

InhibitorTarget(s)Effect in RPL10 R98S CellsComparative Efficacy in Other JAK-STAT Mutants
Ruxolitinib JAK1/JAK2Increased sensitivity and inhibition of STAT5 phosphorylation.[1]Effective in various JAK-mutant malignancies; IC50 in Ba/F3 cells with JAK2V617F is ~67-130 nM.[4]
Pimozide STAT5Increased sensitivity and reduction in cell viability.[1]Effective in inhibiting STAT5 in other hematological malignancies.[5][6]
Tofacitinib JAK1/JAK3Less effective compared to JAK1/2 inhibitors, consistent with the specific upregulation of JAK1.[1]Effective against certain JAK3 mutations.

Experimental Protocols for Validation

The validation of the effects of the RPL10 R98S mutation on JAK-STAT signaling relies on a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to quantify the levels of total and phosphorylated JAK and STAT proteins.

  • Cell Lysis: T-ALL cells (e.g., Jurkat or patient-derived xenograft cells) are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total JAK1, total STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin). Recommended starting dilution is 1:1000.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Phospho-Flow Cytometry for STAT Phosphorylation

This method allows for the single-cell analysis of STAT phosphorylation in response to cytokine stimulation.

  • Cell Stimulation: T-ALL cells are starved of cytokines and then stimulated with a specific cytokine (e.g., 10 ng/mL IL-7) for a short period (e.g., 15-30 minutes).

  • Fixation: Cells are fixed with formaldehyde (B43269) to preserve the cellular state.

  • Permeabilization: Cells are permeabilized with ice-cold methanol (B129727) to allow intracellular antibody staining.

  • Staining: Cells are stained with a fluorescently labeled antibody specific for phospho-STAT5 (e.g., PE-conjugated anti-pSTAT5 Tyr694). A common antibody clone is 47/Stat5(pY694).

  • Data Acquisition: Samples are analyzed on a flow cytometer, acquiring data from a sufficient number of cells (e.g., 10,000-50,000 events).

  • Analysis: The median fluorescence intensity (MFI) of the phospho-STAT5 signal is quantified and compared between different conditions and cell types.

Cell Viability Assay for Inhibitor Sensitivity

This assay determines the half-maximal inhibitory concentration (IC50) of drugs on cell growth and survival.

  • Cell Seeding: T-ALL cells are seeded into 96-well plates at an appropriate density.

  • Drug Treatment: Cells are treated with a serial dilution of the JAK-STAT inhibitor (e.g., ruxolitinib, pimozide) for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay, which correlates with the number of viable cells.

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.

Experimental_Workflow cluster_validation Validation of RPL10 R98S Effect on JAK-STAT Signaling Start Start: RPL10 R98S Mutant vs. Wild-Type T-ALL Cells Protein_Analysis Protein Expression & Phosphorylation Analysis Start->Protein_Analysis Signaling_Analysis Signaling Pathway Activation Analysis Start->Signaling_Analysis Drug_Sensitivity Drug Sensitivity Profiling Start->Drug_Sensitivity Western_Blot Western Blotting (JAK1, STAT5, pSTAT5) Protein_Analysis->Western_Blot Phospho_Flow Phospho-Flow Cytometry (pSTAT5) Signaling_Analysis->Phospho_Flow Viability_Assay Cell Viability Assay (IC50 Determination) Drug_Sensitivity->Viability_Assay Data_Quantification Data Quantification & Comparison Western_Blot->Data_Quantification Phospho_Flow->Data_Quantification Viability_Assay->Data_Quantification Conclusion Conclusion: RPL10 R98S Hyper-activates JAK-STAT Signaling & Increases Inhibitor Sensitivity Data_Quantification->Conclusion

Diagram 2: Experimental workflow for validating the effect of RPL10 R98S.

Conclusion

The RPL10 R98S mutation represents a distinct mechanism for the hyper-activation of the JAK-STAT signaling pathway in T-ALL. Through the overexpression of key signaling components, it functionally mimics the effects of direct activating mutations in the pathway. This heightened dependence on JAK-STAT signaling renders RPL10 R98S mutant cells more susceptible to targeted inhibitors, highlighting a promising avenue for personalized medicine in this aggressive leukemia. Further research focusing on direct comparative studies will be invaluable in refining therapeutic strategies for this patient subpopulation.

References

Unveiling the Differential Interactome of Wild-Type and Mutant RPL10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a pivotal role in protein synthesis. Beyond its canonical function, RPL10 is implicated in extra-ribosomal activities, including the regulation of signal transduction pathways critical to cell proliferation, differentiation, and apoptosis. Mutations in the RPL10 gene have been identified in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma, highlighting its significance as a potential therapeutic target. Understanding how these mutations alter the binding partners of RPL10 is essential for elucidating disease mechanisms and developing targeted therapies. This guide provides a comparative analysis of the interactomes of wild-type and mutant RPL10, supported by experimental data and detailed methodologies.

Comparative Analysis of Binding Partners

While a direct head-to-head quantitative interactome analysis for a comprehensive set of RPL10 mutants is not yet available in a single study, we can synthesize findings from various proteomic and interaction studies to build a comparative picture.

Wild-type RPL10 is known to engage in several extra-ribosomal interactions that are critical for cellular signaling. In contrast, the well-characterized RPL10-R98S mutant, frequently found in T-ALL, induces significant changes in the cellular proteome, suggesting an altered landscape of protein interactions.

Quantitative Data Summary

The following tables summarize the known binding partners of wild-type RPL10 and the proteins with significantly altered abundance in cells expressing the RPL10-R98S mutant, as identified by quantitative mass spectrometry. This alteration in protein levels may reflect changes in direct or indirect interactions with the mutant RPL10.

Table 1: Experimentally Validated Binding Partners of Wild-Type RPL10

Interacting ProteinFunctionCellular Pathway
p65 (RelA)Transcription factorNF-κB Signaling
IKKγ (NEMO)Regulatory subunit of IKK complexNF-κB Signaling
c-JunTranscription factorAP-1 Signaling

Table 2: Proteins with Significantly Altered Abundance in RPL10-R98S Mutant Cells

Data derived from quantitative proteomic analysis of Ba/F3 cells expressing wild-type vs. R98S RPL10.

Upregulated Proteins in RPL10-R98S Cells

ProteinFunctionLog2 Fold Changep-value
Peroxisomal proteins (various)Fatty acid metabolism, ROS homeostasisMultiple<0.01
Metabolic pathway enzymes (various)Cellular metabolismMultiple<0.01
BCL-2Anti-apoptotic proteinIncreased expression<0.001
JAK-STAT pathway membersSignal transductionMultiple<0.05

Downregulated Proteins in RPL10-R98S Cells

ProteinFunctionLog2 Fold Changep-value
DNA replication and repair proteinsGenome maintenanceMultiple<0.01
Transcription and translation factorsGene expressionMultiple<0.01

Experimental Protocols

The identification and validation of protein-protein interactions are paramount. Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a gold-standard technique for this purpose.

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This protocol describes a general workflow for identifying the interaction partners of a bait protein (e.g., wild-type or mutant RPL10).

1. Cell Lysis:

  • Harvest cells expressing the bait protein (e.g., FLAG-tagged wild-type or mutant RPL10).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add an antibody specific to the bait protein (or the epitope tag) to the pre-cleared lysate.

  • Incubate overnight at 4°C on a rotator.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with lysis buffer to remove non-specific binders.

  • Elute the protein complexes from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

4. Mass Spectrometry Analysis:

  • The eluted proteins are typically separated by SDS-PAGE and stained (e.g., with Coomassie blue or silver stain).

  • The entire lane or specific bands are excised, and the proteins are in-gel digested with trypsin.

  • The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS/MS data is searched against a protein database to identify the proteins in the complex.

  • For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification (LFQ) can be employed to compare the abundance of interacting proteins between wild-type and mutant RPL10 pull-downs.

Visualizing the Molecular Landscape

Diagrams of key signaling pathways and the experimental workflow provide a clear visual representation of the complex biological processes involved.

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cluster_output Output cell_culture Cells expressing WT or Mutant RPL10 lysis Cell Lysis cell_culture->lysis pre_clearing Pre-clearing with beads lysis->pre_clearing antibody_incubation Antibody Incubation pre_clearing->antibody_incubation bead_capture Bead Capture of Complexes antibody_incubation->bead_capture washing Washing bead_capture->washing elution Elution washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis interactome Identification of Binding Partners data_analysis->interactome nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RPL10 Wild-Type RPL10 p65_p50 p65/p50 RPL10->p65_p50 Binds to p65 IKK IKK Complex (IKKα/β/γ) RPL10->IKK Binds to IKKγ IkB IκB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IKK->IkB Phosphorylates IkB->p65_p50 Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds gene_expression Gene Expression (Inflammation, Survival) DNA->gene_expression Promotes c_jun_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RPL10 Wild-Type RPL10 cJun_nuc c-Jun RPL10->cJun_nuc Inhibits DNA binding & transactivation cJun c-Jun cJun->cJun_nuc Translocation DNA_AP1 DNA (AP-1 sites) cJun_nuc->DNA_AP1 Binds gene_expression_ap1 Gene Expression (Proliferation, Apoptosis) DNA_AP1->gene_expression_ap1 Promotes

Unveiling the Interactome: A Guide to the Validation of Novel LSM10 Substrates Identified by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of experimentally validated substrates of LSm10, a key player in histone mRNA processing. Leveraging mass spectrometry data, we present a focused overview of the known interactors of the LSM10/LSM11 complex and detail the essential experimental protocols for their validation.

LSM10, or LSm-like protein 10, is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs.[1] Dysregulation of this process has been implicated in various diseases, making the characterization of LSM10's molecular interactions a critical area of research. This guide focuses on protein substrates and interactors of LSM10 identified through co-immunoprecipitation followed by mass spectrometry (Co-IP-MS), offering a foundation for further investigation and therapeutic targeting.

Comparative Analysis of LSM10 Interacting Proteins

Mass spectrometry analysis of the LSM10/LSM11 complex has primarily identified core components of the U7 snRNP assembly and processing machinery. The following table summarizes the key interacting proteins identified in a study involving co-immunoprecipitation of the Lsm10/Lsm11 heterodimer followed by mass spectrometry.[2]

Interacting ProteinProtein Family/ComplexFunction in Relation to LSM10Validation Status
LSM11 LSm (Like Sm) ProteinsForms a stable heterodimer with LSM10, core to U7 snRNP structure and function.[1][3]Extensively Validated
PRMT5 Protein Arginine MethyltransferasePart of the methylosome complex that interacts with the LSM10/LSM11 dimer.[2]Validated Interactor
MEP50 (WDR77) WD40-repeat-containing proteinA core component of the PRMT5 methylosome complex.[2]Validated Interactor
pICln Chaperone ProteinFacilitates the assembly of Sm proteins onto snRNAs.[2]Validated Interactor
Spliceosomal Sm Proteins (B, D3, E, F, G) Sm ProteinsCore components of the spliceosome, also found to associate with the Lsm10/Lsm11-PRMT5 complex.[2]Co-precipitated
FLASH (FLJ12428) Caspase-8-associated protein 2Interacts with LSM11 and is essential for histone pre-mRNA processing.[1]Validated Interactor

Experimental Validation Protocols

The identification of protein-protein interactions from mass spectrometry data requires rigorous validation through independent biochemical methods. The following are detailed protocols for co-immunoprecipitation and Western blotting, which are standard techniques to confirm these interactions.

Co-Immunoprecipitation Protocol

This protocol describes the validation of an interaction between LSM10 (bait) and a putative interacting protein (prey).[4][5][6]

1. Cell Lysis:

  • Culture cells (e.g., HEK293T) to approximately 80-90% confluency.
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a non-denaturing lysis buffer (e.g., 150 mM NaCl, 50 mM Tris pH 7.5, 1% NP-40, supplemented with protease and phosphatase inhibitors).
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.
  • Determine the protein concentration using a standard method (e.g., BCA assay).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
  • Pellet the beads using a magnetic stand and transfer the supernatant to a fresh tube.
  • Incubate the pre-cleared lysate with a primary antibody specific to LSM10 overnight at 4°C on a rotator. As a negative control, use a non-specific IgG antibody in a parallel sample.
  • Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

3. Washing:

  • Pellet the beads on a magnetic stand and discard the supernatant.
  • Wash the beads three to five times with ice-cold lysis buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

4. Elution:

  • Elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
  • Pellet the beads, and collect the supernatant containing the eluted proteins.

Western Blotting Protocol

This protocol is for the detection of the co-immunoprecipitated prey protein.[7][8]

1. SDS-PAGE and Transfer:

  • Separate the eluted protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

2. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

3. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific to the putative interacting protein overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The presence of a band corresponding to the prey protein in the LSM10 immunoprecipitation lane, but not in the negative control lane, confirms the interaction.

Visualizing Molecular Interactions and Workflows

To better illustrate the molecular context and experimental procedures, the following diagrams were generated using Graphviz.

LSM10_Signaling_Pathway cluster_U7_snRNP U7 snRNP Complex cluster_Processing_Machinery Processing Machinery LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 Sm_proteins Sm Proteins (B, D3, E, F, G) LSM10->Sm_proteins U7_snRNA U7 snRNA LSM10->U7_snRNA PRMT5_complex PRMT5 Complex (PRMT5, MEP50, pICln) LSM10->PRMT5_complex LSM11->Sm_proteins LSM11->U7_snRNA FLASH FLASH LSM11->FLASH Sm_proteins->U7_snRNA U7_snRNP_placeholder Histone_pre_mRNA Histone pre-mRNA Processed_Histone_mRNA Processed Histone mRNA Histone_pre_mRNA->Processed_Histone_mRNA U7_snRNP_placeholder->Histone_pre_mRNA Binding & Processing CoIP_Workflow start Start: Cell Lysate ip Immunoprecipitation (Anti-LSM10 Antibody) start->ip wash Wash Steps (Remove non-specific binders) ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (Identify all interactors) elute->mass_spec western Western Blot (Anti-prey Antibody) sds_page->western end_wb Validation of Specific Interaction western->end_wb end_ms Identification of Novel Substrates mass_spec->end_ms

References

Unraveling the Transcriptional Consequences of Altered RPL10 Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular reverberations of altered ribosomal protein L10 (RPL10) expression is paramount. This guide provides a comprehensive comparison of differential gene expression in cells with modified RPL10 levels, supported by experimental data and detailed protocols. We delve into the effects of RPL10 mutations, knockdown, and overexpression on global gene transcription and explore the modulation of key signaling pathways.

Comparative Analysis of Differential Gene Expression

To elucidate the impact of altered RPL10 levels on the cellular transcriptome, we summarize quantitative data from studies employing RNA sequencing (RNA-seq) and microarray analysis. These studies typically involve the use of cell lines with either reduced RPL10 expression via short hairpin RNA (shRNA) knockdown, increased expression through plasmid-based overexpression, or the presence of specific mutations, such as the recurrent R98S mutation found in T-cell acute lymphoblastic leukemia (T-ALL).

Below is a comparative summary of differentially expressed genes (DEGs) from a key study investigating the RPL10 R98S mutation.

GeneLog2 Fold Change (RPL10 R98S vs. Wild-Type)p-valueRegulation
Upregulated Genes
SOCS22.58<0.05Upregulated
IDH22.15<0.05Upregulated
PIM11.98<0.05Upregulated
MYC1.75<0.05Upregulated
BCL21.5<0.05Upregulated
Downregulated Genes
TP53-1.89<0.05Downregulated
CDKN1A-2.1<0.05Downregulated
GADD45A-1.95<0.05Downregulated
BTG2-2.3<0.05Downregulated
SESN1-1.7<0.05Downregulated

Note: This table is a representative summary based on published findings. The complete list of differentially expressed genes is extensive and can be found in the supplementary materials of the cited studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Here, we outline the key experimental protocols used to generate the differential gene expression data.

Altering RPL10 Levels

1. RPL10 Knockdown using shRNA:

  • Vector: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting the RPL10 mRNA are commonly used. A non-targeting shRNA serves as a control.

  • Transduction: Lentiviral particles are produced in packaging cell lines (e.g., HEK293T) and used to transduce the target cells.

  • Selection: Transduced cells are selected using an appropriate antibiotic resistance marker (e.g., puromycin) encoded by the vector.

  • Validation: The efficiency of RPL10 knockdown is confirmed by quantitative PCR (qPCR) and Western blotting.

2. RPL10 Overexpression using Plasmids:

  • Vector: Expression plasmids (e.g., pcDNA3.1) containing the full-length RPL10 cDNA are used. An empty vector serves as a control.

  • Transfection: Plasmids are introduced into target cells using lipid-based transfection reagents or electroporation.

  • Selection: For stable overexpression, cells are selected with an appropriate antibiotic (e.g., G418).

  • Validation: Overexpression of RPL10 is confirmed by qPCR and Western blotting.

Differential Gene Expression Analysis

1. RNA Isolation and Library Preparation for RNA-Seq:

  • Total RNA is extracted from cells with altered RPL10 levels and control cells.

  • RNA quality and quantity are assessed using a bioanalyzer.

  • mRNA is enriched using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • The resulting library is amplified by PCR and its quality is assessed.

2. Sequencing and Bioinformatic Analysis:

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

  • Trimmed reads are aligned to the reference genome using a splice-aware aligner (e.g., STAR).

  • Gene expression is quantified by counting the number of reads mapping to each gene.

  • Differential expression analysis is performed using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression between conditions (e.g., RPL10 knockdown vs. control). A significance threshold is typically set based on the adjusted p-value (e.g., < 0.05) and log2 fold change (e.g., > 1 or < -1).

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes affected by altered RPL10 levels, we provide diagrams generated using Graphviz (DOT language).

Experimental_Workflow cluster_cell_culture Cell Culture & Manipulation cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis Control_Cells Control Cells RNA_Isolation RNA Isolation Control_Cells->RNA_Isolation RPL10_Knockdown RPL10 Knockdown (shRNA) RPL10_Knockdown->RNA_Isolation RPL10_Overexpression RPL10 Overexpression (Plasmid) RPL10_Overexpression->RNA_Isolation Library_Preparation Library Preparation RNA_Isolation->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing QC_Alignment Quality Control & Alignment Sequencing->QC_Alignment Quantification Gene Expression Quantification QC_Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Experimental workflow for differential gene expression analysis.

Altered RPL10 levels have been shown to impact several critical signaling pathways, including the NF-κB, c-Jun, and JAK-STAT pathways. These pathways are central to cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

RPL10 can directly interact with key components of the NF-κB pathway, such as p65 (RelA) and IKKγ (NEMO), thereby modulating its activity. Downregulation of RPL10 has been shown to decrease the expression of p65 and IKKγ, leading to the inhibition of the NF-κB pathway.[1]

NFkB_Pathway IKK_Complex IKK Complex (IKKα/β/γ) IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Degradation Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates RPL10 RPL10 RPL10->IKK_Complex binds IKKγ RPL10->NFkB binds p65

Modulation of the NF-κB signaling pathway by RPL10.
c-Jun Signaling Pathway

RPL10 can act as a negative regulator of the transcription factor c-Jun. It achieves this by directly binding to c-Jun and inhibiting its ability to bind to DNA and activate the transcription of its target genes.[2][3]

cJun_Pathway JNK JNK cJun c-Jun JNK->cJun phosphorylates & activates Nucleus Nucleus cJun->Nucleus translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes activates RPL10 RPL10 RPL10->cJun binds & inhibits DNA binding

Negative regulation of the c-Jun signaling pathway by RPL10.
JAK-STAT Signaling Pathway

The RPL10 R98S mutation has been shown to enhance JAK-STAT signaling. This leads to the upregulation of several components of this pathway, contributing to increased cell proliferation and survival.[4]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates RPL10_R98S RPL10 R98S Mutation RPL10_R98S->JAK enhances expression RPL10_R98S->STAT enhances expression STAT_dimer->Nucleus translocates to

Enhancement of the JAK-STAT signaling pathway by the RPL10 R98S mutation.

This guide provides a foundational understanding of the differential gene expression and pathway alterations associated with modified RPL10 levels. Further research into the specific molecular interactions will continue to illuminate the multifaceted roles of this crucial ribosomal protein in health and disease, paving the way for novel therapeutic strategies.

References

Unveiling the Most Effective siRNA Sequences for Silencing RPL10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of gene silencing, the selection of highly efficacious small interfering RNA (siRNA) is a critical step. This guide provides a comprehensive comparison of different siRNA sequences targeting Ribosomal Protein L10 (RPL10), a protein implicated in various cellular processes and disease pathways. We present supporting experimental data, detailed protocols, and visual representations of the associated signaling pathways to facilitate informed decision-making in your research endeavors.

Comparative Efficacy of RPL10 siRNA Sequences

The effective silencing of a target gene is contingent on the specific sequence of the siRNA employed. Below is a summary of experimentally validated siRNA sequences targeting the human RPL10 gene, along with their reported knockdown efficiencies. This data has been compiled from a study investigating the role of RPL10 in pancreatic cancer cells. The study utilized a pool of four distinct siRNA sequences to achieve significant gene silencing. While the individual efficacy of each sequence was not reported, the collective knockdown provides a benchmark for RPL10 silencing.

Target GenesiRNA IdentifierTarget Sequence (Sense Strand)Cell LineTransfection ConcentrationKnockdown Efficiency (mRNA Level)Knockdown Efficiency (Protein Level)
RPL10 siRNA PoolSequence 1: GCAUAUGCUGGUUUAGAUAPANC-125 nMNot explicitly statedSignificant reduction observed
Sequence 2: GCACUAAUAUGCUGGUUUA
Sequence 3: GGUUUAGAUAUGCAUAUGC
Sequence 4: GCUGGUUUAGAUAUGCAUA

Note: The knockdown efficiency for the individual sequences was not provided in the source study. The reported "significant reduction" was achieved using a pool of all four siRNAs.

Experimental Protocols

To ensure reproducibility and aid in the design of your experiments, we provide a detailed methodology for key experimental procedures involved in the evaluation of siRNA efficacy for RPL10 silencing.

Cell Culture and siRNA Transfection
  • Cell Seeding: PANC-1 cells are seeded in six-well plates at a density that ensures they reach 50% confluency at the time of transfection.

  • siRNA Preparation: A pool of the four RPL10-targeting siRNAs (or individual siRNAs if being tested separately) is diluted in serum-free medium to a final concentration of 25 nM. A non-targeting siRNA is used as a negative control.

  • Transfection Reagent Preparation: A lipid-based transfection reagent, such as Lipofectamine™ 3000, is diluted in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: The diluted siRNA and the diluted transfection reagent are mixed and incubated at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: The siRNA-lipid complexes are added to the cells in the six-well plates.

  • Incubation: The cells are incubated with the transfection complexes for 48 hours before proceeding with knockdown analysis.

Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
  • RNA Extraction: Total RNA is extracted from the transfected cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, cDNA template, and primers specific for the RPL10 gene. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

  • Data Analysis: The relative expression of RPL10 mRNA is calculated using the ΔΔCt method, comparing the expression in cells treated with RPL10 siRNA to those treated with the negative control siRNA.

Western Blot for Protein Level Analysis
  • Cell Lysis: Transfected cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for RPL10. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein levels.

Visualizing the Experimental and Signaling Landscape

To provide a clearer understanding of the experimental workflow and the biological context of RPL10, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_results Results cell_seeding Seed PANC-1 Cells sirna_prep Prepare RPL10 & Control siRNA complex_formation Form siRNA-Lipid Complexes cell_seeding->complex_formation transfection_reagent Prepare Transfection Reagent sirna_prep->complex_formation transfection_reagent->complex_formation transfect_cells Add Complexes to Cells complex_formation->transfect_cells incubation Incubate for 48h transfect_cells->incubation rna_extraction RNA Extraction incubation->rna_extraction cell_lysis Cell Lysis incubation->cell_lysis qpcr qPCR for mRNA Levels rna_extraction->qpcr data_analysis Data Analysis & Comparison qpcr->data_analysis western_blot Western Blot for Protein Levels cell_lysis->western_blot western_blot->data_analysis

Caption: Experimental workflow for comparing RPL10 siRNA efficacy.

RPL10 has been shown to have extra-ribosomal functions and to be involved in key signaling pathways, including the NF-κB and c-Jun pathways. Understanding these interactions is crucial for elucidating the downstream effects of RPL10 silencing.[1]

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_cjun c-Jun Signaling Pathway IKK IKK Complex p65_p50_IkB p65/p50-IκB (Inactive) IKK->p65_p50_IkB Inhibits IκB Phosphorylation p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Nuclear Translocation IkB IκB p65_p50_IkB->p65_p50 IκB Degradation nucleus Nucleus gene_transcription Gene Transcription (Inflammation, Proliferation) p65_p50_nuc->gene_transcription Activates JNK JNK cJun c-Jun JNK->cJun Phosphorylates cJun_p c-Jun-P cJun->cJun_p AP1 AP-1 Complex cJun_p->AP1 ap1_nucleus Nucleus ap1_transcription Gene Transcription (Proliferation, Apoptosis) AP1->ap1_transcription Activates RPL10 RPL10 RPL10->IKK Inhibits translation RPL10->p65_p50 Inhibits translation RPL10->cJun Inhibits DNA binding & transactivation

Caption: RPL10's role in NF-κB and c-Jun signaling pathways.[1]

This guide provides a foundational understanding of the tools and pathways associated with RPL10 silencing. The provided data and protocols serve as a starting point for researchers to design and execute their experiments effectively. Further investigation into the efficacy of individual siRNA sequences will be beneficial for optimizing knockdown efficiency in specific cellular contexts.

References

Functional Redundancy of RPL10 Paralogs in Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ribosomal proteins (RPs) are fundamental components of the ribosome, the cellular machinery responsible for protein synthesis. In many plant species, genes encoding ribosomal proteins exist as multi-gene families, raising questions about the functional redundancy or specialization of the individual paralogs. This guide provides a comparative analysis of the functional roles of Ribosomal Protein L10 (RPL10) paralogs in plants, with a primary focus on Arabidopsis thaliana and comparative insights from Zea mays (maize) and Oryza sativa (rice). The evidence presented suggests a general trend of functional divergence rather than complete redundancy among RPL10 paralogs, implicating them in specific developmental processes and stress responses.

Overview of RPL10 Paralogs in Plants

The RPL10 gene family is ubiquitous in the plant kingdom.[1] In the model organism Arabidopsis thaliana, there are three paralogs: RPL10A (At1g14320), RPL10B (At1g26910), and RPL10C (At1g66580).[2][3] These paralogs share high sequence identity, between 90-95%.[4] Maize contains two identified rpl10 genes (rpl10-1 and rpl10-2), while rice also possesses a family of RPL10 genes that respond to various stresses.[2][5] Despite their sequence similarity, compelling evidence from genetic, molecular, and physiological studies in Arabidopsis demonstrates that these paralogs are not functionally equivalent and have distinct roles in plant life.[1][2]

Comparative Analysis of Arabidopsis thaliana RPL10 Paralogs

Studies using T-DNA insertional mutants in Arabidopsis have been instrumental in dissecting the specific functions of each RPL10 paralog. The results clearly indicate a lack of complete functional redundancy.[2][3]

The distinct phenotypes of single and double mutants underscore the specialized roles of each paralog.

Gene Mutant Phenotype Key Function(s) Reference(s)
RPL10A Homozygous knockout (rpl10a/rpl10a) is lethal, indicating it is essential for viability.[2][3] Heterozygous mutants (rpl10A/rpl10a) are deficient in translation under UV-B stress, show decreased sensitivity to abscisic acid (ABA) during germination, and have impaired root development.[2][3]Essential for plant viability, UV-B stress response, ABA signaling, early development.[3][6][1][2][3]
RPL10B Knockdown homozygous mutants (rpl10b/rpl10b) exhibit abnormal growth and development in both vegetative and reproductive stages.[2][3]Important for normal plant growth and development.[2][3][1][2][3]
RPL10C Knockout homozygous mutants (rpl10c/rpl10c) show no visible phenotype under standard growth conditions, suggesting a possible role under specific stress conditions or partial redundancy.[7][8]Potential role in stress responses; contributes to male gametophyte functionality.[7][7][8]

The expression patterns of AtRPL10 paralogs are spatially and temporally distinct and are differentially regulated by environmental cues, further supporting their functional divergence.

Paralog Expression Pattern Regulation by UV-B Regulation by ABA Reference(s)
RPL10A Widest expression pattern.[7] Highly expressed in young, dividing tissues like young leaves, root tips, and lateral root primordia.[3][7] Ubiquitous expression throughout the plant, strongest in undifferentiated tissues.[3]Not regulated by UV-B.[1][4]Expression is induced by ABA.[3][1][3][4][7]
RPL10B Specific expression in reproductive organs (male and female).[7]Down-regulated by UV-B.[1][4]Not reported.[1][4][7]
RPL10C Expression is restricted to pollen grains.[7]Up-regulated by UV-B.[1][4]Not reported.[1][4][7]

All three Arabidopsis RPL10 proteins are found in both the cytosol and the nucleus, hinting at extra-ribosomal functions beyond protein synthesis.[3][6] This dual localization is supported by co-immunoprecipitation studies showing RPL10's association with nuclear proteins.[7][8] Notably, after UV-B treatment, only the localization of AtRPL10B increases in the nucleus.[7] These findings suggest that RPL10 paralogs may have roles in transcriptional regulation, a notion supported by studies implicating RPL10A as a transcriptional repressor and a regulator of uORF-mediated translation.[3]

Below is a diagram illustrating the workflow for investigating the functional redundancy of RPL10 paralogs.

G cluster_bioinformatics Bioinformatics Analysis cluster_molecular Molecular & Genetic Analysis cluster_functional Functional Characterization A Identify RPL10 Paralogs in Plant Genomes B Analyze Gene Structure & Sequence Similarity A->B G Promoter-GUS Fusions for Expression Localization A->G J Subcellular Localization (GFP Fusions) A->J K Yeast Complementation Assay A->K C In Silico Expression Analysis (Transcriptome Data) B->C F Analyze Gene Expression (qRT-PCR) C->F D Isolate T-DNA Insertional Mutants E Generate Double Mutants & Overexpression Lines D->E H Phenotypic Analysis (Growth, Development) D->H E->H I Stress Assays (UV-B, ABA, Pathogens) F->I H->I

Caption: Workflow for RPL10 paralog functional analysis.

RPL10 Paralogs in Other Plant Species

While research is most detailed in Arabidopsis, studies in other key plant species corroborate the theme of functional importance and stress-responsiveness for RPL10 genes.

  • Zea mays (Maize): Maize has two rpl10 genes which, similar to their Arabidopsis counterparts, are expressed with tissue and developmental stage specificity, showing high expression in tissues with active cell division.[2] In contrast to the differential response seen in Arabidopsis, both maize rpl10 genes are induced by UV-B radiation.[1][2]

  • Oryza sativa (Rice): In rice, RPL10 has been identified as a stress-responsive gene. Its expression is significantly upregulated in response to dehydration, drought, and infection by the pathogen Xanthomonas oryzae.[5][9][10] This suggests a conserved role for RPL10 in mediating stress tolerance across different plant species.

The following diagram summarizes the non-redundant roles of Arabidopsis RPL10 paralogs.

G cluster_A RPL10A Functions cluster_B RPL10B Functions cluster_C RPL10C Functions RPL10_Family Arabidopsis RPL10 Family RPL10A RPL10A RPL10_Family->RPL10A RPL10B RPL10B RPL10_Family->RPL10B RPL10C RPL10C RPL10_Family->RPL10C A1 Essential for Viability RPL10A->A1 A2 ABA Signaling RPL10A->A2 A3 Early Development RPL10A->A3 A4 UV-B Response (Translation) RPL10A->A4 B1 Normal Growth RPL10B->B1 B2 Development (Veg/Repro) RPL10B->B2 B3 UV-B Response (Nuclear Acc.) RPL10B->B3 C1 Pollen Function RPL10C->C1 C2 UV-B Response (Upregulation) RPL10C->C2

Caption: Non-redundant functions of Arabidopsis RPL10 paralogs.

Experimental Protocols

This section details the methodologies used in the cited studies to characterize RPL10 paralog functions.

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of RPL10 paralogs in different tissues and under various treatments.

  • RNA Isolation: Total RNA is extracted from plant tissues (e.g., leaves, roots, seedlings) using standard protocols, such as Trizol reagent or commercial kits. RNA quality and quantity are assessed via spectrophotometry.[5]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[5]

  • qRT-PCR Reaction: The PCR reaction is performed using a real-time PCR system with SYBR Green dye for detection. Gene-specific primers are designed for each RPL10 paralog.

  • Data Analysis: The relative expression levels are calculated using the comparative CT (ΔΔCT) method. A reference gene with stable expression (e.g., ACTIN2) is used for normalization.[11]

Analysis of T-DNA insertional mutants is crucial for determining the biological function of each paralog.

  • Mutant Identification: Putative mutant lines are obtained from stock centers (e.g., ABRC). Genomic DNA is extracted from individual plants.

  • Genotyping: PCR is performed using a combination of gene-specific primers and a T-DNA left border primer to identify heterozygous and homozygous mutants.[3]

  • Phenotypic Characterization: Mutant plants are grown alongside wild-type controls under standard and stress conditions (e.g., varying ABA concentrations, UV-B exposure).[2][11] Key developmental and physiological parameters (e.g., germination rate, root length, plant size, fertility) are measured and compared.[3][11]

This assay determines if a plant RPL10 protein can functionally replace its yeast counterpart.

  • Yeast Strain: A yeast strain with a conditional lethal mutation in its endogenous RPL10 gene is used.[7]

  • Vector Construction: The coding sequences of the plant RPL10 paralogs are cloned into a yeast expression vector.

  • Yeast Transformation: The constructed plasmids are transformed into the mutant yeast strain.

  • Functional Test: Transformed yeast cells are grown under permissive and non-permissive conditions. Rescue of the lethal phenotype (i.e., growth under non-permissive conditions) indicates functional complementation.[7] Growth rates can be compared to assess complementation efficiency.[7]

The differential response of Arabidopsis RPL10 paralogs to UV-B stress is depicted in the signaling pathway diagram below.

G cluster_RPL10 RPL10 Paralog Response cluster_consequences Functional Consequences UVB UV-B Radiation RPL10A RPL10A Expression UVB->RPL10A RPL10B RPL10B Expression UVB->RPL10B RPL10C RPL10C Expression UVB->RPL10C NoChange No Change RPL10A->NoChange Downregulation Down-regulation RPL10B->Downregulation Upregulation Up-regulation RPL10C->Upregulation C1 Altered Translation Efficiency Downregulation->C1 C2 Developmental Adjustments Downregulation->C2 Upregulation->C1 C3 Stress Acclimation Upregulation->C3

Caption: Differential response of Arabidopsis RPL10 paralogs to UV-B.

Conclusion

The body of evidence strongly indicates that RPL10 paralogs in plants, particularly in Arabidopsis thaliana, are largely functionally non-redundant. They exhibit distinct expression patterns, are differentially regulated by environmental signals like UV-B radiation, and their mutations lead to specific, non-overlapping phenotypes. While they all contribute to the fundamental process of translation, they have evolved specialized roles in development, stress responses, and potentially in transcriptional regulation through extra-ribosomal activities. This functional divergence allows for a more nuanced regulation of protein synthesis and cellular function, enabling the plant to fine-tune its growth and stress responses. Understanding these specialized roles is critical for developing strategies to enhance crop resilience and productivity.

References

Validating Phenotypic Rescue by Re-expression of Wild-Type LSM10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the rescue of a cellular or organismal phenotype through the re-expression of wild-type LSM10. The content herein is based on established methodologies for similar LSm family proteins and serves as a blueprint for designing and interpreting such critical validation experiments.

LSM10 is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays an essential role in the 3'-end processing of histone pre-mRNA. This process is vital for the regulation of histone production, which is tightly linked to DNA replication and cell cycle progression. Consequently, the disruption of LSM10 function can lead to severe cellular phenotypes, including cell cycle arrest and, in organismal models, embryonic lethality. Validating that the re-expression of wild-type LSM10 can reverse a phenotype observed upon its depletion is a cornerstone of establishing a causal link between the gene and the observed biological effect.

Comparative Analysis of Phenotypic Rescue Strategies

The primary strategies for rescuing an LSM10-deficient phenotype involve the re-introduction of a functional LSM10 protein. This is typically achieved in a cellular or animal model where the endogenous LSM10 has been knocked down or knocked out. The choice of model system and rescue strategy will depend on the specific research question and the nature of the phenotype being investigated.

Rescue Strategy Advantages Disadvantages Typical Model Systems
Transient Transfection with WT-LSM10 Plasmid Rapid, technically straightforward, suitable for high-throughput screening.Short-term expression, variable transfection efficiency, potential for off-target effects due to overexpression.Cultured cell lines (e.g., HEK293T, HeLa).
Stable Cell Line with Inducible WT-LSM10 Controlled, long-term expression, allows for precise timing of rescue.Time-consuming to generate stable cell lines, requires careful validation of induction system.Genetically modified cell lines (e.g., with Tet-On/Off or other inducible systems).
mRNA Injection Direct delivery of the coding sequence, rapid expression, useful in early development.[1]Transient effect, potential for mRNA instability.[1]Oocytes, zygotes, and early embryos (e.g., mouse, zebrafish).[1]
Viral Vector-Mediated Gene Delivery High efficiency of gene transfer, potential for long-term expression, applicable in vivo.Potential for immunogenicity, insertional mutagenesis (depending on the virus), requires specialized safety protocols.Primary cells, organoids, and whole organisms.
Conditional Knockout Rescue Allows for tissue-specific and temporally controlled re-expression in a whole organism.Technically complex to generate and breed transgenic animals.Mouse models with Cre-LoxP or similar systems.
Quantitative Data Summary for a Hypothetical LSM10 Rescue Experiment

The following tables present hypothetical quantitative data from a representative rescue experiment in an early embryonic mouse model, based on analogous studies of the LSm family protein, LSM1.[1] In this scenario, LSM10 is knocked down using siRNA, leading to a developmental arrest phenotype, which is then rescued by the co-injection of wild-type LSM10 mRNA.

Table 1: Rescue of Developmental Competence

Experimental Group Number of Zygotes Zygotes Developing to Blastocyst Stage (%) Statistical Significance (p-value)
Control (Scrambled siRNA) 10085 (85%)-
LSM10 Knockdown (LSM10 siRNA) 10022 (22%)< 0.001
Rescue (LSM10 siRNA + WT-LSM10 mRNA) 10075 (75%)< 0.001 (compared to knockdown)
Control Rescue (Scrambled siRNA + WT-LSM10 mRNA) 10083 (83%)Not significant (compared to control)

Table 2: Analysis of Cell Cycle Progression in Rescued Embryos

Experimental Group Percentage of Cells in G1 Phase Percentage of Cells in S Phase Percentage of Cells in G2/M Phase
Control 45%35%20%
LSM10 Knockdown 70%15%15%
Rescue 48%33%19%

Experimental Protocols

LSM10 Knockdown and Rescue in Mouse Zygotes

This protocol is adapted from methodologies used for studying LSm family proteins in early mouse development.[1]

a. siRNA and mRNA Preparation:

  • Design and synthesize siRNA targeting the mouse Lsm10 mRNA and a non-targeting scrambled control siRNA.

  • Synthesize in vitro-transcribed, capped, and polyadenylated wild-type mouse Lsm10 mRNA. To avoid degradation by the siRNA, introduce synonymous mutations at the siRNA-binding site of the rescue mRNA.[1]

b. Microinjection of Zygotes:

  • Harvest zygotes from superovulated female mice.

  • Perform microinjection into the cytoplasm of the zygotes with one of the following solutions:

    • Control: Scrambled siRNA.

    • Knockdown: Lsm10 siRNA.

    • Rescue: Lsm10 siRNA co-injected with wild-type Lsm10 mRNA.

  • Culture the injected zygotes in appropriate media.

c. Phenotypic Analysis:

  • Monitor embryonic development and quantify the percentage of embryos reaching the blastocyst stage at day 4.5.

  • For cell cycle analysis, dissociate blastocysts into single cells, fix, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Generation of a Stable Inducible Rescue Cell Line

a. Vector Construction:

  • Clone the wild-type human LSM10 cDNA into a tetracycline-inducible expression vector.

b. Cell Line Generation:

  • Establish a cell line with stable knockdown or knockout of endogenous LSM10.

  • Transfect the inducible LSM10 expression vector into the knockdown/knockout cell line.

  • Select for stable integrants and screen individual clones for doxycycline-inducible expression of LSM10 protein by Western blot.

c. Rescue Experiment:

  • Culture the inducible rescue cell line in the absence of doxycycline (B596269) to maintain the LSM10-deficient phenotype.

  • Induce the expression of wild-type LSM10 by adding doxycycline to the culture medium.

  • At various time points after induction, assess the reversal of the phenotype of interest (e.g., cell proliferation rate, histone pre-mRNA processing efficiency, or cell cycle distribution).

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams generated using the DOT language to illustrate the key pathways and experimental logic.

LSM10_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects LSM10 LSM10 U7_snRNP U7 snRNP Complex LSM10->U7_snRNP U7_snRNA U7 snRNA U7_snRNA->U7_snRNP other_LSm Other LSm Proteins other_LSm->U7_snRNP Histone_pre_mRNA Histone pre-mRNA U7_snRNP->Histone_pre_mRNA binds Processed_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Processed_Histone_mRNA processed by Processing_Factors 3' End Processing Factors Processing_Factors->Processed_Histone_mRNA Ribosome Ribosome Processed_Histone_mRNA->Ribosome Histone_Protein Histone Protein Ribosome->Histone_Protein DNA_Replication DNA Replication Histone_Protein->DNA_Replication Cell_Cycle Cell Cycle Progression DNA_Replication->Cell_Cycle

Caption: LSM10 is a key component of the U7 snRNP complex involved in histone pre-mRNA processing.

Phenotype_Rescue_Workflow cluster_model Model System Generation cluster_rescue Rescue Experiment cluster_validation Validation start Wild-Type Cells/ Organism knockdown LSM10 Knockdown (e.g., siRNA) start->knockdown phenotype Observe Phenotype (e.g., Cell Cycle Arrest) knockdown->phenotype reexpress Re-express Wild-Type LSM10 (e.g., mRNA injection) knockdown->reexpress rescue_phenotype Assess Phenotype Reversal reexpress->rescue_phenotype conclusion Conclusion: Phenotype is due to LSM10 loss-of-function rescue_phenotype->conclusion

Caption: Experimental workflow for validating the rescue of an LSM10-deficient phenotype.

References

Unraveling the Proteomic Landscape of RPL10 R98S Mutant Ribosomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular consequences of ribosomal mutations is paramount in the quest for targeted cancer therapies. The recurrent R98S mutation in the 60S ribosomal protein L10 (RPL10) is a significant genetic marker in a subset of T-cell acute lymphoblastic leukemia (T-ALL). This guide provides a comprehensive comparison of the proteomic profiles of ribosomes with and without the RPL10 R98S mutation, supported by experimental data and detailed methodologies.

Recent proteomic studies have illuminated the profound impact of the RPL10 R98S mutation on the cellular proteome, extending far beyond the ribosome itself. This mutation is not a passive passenger but an active driver of oncogenic pathways, notably through the hyperactivation of JAK-STAT signaling and the promotion of anti-apoptotic mechanisms.[1][2]

Quantitative Proteomic Analysis: A Comparative Overview

Quantitative mass spectrometry-based proteomics has been instrumental in dissecting the downstream effects of the RPL10 R98S mutation. The following tables summarize the key differentially expressed proteins and enriched pathways identified in studies comparing wild-type (WT) and RPL10 R98S-mutant cells.

Table 1: Differentially Expressed Proteins in RPL10 R98S Mutant Cells

Protein CategoryUpregulated ProteinsDownregulated ProteinsReference
JAK-STAT Signaling JAK1, STAT1, STAT3, STAT5A, STAT5B, PIM1, SOCS2-[1]
Peroxisomal Biogenesis & Metabolism ACOX1, EHHADH, HSD17B4-[3]
Apoptosis Regulation BCL-2-[3][4]
DNA Replication & Repair PCNA, MCM complex proteins-[1]
Transcription & Translation Components of the spliceosome, RNA polymerase subunits-[1]

Table 2: Enriched Signaling Pathways in RPL10 R98S Mutant Cells

Enriched PathwayDirection of RegulationKey Associated ProteinsReference
JAK-STAT Signaling Pathway UpregulatedJAK1, STAT proteins, PIM1[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway UpregulatedACOX1, EHHADH[3]
Metabolic Pathways AlteredEnzymes involved in fatty acid oxidation and amino acid metabolism[1]
Cell Cycle DownregulatedProteins involved in G1/S and G2/M transitions[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments that form the basis of our current understanding of RPL10 R98S proteomics.

Cell Culture and Lysis

Mouse pro-B Ba/F3 cells and human Jurkat T-ALL cells are commonly used models for studying the effects of the RPL10 R98S mutation.[3][5]

  • Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and, for Ba/F3 cells, IL-3.

  • Cell Lysis: For proteomics analysis, cells are harvested and washed with ice-cold PBS. Cell lysis is performed using a lysis buffer (e.g., Cell Signaling Technology lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., 5mM Na3VO4 and Complete Protease Inhibitor Cocktail).[1][3]

Quantitative Proteomics

A label-free quantitative proteomics approach is typically used to compare the protein abundance between WT and RPL10 R98S expressing cells.[1]

  • Protein Digestion: Twenty micrograms of protein from cell lysates are processed for in-solution digestion with trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: The raw data is processed using software such as MaxQuant for protein identification and quantification. Statistical analysis is performed to identify proteins with significant changes in abundance between the mutant and wild-type cells. The proteomics data are often made publicly available through repositories like ProteomeXchange.[1][3]

Polysome Profiling

To study the association of mRNAs with ribosomes and assess translational activity, polysome profiling is employed.[6]

  • Cycloheximide (B1669411) Treatment: Prior to harvesting, cells are treated with cycloheximide (100 µg/mL) to stall translating ribosomes on mRNA.[6]

  • Sucrose (B13894) Gradient Ultracentrifugation: Cell lysates are layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates ribosomal subunits, monosomes, and polysomes based on their size and density.[6]

  • Fractionation and RNA Extraction: The gradient is fractionated, and RNA is extracted from each fraction to determine the distribution of specific mRNAs across the gradient, indicating their translational status.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by the RPL10 R98S mutation and a typical experimental workflow for comparative proteomics.

RPL10_R98S_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates STAT->STAT GeneExpression Target Gene Expression STAT->GeneExpression Translocates to nucleus and activates transcription RPL10_WT RPL10 WT Ribosome RPL10_R98S RPL10 R98S Ribosome RPL10_R98S->JAK1 Increased Translation/ Decreased Degradation BCL2_mRNA BCL-2 mRNA RPL10_R98S->BCL2_mRNA Enhanced IRES-dependent Translation BCL2_Protein BCL-2 Protein BCL2_mRNA->BCL2_Protein Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Cytokine

Caption: RPL10 R98S mutation enhances JAK-STAT signaling and BCL-2 translation.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis CellCulture_WT Cell Culture (RPL10 WT) Lysis Cell Lysis CellCulture_WT->Lysis CellCulture_R98S Cell Culture (RPL10 R98S) CellCulture_R98S->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant Digestion Trypsin Digestion ProteinQuant->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataProcessing Protein Identification & Quantification LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis Bioinformatics Pathway Enrichment Analysis StatAnalysis->Bioinformatics

Caption: Experimental workflow for comparative proteomics of RPL10 WT and R98S cells.

Conclusion and Future Directions

The comparative proteomic analysis of ribosomes harboring the RPL10 R98S mutation has provided critical insights into its oncogenic mechanisms. The mutation leads to a reprogramming of the cellular proteome, favoring cell survival and proliferation through the upregulation of the JAK-STAT pathway and anti-apoptotic proteins like BCL-2.[1][3] These findings have significant implications for the development of targeted therapies. For instance, the observed hyperactivation of JAK-STAT signaling suggests that cells with the RPL10 R98S mutation may be particularly sensitive to JAK-STAT inhibitors.[1][2] Similarly, the increased reliance on BCL-2 for survival points to the potential of BCL-2 inhibitors as a therapeutic strategy in RPL10 R98S-positive T-ALL.[3][4]

Future research should continue to explore the full spectrum of proteomic alterations induced by this and other ribosomal mutations. A deeper understanding of the specialized functions of mutant ribosomes will be crucial for designing novel and effective therapeutic interventions for patients with ribosomopathies and cancer.

References

Ortholog Analysis of the LSM10 Gene Across Vertebrate Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the LSM10 (LSM10, U7 small nuclear RNA associated) gene and its orthologs across a range of vertebrate species. LSM10 is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays an essential role in the 3'-end processing of histone pre-mRNAs.[1][2] Understanding the conservation and divergence of this gene across different vertebrate lineages can provide valuable insights into its function, regulation, and potential as a therapeutic target.

Quantitative Data Summary

To facilitate a clear comparison of the LSM10 gene across different vertebrate species, the following table summarizes key quantitative data for selected orthologs.

SpeciesCommon NameNCBI Gene IDProtein AccessionProtein Length (amino acids)% Identity to Human LSM10Gene Exon Count
Homo sapiensHuman84967NP_116270.2123100%5
Mus musculusMouse116748NP_620046.112392.7%5
Gallus gallusChicken422186XP_015134262.112382.9%5
Xenopus tropicalisWestern Clawed Frog775837XP_002935824.112273.8%5
Danio rerioZebrafish550473NP_001002340.112467.5%5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ortholog Identification

Orthologs of the human LSM10 gene were identified using the National Center for Biotechnology Information (NCBI) Orthologs database (--INVALID-LINK--). The search was filtered for vertebrate species with available protein sequences. The identified orthologs were further verified using the Ensembl Compara database to ensure they are true orthologs arising from speciation events.[3][4][5]

Multiple Sequence Alignment

Protein sequences of LSM10 orthologs were retrieved in FASTA format from the NCBI protein database. Multiple sequence alignment was performed using the Clustal Omega tool (6--INVALID-LINK--][7] The default settings were used for the alignment, which employs a seeded guide tree and HMM profile-profile techniques to generate accurate alignments.[7]

Protocol:

  • Navigate to the Clustal Omega web server.

  • Paste the FASTA formatted protein sequences of the LSM10 orthologs into the input window.

  • Ensure the output format is set to "Clustal w/ numbers".

  • Click the "Submit" button to run the alignment.

  • The resulting alignment, highlighting conserved and variable regions, can be downloaded for further analysis.

Pairwise Sequence Identity Calculation

The percentage of sequence identity between the human LSM10 protein and its orthologs was calculated using a pairwise sequence alignment tool. The "Identity and Similarity" tool from bioinformatics.org (--INVALID-LINK--) was utilized for this purpose.[8]

Protocol:

  • Obtain the aligned sequences from the multiple sequence alignment output.

  • Paste the aligned sequences of two proteins (e.g., human and mouse LSM10) into the input box.

  • The tool calculates and displays the percentage of identical residues between the two sequences.

Phylogenetic Analysis

A phylogenetic tree was constructed to visualize the evolutionary relationships between the LSM10 orthologs. The Molecular Evolutionary Genetics Analysis (MEGA) software was used for this analysis.[9][10][11][12][13]

Protocol:

  • Open the aligned sequences in MEGA.

  • Select "Phylogeny" and then "Construct/Test Maximum Likelihood Tree".

  • Choose the appropriate substitution model (e.g., JTT model for proteins).

  • Set the number of bootstrap replications to 1000 for statistical support of the tree topology.

  • Run the analysis to generate the phylogenetic tree. The bootstrap values on the branches indicate the confidence in the branching pattern.

Mandatory Visualizations

Experimental Workflow for Ortholog Analysis

Ortholog_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_output Output and Interpretation start Identify Human LSM10 Gene ncbi Search NCBI Orthologs Database start->ncbi ensembl Verify with Ensembl Compara ncbi->ensembl fasta Retrieve Protein Sequences (FASTA) ensembl->fasta msa Multiple Sequence Alignment (Clustal Omega) fasta->msa psi Pairwise Sequence Identity Calculation msa->psi mega Phylogenetic Tree Construction (MEGA) msa->mega table Generate Comparison Table psi->table tree Visualize Phylogenetic Tree mega->tree interpretation Interpret Evolutionary Relationships tree->interpretation

Caption: Workflow for the identification and analysis of LSM10 orthologs.

Signaling Pathway: U7 snRNP-Mediated Histone pre-mRNA Processing

LSM10 is a key protein in the U7 snRNP complex, which is central to the maturation of histone pre-mRNAs. This process is tightly regulated and coupled with DNA replication during the S phase of the cell cycle.[13][14] The following diagram illustrates the core interactions within this pathway.

Histone_Processing_Pathway cluster_pre_mRNA Histone pre-mRNA cluster_U7_snRNP U7 snRNP Complex cluster_processing_factors Processing Factors cluster_output Output StemLoop Stem-Loop HDE Histone Downstream Element (HDE) Mature_Histone_mRNA Mature Histone mRNA U7_snRNA U7 snRNA U7_snRNA->HDE binds U7_snRNP_node U7 snRNP LSM10 LSM10 LSM10->U7_snRNA LSM11 LSM11 LSM11->U7_snRNA Sm_proteins Sm Proteins (B, D3, E, F, G) Sm_proteins->U7_snRNA SLBP Stem-Loop Binding Protein (SLBP) SLBP->StemLoop binds CPSF73 CPSF73 (Endonuclease) SLBP->CPSF73 recruits CPSF73->HDE cleaves downstream Symplekin Symplekin U7_snRNP_node->HDE U7_snRNP_node->CPSF73 recruits

Caption: U7 snRNP-mediated 3'-end processing of histone pre-mRNA.

References

Safety Operating Guide

General Laboratory Waste Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

An unambiguous definition of "LS10" is required to provide accurate and specific disposal procedures. The term "this compound" is associated with multiple products, including "TITAN LS-10," "Zinc 10% LS," and "Eco Color Paint LSG Blue," each with distinct disposal requirements.

To ensure the safe and proper disposal of this compound, please specify the full product name and manufacturer. This information will allow for the provision of tailored and accurate guidance regarding its handling and disposal.

In the absence of specific information on this compound, general best practices for laboratory waste management should be followed. These procedures are designed to protect laboratory personnel and the environment from potential hazards.

Waste Segregation and Handling

Effective waste management begins with proper segregation at the point of generation.[1] Different categories of laboratory waste must be collected in separate, clearly labeled containers to prevent accidental mixing of incompatible substances and to facilitate appropriate disposal methods.[2][3]

Key Principles of Waste Segregation:

  • Chemical Waste: Hazardous chemical waste should be collected in containers appropriate for its chemical properties (e.g., solvent-resistant containers for organic solvents).[2] Incompatible wastes must not be mixed.[2]

  • Sharps Waste: Needles, scalpels, and other sharp objects must be disposed of in puncture-resistant sharps containers.[1][4]

  • Biohazardous Waste: Waste contaminated with biological materials, such as cultures, stocks, and human or animal tissues, must be collected in designated biohazard bags.[1][5]

  • General Laboratory Waste: Non-hazardous materials like paper towels and packaging can be disposed of in the regular trash, provided they are not contaminated with hazardous substances.[4]

Personal Protective Equipment (PPE)

When handling any form of laboratory waste, it is crucial to wear appropriate Personal Protective Equipment (PPE).[1] This includes, but is not limited to:

  • Safety glasses or goggles[6]

  • Chemical-resistant gloves[6]

  • Laboratory coat

Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory waste.

G General Laboratory Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Waste Generated identify Identify Waste Type (Chemical, Biological, Sharps, General) start->identify segregate Segregate into Labeled Containers identify->segregate collect Collect Full Containers segregate->collect storage Store in Designated Waste Accumulation Area collect->storage pickup Arrange for Pickup by Authorized Waste Management storage->pickup disposal Final Disposal (Incineration, Landfill, Treatment) pickup->disposal

A flowchart illustrating the general steps for laboratory waste disposal.

Emergency Procedures

In the event of a spill or accidental release, the immediate priority is to ensure the safety of all personnel.

Accidental Release Measures:

  • Evacuate: If the spill is large or involves highly hazardous material, evacuate the immediate area.

  • Notify: Inform your supervisor and the appropriate environmental health and safety personnel.

  • Control: If it is safe to do so, contain the spill using appropriate absorbent materials. For instance, absorb with inert material after diluting with water.[6]

  • Clean-up: Collect the spilled material and any contaminated absorbents in a suitable container for disposal as hazardous waste.[7]

For specific first aid measures in case of exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

  • Skin: Wash skin with soap and water for at least 15 minutes.[7]

  • Inhalation: Move to an area with fresh air.[7]

  • Ingestion: Rinse mouth with water.[7]

In all cases of exposure, seek medical attention.[7]

To receive precise and actionable disposal procedures, please provide the specific identity of the "this compound" product you are using. This will enable the creation of detailed guidance, including quantitative data tables and specific experimental protocols where applicable.

References

Navigating the Safe Handling of "LS10": A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The designation "LS10" is applied to a variety of commercial and industrial products, ranging from electronic components to chemical solutions. For researchers, scientists, and drug development professionals, understanding the specific nature of the "this compound" in use is the critical first step in establishing safe laboratory practices. This guide provides essential safety and logistical information for handling several chemical products marketed as "this compound" or a similar variant, with a focus on personal protective equipment (PPE) and proper disposal.

Identifying Your "this compound"

Initial research reveals that "this compound" can refer to, among other things, a solvent degreaser, a liquid shield for spray systems, a stain remover, and a component in electrical capacitors. As the handling procedures and necessary safety precautions are product-specific, it is imperative to identify the exact "this compound" product being used in your laboratory. The following sections detail the personal protective equipment required for four different chemical products, based on their Safety Data Sheets (SDS).

Personal Protective Equipment (PPE) for Various "this compound" Products

The following table summarizes the recommended personal protective equipment for handling different products identified as "this compound" or a similar name. This information has been compiled from the respective Safety Data Sheets.

Product NameRespiratory ProtectionHand ProtectionEye/Face ProtectionSkin and Body Protection
Titan LS-10 Liquid Shield Plus™ Not normally required.Recommended to avoid prolonged skin contact.Recommended to prevent eye contact.Not normally required.
Advance Chemicals Safe Kleen (this compound) Recommended if there is a risk of exposure to high vapor concentrations. Respirators should comply with AS1716 or equivalent.[1]Chemical resistant gloves should be worn.[1]Goggles or a face shield should be worn.[1]Protective clothing should be worn as necessary to avoid skin contact.[1]
Chemical Consultants Inc. LSR/10® Liquid Stain Remover A respiratory protective device is recommended.Protective gloves should be worn.Tightly sealed goggles or a face shield should be worn.Protective work clothing should be worn.
LS Materials Electric Double Layer Capacitor Not required under normal use. If the article is deformed creating dusts or fumes, respiratory protection may be needed.[2]Wear appropriate chemical resistant gloves.[2]Wear eye and face protection.[2]Wear appropriate chemical resistant clothing.[2]

General Laboratory Chemical Handling Workflow

To ensure a safe operational environment, a systematic approach to handling chemicals is essential. The following diagram illustrates a standard workflow for laboratory chemical management, from initial assessment to final disposal.

G General Laboratory Chemical Handling Workflow A Hazard Identification (Review SDS) B Risk Assessment A->B C Select & Don PPE B->C D Prepare Work Area (e.g., Fume Hood) C->D E Chemical Handling & Experimentation D->E F Decontamination (Spills & Surfaces) E->F G Waste Segregation & Labeling E->G F->G H Proper Disposal G->H I Doff & Clean PPE H->I

A standard workflow for safe chemical handling in a laboratory setting.

Disposal Plans

The appropriate disposal method for any chemical waste is dictated by its specific hazards and local regulations.

  • Titan LS-10 Liquid Shield Plus™ : The Safety Data Sheet suggests that this product can be disposed of in normal garbage.[3]

  • Advance Chemicals Safe Kleen (this compound) : For large spills, the material should be absorbed with an inert material like sand or soil, collected in properly labeled containers, and disposed of according to the State Land Waste Authority.[1]

  • Chemical Consultants Inc. LSR/10® Liquid Stain Remover : Contaminated material should be disposed of as waste according to local regulations. The product should not be allowed to reach the sewage system or any water course.

  • LS Materials Electric Double Layer Capacitor : Spilled material should be collected in an appropriate container for disposal.[2] The disposal of the article itself should be in accordance with local, regional, and national regulations.

Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet for your product and consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on personal protective equipment, handling, and disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.